Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C84H127N27O21 |
|---|---|
Molecular Weight |
1851.1 g/mol |
IUPAC Name |
2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C84H127N27O21/c1-43(2)32-56(73(124)103-57(35-48-22-26-51(115)27-23-48)74(125)100-54(17-11-29-95-83(89)90)70(121)104-60(37-64(86)116)69(120)97-39-65(117)118)102-76(127)59(36-49-38-93-42-98-49)106-79(130)66(44(3)4)110-80(131)67(45(5)6)109-72(123)55(18-12-30-96-84(91)92)101-77(128)61(40-112)107-75(126)58(34-46-14-8-7-9-15-46)105-78(129)63-19-13-31-111(63)81(132)62(41-113)108-71(122)53(16-10-28-94-82(87)88)99-68(119)52(85)33-47-20-24-50(114)25-21-47/h7-9,14-15,20-27,38,42-45,52-63,66-67,112-115H,10-13,16-19,28-37,39-41,85H2,1-6H3,(H2,86,116)(H,93,98)(H,97,120)(H,99,119)(H,100,125)(H,101,128)(H,102,127)(H,103,124)(H,104,121)(H,105,129)(H,106,130)(H,107,126)(H,108,122)(H,109,123)(H,110,131)(H,117,118)(H4,87,88,94)(H4,89,90,95)(H4,91,92,96)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,66-,67-/m0/s1 |
InChI Key |
DTYYQMITEJFQEB-AOQQEYLFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Myelin Oligodendrocyte Glycoprotein (40-54) in Driving Experimental Autoimmune Encephalomyelitis: A Technical Guide
This guide provides an in-depth exploration of the Myelin Oligodendrocyte Glycoprotein (MOG) peptide fragment 40-54, a critical tool and pathogenic component in the study of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS). We will dissect its function from the molecular level of T cell activation to the organismal level of clinical disease, offering both mechanistic insights and practical methodologies for researchers, scientists, and professionals in drug development.
Introduction: Focusing on a Key Pathogenic Epitope
Experimental Autoimmune Encephalomyelitis (EAE) serves as an indispensable model for unraveling the complex immunopathology of multiple sclerosis.[1][2] The induction of EAE often relies on immunization with central nervous system (CNS) antigens, with Myelin Oligodendrocyte Glycoprotein (MOG) being a key encephalitogenic protein due to its location on the outer surface of myelin sheaths.[3][4][5] While the longer MOG peptide, 35-55, is widely used to induce EAE in C57BL/6 mice, the truncated peptide MOG 40-54 has emerged as a potent encephalitogenic epitope in its own right. This guide will illuminate the specific functions of the MOG 40-54 fragment, detailing its role in initiating the autoimmune cascade that leads to the debilitating neurological symptoms characteristic of EAE.
Section 1: MOG 40-54 - A Minimalist but Potent Encephalitogenic Driver
The MOG 40-54 peptide, while shorter than its more commonly used counterpart MOG 35-55, retains the full capability of inducing paralytic disease.[6] Its efficacy lies in its composition as a core pathogenic epitope that can be recognized by the immune system to trigger an autoimmune response.
Immunodominance and MHC Binding
The encephalitogenic activity of MOG peptides is intrinsically linked to their ability to bind to Major Histocompatibility Complex (MHC) molecules and be presented to T cells. MOG 40-54 has been shown to strongly bind to the recombinant H-2Db protein, a murine MHC class I molecule, which is crucial for the activation of CD8+ T cells.[6] While MOG 35-55 is recognized as a major immunodominant epitope for activating encephalitogenic CD4+ T cells via MHC class II (I-Ab), the 40-54 fragment also retains the capacity to stimulate CD4+ T cells.[6][7] This dual recognition by both arms of the T cell-mediated immune system underscores the peptide's potent disease-inducing capacity.
| Property | Description | Source(s) |
| Sequence | FSRVVHLYRNG | [6] |
| MHC Binding | Primarily H-2Db (MHC Class I), also stimulates CD4+ T cells (implying MHC Class II interaction) | [6][7] |
| Encephalitogenicity | Retains full capability to induce paralytic EAE in C57BL/6 mice | [6] |
| T Cell Activation | Activates both CD8+ and CD4+ T cells | [6][7][8] |
Section 2: The Cellular and Molecular Onslaught Triggered by MOG 40-54
The induction of EAE by MOG 40-54 is a multi-step process initiated by the activation of autoreactive T cells. This activation leads to a cascade of inflammatory events culminating in CNS damage.
T Cell Activation: A Dual Threat
Upon immunization, MOG 40-54 is processed and presented by antigen-presenting cells (APCs). This leads to the activation of both CD4+ and CD8+ T cells with specificity for the MOG 40-54 peptide.
-
CD4+ T Cell Response: MOG 40-54 immunization induces a robust influx of CD4+ T cells into the spinal cord, which correlates with the development of clinical EAE.[8] These CD4+ T helper cells, particularly Th1 and Th17 subtypes, are critical mediators of the autoimmune attack.
-
CD8+ T Cell Response: The role of CD8+ T cells in MOG-induced EAE is more complex and has been a subject of debate.[8] MOG 40-54 has been identified as a CD8-related self-antigenic epitope presented by H-2Db.[9] Studies have shown that MOG 40-54 can activate MOG-specific CD8+ T cells.[6] However, the magnitude of the peptide-specific CD8+ T cell response in the CNS can be minimal compared to the CD4+ T cell infiltration.[8] Despite this, the potential for these cytotoxic T lymphocytes to contribute to demyelination and axonal damage remains a key area of investigation.
The Pro-inflammatory Cytokine Storm
Activated MOG 40-54-specific T cells release a barrage of pro-inflammatory cytokines that are instrumental in orchestrating the autoimmune attack on the CNS.
-
IFN-γ: A signature cytokine of Th1 cells, IFN-γ activates macrophages and enhances MHC expression, amplifying the immune response within the CNS.
-
IL-17: Produced by Th17 cells, IL-17 is a potent pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the CNS, contributing to the breakdown of the blood-brain barrier and tissue damage.[10]
| Cytokine | Primary Secreting T Cell | Key Function in EAE |
| Interferon-gamma (IFN-γ) | Th1, CD8+ | Macrophage activation, increased MHC expression |
| Interleukin-17 (IL-17) | Th17 | Recruitment of neutrophils, breakdown of blood-brain barrier |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Th1, Th17 | Myeloid cell activation and infiltration |
Section 3: The Pathophysiological Aftermath: Demyelination and Neurodegeneration
The culmination of MOG 40-54-induced immune activation is the infiltration of autoreactive lymphocytes into the CNS, leading to the pathological hallmarks of EAE: inflammation, demyelination, and axonal damage.[11]
Breaching the Fortress: CNS Infiltration
Activated T cells cross the blood-brain barrier and enter the CNS parenchyma. Once inside, they are reactivated by local APCs presenting MOG peptides on the surface of myelin sheaths. This localized reactivation perpetuates the inflammatory cascade.
The Attack on Myelin
The inflammatory milieu within the CNS, rich in cytokines and cytotoxic cells, leads to the destruction of the myelin sheath surrounding axons. This demyelination impairs nerve signal conduction, resulting in the characteristic neurological deficits observed in EAE, such as tail limpness, hind limb paralysis, and in severe cases, quadriplegia.[11][12]
Section 4: A Practical Guide to Harnessing MOG 40-54 in Research
The utility of MOG 40-54 extends beyond its role as a pathogenic agent to being a valuable tool for studying autoimmune mechanisms and testing potential therapeutics.
Protocol for EAE Induction with MOG 40-54 in C57BL/6 Mice
This protocol outlines the standard procedure for inducing active EAE in C57BL/6 mice.
Materials:
-
MOG 40-54 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate Buffered Saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG 40-54 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the MOG 40-54 solution with an equal volume of CFA.
-
Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization:
-
On day 0, subcutaneously inject 100-200 µL of the MOG 40-54/CFA emulsion over two sites on the flank of each mouse. The final dose of MOG 40-54 is typically 100-200 µg per mouse.
-
-
Pertussis Toxin Administration:
-
Administer PTX intraperitoneally on day 0 and day 2 post-immunization. A typical dose is 100-200 ng per mouse in 100 µL of PBS.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized scoring system to quantify disease severity.
-
Typical EAE Clinical Scoring System:
| Score | Clinical Signs |
|---|---|
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
In Vitro T Cell Recall Assay
This assay measures the proliferation of MOG 40-54-specific T cells from immunized mice.
Procedure:
-
Cell Isolation:
-
At a desired time point post-immunization (e.g., day 10), euthanize mice and isolate splenocytes or draining lymph node cells.
-
-
Cell Culture:
-
Plate the cells in a 96-well plate at a density of 2-5 x 10^5 cells per well.
-
Stimulate the cells with varying concentrations of MOG 40-54 peptide (e.g., 0, 1, 10, 20 µg/mL).
-
-
Proliferation Assay:
-
After 48-72 hours of incubation, assess T cell proliferation using methods such as [3H]-thymidine incorporation or CFSE dilution assays by flow cytometry.
-
Section 5: MOG 40-54 in the Development of Therapeutics
The specificity of the immune response to MOG 40-54 makes it an attractive target for the development of antigen-specific immunotherapies.
Tolerogenic Nanoparticles
One innovative approach involves the use of nanoparticles co-coupled with MOG 40-54 and immunomodulatory molecules.[7] These "tolerogenic nanoparticles" are designed to engage and modulate MOG 40-54-specific T cells, inducing a state of tolerance rather than activation.[7] This strategy aims to specifically dampen the autoimmune response without causing broad immunosuppression. Studies have shown that such nanoparticles can ameliorate EAE by reducing neuroinflammation and demyelination.[7]
Conclusion
The Myelin Oligodendrocyte Glycoprotein peptide 40-54 is a potent and versatile tool in the field of multiple sclerosis research. Its ability to robustly induce EAE in C57BL/6 mice by activating both CD4+ and CD8+ T cells provides a valuable platform for dissecting the cellular and molecular mechanisms of autoimmune neuroinflammation. A thorough understanding of its function is paramount for both elucidating the pathogenesis of MS and for pioneering novel, antigen-specific therapeutic interventions. The methodologies and insights presented in this guide are intended to empower researchers to effectively utilize MOG 40-54 in their quest to combat demyelinating diseases.
References
-
McCarthy, D. P., et al. "Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency." Journal of Neuroimmunology, vol. 225, no. 1-2, 2010, pp. 41-49. [Link]
-
Sun, D., et al. "Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8+ MOG-specific T cells on oligomeric MHC class I molecules." International Immunology, vol. 15, no. 7, 2003, pp. 885-94. [Link]
-
Pei, W., et al. "Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE." International Journal of Nanomedicine, vol. 13, 2018, pp. 3647-63. [Link]
-
Peschl, P., et al. "Myelin Oligodendrocyte Glycoprotein: Deciphering a Target in Inflammatory Demyelinating Diseases." Frontiers in Immunology, vol. 8, 2017, p. 529. [Link]
-
Khare, P., et al. "Myelin oligodendrocyte glycoprotein-specific antibodies from multiple sclerosis patients exacerbate disease in a humanized mouse model." Journal of Autoimmunity, vol. 85, 2017, pp. 65-76. [Link]
-
Wekerle, H., et al. "Cross-Recognition of a Myelin Peptide by CD8+ T Cells in the CNS Is Not Sufficient to Promote Neuronal Damage." The Journal of Neuroscience, vol. 35, no. 12, 2015, pp. 4882-95. [Link]
-
Croxford, J. L., et al. "Recent Advances in Antigen-Specific Immunotherapies for the Treatment of Multiple Sclerosis." Pharmaceutics, vol. 11, no. 11, 2019, p. 583. [Link]
-
't Hart, B. A., et al. "Induction of Experimental Autoimmune Encephalomyelitis With Recombinant Human Myelin Oligodendrocyte Glycoprotein in Incomplete Freund's Adjuvant in Three Non-human Primate Species." Journal of Neuroimmune Pharmacology, vol. 6, no. 3, 2011, pp. 383-93. [Link]
-
Smith, P. A., et al. "A Defined Diet Combined with Sonicated Inoculum Provides a High Incidence, Moderate Severity Form of Experimental Autoimmune Encephalomyelitis (EAE)." ACS Chemical Neuroscience, vol. 15, no. 22, 2024, pp. 4124-33. [Link]
-
O'Connell, K., et al. "Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair." Multiple Sclerosis Journal - Experimental, Translational and Clinical, vol. 3, no. 3, 2017, 2055217317723908. [Link]
-
Garay, L., et al. "Steroid Protection in the Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis." Neuroimmunomodulation, vol. 15, no. 1, 2008, pp. 16-25. [Link]
-
Baker, D., et al. "Recognition of a high affinity MHC class I-restricted epitope of myelin oligodendrocyte glycoprotein by CD8+ T cells derived from autoantigen-deficient mice." Frontiers in Immunology, vol. 5, 2014, p. 30. [Link]
-
Liu, Y., et al. "Translational insights from EAE models: decoding MOGAD pathogenesis and therapeutic innovation." Frontiers in Immunology, vol. 15, 2024, p. 1389961. [Link]
-
Sheng, J., et al. "Erythropoietin: A Potent Inducer of Peripheral Immuno/Inflammatory Modulation in Autoimmune EAE." PLoS ONE, vol. 3, no. 4, 2008, p. e1924. [Link]
-
Miller, S. D., and E. M. B. S. S. Vanderlugt. "Experimental Autoimmune Encephalomyelitis in Mice." Current Protocols in Immunology, 2001. [Link]
-
Flügel, A., et al. "The Activation Status of Neuroantigen-specific T Cells in the Target Organ Determines the Clinical Outcome of Autoimmune Encephalomyelitis." The Journal of Experimental Medicine, vol. 194, no. 6, 2001, pp. 829-39. [Link]
-
Garay, L. I., et al. "Effects of progesterone in the spinal cord of a mouse model of multiple sclerosis." Journal of Steroid Biochemistry and Molecular Biology, vol. 107, no. 3-5, 2007, pp. 228-37. [Link]
-
Correale, J., et al. "Experimental Autoimmune Encephalomyelitis Is Successfully Controlled by Epicutaneous Administration of MOG Plus Vitamin D Analog." Frontiers in Immunology, vol. 9, 2018, p. 142. [Link]
-
Lin, J. X., et al. "Bhlhe40 controls cytokine production by T cells and is essential for pathogenicity in autoimmune neuroinflammation." Nature Communications, vol. 5, 2014, p. 3551. [Link]
-
Keler, D., et al. "Myelin Oligodendrocyte Glycoprotein Antibody-Associated Disease: Current Insights into the Disease Pathophysiology, Diagnosis and Management." Journal of Clinical Medicine, vol. 10, no. 1, 2020, p. 1. [Link]
Sources
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Frontiers | Translational insights from EAE models : decoding MOGAD pathogenesis and therapeutic innovation [frontiersin.org]
- 3. Frontiers | Myelin Oligodendrocyte Glycoprotein: Deciphering a Target in Inflammatory Demyelinating Diseases [frontiersin.org]
- 4. docs.wardoberlab.com [docs.wardoberlab.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. dovepress.com [dovepress.com]
- 8. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Erythropoietin: A Potent Inducer of Peripheral Immuno/Inflammatory Modulation in Autoimmune EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of progesterone in the spinal cord of a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
The Dichotomous Role of MOG (40-54) Peptide in Activating CD8+ T Cells: A Technical Guide for Researchers
Authored by: A Senior Application Scientist
Abstract
The Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 is a well-established encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE), a murine model of Multiple Sclerosis (MS). Within this sequence, the truncated peptide MOG (40-54) has emerged as a critical determinant in the activation of CD8+ T cells, a lymphocyte population with a complex and debated role in the pathogenesis of autoimmune demyelination. This technical guide provides an in-depth exploration of the mechanisms by which MOG (40-54) engages and activates CD8+ T cells, delving into the downstream consequences of this activation, which can range from potent pro-inflammatory responses to immune regulation. We will dissect the signaling pathways, provide detailed experimental protocols for studying these interactions, and present a balanced perspective on the dualistic nature of MOG-specific CD8+ T cells. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and therapeutically target the intricate interplay between myelin-specific CD8+ T cells and the central nervous system (CNS).
Part 1: The MOG (40-54) Epitope - A Key Player in CD8+ T Cell Engagement
Myelin Oligodendrocyte Glycoprotein is a crucial component of the myelin sheath in the CNS. In the context of autoimmune neuroinflammation, specific peptide fragments of MOG can be presented by antigen-presenting cells (APCs) and trigger an autoimmune response. While the MOG (35-55) peptide is known to activate both CD4+ and CD8+ T cells, the shorter MOG (40-54) fragment has been identified as a potent activator of CD8+ T cells through its presentation by the Major Histocompatibility Complex (MHC) class I molecule H-2Db in C57BL/6 mice.[1][2][3][4] The minimal core epitope for this interaction has been narrowed down to MOG (44-54); however, the inclusion of flanking residues in the MOG (40-54) peptide appears to enhance its encephalitogenic potential, possibly by also influencing CD4+ T cell responses.[1][5]
Part 2: The Two Faces of MOG-Specific CD8+ T Cells in Autoimmune Demyelination
The activation of MOG (40-54)-specific CD8+ T cells does not lead to a single, predictable outcome. Instead, these cells exhibit a remarkable plasticity, capable of both exacerbating and suppressing neuroinflammation. Understanding the factors that govern this functional dichotomy is paramount for the development of effective therapeutic strategies.
The Pro-inflammatory and Pathogenic Role
A substantial body of evidence supports a pathogenic role for MOG-specific CD8+ T cells in EAE. Upon activation, these cells can differentiate into cytotoxic T lymphocytes (CTLs) and pro-inflammatory effector cells, contributing to CNS damage through several mechanisms:
-
Direct Cytotoxicity: MOG (40-54)-activated CD8+ T cells can directly recognize and kill oligodendrocytes and neurons that express the MOG peptide on their surface in the context of MHC class I.[6] This cytotoxic activity is primarily mediated by the release of perforin and granzymes.
-
Pro-inflammatory Cytokine Production: These effector CD8+ T cells are potent producers of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[7] These cytokines amplify the inflammatory cascade within the CNS, leading to increased recruitment of other immune cells and enhanced demyelination.
The encephalitogenic potential of MOG-specific CD8+ T cells has been demonstrated in adoptive transfer experiments, where the transfer of these cells into naïve mice can induce EAE.[6][8]
The Regulatory and Suppressive Function
Paradoxically, neuroantigen-specific CD8+ T cells, including those reactive to MOG, have also been shown to possess potent regulatory functions that can suppress EAE.[9][10] This suppressive activity is thought to be a crucial mechanism for maintaining self-tolerance and preventing excessive autoimmune pathology. The proposed mechanisms of suppression include:
-
Cytolysis of Autoreactive CD4+ T Cells: Regulatory CD8+ T cells can recognize and eliminate MOG-specific CD4+ T cells that are presenting MOG peptides on their surface, thereby dampening the primary drivers of the autoimmune response.[9][10]
-
Killing of Antigen-Presenting Cells: These regulatory CD8+ T cells can also target and kill APCs that are presenting the MOG peptide, thus limiting the initial activation of pathogenic T cells.[9][10]
-
Production of Immunosuppressive Cytokines: While less characterized for MOG-specific CD8+ T cells, regulatory T cells can produce immunosuppressive cytokines like IL-10.
The balance between the pathogenic and regulatory functions of MOG-specific CD8+ T cells is likely influenced by a variety of factors, including the inflammatory milieu, the avidity of the T cell receptor (TCR), and the presence of co-stimulatory or co-inhibitory signals.
Part 3: Methodologies for Interrogating the MOG (40-54)-CD8+ T Cell Axis
A thorough investigation of the role of MOG (40-54) in CD8+ T cell activation requires a combination of in vivo and in vitro experimental approaches. The following protocols provide a robust framework for such studies.
Protocol: Induction of EAE with MOG (40-54) Peptide
This protocol details the active induction of EAE in C57BL/6 mice using the MOG (40-54) peptide.
Principle: Immunization with a self-antigen in the presence of a potent adjuvant breaks self-tolerance and induces an autoimmune response targeting the CNS.
Materials:
-
MOG (40-54) peptide (synthesis purity >95%)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
C57BL/6 mice (female, 8-12 weeks old)
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve MOG (40-54) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume of CFA.
-
Emulsify the peptide solution and CFA in a 1:1 ratio by drawing the mixture up and down through a glass syringe with a Luer-lock tip until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
On day 0, immunize each mouse subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion (containing 100 µg of MOG peptide).
-
On day 0 and day 2, administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity using a standardized scale (e.g., 0: no clinical signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).
-
Data Analysis:
-
Calculate the mean clinical score for each group over time.
-
Determine the day of onset, peak disease severity, and incidence of disease.
Protocol: In Vitro CD8+ T Cell Proliferation Assay
This assay measures the proliferative response of MOG-specific T cells to the MOG (40-54) peptide.
Principle: T cells from immunized mice will proliferate upon re-stimulation with their cognate antigen in vitro. Proliferation can be quantified by the incorporation of a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) or by measuring DNA synthesis.
Materials:
-
Spleens and draining lymph nodes from MOG (40-54) immunized mice
-
MOG (40-54) peptide
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Anti-CD3 and Anti-CD28 antibodies (as positive controls)
-
96-well round-bottom plates
Procedure:
-
Cell Preparation:
-
Harvest spleens and draining lymph nodes from immunized mice 10-14 days post-immunization.
-
Prepare single-cell suspensions.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
-
Cell Culture:
-
Plate the CFSE-labeled cells in a 96-well plate at a density of 2 x 105 cells/well.
-
Add MOG (40-54) peptide at various concentrations (e.g., 0, 1, 10, 50 µg/mL).
-
Include wells with anti-CD3/CD28 antibodies as a positive control and media alone as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD8 and CD4.
-
Analyze the cells by flow cytometry, gating on the CD8+ T cell population.
-
Quantify proliferation by the dilution of the CFSE signal.
-
Data Analysis:
-
Calculate the percentage of proliferated CD8+ T cells (cells that have undergone one or more divisions) for each condition.
-
Plot the percentage of proliferation against the peptide concentration.
Protocol: Flow Cytometric Analysis of MOG (40-54)-Specific CD8+ T Cells using H-2Db Dimers
This protocol allows for the direct visualization and quantification of MOG (40-54)-specific CD8+ T cells.
Principle: Fluorescently labeled MHC class I dimers loaded with the MOG (40-54) peptide will specifically bind to CD8+ T cells expressing a TCR that recognizes this peptide-MHC complex.
Materials:
-
Single-cell suspension from spleen, lymph nodes, or CNS of MOG (40-54) immunized mice
-
PE-labeled H-2Db/MOG (40-54) dimer
-
PE-labeled H-2Db dimer with an irrelevant peptide (negative control)
-
Fluorescently labeled antibodies against CD8, CD44, and CD62L
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Cell Staining:
-
Resuspend 1 x 106 cells in 50 µL of FACS buffer.
-
Add the PE-labeled H-2Db/MOG (40-54) dimer and incubate at room temperature for 30-60 minutes in the dark.
-
Wash the cells with FACS buffer.
-
Stain with antibodies against CD8, CD44, and CD62L for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population, then on CD8+ T cells.
-
Identify the MOG (40-54)-specific CD8+ T cells as the population that is positive for both CD8 and the H-2Db/MOG (40-54) dimer.
-
Further characterize the phenotype of these cells using markers like CD44 and CD62L to distinguish between naive, effector, and memory populations.
-
Data Analysis:
-
Determine the frequency of MOG (40-54)-specific CD8+ T cells as a percentage of the total CD8+ T cell population.
Protocol: In Vitro Cytotoxicity Assay
This assay assesses the ability of MOG-specific CD8+ T cells to kill target cells presenting the MOG (40-54) peptide.
Principle: Effector CD8+ T cells will lyse target cells that they recognize. Target cell lysis can be measured by the release of a pre-loaded fluorescent dye or by flow cytometry-based methods.
Materials:
-
Effector cells: MOG (40-54)-specific CD8+ T cells (can be isolated from immunized mice and expanded in vitro).
-
Target cells: A cell line that expresses H-2Db (e.g., RMA-S or EL4 cells).
-
MOG (40-54) peptide.
-
A fluorescent dye for labeling target cells (e.g., Calcein-AM or CFSE).
-
Propidium Iodide (PI) or another viability dye.
Procedure:
-
Target Cell Preparation:
-
Label the target cells with a fluorescent dye (e.g., CFSE at a high concentration).
-
Pulse one aliquot of the labeled target cells with the MOG (40-54) peptide (e.g., 10 µg/mL) for 1-2 hours at 37°C.
-
Leave another aliquot of labeled target cells unpulsed as a control.
-
-
Co-culture:
-
Co-culture the effector CD8+ T cells with the peptide-pulsed or unpulsed target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Incubate for 4-6 hours at 37°C.
-
-
Flow Cytometry Analysis:
-
Add a viability dye like PI to the co-culture wells just before analysis.
-
Analyze the samples by flow cytometry.
-
Gate on the target cell population (CFSEhigh).
-
Determine the percentage of dead target cells (PI+) in both the peptide-pulsed and unpulsed conditions.
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% Dead Targets with Peptide - % Dead Targets without Peptide) / (100 - % Dead Targets without Peptide) ] * 100
Part 4: Data Presentation and Visualization
Table 1: EAE Incidence and Severity Induced by Different MOG Peptides in C57BL/6 Mice
| Peptide | Incidence of Paralysis | Day of Onset | Maximum Severity (Grade 1-5) | Reference |
| pMOG35–55 | 9/10 | 13–16 | 2–4 | [1] |
| pMOG40–54 | 8/10 | 14–16 | 2–4 | [1] |
| pMOG44–54 | 3/10 | 18–20 | 1–2 | [1] |
Diagrams
Caption: Signaling pathway of MOG(40-54)-mediated CD8+ T cell activation.
Caption: Experimental workflow for the induction of EAE using MOG(40-54) peptide.
Caption: The dichotomous pathogenic and regulatory roles of MOG-specific CD8+ T cells.
Part 5: Concluding Remarks and Future Perspectives
The MOG (40-54) peptide serves as a powerful tool for dissecting the multifaceted role of CD8+ T cells in the context of autoimmune demyelination. The evidence clearly indicates that these cells are not monolithic in their function but can act as both drivers and regulators of disease. This functional plasticity presents both a challenge and an opportunity for the development of novel therapeutics for Multiple Sclerosis.
Future research should focus on elucidating the molecular switches that determine the differentiation of MOG-specific CD8+ T cells into either pathogenic or regulatory lineages. A deeper understanding of the signals within the microenvironment of the CNS that influence the function of these cells will be critical. Furthermore, translating the findings from murine EAE models to human MS by identifying and characterizing the human equivalents of MOG-specific CD8+ T cells and their roles in disease progression remains a key objective. Ultimately, the ability to selectively inhibit the pathogenic functions of these cells while promoting their regulatory capacity holds immense promise for the future of MS therapy.
Part 6: References
-
Immune regulatory CNS-reactive CD8+T cells in experimental autoimmune encephalomyelitis. PubMed.--INVALID-LINK--
-
Immune regulatory CNS-reactive CD8+ T cells in experimental autoimmune encephalomyelitis. PMC.--INVALID-LINK--
-
Role of CD8+ T cells in murine experimental allergic encephalomyelitis. PubMed.--INVALID-LINK--
-
Role of CD8+ T Cells in Murine Experimental Allergic Encephalomyelitis. Semantic Scholar.--INVALID-LINK--
-
Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8+ MOG-specific T cells on oligomeric MHC class I molecules. Oxford Academic.--INVALID-LINK--
-
The role of CD8+ T cells and their local interaction with CD4+ T cells in myelin oligodendrocyte glycoprotein35-55-induced experimental autoimmune encephalomyelitis. PubMed.--INVALID-LINK--
-
Cross-recognition of a myelin peptide by CD8+ T cells... CORE.--INVALID-LINK--
-
CD8 T cell responses to myelin oligodendrocyte glycoprotein-derived peptides in humanized HLA-A*0201-transgenic mice. PubMed.--INVALID-LINK--
-
Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. PubMed Central.--INVALID-LINK--
-
MOG (40-54). GenScript.--INVALID-LINK--
-
CD8 T Cell Responses to Myelin Oligodendrocyte Glycoprotein-Derived Peptides in Humanized HLA-A*0201-Transgenic Mice. SciSpace.--INVALID-LINK--
-
Pathogenic MOG-reactive CD8+ T cells require MOG-reactive CD4+ T cells for sustained CNS inflammation during chronic EAE. PubMed Central.--INVALID-LINK--
-
Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. BioKB.--INVALID-LINK--
-
Cross-Recognition of a Myelin Peptide by CD8+ T Cells in the CNS Is Not Sufficient to Promote Neuronal Damage. Journal of Neuroscience.--INVALID-LINK--
-
Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE. Neurology Neuroimmunology & Neuroinflammation.--INVALID-LINK--
-
CD8+ T-Cells as Immune Regulators of Multiple Sclerosis. Frontiers.--INVALID-LINK--
-
Cross-Recognition of a Myelin Peptide by CD8 super(+) T Cells in... Semantic Scholar.--INVALID-LINK--
-
Recognition of a high affinity MHC class I-restricted epitope of myelin oligodendrocyte glycoprotein by CD8+ T cells derived from autoantigen-deficient mice. Frontiers.--INVALID-LINK--
-
Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE. IJN.--INVALID-LINK--
-
Cross-recognition of the myelin peptide MOG 40 -54 by OT-1 T cells. A,... ResearchGate.--INVALID-LINK--
-
Increased frequencies of MOG antigen-specific CD4 + and CD8 + T cells... ResearchGate.--INVALID-LINK--
-
Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse (MOG (40-54)). MedChemExpress.--INVALID-LINK--
-
Increased frequencies of MOG antigen-specific CD4 + and CD8 + T cells... ResearchGate.--INVALID-LINK--
-
This compound (MOG (40 ... MedChemExpress.--INVALID-LINK--
-
Direct modulation of myelin-autoreactive cD4+ and cD8+ T cells in eae mice by a tolerogenic. Semantic Scholar.--INVALID-LINK--
References
- 1. academic.oup.com [academic.oup.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Recognition of a High Affinity MHC Class I-Restricted Epitope of Myelin Oligodendrocyte Glycoprotein by CD8+ T Cells Derived from Autoantigen-Deficient Mice [frontiersin.org]
- 6. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathogenic MOG-reactive CD8+ T cells require MOG-reactive CD4+ T cells for sustained CNS inflammation during chronic EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Immune regulatory CNS-reactive CD8+T cells in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immune regulatory CNS-reactive CD8+ T cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of MOG (40-54)-Induced Autoimmune Demyelination
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myelin Oligodendrocyte Glycoprotein (MOG) has emerged as a critical autoantigen in the study of central nervous system (CNS) demyelinating diseases, such as Multiple Sclerosis (MS) and MOG Antibody Disease (MOGAD). The experimental autoimmune encephalomyelitis (EAE) model, induced by specific MOG-derived peptides, is an indispensable tool for dissecting disease mechanisms and evaluating novel therapeutic strategies. This guide provides a detailed examination of the core mechanisms by which the MOG (40-54) peptide, a key immunodominant epitope, initiates and perpetuates autoimmune-mediated demyelination. We will explore the intricate interplay between the innate and adaptive immune systems, from peripheral T cell activation to the final effector phases within the CNS, offering field-proven insights and detailed experimental protocols for the robust application of this model in research and development.
Introduction: MOG as a Key Player in Neuroinflammation
MOG is a transmembrane protein uniquely expressed on the outermost surface of myelin sheaths and oligodendrocytes in the CNS.[1] While it constitutes a minor component of total myelin protein, its extracellular location makes it a prime target for autoimmune attacks.[2] In susceptible individuals, a breakdown in self-tolerance leads to the generation of MOG-specific T cells and autoantibodies, which are hallmarks of MOGAD.[1] The EAE model, particularly in the C57BL/6 mouse strain, utilizes MOG peptides to replicate key aspects of this pathology. The MOG (40-54) peptide has been identified as a potent encephalitogenic epitope, capable of activating both CD4+ and CD8+ T cells, making it a valuable tool for studying the cellular dynamics of neuroinflammation.[3][4]
Part 1: The Molecular and Cellular Basis of MOG (40-54) Pathogenicity
The induction of autoimmune demyelination by MOG (40-54) is a multi-step process that begins in the periphery and culminates in a destructive inflammatory cascade within the CNS.
The MOG (40-54) Epitope: A Dual Target for T Cells
The MOG (40-54) peptide is a fragment of the full-length MOG protein. Its significance lies in its ability to be recognized by different arms of the adaptive immune system. In the context of the C57BL/6 mouse model, the broader MOG (35-55) peptide is classically known to bind to the MHC class II molecule I-Aᵇ, leading to the activation of CD4+ helper T cells.[5] However, studies have shown that the truncated MOG (40-54) peptide contains a core epitope that can also be presented by the MHC class I molecule H-2Dᵇ, enabling the activation of cytotoxic CD8+ T cells.[3][6][7] This dual-recognition capacity underscores the complex T cell dynamics in this EAE model.
Initiation of the Autoimmune Cascade: Peripheral Sensitization
The journey to CNS pathology begins in the peripheral lymphoid organs, such as the draining lymph nodes, following immunization.
Causality of Experimental Design: The standard EAE induction protocol involves emulsifying the MOG peptide in Complete Freund's Adjuvant (CFA). CFA contains heat-killed Mycobacterium tuberculosis, which acts as a potent adjuvant.[8] Its components activate pattern recognition receptors (PRRs) on antigen-presenting cells (APCs), such as dendritic cells and macrophages. This activation is crucial; it forces the APCs to upregulate co-stimulatory molecules (e.g., CD80, CD86) and secrete pro-inflammatory cytokines. Without this "danger signal" provided by the adjuvant, presentation of the MOG peptide alone might lead to T cell anergy or tolerance rather than pathogenic activation.
The key steps are:
-
Antigen Uptake and Processing: APCs at the injection site engulf the MOG peptide.
-
MHC Presentation: The peptide is processed and loaded onto MHC class II molecules for presentation to CD4+ T cells and MHC class I molecules for presentation to CD8+ T cells.[3][9]
-
T Cell Activation: Naive MOG-specific T cells in the lymph nodes recognize the peptide-MHC complex via their T cell receptors (TCRs). Full activation requires the co-stimulatory signal from molecules like CD28 on the T cell binding to CD80/CD86 on the APC.
-
Differentiation of Effector T Cells: In the resulting pro-inflammatory cytokine milieu (driven by the adjuvant), activated CD4+ T cells differentiate into pathogenic T helper subsets, primarily Th1 cells (producing IFN-γ) and Th17 cells (producing IL-17).[5][10] These cytokines are fundamental to the subsequent breach of the blood-brain barrier and recruitment of other immune cells.
Table 1: Key Immune Cells in MOG (40-54)-Induced EAE
| Cell Type | Primary Role in Pathogenesis | Key Molecules/Cytokines |
| CD4+ T Cells | Orchestrate the immune response; differentiate into Th1/Th17 cells; provide help to B cells.[1][4] | TCR, CD28, IFN-γ, IL-17, GM-CSF[11] |
| CD8+ T Cells | Potential for direct cytotoxicity against oligodendrocytes presenting MOG peptide on MHC-I.[3][12] | TCR, Perforin, Granzymes |
| B Cells | Act as highly efficient APCs; produce pathogenic anti-MOG antibodies.[13][14] | B Cell Receptor (BCR), MHC-II, IgG[1] |
| Macrophages/Microglia | Act as APCs in the periphery and CNS; mediate demyelination through phagocytosis and cytokine release.[1] | MHC-II, CD80/86, TNF-α, IL-1β |
| Dendritic Cells | The most potent APCs for initiating the primary T cell response in lymphoid organs.[10] | MHC-II, CCR7, IL-12, IL-23 |
The Effector Phase: CNS Invasion and Demyelination
Once activated and expanded, the pathogenic T cells leave the lymphoid organs, enter circulation, and migrate to the CNS.
Breaching the Blood-Brain Barrier (BBB): The pro-inflammatory cytokines produced by Th1 and Th17 cells, particularly TNF-α and IL-17, increase the permeability of the BBB. The T cells express adhesion molecules that allow them to bind to the vascular endothelium and cross into the CNS parenchyma.
Reactivation and the Inflammatory Cascade: Within the CNS, the autoimmune attack is amplified:
-
Local Reactivation: Resident APCs, such as microglia and perivascular macrophages, present endogenously processed MOG antigen, reactivating the infiltrating T cells.[13]
-
B Cell Contribution: MOG-specific B cells can also enter the CNS, where they can act as local APCs to sustain T cell activation and differentiate into plasma cells, secreting high-affinity anti-MOG antibodies directly into the CNS.[1][10]
-
Epitope Spreading: The initial damage to myelin can release other myelin proteins (e.g., MBP, PLP), which can then be presented to and activate other autoreactive T cells, broadening and perpetuating the autoimmune attack.
The final destruction of the myelin sheath is mediated by several effector mechanisms, as depicted in the diagram below.
References
- 1. Pathophysiology of myelin oligodendrocyte glycoprotein antibody disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOG 40-54 | 1 mg | EP09868_1 [peptides.de]
- 3. academic.oup.com [academic.oup.com]
- 4. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. B cell activation influences T cell polarization and outcome of anti-CD20 B cell depletion in CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jneurosci.org [jneurosci.org]
- 13. neurology.org [neurology.org]
- 14. Pathogenic and regulatory roles for B cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Immunogenic Landscape of Myelin Oligodendrocyte Glycoprotein: A Technical Guide to its Dominant Epitopes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myelin Oligodendrocyte Glycoprotein (MOG) has emerged as a critical autoantigen in central nervous system (CNS) demyelinating diseases, most notably in Multiple Sclerosis (MS) and the more recently defined MOG Antibody Disease (MOGAD).[1][2][3] Its unique presentation on the outermost lamellae of the myelin sheath makes it a prime target for the immune system.[4] Understanding the specific regions of MOG, or epitopes, that trigger an autoimmune response is paramount for the development of targeted diagnostics and therapeutics. This guide provides an in-depth exploration of the immunodominant T cell and B cell epitopes of MOG, the methodologies to identify and characterize them, and their implications in disease pathogenesis and drug development.
The Molecular Architecture and Function of MOG: A Prelude to its Immunogenicity
MOG is a type I transmembrane glycoprotein and a member of the immunoglobulin (Ig) superfamily, exclusively expressed in the CNS on oligodendrocytes and the outermost surface of myelin sheaths.[5][6] While its precise function is still under investigation, it is believed to play a role as a cellular adhesion molecule, in the regulation of oligodendrocyte microtubule stability, and as a mediator of interactions between myelin and the immune system, particularly the complement cascade.[7][8]
The MOG protein consists of an extracellular N-terminal Ig-like domain, a transmembrane domain, and a cytoplasmic tail.[5] This structural arrangement, particularly the exposed extracellular domain, is a key determinant of its accessibility to immune surveillance and its subsequent role as an autoantigen.[4][6]
The Dichotomy of Immune Recognition: T Cell vs. B Cell Epitopes
The autoimmune response to MOG is a complex interplay between the cellular and humoral arms of the immune system, with distinct epitopes driving T cell and B cell activation.
T Cell Immunodominant Epitopes: The Initiators of Inflammation
T cell recognition of linear peptide fragments of MOG presented by antigen-presenting cells (APCs) is a critical initiating event in the inflammatory cascade. For decades, research has been heavily focused on the extracellular domain of MOG.
-
MOG 35-55: The Archetypal Encephalitogenic Peptide: The peptide spanning amino acids 35-55 (MEVGWYRSPFSRVVHLYRNGK) is the most extensively studied immunodominant T cell epitope of MOG.[9][10] Immunization of C57BL/6 mice with MOG 35-55 is a cornerstone for inducing Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for MS.[10][11][12] This peptide elicits a potent pro-inflammatory response, characterized by the activation of Th1 and Th17 cells.[13][14]
-
Beyond the Extracellular Domain: Novel T Cell Epitopes: More recent investigations have revealed that the immunodominant landscape of MOG extends beyond its extracellular domain. Studies examining the entire 218 amino acid sequence of MOG have identified encephalitogenic T cell epitopes within the transmembrane and cytoplasmic regions.[13][15][16][17] Key novel epitopes include:
-
p119-132: Found within the transmembrane domain, this peptide has been shown to be as potent as MOG 35-55 in inducing EAE in C57BL/6 mice and is recognized by a high frequency of MOG-reactive T cells.[13][14][15][16]
-
p181-195 and p186-200: Located in the cytoplasmic domain, these epitopes also stimulate T cell responses, although their encephalitogenicity can vary.[15][16]
-
The discovery of these additional epitopes underscores the complexity of the T cell response to MOG and suggests that a broader range of epitopes should be considered in the context of disease pathogenesis and therapeutic design.
B Cell Immunodominant Epitopes: The Architects of Demyelination
In contrast to T cells that recognize linear peptides, pathogenic B cells and their secreted antibodies often target conformational epitopes on the native MOG protein.[4][18][19] This distinction is crucial, as antibodies recognizing linear epitopes are generally not pathogenic.[4]
-
Conformational Integrity is Key: The pathogenic potential of anti-MOG antibodies is critically dependent on their ability to bind to the properly folded MOG protein as it is expressed on the surface of oligodendrocytes.[20][21] This has significant implications for the design of diagnostic assays, with cell-based assays using live cells expressing full-length MOG now considered the gold standard for detecting clinically relevant MOG antibodies.[22]
-
Key Residues and Immunodominant Regions: Studies have identified specific residues and regions within the extracellular domain of MOG that are critical for the binding of pathogenic antibodies.
-
Proline 42 (P42): This residue has been identified as a critical component of an immunodominant epitope for MOG antibodies in a significant proportion of MOGAD patients.[23][24]
-
Histidine 103/Serine 104 (H103/S104): This region also constitutes a key epitope for MOG-IgG.[23] The recognition of epitopes other than P42 has been associated with a relapsing disease course in MOGAD.[23]
-
The following table summarizes the key immunodominant epitopes of MOG:
| Epitope Type | Epitope | Location | Key Features | Associated Disease Model/Condition |
| T Cell | MOG 35-55 | Extracellular Domain | Potent inducer of EAE; activates Th1 and Th17 cells.[9][10][13] | EAE, MS |
| T Cell | MOG 119-132 | Transmembrane Domain | As encephalitogenic as MOG 35-55; immunodominant.[13][14][15][16] | EAE |
| T Cell | MOG 181-195 | Cytoplasmic Domain | Stimulates T cell responses.[15][16] | EAE |
| B Cell | Conformational | Extracellular Domain | Requires native protein folding for recognition; pathogenic.[4][18][19] | MOGAD |
| B Cell | Proline 42 (P42) | Extracellular Domain | Immunodominant epitope for MOG-IgG.[23][24] | MOGAD |
| B Cell | H103/S104 | Extracellular Domain | Key epitope for MOG-IgG.[23] | MOGAD |
Methodologies for Epitope Identification and Characterization
The identification and characterization of MOG epitopes are crucial for both basic research and clinical applications. A variety of in vitro, in silico, and in vivo techniques are employed.
T Cell Epitope Mapping
A systematic approach is required to pinpoint the precise amino acid sequences that stimulate T cell responses.
Step-by-Step Protocol for T Cell Epitope Mapping using Overlapping Peptides:
-
Peptide Synthesis: Synthesize a library of overlapping peptides (e.g., 15-mers overlapping by 10 amino acids) spanning the entire MOG protein sequence.
-
Antigen-Presenting Cell (APC) Preparation: Isolate APCs, such as splenocytes or dendritic cells, from the animal model of interest (e.g., C57BL/6 mice).
-
T Cell Proliferation Assay:
-
Co-culture the APCs with T cells isolated from MOG-immunized animals.
-
Add individual overlapping peptides to the co-culture.
-
Measure T cell proliferation using methods such as [³H]-thymidine incorporation or CFSE dilution assays.
-
-
Cytokine Profiling (ELISpot/Intracellular Cytokine Staining):
-
Following stimulation with the peptide library, quantify the production of key cytokines like IFN-γ, IL-17, and IL-10 using ELISpot assays or intracellular cytokine staining followed by flow cytometry. This helps to determine the functional phenotype of the responding T cells.[17]
-
-
In Vivo Validation (EAE Induction):
Caption: Workflow for T Cell Epitope Mapping.
B Cell Epitope Mapping
The focus for B cell epitopes is on identifying regions on the native MOG protein that are recognized by pathogenic antibodies.
Step-by-Step Protocol for Conformational B Cell Epitope Mapping:
-
Recombinant MOG Expression: Express and purify the extracellular domain of MOG in a mammalian expression system to ensure proper folding and post-translational modifications.
-
Site-Directed Mutagenesis: Generate a panel of MOG variants with single or multiple amino acid substitutions in putative surface-exposed loops.
-
Cell-Based Binding Assay:
-
Transfect a suitable cell line (e.g., HEK293 cells) with the wild-type and mutated MOG constructs.
-
Incubate the transfected cells with patient sera or purified monoclonal anti-MOG antibodies.
-
Detect antibody binding using a fluorescently labeled secondary antibody and quantify using flow cytometry.[24]
-
-
ELISA with Denatured vs. Native MOG:
-
Coat ELISA plates with either native, folded MOG or denatured MOG (e.g., using urea and DTT).
-
Compare the binding of patient antibodies to both forms of the antigen. A significant reduction in binding to the denatured form indicates recognition of a conformational epitope.[4]
-
Caption: Workflow for B Cell Epitope Mapping.
The Interplay of T and B Cells in MOG-Driven Autoimmunity
MOG-specific T and B cells engage in a pathogenic feedback loop that perpetuates the autoimmune response. MOG-specific B cells can act as potent APCs, processing and presenting MOG peptides to cognate T cells, leading to their activation and differentiation into pro-inflammatory effector cells.[25][26][27] In turn, activated T cells provide help to B cells, promoting their differentiation into antibody-secreting plasma cells.[26] This reciprocal activation is a critical driver of disease severity.
Caption: T and B Cell Cooperation in MOG Autoimmunity.
Therapeutic Implications and Future Directions
A detailed understanding of MOG's immunodominant epitopes opens up several avenues for therapeutic intervention:
-
Antigen-Specific Tolerization: The development of therapies that induce tolerance to specific MOG epitopes is a promising strategy. This could involve the administration of altered peptide ligands or the use of nanocarriers to deliver MOG peptides to tolerogenic APCs.[11][28]
-
Targeting Pathogenic B Cells: Identifying the specific B cell clones that produce pathogenic anti-MOG antibodies could lead to more targeted B cell depletion therapies, potentially with fewer side effects than broad-spectrum anti-CD20 treatments.
-
Inhibiting Antibody-Mediated Pathology: Designing small molecules or antibodies that block the binding of pathogenic MOG antibodies to their epitopes could prevent demyelination.
-
Biomarker Development: The epitope specificity of anti-MOG antibodies may have prognostic value, for instance, in predicting a relapsing disease course.[23]
Future research should focus on further delineating the full spectrum of T and B cell epitopes in human MOGAD patients, understanding the structural basis of antibody pathogenicity, and translating this knowledge into novel, highly specific therapies that can halt the autoimmune assault on the CNS while preserving protective immunity.
References
- Mayer, M. C., et al. (2013). The evolving story of myelin oligodendrocyte glycoprotein (MOG) and its role in CNS demyelination. Journal of Neuroimmunology, 261(1-2), 1-8.
- Shetty, A., et al. (2014). Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE.
- Menge, T., et al. (2007). Conformational epitopes of myelin oligodendrocyte glycoprotein are targets of potentially pathogenic antibody responses in multiple sclerosis.
- Krishnamoorthy, G., et al. (2014). Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE.
- Shetty, A., et al. (2014). Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE.
- Shetty, A., et al. (2014). Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE.
- von Büdingen, H. C., et al. (2001). Relevant antibody subsets against MOG recognize conformational epitopes exclusively exposed in solid-phase ELISA. Journal of Neuroimmunology, 121(1-2), 89-98.
- Johns, T. G., & Bernard, C. C. (1999). The structure and function of myelin oligodendrocyte glycoprotein. Journal of Neurochemistry, 72(1), 1-9.
- Shetty, A., et al. (2013). T Cell Epitope 119-132, but Not 35-55, Is the Immunodominant Encephalitogenic Determinant of the CNS Autoantigen, Myelin Oligodendrocyte Glycoprotein (P05.118). Neurology, 80(7 Supplement), P05.118.
- Johns, T. G., & Bernard, C. C. (1999). The structure and function of myelin oligodendrocyte glycoprotein. Journal of Neurochemistry, 72(1), 1-9.
- Menge, T., et al. (2007). Conformational epitopes of myelin oligodendrocyte glycoprotein are targets of potentially pathogenic antibody responses in multiple sclerosis. eScholarship, University of California.
- von Büdingen, H. C., et al. (2001). Relevant antibody subsets against MOG recognize conformational epitopes exclusively exposed in solid‐phase ELISA. Semantic Scholar.
- Reindl, M., & Waters, P. (2019). Myelin oligodendrocyte glycoprotein: deciphering a target in inflammatory demyelinating diseases. Frontiers in Immunology, 10, 202.
- Tea, F., et al. (2021). The MOG antibody non-P42 epitope is predictive of a relapsing course in MOG antibody-associated disease.
- Wikipedia contributors. (2023, December 14). Myelin oligodendrocyte glycoprotein. In Wikipedia, The Free Encyclopedia.
- Shetty, A., et al. (2014). Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE.
- National MS Society. (n.d.). MOGAD Disorder and Multiple Sclerosis.
- Menge, T., et al. (2011). Conformational Epitopes of Myelin Oligodendrocyte Glycoprotein Are Targets of Potentially Pathogenic Antibody Responses in Multiple Sclerosis.
- Peschl, P., et al. (2017).
- peptides&elephants. (n.d.). MOG 35–55 Peptide – Key Epitope in MS Research.
- Stanifer, M. L., et al. (2024). B Cells Influence Encephalitogenic T Cell Frequency to Myelin Oligodendrocyte Glycoprotein (MOG)38–49 during Full-length MOG Protein-Induced Demyelinating Disease. ImmunoHorizons, 8(9), 729-739.
- GenoStaff. (n.d.). Mouse MOG (35-55) peptide - CAS 163913-87-9 - EAE induction.
- Probert, L., et al. (2020). Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions. Frontiers in Immunology, 11, 578500.
- Breithaupt, C., et al. (2003). The crystal structure of myelin oligodendrocyte glycoprotein, a key autoantigen in multiple sclerosis. Proceedings of the National Academy of Sciences, 100(16), 9446-9451.
- Straub, T., et al. (2013). Oral Tolerance Induction in Experimental Autoimmune Encephalomyelitis with Candida utilis Expressing the Immunogenic MOG35-55 Peptide. PLOS ONE, 8(11), e78631.
- Androutsou, M. E., et al. (2022). Myelin Oligodendrocyte Glycoprotein (MOG)35–55 Mannan Conjugate Induces Human T-Cell Tolerance and Can Be Used as a Personalized Therapy for Multiple Sclerosis. Cells, 11(15), 2389.
- Cleveland Clinic. (n.d.). Myelin Oligodendrocyte Antibody Disease Fact Sheet.
- Stanifer, M. L., et al. (2024). B Cells Influence Encephalitogenic T Cell Frequency to Myelin Oligodendrocyte Glycoprotein (MOG)
- Lyons, J. A., et al. (2002). Novel pathogenic epitopes of myelin oligodendrocyte glycoprotein induce experimental autoimmune encephalomyelitis in C57BL/6 mice. European Journal of Immunology, 32(7), 1913-1922.
- Zamvil, S. S., & Slavin, A. J. (2024). MOG CNS Autoimmunity and MOGAD.
- Kaushik, S., et al. (2021).
- Deniz, G., et al. (2023). Pathophysiology of myelin oligodendrocyte glycoprotein antibody disease. Frontiers in Immunology, 14, 1178553.
- Multiple Sclerosis News Today. (2022, November 18).
- Kinzel, S., et al. (2019). MOG-reactive B cells exacerbate the severity of CD4+ T cell-driven CNS autoimmunity.
- Pacini, G., et al. (2016). Epitope mapping of anti-myelin oligodendrocyte glycoprotein (MOG) antibodies in a mouse model of multiple sclerosis: microwave-assisted synthesis of the peptide antigens and ELISA screening. Journal of Peptide Science, 22(1), 52-58.
- Pfaller, C. K., et al. (2021). Targeted Expression of Myelin Autoantigen in the Periphery Induces Antigen-Specific T and B Cell Tolerance and Ameliorates Autoimmune Disease. Frontiers in Immunology, 12, 678852.
- 't Hart, B. A., et al. (2005). T and B cell epitopes plotted on the 3-D structure of MOG monomer.
- Krishnamoorthy, G., et al. (2009). Myelin oligodendrocyte glycoprotein–specific T and B cells cooperate to induce a Devic-like disease in mice.
- Peschl, P., et al. (2019). Identification of circulating MOG-specific B cells in patients with MOG antibodies.
- Krishnamoorthy, G., et al. (2009). Myelin oligodendrocyte glycoprotein–specific T and B cells cooperate to induce a Devic-like disease in mice.
- University of Basel. (2022, December 18). Researchers decipher anti-MOG antibody construction, paving way for therapies. Medical Xpress.
- Pacini, G., et al. (2016). Epitope mapping of anti‐myelin oligodendrocyte glycoprotein (MOG) antibodies in a mouse model of multiple sclerosis: microwave‐assisted synthesis of the peptide antigens and ELISA screening. Semantic Scholar.
- Kim, S. M., et al. (2023). Clinical characteristics of myelin oligodendrocyte glycoprotein antibody-associated disease according to their epitopes.
Sources
- 1. nationalmssociety.org [nationalmssociety.org]
- 2. neurology.org [neurology.org]
- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 4. Conformational epitopes of myelin oligodendrocyte glycoprotein are targets of potentially pathogenic antibody responses in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Myelin Oligodendrocyte Glycoprotein: Deciphering a Target in Inflammatory Demyelinating Diseases [frontiersin.org]
- 6. Myelin oligodendrocyte glycoprotein - Wikipedia [en.wikipedia.org]
- 7. The structure and function of myelin oligodendrocyte glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Structure & Function Of Myelin Oligodendrocyte GlycoProtein [thjuland.tripod.com]
- 9. MOG 35–55 Peptide – Key Epitope in MS Research | p&e [peptides.de]
- 10. Mouse MOG (35-55) peptide - CAS 163913-87-9 - EAE induction [sb-peptide.com]
- 11. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 12. Oral Tolerance Induction in Experimental Autoimmune Encephalomyelitis with Candida utilis Expressing the Immunogenic MOG35-55 Peptide | PLOS One [journals.plos.org]
- 13. neurology.org [neurology.org]
- 14. neurology.org [neurology.org]
- 15. Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE. [sonar.ch]
- 16. Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conformational epitopes of myelin oligodendrocyte glycoprotein are targets of potentially pathogenic antibody responses in multiple sclerosis [escholarship.org]
- 19. Conformational epitopes of myelin oligodendrocyte glycoprotein are targets of potentially pathogenic antibody responses in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Relevant antibody subsets against MOG recognize conformational epitopes exclusively exposed in solid-phase ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Relevant antibody subsets against MOG recognize conformational epitopes exclusively exposed in solid‐phase ELISA | Semantic Scholar [semanticscholar.org]
- 22. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 23. jnnp.bmj.com [jnnp.bmj.com]
- 24. Clinical characteristics of myelin oligodendrocyte glycoprotein antibody-associated disease according to their epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. Myelin oligodendrocyte glycoprotein–specific T and B cells cooperate to induce a Devic-like disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. content-assets.jci.org [content-assets.jci.org]
- 28. mdpi.com [mdpi.com]
A Technical Guide to T-Cell Receptor Recognition of the MOG (40-54) Peptide
Audience: Researchers, scientists, and drug development professionals in immunology, neuroimmunology, and therapeutic development.
Abstract: The interaction between T-cell receptors (TCRs) and the Myelin Oligodendrocyte Glycoprotein (MOG) (40-54) peptide presented by Major Histocompatibility Complex (MHC) molecules is a cornerstone of research into autoimmune demyelinating diseases, particularly multiple sclerosis (MS). This guide provides an in-depth examination of the molecular underpinnings of this recognition event, outlines field-proven experimental methodologies to characterize it, and discusses its implications for therapeutic innovation. We synthesize structural biology, biophysical kinetics, and cellular immunology to offer a comprehensive resource for professionals seeking to investigate and modulate this critical autoimmune pathway.
Introduction: The MOG (40-54) Epitope in Neuroinflammation
Myelin Oligodendrocyte Glycoprotein (MOG) is a critical autoantigen in the study of central nervous system (CNS) autoimmunity.[1][2] Expressed on the outermost surface of the myelin sheath, MOG is a primary target for the immune system in experimental autoimmune encephalomyelitis (EAE), the principal animal model for MS.[3] While the longer MOG (35-55) peptide is widely used to induce EAE in C57BL/6 mice, the truncated MOG (40-54) peptide has emerged as a key epitope for understanding the activation of specific pathogenic T-cell populations.[4][5][6]
A unique and compelling feature of the MOG (40-54) peptide is its ability to elicit responses from both CD4+ and CD8+ T-cells.[7][8] This dual recognition implicates a broader range of T-cell effector mechanisms in disease pathogenesis than epitopes restricted to a single T-cell lineage. Understanding the precise nature of TCR engagement with MOG (40-54) is therefore paramount for dissecting disease mechanisms and designing targeted immunotherapies.
Table 1: Properties of the MOG (40-54) Peptide
| Property | Description | Reference |
| Sequence | YRSPFSRVVHLYRNG | [9] |
| Parent Protein | Myelin Oligodendrocyte Glycoprotein (MOG) | [2] |
| MHC Class I Restriction | H-2Db (in C57BL/6 mice) | [5] |
| MHC Class II Restriction | I-Ab (in C57BL/6 mice) | [7] |
| Pathological Relevance | Induction of Experimental Autoimmune Encephalomyelitis (EAE) | [5] |
The Structural Basis of Recognition: The Trimolecular Complex
T-cell activation is initiated by the formation of a trimolecular complex comprising the TCR, the antigenic peptide, and the MHC molecule. The structural arrangement of this complex dictates the specificity and affinity of the interaction, which in turn governs the downstream signaling cascade.
The TCR's complementarity-determining regions (CDRs) are responsible for contacting the peptide-MHC (pMHC) surface. Typically, the CDR1 and CDR2 loops primarily engage the alpha-helices of the MHC molecule, while the hypervariable CDR3 loops make critical contacts with the peptide nestled in the MHC groove.[10] This canonical docking geometry ensures that the TCR simultaneously recognizes both the self-MHC molecule and the foreign or autoantigenic peptide it displays.
For MOG (40-54), studies have identified key residues within the peptide that are critical for either MHC binding or TCR contact. For instance, within a similar MOG (38-51) peptide, residue Y40 was found to be a dominant MHC-binding residue for I-Ab, likely anchoring the peptide into the P1 pocket of the MHC binding groove.[11] In contrast, residues R41, F44, and R46 were identified as major TCR contact points, as their substitution abrogated T-cell responses without affecting MHC binding.[11] This delineation of roles is fundamental to designing altered peptide ligands for therapeutic purposes.
Caption: The trimolecular complex of TCR, MOG peptide, and MHC class II.
Biophysical Characterization: Quantifying Binding Kinetics with Surface Plasmon Resonance (SPR)
While structural data provides a static snapshot, Surface Plasmon Resonance (SPR) offers a real-time, label-free method to quantify the binding kinetics and affinity of the TCR-pMHC interaction.[12] This technique is considered the gold standard for measuring molecular binding events and is indispensable for ranking TCR candidates or evaluating the impact of mutations.[13]
The core principle involves immobilizing one molecule (the ligand, typically the pMHC complex) onto a gold-plated sensor chip and flowing the other molecule (the analyte, typically the soluble TCR) across the surface.[12][14] Binding events alter the refractive index at the chip's surface, which is detected as a change in resonance units (RU). By monitoring the association and dissociation phases, one can calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).
Experimental Protocol: SPR Analysis of TCR-MOG(40-54)/H-2Db Interaction
This protocol outlines a standard workflow for analyzing the binding of a soluble TCR to an immobilized MOG(40-54)/H-2Db complex.
1. System Preparation:
- Instrument: Biacore T200, Carterra LSA, or similar SPR instrument.
- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), filtered and degassed.
- Temperature: Set to 25°C or 37°C to mimic physiological conditions.
2. Ligand Immobilization (pMHC):
- Sensor Chip: CM5 series chip (carboxymethylated dextran surface).
- Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups.
- Immobilization: Inject the biotinylated MOG(40-54)/H-2Db complex (typically at 10-20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over a streptavidin-coupled surface until the desired immobilization level (e.g., 500-1000 RU) is reached. Causality: A moderate density prevents mass transport limitations and steric hindrance, ensuring a 1:1 binding model is appropriate.
- Blocking: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters.
3. Kinetic Analysis (TCR):
- Analyte Preparation: Prepare a dilution series of the purified, soluble TCR in running buffer. A typical range is 0.1 µM to 100 µM, spanning at least 10-fold below and 10-fold above the expected Kₗ.[12] Include a zero-concentration sample (buffer alone) for double referencing.
- Binding Cycle (Multi-cycle kinetics):
- Injection (Association): Inject a single TCR concentration over the ligand and reference flow cells for 180-300 seconds.
- Dissociation: Flow running buffer over the chip for 600-1200 seconds to monitor the dissociation of the complex.
- Regeneration: Inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip bound analyte without denaturing the ligand. Self-Validation: Test multiple regeneration conditions to find one that provides complete removal of the analyte while maintaining ligand binding capacity over many cycles.
- Data Analysis:
- Subtract the reference flow cell signal and the zero-concentration buffer injection signal from the active flow cell data.
- Globally fit the processed sensorgrams from the entire concentration series to a 1:1 Langmuir binding model using the instrument's evaluation software. This yields the kinetic parameters kₐ, kₔ, and Kₗ.
A [label="1. Activate Sensor Chip\n(EDC/NHS)"];
B [label="2. Immobilize pMHC Ligand\n(e.g., MOG/H-2Db)"];
C [label="3. Block Surface\n(Ethanolamine)"];
D [label="4. Inject TCR Analyte\n(Association Phase)"];
E [label="5. Flow Buffer\n(Dissociation Phase)"];
F [label="6. Regenerate Surface\n(e.g., Glycine-HCl)"];
G [label="7. Analyze Data\n(Fit curves for ka, kd, KD)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F;
F -> D [label="Next Concentration"];
E -> G;
}
Caption: The experimental workflow for Surface Plasmon Resonance (SPR).
Functional Validation: Probing T-Cell Responses
While SPR quantifies binding affinity, functional assays are required to confirm that this binding translates into a productive cellular response. Key assays include proliferation, cytokine production, and cytotoxicity measurements.
Protocol: T-Cell Proliferation by CFSE Dye Dilution
This assay measures the number of cell divisions a T-cell undergoes upon antigen recognition. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is halved with each cell division, allowing for quantitative analysis by flow cytometry.[15][16]
1. T-Cell Isolation and Labeling:
- Isolate splenocytes or lymph node cells from a MOG-immunized mouse or a TCR-transgenic mouse (e.g., OT-1, which can cross-recognize MOG 40-54).[16]
- Enrich for T-cells using a nylon wool column or magnetic bead-based negative selection kit.
- Resuspend cells at 10-20 x 10⁶ cells/mL in serum-free PBS. Add CFSE to a final concentration of 1-5 µM.
- Incubate for 10 minutes at 37°C, protected from light.
- Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).
- Wash cells twice with complete RPMI to remove excess dye.
2. Co-culture and Stimulation:
- Plate CFSE-labeled T-cells (2 x 10⁵ cells/well) in a 96-well round-bottom plate.
- Add antigen-presenting cells (APCs), such as irradiated, T-cell-depleted splenocytes (5 x 10⁵ cells/well).
- Add the MOG (40-54) peptide at various concentrations (e.g., 0.1, 1, 10, 50 µg/mL).
- Controls (Self-Validating System):
- Negative Control: T-cells + APCs (no peptide).
- Positive Control: T-cells + APCs + anti-CD3/CD28 antibodies or a mitogen like Concanavalin A.
- Antigen Specificity Control: T-cells + APCs + an irrelevant peptide (e.g., OVA peptide).[16]
- Incubate for 72-96 hours at 37°C, 5% CO₂.
3. Flow Cytometry Analysis:
- Harvest cells and stain with fluorescently-conjugated antibodies against T-cell markers (e.g., anti-CD4-APC, anti-CD8-PerCP).
- Acquire data on a flow cytometer, gating on the live CD4+ or CD8+ T-cell population.
- Analyze the CFSE fluorescence histogram. The undivided parent population will be a single bright peak. Each subsequent peak of halved fluorescence intensity represents a successive generation of divided cells.
A[label="1. Isolate T-Cells"];
B[label="2. Label with CFSE Dye"];
C [label="3. Co-culture:\nT-Cells + APCs + MOG(40-54) Peptide"];
D [label="4. Incubate (72-96h)"];
E [label="5. Stain for Surface Markers\n(e.g., CD4, CD8)"];
F [label="6. Analyze by Flow Cytometry"];
G [label="7. Quantify Proliferation\n(CFSE Dilution Peaks)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G;
}
Caption: The workflow for the CFSE T-cell proliferation assay.
Therapeutic Implications and Future Directions
A deep understanding of the TCR-MOG(40-54) interaction is fueling the development of next-generation, antigen-specific immunotherapies for autoimmune diseases.
-
Tolerogenic Nanoparticles: One promising strategy involves creating nanoparticles co-decorated with relevant pMHC complexes (e.g., MOG(40-54)/H-2Db and MOG(35-55)/I-Ab) and inhibitory molecules like PD-L1.[7] These particles can directly engage and anergize or delete pathogenic MOG-specific T-cells, re-establishing immune tolerance without broad immunosuppression.[7][17]
-
CAR-Treg Therapy: Chimeric Antigen Receptor (CAR) technology can be applied to regulatory T-cells (Tregs). A CAR-Treg engineered to recognize the MOG peptide within its MHC context could be adoptively transferred into a patient.[18] These engineered cells would then home to sites of inflammation and deliver potent, localized immune suppression, directly inhibiting the effector T-cells driving demyelination.
The continued characterization of autoreactive TCRs against epitopes like MOG (40-54) will be essential for refining these therapies, ensuring their specificity, and minimizing off-target effects. Biophysical methods like SPR will remain critical for selecting high-affinity TCRs for CAR constructs, while functional assays will be the ultimate proving ground for their therapeutic efficacy.
References
-
Khare, P. et al. (2017). Myelin oligodendrocyte glycoprotein-specific antibodies from multiple sclerosis patients exacerbate disease in a humanized mouse model. Journal of Autoimmunity. [Link]
-
Buckle, A. M., & Borg, N. A. (2018). Integrating Experiment and Theory to Understand TCR-pMHC Dynamics. PubMed Central. [Link]
-
McCarthy, D. P. et al. (2012). Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. PubMed Central. [Link]
-
Birnbaum Lab, MIT. New Methods for Studying and Designing pMHC-TCR Interactions. Birnbaum Lab, MIT. [Link]
-
Adams, J. J. et al. (2017). Global Analysis of TCR-pMHC Interactions. Frontiers in Immunology. [Link]
-
Buckle, A. M., & Borg, N. A. (2018). Integrating Experiment and Theory to Understand TCR-pMHC Dynamics. Monash University. [Link]
-
Sabatino, J. J. et al. (2015). Cross-recognition of the myelin peptide MOG 40 -54 by OT-1 T cells. ResearchGate. [Link]
-
Sabatino, J. J. et al. (2015). Cross-Recognition of a Myelin Peptide by CD8+ T Cells in the CNS Is Not Sufficient to Promote Neuronal Damage. PubMed Central. [Link]
-
Sun, D. et al. (2003). Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8 + MOG‐specific T cells on oligomeric MHC class I molecules. International Immunology. [Link]
-
Zhang, Y. et al. (2024). Translational insights from EAE models: decoding MOGAD pathogenesis and therapeutic innovation. Frontiers in Immunology. [Link]
-
Zhang, Q. et al. (2024). Modulating Autoimmune Diseases with CAR-Tregs: A Cutting-edge Therapeutic Strategy. Journal of Inflammation Research. [Link]
-
Delarasse, C. et al. (2003). Myelin/oligodendrocyte glycoprotein–deficient (MOG-deficient) mice reveal lack of immune tolerance to MOG in wild-type mice. Journal of Clinical Investigation. [Link]
-
Wang, Q. et al. (2018). Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE mice by a tolerogenic nanoparticle co-carrying myelin peptide-loaded major histocompatibility complexes, CD47 and multiple regulatory molecules. International Journal of Nanomedicine. [Link]
-
Schejtman, A. et al. (2024). Targeted Therapy of Multiple Sclerosis: A Case for Antigen-Specific Tregs. International Journal of Molecular Sciences. [Link]
-
Berger, T. et al. (2003). Identification of a pathogenic antibody response to native myelin oligodendrocyte glycoprotein in multiple sclerosis. PNAS. [Link]
-
Sweenie, C. H. et al. (2011). Recognition of a High Affinity MHC Class I-Restricted Epitope of Myelin Oligodendrocyte Glycoprotein by CD8+ T Cells Derived from Autoantigen-Deficient Mice. PubMed Central. [Link]
- Doody, G. M. et al. (2016). Erythropoietin-derived short peptide and its mimics as immuno/inflammatory modulators.
-
Armstrong, K. M. et al. (2008). Thermodynamics of T cell receptor – peptide/MHC interactions: progress and opportunities. PubMed Central. [Link]
-
GenScript. MOG (40-54). GenScript. [Link]
-
Smets, I. et al. (2023). Cells to the Rescue: Emerging Cell-Based Treatment Approaches for NMOSD and MOGAD. International Journal of Molecular Sciences. [Link]
-
Sethi, D. K., & Wucherpfennig, K. W. (2012). Crystal structure of a autoimmune TCR-MHC complex. RCSB PDB. [Link]
-
ResearchGate. (2019). Measuring TCR affinity. (A) Surface plasmon resonance (SPR). ResearchGate. [Link]
-
Carterra. (2024). Parallel Measurements of Hundreds of TCR/pMHC Affinities Using The Carterra Surface Plasmon Resonance Technology. Carterra. [Link]
-
Wan, X. et al. (2017). Increased frequencies of MOG antigen-specific CD4 + and CD8 + T cells in lymph nodes during the EAE process. ResearchGate. [Link]
-
NIH 3D. Crystal structure of a autoimmune TCR-MHC complex. NIH 3D. [Link]
-
Kaida, K. et al. (2021). CD4-Positive T-Cell Responses to MOG Peptides in MOG Antibody-Associated Disease. Cells. [Link]
-
Garcia, K. C. et al. (1998). Structural basis of T cell recognition. Annual Review of Immunology. [Link]
-
Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
-
He, X. et al. (2002). Characterization of MHC- and TCR-binding residues of the myelin oligodendrocyte glycoprotein 38-51 peptide. Journal of Neuroimmunology. [Link]
-
Yin, Y. et al. (2012). Crystal structure of a complete ternary complex of T-cell receptor, peptide–MHC, and CD4. PNAS. [Link]
-
Yang, X. et al. (2022). Structural analysis of cancer-relevant TCR-CD3 and peptide-MHC complexes by cryoEM. Nature Communications. [Link]
-
Pielak, R. M. et al. (2016). Direct measurement of T cell receptor affinity and sequence from naïve antiviral T cells. Science Translational Medicine. [Link]
-
Yang, X. et al. (2022). Structural analysis of cancer-relevant TCR-CD3 and peptide-MHC complexes by cryoEM. bioRxiv. [Link]
-
Sabatino, J. J. et al. (2015). Cross-Recognition of a Myelin Peptide by CD8 + T Cells in the CNS Is Not Sufficient to Promote Neuronal Damage. Journal of Neuroscience. [Link]
Sources
- 1. Frontiers | Translational insights from EAE models : decoding MOGAD pathogenesis and therapeutic innovation [frontiersin.org]
- 2. JCI - Myelin/oligodendrocyte glycoprotein–deficient (MOG-deficient) mice reveal lack of immune tolerance to MOG in wild-type mice [jci.org]
- 3. pnas.org [pnas.org]
- 4. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. genscript.com [genscript.com]
- 7. Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE mice by a tolerogenic nanoparticle co-carrying myelin peptide-loaded major histocompatibility complexes, CD47 and multiple regulatory molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US9765128B2 - Erythropoietin-derived short peptide and its mimics as immuno/inflammatory modulators - Google Patents [patents.google.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Characterization of MHC- and TCR-binding residues of the myelin oligodendrocyte glycoprotein 38-51 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. jianglab.seas.upenn.edu [jianglab.seas.upenn.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cross-Recognition of a Myelin Peptide by CD8+ T Cells in the CNS Is Not Sufficient to Promote Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Therapy of Multiple Sclerosis: A Case for Antigen-Specific Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellnatsci.com [cellnatsci.com]
A Technical Guide to the Structural Characteristics of Myelin Oligodendrocyte Glycoprotein (40-54)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myelin Oligodendrocyte Glycoprotein (MOG) is a critical autoantigen implicated in the pathogenesis of inflammatory demyelinating diseases of the central nervous system (CNS), including multiple sclerosis (MS). The peptide fragment MOG (40-54) is a key immunodominant epitope, capable of eliciting potent T-cell and B-cell responses. Understanding the structural intricacies of this peptide is paramount for the rational design of diagnostics and immunomodulatory therapeutics. This guide provides an in-depth exploration of the structural characteristics of MOG (40-54), from its primary amino acid sequence to its higher-order conformational properties and its interaction with immune molecules. We delve into the experimental methodologies used to elucidate these features and discuss the functional implications for autoimmune disease.
Introduction: MOG as a Key Player in Neuroinflammation
Myelin Oligodendrocyte Glycoprotein is a type I transmembrane protein expressed on the outermost surface of myelin sheaths and oligodendrocytes in the CNS.[1][2][3] While its precise biological function is not fully elucidated, its location makes it a primary target for the immune system in autoimmune conditions.[1] The full-length MOG protein has an extracellular immunoglobulin (Ig)-like domain and is known to form dimers on the cell surface.[4]
In the context of autoimmune diseases like MS, both T-cell and B-cell responses against MOG are observed.[2] Specific peptide fragments of MOG have been identified as being particularly immunogenic. The MOG (35-55) peptide, which encompasses the 40-54 region, is highly encephalitogenic and can induce an experimental autoimmune encephalomyelitis (EAE) in animal models, which closely mimics the clinical and pathological features of MS.[2] The MOG (40-54) fragment itself is a potent immunogen, capable of stimulating both CD4+ and CD8+ T-cell responses.[5][6] A thorough understanding of the structural biology of MOG (40-54) is therefore a critical step in developing targeted therapies to modulate these pathogenic immune responses.
Primary Structure of MOG (40-54)
The primary structure, or amino acid sequence, is the fundamental determinant of a peptide's properties. The sequence for MOG (40-54) is:
H-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-OH [2][7][8][9]
This 15-amino acid sequence contains a mixture of hydrophobic, polar, and charged residues, which dictates its potential for intra- and intermolecular interactions.
| Property | Value |
| Sequence | YRSPFSRVVHLYRNG |
| Molecular Weight | ~1851.1 Da |
| Amino Acid Composition | Tyr (2), Arg (3), Ser (2), Pro (1), Phe (1), Val (2), His (1), Leu (1), Asn (1), Gly (1) |
Secondary and Tertiary Structure: The Importance of Conformation
While the primary sequence is crucial, the three-dimensional conformation of MOG (40-54) is critical to its immunogenicity. Pathogenic autoantibodies against MOG often recognize conformational epitopes, meaning they bind to a specific 3D shape of the protein rather than a linear sequence of amino acids.[3][10][11] The isolated MOG (40-54) peptide is likely to be flexible in solution, adopting an ensemble of conformations.[7] However, when bound to Major Histocompatibility Complex (MHC) molecules for presentation to T-cells, it will adopt a more defined structure.
Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the solution-state structure and dynamics of peptides like MOG (40-54).[7][12] NMR can provide insights into the populations of different secondary structural elements, such as turns and coils, and can identify key intramolecular interactions that stabilize certain conformations.
Circular Dichroism (CD) spectroscopy is another valuable tool for assessing the secondary structure of peptides in solution.[13][14] By measuring the differential absorption of left and right circularly polarized light, CD can provide an estimate of the percentage of α-helix, β-sheet, and random coil content.
Structural Context within the Full MOG Protein
The crystal structure of the extracellular domain of MOG reveals that it forms a dimer, and the region corresponding to MOG (35-55) is partially buried within the dimer interface.[4] This suggests that in its native state on the myelin sheath, the MOG (40-54) epitope may not be fully accessible. The breakdown of immunological tolerance to MOG could be related to conformational changes or the dissociation of the MOG dimer, exposing this and other cryptic epitopes.
Immunological Recognition and Structural Correlates
The interaction of MOG (40-54) with molecules of the immune system is a structure-dependent process.
MHC Binding and T-Cell Recognition
MOG (40-54) has been shown to bind to MHC class I molecules, specifically H-2Db in mice, and is recognized by CD8+ T-cells.[5][8][15][16] The minimal epitope for CD8+ T-cell recognition has been mapped to the MOG (44-54) sequence (FSRVVHLYRNG).[5][8][17] The binding of the peptide to the MHC groove and the subsequent recognition by the T-cell receptor (TCR) are highly specific and depend on the conformation of the peptide-MHC complex.
B-Cell Recognition and Antibody Binding
As previously mentioned, many of the pathogenic antibodies against MOG are conformation-dependent.[3][10] While some antibodies may recognize linear epitopes within the MOG (40-54) sequence, the more potent, demyelinating antibodies tend to bind to the folded structure of the extracellular domain of MOG.[18] This has significant implications for the design of B-cell targeted therapies and diagnostics, as synthetic peptides may not always recapitulate the native epitopes.
Experimental Protocols
Peptide Synthesis and Purification
A standard protocol for the synthesis of MOG (40-54) would involve solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Step-by-Step Methodology:
-
Resin Preparation: Start with a pre-loaded Wang or Rink amide resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified MOG (40-54) peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Spectrometer Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm.
-
Blank Measurement: Record a baseline spectrum of the buffer alone in the same cuvette.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.
Visualizations
Experimental Workflow for MOG (40-54) Structural Analysis
Caption: Workflow for the synthesis, purification, and structural/functional analysis of MOG (40-54).
Key Amino Acid Contributions to MOG (40-54) Properties
Caption: Potential roles of key amino acid residues in the structure and function of MOG (40-54).
Conclusion and Future Directions
The MOG (40-54) peptide is a crucial tool for studying the mechanisms of autoimmune demyelination. Its structural characteristics, particularly its conformational flexibility and its mode of interaction with MHC and TCR molecules, are of paramount importance for understanding its pathogenic role. Future research, including high-resolution structural studies of MOG (40-54) in complex with different MHC alleles and TCRs, will be invaluable for the development of next-generation therapeutics for MS and related disorders. Such therapies could include peptide-based immunotherapies designed to induce tolerance or small molecules that block the pathogenic peptide-MHC-TCR interaction.
References
- Myelin Oligodendrocyte Glycoprotein: Deciphering a Target in Inflammatory Demyelinating Diseases - PMC. (n.d.). PubMed Central.
- Peptides - Neuropeptides - Bio-Synthesis. (n.d.). Bio-Synthesis.
- Cross-recognition of the myelin peptide MOG 40-54 by OT-1 T cells. A,... (n.d.).
- Cross-Recognition of a Myelin Peptide by CD8+ T Cells in the CNS Is Not Sufficient to Promote Neuronal Damage. (2015, March 25). Journal of Neuroscience.
- MOG Peptides, Myelin Oligodendrocyte Glycoprotein. (n.d.). Bio-Synthesis Inc.
- Structural insights into the antigenicity of myelin oligodendrocyte glycoprotein. (n.d.). PNAS.
- Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8+ MOG-specific T cells on oligomeric MHC class I molecules. (n.d.). Oxford Academic.
- MOG (40–54). (n.d.). InnoPep.
- MOG (40-54). (n.d.). GenScript.
- Erythropoietin-derived short peptide and its mimics as immuno/inflammatory modulators. (n.d.).
- The crystal structure of myelin oligodendrocyte glycoprotein, a key autoantigen in multiple sclerosis. (n.d.). PMC.
- Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. (n.d.). PubMed Central.
- Molecular characterization of antibody specificities against myelin/oligodendrocyte glycoprotein in autoimmune demyelin
- Evolution in anti-myelin oligodendrocyte glycoprotein antibody detection and its clinical significance: a narrative review. (n.d.). AME Publishing Company.
- Myelin oligodendrocyte glycoprotein-specific antibodies from multiple sclerosis patients exacerbate disease in a humanized mouse. (n.d.). Elsevier.
- Nuclear magnetic resonance spectroscopy is a powerful analytical technique used to characterize organic molecules by identifying. (n.d.).
- Circular dichroism and its uses in biomolecular research - A Review. (2021, October 7).
- Circular dichroism spectroscopy reveals multiple phytochrome photoproducts in equilibrium. (2025, July 18). PMC.
Sources
- 1. Myelin Oligodendrocyte Glycoprotein: Deciphering a Target in Inflammatory Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOG Peptides, Myelin Oligodendrocyte Glycoprotein [biosyn.com]
- 3. pnas.org [pnas.org]
- 4. The crystal structure of myelin oligodendrocyte glycoprotein, a key autoantigen in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptides, Neuropeptides Products [biosyn.com]
- 8. innopep.com [innopep.com]
- 9. US9765128B2 - Erythropoietin-derived short peptide and its mimics as immuno/inflammatory modulators - Google Patents [patents.google.com]
- 10. Molecular characterization of antibody specificities against myelin/oligodendrocyte glycoprotein in autoimmune demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]
- 13. Circular dichroism and its uses in biomolecular research - A Review | E3S Web of Conferences [e3s-conferences.org]
- 14. Circular dichroism spectroscopy reveals multiple phytochrome photoproducts in equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jneurosci.org [jneurosci.org]
- 17. genscript.com [genscript.com]
- 18. docs.wardoberlab.com [docs.wardoberlab.com]
A Technical Guide to the MOG (40-54) Peptide: Sequence, Encephalitogenic Mechanisms, and Application in EAE Models
Executive Summary
Myelin Oligodendrocyte Glycoprotein (MOG) is a critical autoantigen in the study of inflammatory demyelinating diseases of the central nervous system (CNS), most notably multiple sclerosis (MS). Within this protein, specific peptide fragments serve as immunodominant epitopes capable of initiating an autoimmune cascade in susceptible animal models. This guide provides an in-depth technical overview of the MOG (40-54) peptide, a potent encephalitogenic fragment used to induce Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for MS. We will dissect its core biochemical properties, elucidate the cellular and molecular mechanisms driving its pathogenicity—focusing on the interplay between T-cell and B-cell responses—and provide validated, step-by-step protocols for its application in EAE induction and assessment. This document is intended to serve as a foundational resource for researchers aiming to leverage the MOG (40-54) EAE model for mechanistic studies and the preclinical evaluation of novel therapeutics.
Introduction: MOG as a Key Target in CNS Autoimmunity
MOG is a glycoprotein expressed exclusively on the outermost surface of myelin sheaths and oligodendrocytes in the CNS.[1] Its extracellular location makes it a prime target for the immune system.[1] In the context of autoimmune diseases like MS and MOG antibody-associated disease (MOGAD), both cellular and humoral immune responses against MOG are considered pathogenic hallmarks.[2][3]
To model these diseases, researchers utilize short, synthetic peptides corresponding to immunodominant regions of the MOG protein. These peptides can trigger a robust autoimmune response when administered to susceptible rodent strains. The MOG (35-55) peptide is one of the most widely used fragments for inducing EAE in C57BL/6 mice.[4] The MOG (40-54) peptide, a truncated form of this sequence, has been identified as a core encephalitogenic epitope that retains the full capability of inducing paralytic disease and is instrumental in dissecting the specific T-cell responses involved.[5][6]
MOG (40-54) Peptide: Core Properties
The MOG (40-54) peptide is a 15-amino-acid sequence that represents a potent immunogenic fragment of the larger MOG protein. Its ability to robustly activate encephalitogenic T-cells makes it a reliable tool for inducing EAE.
| Property | Specification |
| Full Sequence | Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly |
| One-Letter Code | YRSPFSRVVHLYRNG |
| Molecular Weight | ~1851.1 g/mol [6][7] |
| CAS Number | 507233-87-6[6] |
| Primary Application | Induction of Experimental Autoimmune Encephalomyelitis (EAE)[8] |
This peptide contains the minimal epitope required for binding to the MHC class I molecule H-2Db, which is crucial for the activation of CD8+ T-cells in C57BL/6 mice.[5][9] While the shorter MOG (44-54) fragment can also bind, the inclusion of residues 40-43 in the MOG (40-54) sequence significantly augments T-cell stimulation and disease induction, highlighting their critical role in eliciting a powerful immune response.[5][10]
The Encephalitogenic Engine: Mechanism of Action
The encephalitogenic potential of MOG (40-54) is rooted in its ability to orchestrate a coordinated attack on the CNS by multiple arms of the adaptive immune system. This process begins in the periphery and culminates in devastating inflammation and demyelination within the brain and spinal cord.
T-Cell Activation: The Primary Driver
The initiation of EAE is fundamentally a T-cell-driven process. MOG (40-54) is notable for its capacity to activate both CD4+ and CD8+ T-cell subsets, both of which are implicated in MS pathology.[4][11]
-
CD4+ T-Cell Response: Following immunization, antigen-presenting cells (APCs) such as dendritic cells process the MOG (40-54) peptide and present it via MHC class II molecules to naive CD4+ T-cells. This interaction, in the pro-inflammatory environment created by the adjuvant, drives their differentiation into pathogenic T helper cells (Th1 and Th17). These cells release inflammatory cytokines like IFN-γ and IL-17, which are central to EAE pathogenesis.[12][13] Studies have shown a dramatic recruitment of CD4+ T-cells into the CNS of mice immunized with MOG (40-54).[4]
-
CD8+ T-Cell Response: The MOG (40-54) peptide also contains an epitope that binds to MHC class I molecules (specifically H-2Db in C57BL/6 mice), leading to the activation of CD8+ T-cells.[5][9] Once activated, these cytotoxic T lymphocytes can directly attack and kill MOG-expressing oligodendrocytes, contributing to demyelination. The MOG (40-54) peptide has been shown to strongly bind recombinant H-2Db protein, and this complex effectively stimulates MOG-specific CD8+ T-cells.[5][7]
The B-Cell Contribution: A Pathogenic Partnership
While EAE induced by peptides is often considered primarily T-cell-mediated, B-cells play a significant, multifaceted role that can exacerbate the disease.[3][13]
-
Antigen Presentation: B-cells are highly efficient APCs. MOG-specific B-cells can internalize MOG via their B-cell receptor (BCR), process it, and present its peptides to MOG-specific T-cells, leading to a potent amplification of the T-cell response.[3][14] This T-cell:B-cell cooperation is crucial for generating high-affinity autoantibodies and can lead to more severe, spontaneous forms of EAE.[15]
-
Antibody Production: Activated B-cells differentiate into plasma cells that secrete anti-MOG antibodies. These antibodies can bind to MOG on the myelin sheath, leading to complement-dependent cytotoxicity and opsonization, thereby directly contributing to demyelination.
-
Cytokine Production: B-cells can also produce pro-inflammatory cytokines, such as IL-6, which further promote the differentiation of pathogenic Th17 cells.[3]
Practical Application: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
The MOG (40-54) peptide is used to induce a chronic progressive EAE in C57BL/6 mice, a model that closely mirrors many aspects of MS and is invaluable for preclinical drug testing.
Principle of the MOG (40-54) EAE Model
The model relies on breaking immune tolerance to a self-antigen (MOG). This is achieved by immunizing mice with the MOG (40-54) peptide emulsified in Complete Freund's Adjuvant (CFA). CFA contains heat-killed Mycobacterium tuberculosis, which activates APCs through toll-like receptors, creating a strong pro-inflammatory environment.[16] Concurrently, Pertussis Toxin (PTX) is administered. PTX acts as a powerful adjuvant and, critically, increases the permeability of the blood-brain barrier, facilitating the entry of activated pathogenic T-cells into the CNS to initiate disease.[17]
Detailed Experimental Protocol: EAE Induction in C57BL/6 Mice
Materials:
-
MOG (40-54) peptide, lyophilized powder
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice, 8-12 weeks of age
Protocol:
-
Reconstitution of MOG (40-54): Reconstitute the lyophilized peptide in sterile PBS to a concentration of 2 mg/mL. Causality: Ensuring the peptide is fully dissolved is critical for a homogenous emulsion and consistent dosing.
-
Preparation of Emulsion: In a sterile glass syringe, mix the MOG (40-54) solution with an equal volume of CFA (1:1 ratio). Emulsify by repeatedly passing the mixture between two connected Luer-lock syringes until a thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed on water. Causality: The emulsion creates a depot for the antigen, allowing for sustained release and prolonged stimulation of the immune system.
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject a total of 200 µL of the emulsion, divided between two sites on the upper back (100 µL per site). This delivers a dose of 200 µg of MOG peptide per mouse.
-
Pertussis Toxin Administration (Day 0 and Day 2): On the day of immunization (Day 0), administer 200 ng of PTX via intraperitoneal (i.p.) injection. Repeat the PTX injection 48 hours later (Day 2).[16] Causality: The second dose of PTX ensures the blood-brain barrier remains permeable during the critical window of T-cell migration to the CNS.
Clinical Assessment and Scoring
Mice should be monitored daily starting from day 7 post-immunization for clinical signs of EAE and weight loss. Disease severity is typically graded on a 0-5 scale.
| Score | Clinical Signs |
| 0 | No clinical signs of EAE. |
| 1 | Limp tail or partial loss of tail tonicity. |
| 2 | Limp tail and hind limb weakness (unsteady gait). |
| 3 | Partial hind limb paralysis. |
| 4 | Complete hind limb paralysis and/or partial forelimb paralysis. |
| 5 | Moribund state or death. |
| Table adapted from established EAE scoring protocols.[18][19] |
Histopathological Analysis: Visualizing Demyelination
At the experimental endpoint, CNS tissue is harvested to confirm and quantify pathology.
-
Procedure: Perfuse mice with PBS followed by 4% paraformaldehyde. Dissect the brain and spinal cord.
-
Staining:
-
Luxol Fast Blue (LFB): Stains myelin sheaths blue. Areas of demyelination appear pale or pink.[4]
-
Hematoxylin & Eosin (H&E): Stains cell nuclei purple and cytoplasm pink. Used to identify and quantify inflammatory cell infiltrates in the CNS.
-
Conclusion and Future Directions
The MOG (40-54) peptide is a powerful and precise tool for investigating the immunopathological mechanisms of CNS autoimmune diseases. Its ability to potently activate both CD4+ and CD8+ T-cell pathways allows for the induction of a robust and reproducible EAE model in C57BL/6 mice. Understanding the detailed mechanisms of MOG (40-54)-driven encephalitogenesis provides a critical framework for identifying novel therapeutic targets. This model serves as an essential platform for the preclinical evaluation of immunomodulatory drugs, from small molecules to advanced biologics, aimed at preventing T-cell activation, blocking inflammatory cytokines, or promoting immune tolerance in diseases like multiple sclerosis.
References
- 1. MOG (40-54) | PMG-3962-PI | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. neurology.org [neurology.org]
- 4. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse lyophilized powder 507233-87-6 [sigmaaldrich.com]
- 7. innopep.com [innopep.com]
- 8. MOG 40-54 | 1 mg | EP09868_1 [peptides.de]
- 9. genscript.com [genscript.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Recognition of a High Affinity MHC Class I-Restricted Epitope of Myelin Oligodendrocyte Glycoprotein by CD8+ T Cells Derived from Autoantigen-Deficient Mice [frontiersin.org]
- 12. dovepress.com [dovepress.com]
- 13. B cell activation influences T cell polarization and outcome of anti-CD20 B cell depletion in CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathogenic and regulatory roles for B cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - Myelin oligodendrocyte glycoprotein–specific T and B cells cooperate to induce a Devic-like disease in mice [jci.org]
- 16. Experimental Autoimmune Encephalomyelitis Is Successfully Controlled by Epicutaneous Administration of MOG Plus Vitamin D Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the MOG (40-54) Epitope: From Discovery to Therapeutic Application
Introduction: Isolating a Key Pathogenic Player in Neuroinflammation
Myelin Oligodendrocyte Glycoprotein (MOG) is a critical component of the central nervous system (CNS), expressed on the outermost surface of myelin sheaths.[1] Its location makes it a prime target for autoimmune responses in inflammatory demyelinating diseases.[1][2] While several regions of the MOG protein are immunogenic, specific peptide epitopes have been identified as primary drivers of the pathogenic immune response that characterizes diseases like Multiple Sclerosis (MS).[3] Among these, the MOG (35-55) peptide has been extensively studied for its ability to induce Experimental Autoimmune Encephalomyelitis (EAE), the predominant animal model for MS.[4][5][6]
This guide provides an in-depth technical overview of a crucial, truncated segment of this peptide: the MOG (40-54) epitope. We will explore its discovery as a core encephalitogenic determinant, its unique immunological properties, its application in robust experimental models, and its emerging significance in the development of next-generation, antigen-specific immunotherapies. This document is intended for researchers, immunologists, and drug development professionals seeking a comprehensive understanding of this pivotal tool in neuroimmunology research.
Section 1: Discovery and Biochemical Profile of MOG (40-54)
The identification of MOG (40-54) arose from epitope mapping studies designed to pinpoint the minimal amino acid sequence within the larger MOG (35-55) peptide required to activate pathogenic T cells.[7] These investigations revealed that while the longer peptide was highly effective, the shorter 15-amino acid MOG (40-54) sequence retained the full capability of inducing paralytic disease.[7] This established it as a core pathogenic epitope.
This peptide is particularly significant for its ability to be recognized by both CD4+ and CD8+ T cells, a feature not shared by all myelin epitopes.[7][8] This dual recognition is critical, as it allows for the modeling of a more complex immune response involving multiple T cell subsets, which is believed to be relevant to human MS pathology. The MOG (40-54) peptide was found to bind strongly to the MHC class I molecule H-2Db, enabling its presentation to and activation of CD8+ T cells in C57BL/6 mice.[7][9][10]
| Property | Description | Source |
| Amino Acid Sequence | Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly | [9][10] |
| Molecular Formula | C84H127N27O21 | [9] |
| Molecular Weight | ~1851.1 Da | [9] |
| Primary T-Cell Target | CD4+ and CD8+ T Cells | [7][8] |
| MHC Restriction (Mouse) | H-2Db (for CD8+ T cells in C57BL/6 mice) | [7] |
| Biological Activity | Induction of Experimental Autoimmune Encephalomyelitis (EAE) | [7][11] |
Section 2: Immunological Significance and Mechanism of Action in EAE
The encephalitogenic activity of MOG (40-54) is rooted in its ability to trigger a potent, myelin-specific autoimmune response. When administered to susceptible mouse strains like C57BL/6, the peptide is taken up by antigen-presenting cells (APCs), processed, and presented on MHC molecules to T cells. This interaction initiates the activation and proliferation of MOG-specific T cells.[12][13]
Activated CD4+ T cells, often differentiating into Th1 and Th17 phenotypes, and cytotoxic CD8+ T cells migrate from the periphery, cross the blood-brain barrier, and infiltrate the CNS.[4][14] Within the CNS, these T cells are reactivated upon recognizing the MOG epitope presented by local APCs (such as microglia and dendritic cells). This reactivation leads to a cascade of inflammatory events:
-
Pro-inflammatory Cytokine Production: A key feature of MOG (40-54)-induced EAE is the dysregulation of the cytokine profile.[15] Activated T cells release high levels of pro-inflammatory cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[4]
-
Immune Cell Recruitment: These cytokines promote the recruitment of other immune cells, such as macrophages and B cells, to the site of inflammation, amplifying the damage.
-
Demyelination and Axonal Damage: The sustained inflammatory attack leads to the destruction of the myelin sheath and underlying axonal damage, resulting in the characteristic clinical signs of EAE, such as tail limpness and limb paralysis.[4][11]
-
Suppression of Regulatory Responses: Concurrently, the levels of anti-inflammatory cytokines, such as IL-10, are often significantly reduced during the peak phase of the disease, indicating a failure of regulatory mechanisms to control the inflammation.[15][16]
| Cytokine | Typical Change in EAE | Implication | Source |
| IFN-γ | Increased | Th1/Tc1 cell activation, macrophage activation | [4] |
| TNF-α | Increased | Pro-inflammatory signaling, BBB disruption | [4] |
| IL-17 | Increased | Th17 cell activity, neutrophil recruitment | [8] |
| IL-6 | Increased | Pro-inflammatory, T-cell differentiation | [4] |
| IL-10 | Decreased | Impaired immune regulation and suppression | [15][16] |
Section 3: Core Experimental Methodologies
The reliability of MOG (40-54) as an immunological tool depends on standardized and reproducible protocols. The following methodologies represent field-proven approaches for studying neuroinflammation.
Experimental Workflow Overview
The following diagram illustrates the typical workflow for a study utilizing the MOG (40-54) EAE model.
Protocol 1: Induction of EAE using MOG (40-54)
This protocol describes the active immunization of C57BL/6 mice to induce EAE. The combination of the MOG peptide with Complete Freund's Adjuvant (CFA) is essential for generating a robust initial immune response, while Pertussis Toxin (PTX) is a crucial secondary adjuvant that facilitates the entry of pathogenic T cells into the CNS.[5]
Materials:
-
MOG (40-54) peptide, lyophilized
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)[4]
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice, 8-12 weeks old
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
Reconstitute lyophilized MOG (40-54) peptide in sterile PBS to a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the MOG (40-54) solution with an equal volume of CFA.
-
Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization (Day 0):
-
Second PTX Administration (Day 2):
-
Administer a second dose of 200 ng of PTX (i.p.) 48 hours after the initial immunization.[4]
-
-
Clinical Monitoring:
-
Beginning around day 7 post-immunization, monitor mice daily for weight loss and clinical signs of EAE.
-
Scoring Scale: 0: No signs; 1: Limp tail; 2: Hind limb weakness; 3: Partial hind limb paralysis; 4: Complete hind limb paralysis; 5: Moribund.[11]
-
Disease onset typically occurs between days 9 and 14.[5]
-
Protocol 2: In Vitro T-Cell Proliferation Assay (CFSE-Based)
This assay quantifies the proliferation of MOG-specific T cells in response to antigen re-stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is diluted by half with each cell division, allowing for the tracking of proliferation by flow cytometry.[8][12]
Materials:
-
Spleens from MOG (40-54)-immunized mice (harvested at peak disease)
-
CFSE dye
-
MOG (40-54) peptide
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest spleens and prepare a single-cell suspension (splenocytes).
-
Lyse red blood cells using ACK lysis buffer.
-
-
CFSE Labeling:
-
Resuspend splenocytes in PBS at 1x10^7 cells/mL.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Stimulation:
-
Flow Cytometry Analysis:
-
Harvest cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze using a flow cytometer. Proliferation is measured by the reduction in CFSE fluorescence intensity within the gated CD4+ or CD8+ T cell populations.
-
Section 4: Application in Drug Development
The MOG (40-54) EAE model serves as an indispensable platform for preclinical evaluation of potential MS therapeutics. Its robust and reproducible disease course allows for the assessment of a compound's ability to prevent disease onset, reduce clinical severity, or reverse paralysis.
Antigen-Specific Immunotherapy
A more sophisticated application involves using the MOG (40-54) peptide itself as a therapeutic agent to induce antigen-specific tolerance. The goal is to selectively neutralize or anergize the pathogenic T cells that recognize this epitope, without causing broad immunosuppression.
One promising strategy involves conjugating the MOG (40-54) peptide to nanoparticles.[8][17] These nanoparticles can be engineered to deliver the autoantigen to APCs in a non-inflammatory context, often along with tolerogenic signals (e.g., TGF-β1).[8][17] This process aims to reprogram the immune system, promoting the generation of regulatory T cells (Tregs) and inducing apoptosis or anergy in MOG-specific effector T cells.
Conclusion
The MOG (40-54) peptide has evolved from a mere fragment of a larger immunodominant epitope to a cornerstone of neuroimmunology research. Its ability to potently induce a T-cell-mediated autoimmune disease that recapitulates key aspects of MS makes it an invaluable tool for dissecting pathogenic mechanisms and screening novel therapeutics. As research advances, the significance of MOG (40-54) is expanding beyond disease modeling into the realm of antigen-specific immunotherapy, offering the potential for targeted treatments that could one day revolutionize the management of MS and other autoimmune disorders.
References
-
Title: Cross-recognition of the myelin peptide MOG 40 -54 by OT-1 T cells. A,... - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. Source: PubMed Central. URL: [Link]
-
Title: Experimental Autoimmune Encephalomyelitis Is Successfully Controlled by Epicutaneous Administration of MOG Plus Vitamin D Analog. Source: PubMed Central. URL: [Link]
-
Title: Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8 + MOG‐specific T cells on oligomeric MHC class I molecules. Source: Oxford Academic. URL: [Link]
-
Title: Myelin Oligodendrocyte Glycoprotein: Deciphering a Target in Inflammatory Demyelinating Diseases. Source: Frontiers. URL: [Link]
-
Title: Myelin oligodendrocyte glycoprotein-specific antibodies from multiple sclerosis patients exacerbate disease in a humanized mouse. Source: Elsevier. URL: [Link]
-
Title: The crystal structure of myelin oligodendrocyte glycoprotein, a key autoantigen in multiple sclerosis. Source: PMC - NIH. URL: [Link]
-
Title: Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE. Source: IJN. URL: [Link]
-
Title: MOG 40-54 | 1 mg | EP09868_1. Source: peptides & elephants. URL: [Link]
-
Title: Recognition of a high affinity MHC class I-restricted epitope of myelin oligodendrocyte glycoprotein by CD8 + T cells derived from autoantigen-deficient mice. Source: Frontiers. URL: [Link]
-
Title: Cross-Recognition of a Myelin Peptide by CD8+ T Cells in the CNS Is Not Sufficient to Promote Neuronal Damage. Source: PubMed Central. URL: [Link]
-
Title: Steroid Protection in the Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis. Source: CONICET. URL: [Link]
-
Title: MOG (40-54). Source: GenScript. URL: [Link]
-
Title: CD4-Positive T-Cell Responses to MOG Peptides in MOG Antibody-Associated Disease. Source: MDPI. URL: [Link]
-
Title: Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE. Source: Neurology Neuroimmunology & Neuroinflammation. URL: [Link]
-
Title: Profiling blood-based brain biomarkers and cytokines in experimental autoimmune encephalomyelitis model of multiple sclerosis using single-molecule array technology. Source: bioRxiv. URL: [Link]
-
Title: Profiling Blood-Based Neural Biomarkers and Cytokines in Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis Using Single-Molecule Array Technology. Source: MDPI. URL: [Link]
-
Title: Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse, AMS... Source: Amsbio. URL: [Link]
-
Title: Recent Advances in Antigen-Specific Immunotherapies for the Treatment of Multiple Sclerosis. Source: MDPI. URL: [Link]
-
Title: Recognition of a High Affinity MHC Class I-Restricted Epitope of Myelin Oligodendrocyte Glycoprotein by CD8+ T Cells Derived from Autoantigen-Deficient Mice. Source: PubMed Central. URL: [Link]
-
Title: Direct modulation of myelin-autoreactive cD4+ and cD8+ T cells in eae mice by a tolerogenic. Source: Semantic Scholar. URL: [Link]
-
Title: Progress in the Application of Drugs for the Treatment of Multiple Sclerosis. Source: Frontiers. URL: [Link]
Sources
- 1. Frontiers | Myelin Oligodendrocyte Glycoprotein: Deciphering a Target in Inflammatory Demyelinating Diseases [frontiersin.org]
- 2. MOG (40-54) | PMG-3962-PI | Biosynth [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. Experimental Autoimmune Encephalomyelitis Is Successfully Controlled by Epicutaneous Administration of MOG Plus Vitamin D Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 6. MOG 40-54 | 1 mg | EP09868_1 [peptides.de]
- 7. academic.oup.com [academic.oup.com]
- 8. dovepress.com [dovepress.com]
- 9. genscript.com [genscript.com]
- 10. innopep.com [innopep.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. Cross-Recognition of a Myelin Peptide by CD8+ T Cells in the CNS Is Not Sufficient to Promote Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Cellular and Humoral Immune Responses to MOG (40-54)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Protocol
In the landscape of neuroimmunology, few models have been as instrumental as Experimental Autoimmune Encephalomyelitis (EAE) for dissecting the complexities of autoimmune demyelinating diseases like Multiple Sclerosis (MS) and MOG Antibody Disease (MOGAD). At the heart of many of these models lies a specific peptide fragment: Myelin Oligodendrocyte Glycoprotein (40-54). This guide moves beyond a simple recitation of methods. As a senior application scientist, my objective is to provide a cohesive, in-depth understanding of the immunological events triggered by this peptide. We will explore not just the "how" but the critical "why" behind the experimental choices, grounding our discussion in the mechanistic interplay between the cellular and humoral arms of the immune system. This document is designed to be a self-validating framework, where the rationale behind each step reinforces the integrity of the data generated.
Part 1: The Antigen - MOG (40-54) as an Immunological Trigger
Myelin Oligodendrocyte Glycoprotein (MOG) is a transmembrane protein exclusively expressed on the surface of oligodendrocytes and the outermost lamellae of myelin sheaths in the central nervous system (CNS).[1] Its extracellular location makes it a prime target for autoimmune attack. While the full protein can be used to induce EAE, shorter peptides have been identified as containing the key immunodominant epitopes.
The peptide MOG (40-54), with the amino acid sequence Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly , is a crucial tool in the C57BL/6 mouse model.[2][3][4] Its significance lies in its remarkable ability to activate both CD4+ and CD8+ T cells, thereby initiating a multifaceted autoimmune cascade that closely mimics aspects of human disease.[5][6][7] Understanding the response to this specific peptide provides a focused lens through which to study the broader mechanisms of neuroinflammation.
Part 2: The Cellular Response - A Tale of Two T Cells
The initiation of autoimmunity by MOG (40-54) is fundamentally a T cell-driven process. Antigen-presenting cells (APCs), such as dendritic cells and macrophages, process the administered MOG peptide and present it to T cells in the draining lymph nodes. A unique feature of the MOG (40-54) peptide in C57BL/6 mice is its ability to be presented on both MHC class I and class II molecules, engaging both CD8+ and CD4+ T cells, respectively.[5][6]
CD4+ T Helper Cell Orchestration
Upon activation, naive CD4+ T cells differentiate into distinct effector subsets, primarily T helper 1 (Th1) and T helper 17 (Th17) cells, which are the principal drivers of pathology in this EAE model.[8][9][10]
-
Th1 Cells: Driven by the cytokine IL-12, Th1 cells are characterized by the production of Interferon-gamma (IFN-γ).[9] IFN-γ is a potent activator of macrophages, leading to the production of inflammatory mediators and phagocytic activity within the CNS. The transfer of MOG-specific Th1 cells typically induces a "classic" paralytic EAE.[8]
-
Th17 Cells: In a cytokine environment rich in IL-6 and TGF-β, with stabilization by IL-23, T cells differentiate into Th17 cells. These cells are defined by their secretion of IL-17A, IL-17F, and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[9][11] Th17 cells are particularly adept at recruiting neutrophils and disrupting the blood-brain barrier (BBB), facilitating the influx of inflammatory cells into the CNS.[11] Adoptive transfer of pure Th17 cells can lead to an "atypical" EAE characterized by ataxia.[8]
The balance between the Th1 and Th17 responses is a critical determinant of disease phenotype and severity, making the analysis of their respective cytokine profiles a cornerstone of EAE studies.
Caption: CD4+ T cell activation and differentiation in response to MOG (40-54).
The Role of CD8+ Cytotoxic T Cells
The MOG (40-54) peptide contains an epitope that binds to the H-2Db MHC class I molecule, leading to the activation of CD8+ T cells.[5][12] These cytotoxic T lymphocytes (CTLs) have the potential to directly kill MOG-expressing oligodendrocytes, contributing to demyelination. While their role can sometimes be overshadowed by the CD4+ response in this model, their presence in CNS lesions and their cytotoxic potential confirm their contribution to the pathogenic process.[13][14] Assays to measure CD8+ T cell proliferation and cytotoxicity are therefore valuable for a complete picture of the cellular response.[14]
Part 3: The Humoral Response - B Cells and the Antibody Effect
While EAE induced by MOG (35-55) can be B cell-independent, the response to MOG peptides and the full protein often involves a significant humoral component, which is central to the pathology of MOGAD.[15][16]
-
B Cell Activation and Antigen Presentation: MOG-specific B cells can be activated in a T-cell-dependent manner. They recognize the MOG antigen via their B cell receptor, internalize it, and present peptide fragments (including 40-54) on their MHC class II molecules to activated MOG-specific Th cells.[9][17] This cognate interaction provides the "help" signal for B cells to undergo clonal expansion and differentiate. Importantly, B cells are highly efficient APCs and can potently amplify the T cell response.[17]
-
Antibody Production: Activated B cells differentiate into plasma cells, which secrete anti-MOG antibodies. The presence of these antibodies in the serum is a key hallmark of a humoral response.
-
Antibody-Mediated Pathology: Anti-MOG antibodies that penetrate the CNS can mediate damage through several effector mechanisms:
-
Complement-Dependent Cytotoxicity (CDC): Antibodies bind to MOG on the myelin sheath, activating the classical complement cascade, which forms a membrane attack complex (MAC) that lyses the oligodendrocyte.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Immune cells like natural killer (NK) cells and macrophages recognize the Fc portion of MOG-bound antibodies, triggering the release of cytotoxic granules and subsequent cell death.[16]
-
Caption: B cell activation and antibody-mediated pathology in the MOG response.
Part 4: Core Methodologies - A Validated Experimental Framework
The following protocols are presented as self-validating systems, with integrated controls and clear rationale to ensure robust and reproducible data.
Workflow for Induction of Active EAE with MOG (40-54)
This protocol describes the standard method for inducing EAE in female C57BL/6 mice, aged 8-12 weeks. The causality is key: CFA provides a slow-release antigen depot and its mycobacterial components activate APCs via Toll-like receptors. Pertussis toxin acts as a potent adjuvant and transiently increases the permeability of the blood-brain barrier.
Caption: Workflow for active EAE induction using MOG (40-54) peptide.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Dissolve MOG (40-54) peptide in sterile PBS to a final concentration of 2-4 mg/mL.
-
Prepare CFA containing Mycobacterium tuberculosis (e.g., 4 mg/mL).
-
Prepare Pertussis Toxin (PTX) in sterile PBS at 100-200 ng per 100 µL.
-
-
Emulsification (Critical Step):
-
Combine the MOG peptide solution and CFA in a 1:1 ratio in a glass syringe.
-
Connect to a second syringe with a Luer-lock connector and pass the mixture back and forth vigorously until a thick, white emulsion is formed.
-
Validation: Test the emulsion by dropping a small amount into water. A stable emulsion will not disperse.
-
-
Immunization (Day 0):
-
Anesthetize the mouse (e.g., with isoflurane).
-
Inject 100 µL of the emulsion subcutaneously (s.c.) into two sites on the flank (total volume 200 µL).
-
Inject 100 µL of PTX solution intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second i.p. injection of PTX.
-
-
Monitoring (Day 7 onwards):
-
Weigh mice and assess clinical signs daily using a standard 0-5 scoring system (e.g., 0=normal; 1=limp tail; 2=hind limb weakness; 3=hind limb paralysis; 4=quadriplegia; 5=moribund).[18]
-
-
Sample Collection:
-
At the desired time point (e.g., disease onset, peak, or termination), collect blood for serum analysis and harvest tissues (spleen, lymph nodes, CNS) for cellular assays.
-
Assessing Cellular Immunity: The T Cell Proliferation Assay
This assay measures the recall response of T cells isolated from immunized animals. Proliferation upon in vitro re-stimulation with MOG (40-54) is a direct indicator of a successful antigen-specific cellular response.
Step-by-Step Protocol:
-
Cell Isolation:
-
Harvest spleens and/or draining lymph nodes from immunized and control (CFA only) mice.
-
Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer. Wash and resuspend cells in complete RPMI-1640 medium.
-
-
CFSE Labeling:
-
Adjust cell concentration to 1x10⁷ cells/mL in PBS.
-
Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the reaction by adding 5 volumes of ice-cold complete medium. Wash cells twice.
-
-
Cell Culture:
-
Plate 2x10⁵ labeled cells per well in a 96-well round-bottom plate.
-
Add stimulants to triplicate wells:
-
Negative Control: Medium only.
-
Antigen: MOG (40-54) peptide (e.g., 10-50 µg/mL).
-
Positive Control: Concanavalin A (ConA) or anti-CD3/CD28.
-
-
-
Incubation:
-
Culture for 72-96 hours at 37°C, 5% CO₂.
-
-
Flow Cytometry Analysis:
-
Harvest cells and stain with fluorescently-labeled antibodies against CD4 and CD8.
-
Acquire data on a flow cytometer.
-
Gate on CD4+ and CD8+ populations and analyze the CFSE histogram. Proliferating cells will show successive halvings of CFSE fluorescence intensity.
-
Assessing Humoral Immunity: Anti-MOG Antibody ELISA
This solid-phase immunoassay quantifies the concentration of anti-MOG antibodies in the serum of EAE mice, providing a direct measure of the humoral response.
Step-by-Step Protocol:
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with MOG (40-54) peptide (or recombinant MOG protein for broader reactivity) at 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., PBS + 1% BSA) and incubating for 1-2 hours at room temperature (RT).
-
-
Sample Incubation:
-
Wash the plate 3 times.
-
Prepare serial dilutions of serum samples from immunized and control mice in Blocking Buffer (starting at 1:100).
-
Add 100 µL of diluted samples to the wells. Include a known positive and negative control serum.
-
Incubate for 2 hours at RT.
-
-
Detection Antibody:
-
Wash the plate 5 times.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that detects total mouse IgG (or specific isotypes like IgG1, IgG2c) diluted in Blocking Buffer.
-
Incubate for 1 hour at RT.
-
-
Development and Reading:
Part 5: Data Synthesis and Interpretation
Effective analysis requires integrating the cellular and humoral data. A typical outcome in MOG (40-54)-induced EAE in C57BL/6 mice is summarized below.
Table 1: Typical Immunological Profile in MOG (40-54) Induced EAE
| Parameter | Expected Finding in EAE Mice | Rationale & Significance |
| Cellular Response | ||
| MOG-specific T Cell Proliferation | Increased proliferation of both CD4+ and CD8+ T cells vs. controls. | Confirms successful priming of antigen-specific T cells. |
| Th1 Cytokine Profile (IFN-γ) | High levels of IFN-γ secreted by splenocytes upon re-stimulation. | Indicates a strong Th1-polarized response, linked to macrophage activation.[9] |
| Th17 Cytokine Profile (IL-17A) | High levels of IL-17A secreted by splenocytes upon re-stimulation. | Indicates a strong Th17-polarized response, linked to BBB breakdown and neutrophil infiltration.[9] |
| Humoral Response | ||
| Serum Anti-MOG IgG Titer | Significantly elevated titers of anti-MOG IgG compared to controls. | Demonstrates a robust B cell and plasma cell response. |
| Anti-MOG Isotypes | Predominantly IgG2c (Th1-associated) and IgG1 (Th2-associated, though Th2 is less pathogenic in this model). | Isotype profile can provide indirect evidence of the nature of T cell help. |
Conclusion: An Integrated View for Therapeutic Development
The MOG (40-54) peptide model provides a powerful and focused system for studying autoimmune neuroinflammation. By dissecting the distinct yet interconnected cellular (Th1, Th17, CD8+) and humoral (B cell, antibody) responses, researchers can gain deep mechanistic insights. A thorough understanding of these pathways, validated by the robust experimental frameworks outlined here, is essential for identifying and testing novel therapeutic strategies. Whether the goal is to modulate T cell differentiation, deplete pathogenic B cells, or block the effector functions of autoantibodies, the principles and methodologies discussed in this guide provide a solid foundation for advancing the field.
References
-
Jäger, A., Dardalhon, V., Sobel, R. A., Bettelli, E., & Kuchroo, V. K. (2009). Functional and Pathogenic Differences of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis. PLOS ONE. [Link]
-
Sun, D., Whitaker, J. N., Huang, Z., Liu, D., Coleclough, C., & Wekerle, H. (2001). Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8 + MOG-specific T cells on oligomeric MHC class I molecules. International Immunology, 13(9), 1191–1200. [Link]
-
peptides&elephants. MOG 40-54 | 1 mg | EP09868_1. peptides&elephants GmbH. [Link]
-
Zou, J., & Zhang, Y. (2024). Translational insights from EAE models: decoding MOGAD pathogenesis and therapeutic innovation. Frontiers in Immunology, 15. [Link]
-
Sattler, A., et al. (2015). Cross-recognition of the myelin peptide MOG 40 -54 by OT-1 T cells. ResearchGate. [Link]
-
McCarthy, D. P., Richards, M. H., & Miller, S. D. (2012). Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. Journal of Neuroimmunology, 245(1-2), 19–26. [Link]
-
Sattler, A., et al. (2015). Cross-Recognition of a Myelin Peptide by CD8+ T Cells in the CNS Is Not Sufficient to Promote Neuronal Damage. Journal of Neuroscience, 35(12), 5068–5073. [Link]
-
Reindl, M., Di Pauli, F., Rostásy, K., & Berger, T. (2013). Myelin oligodendrocyte glycoprotein: deciphering a target in inflammatory demyelinating diseases. Current Opinion in Neurology, 26(3), 240–246. [Link]
-
Lodygin, D., et al. (2020). Functional characteristics of Th1, Th17, and ex-Th17 cells in EAE revealed by intravital two-photon microscopy. Acta Neuropathologica Communications, 8(1), 209. [Link]
-
Constantin, G., et al. (2014). LFA-1 Controls Th1 and Th17 Motility Behavior in the Inflamed Central Nervous System. The Journal of Immunology, 192(5), 2047–2055. [Link]
-
Kaneko, K., et al. (2021). CD4-Positive T-Cell Responses to MOG Peptides in MOG Antibody-Associated Disease. Frontiers in Immunology, 12. [Link]
- Google Patents. (2017).
-
Zhang, X., et al. (2018). Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE. International Journal of Nanomedicine, 13, 3519–3533. [Link]
-
Ford, M. L., & Evavold, B. D. (2005). Recognition of a high affinity MHC class I-restricted epitope of myelin oligodendrocyte glycoprotein by CD8+ T cells derived from autoantigen-deficient mice. Frontiers in Bioscience, 10, 2525–2532. [Link]
-
Garay, L., et al. (2008). Steroid Protection in the Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis. Neuroimmunomodulation, 15(1), 76–83. [Link]
-
GenScript. MOG (40-54). GenScript. [Link]
-
Shao, H., et al. (2011). Erythropoietin: A Potent Inducer of Peripheral Immuno/Inflammatory Modulation in Autoimmune EAE. PLOS ONE, 6(4), e19244. [Link]
-
antibodies-online.com. MOG ELISA kit. [Link]
-
Anaspec. Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse (MOG (40-54)). Anaspec. [Link]
-
Ru-Rong, J., et al. (2001). Tolerance induction by molecular mimicry: prevention and suppression of experimental autoimmune encephalomyelitis with the milk protein butyrophilin. International Immunology, 13(12), 1547–1555. [Link]
-
Kumar, G., et al. (2023). Profiling blood-based brain biomarkers and cytokines in experimental autoimmune encephalomyelitis model of multiple sclerosis using single-molecule array technology. bioRxiv. [Link]
-
Cloud-Clone Corp. ELISA Kit for Anti-Myelin Oligodendrocyte Glycoprotein Antibody (Anti-MOG). [Link]
-
Boster Bio. Human Anti-MOG(Anti-Myelin Oligodendrocyte Glycoprotein Antibody) ELISA Kit. [Link]
-
Kumar, G., et al. (2024). Profiling Blood-Based Neural Biomarkers and Cytokines in Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis Using Single-Molecule Array Technology. International Journal of Molecular Sciences, 25(3), 1665. [Link]
-
Stanic, M., et al. (2019). Myelin oligodendrocyte glycoprotein-specific antibodies from multiple sclerosis patients exacerbate disease in a humanized mouse model. EBioMedicine, 45, 237–248. [Link]
-
RayBiotech. Myelin Oligodendrocyte glycoprotein (MOG) Human IgG ELISA Kit. [Link]
-
Brändle, S. M., et al. (2019). Identification of circulating MOG-specific B cells in patients with MOG antibodies. Neurology - Neuroimmunology & Neuroinflammation, 6(6), e619. [Link]
-
Kap, Y. S., et al. (2008). Immune modulation by a tolerogenic myelin oligodendrocyte glycoprotein (MOG)10–60 containing fusion protein in the marmoset experimental autoimmune encephalomyelitis model. Clinical & Experimental Immunology, 154(2), 274–283. [Link]
-
Zhang, X., et al. (2018). Direct modulation of myelin-autoreactive cD4+ and cD8+ T cells in eae mice by a tolerogenic nanoparticle. Semantic Scholar. [Link]
-
Pfaller, C. K., et al. (2018). MOG-specific immune response of human T and B cells in myelin antigen-arrayed NOG mice. ResearchGate. [Link]
-
ResearchGate. Increased frequencies of MOG antigen-specific CD4 + and CD8 + T cells... [Link]
Sources
- 1. Myelin Oligodendrocyte Glycoprotein: Deciphering a Target in Inflammatory Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound lyophilized powder 507233-87-6 [sigmaaldrich.com]
- 3. US9765128B2 - Erythropoietin-derived short peptide and its mimics as immuno/inflammatory modulators - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | Recognition of a High Affinity MHC Class I-Restricted Epitope of Myelin Oligodendrocyte Glycoprotein by CD8+ T Cells Derived from Autoantigen-Deficient Mice [frontiersin.org]
- 8. Functional and Pathogenic Differences of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis | PLOS One [journals.plos.org]
- 9. Frontiers | Translational insights from EAE models : decoding MOGAD pathogenesis and therapeutic innovation [frontiersin.org]
- 10. Frontiers | LFA-1 Controls Th1 and Th17 Motility Behavior in the Inflamed Central Nervous System [frontiersin.org]
- 11. Functional characteristics of Th1, Th17, and ex-Th17 cells in EAE revealed by intravital two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. researchgate.net [researchgate.net]
- 14. jneurosci.org [jneurosci.org]
- 15. MOG 40-54 | 1 mg | EP09868_1 [peptides.de]
- 16. docs.wardoberlab.com [docs.wardoberlab.com]
- 17. Identification of circulating MOG-specific B cells in patients with MOG antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. MOG ELISA kit [antibodies-online.com]
- 20. cloud-clone.com [cloud-clone.com]
MOG (40-54) as a Self-Antigenic Epitope in Central Nervous System Autoimmunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the Myelin Oligodendrocyte Glycoprotein (MOG) peptide, specifically the 40-54 epitope, and its role as a key self-antigen in driving central nervous system (CNS) autoimmunity. We will delve into the immunological mechanisms of MOG recognition, provide detailed protocols for utilizing the corresponding peptide MOG (35-55) in the workhorse model of Experimental Autoimmune Encephalomyelitis (EAE), and discuss the analytical methods crucial for assessing disease pathology. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of neuroimmunology and autoimmune disease.
Section 1: The Central Role of Myelin Oligodendrocyte Glycoprotein (MOG) in CNS Autoimmunity
Myelin Oligodendrocyte Glycoprotein is a critical protein expressed on the outermost surface of the myelin sheath and oligodendrocytes in the CNS.[1][2] While it is a minor component of myelin by mass, its extracellular orientation makes it a primary target for the immune system in certain autoimmune conditions.[2][3] The concept of a breakdown in self-tolerance, where the immune system mistakenly attacks its own tissues, is central to understanding autoimmune diseases like Multiple Sclerosis (MS) and the more recently defined MOG Antibody Disease (MOGAD).[1][4][5]
Within the full MOG protein, specific fragments, or epitopes, are responsible for triggering the autoimmune response. The peptide fragment spanning amino acids 35-55 (MOG 35-55) is highly immunogenic and is widely used to induce EAE, the most common animal model for MS.[6][7] This peptide contains the core sequence responsible for binding to Major Histocompatibility Complex (MHC) molecules and being presented to T-cells. The region from amino acid 40 to 54 is a critical CD8-related self-antigenic epitope within this larger fragment, directly implicated in T-cell recognition and the subsequent inflammatory cascade.[8][9][10] Understanding the immunobiology of this specific region is paramount for developing targeted therapies.
Section 2: The Immunobiology of MOG Recognition
The autoimmune attack driven by MOG is a complex interplay between the cellular and humoral arms of the immune system. Both T-cells and B-cells play critical, interconnected roles in disease pathogenesis.
T-Cell Mediated Immunity: The Initiators
The initiation of the autoimmune response against MOG begins with the presentation of its peptide fragments by Antigen Presenting Cells (APCs) like dendritic cells, macrophages, and even B-cells.[11]
-
MHC Presentation: MOG peptides are processed by APCs and loaded onto MHC class II molecules for presentation to CD4+ "helper" T-cells, and onto MHC class I molecules for presentation to CD8+ "cytotoxic" T-cells.[12][13] The T-cell response to MOG is evidently MHC class II restricted.[12]
-
The Trimolecular Complex: The specific recognition event involves the formation of a trimolecular complex between the T-cell receptor (TCR), the MOG peptide, and the MHC molecule on the APC surface. This interaction, if it overcomes regulatory anergy, activates the T-cell.
-
Pathogenic T-Cells: Activated MOG-specific T-cells, particularly Th1 and Th17 subtypes of CD4+ cells, proliferate and release pro-inflammatory cytokines.[14] These cells then traffic to the CNS, cross the blood-brain barrier, and initiate an inflammatory cascade that leads to demyelination and neuronal damage.[15] While CD4+ T-cells are considered dominant, MOG-specific CD8+ T-cells also contribute to the pathology.[9][16]
Humoral Immunity: The B-Cell Contribution
While T-cells are essential for initiating the disease, B-cells and the antibodies they produce are critical for exacerbating and perpetuating it.[17][18]
-
B-Cell as APC: MOG-specific B-cells can act as highly efficient APCs, internalizing the MOG protein via their B-cell receptor (BCR), processing it, and presenting its peptides to T-cells, further amplifying the T-cell response.[11][17]
-
Antibody Production: With help from activated T-cells, B-cells differentiate into plasma cells that secrete high-affinity anti-MOG antibodies (primarily IgG1).[5]
-
Antibody-Mediated Damage: These antibodies enter the CNS and bind to MOG on the surface of myelin and oligodendrocytes. This binding can trigger several damaging effector functions, including:
-
Complement-Dependent Cytotoxicity (CDC): The classical complement cascade is activated, leading to the formation of the membrane attack complex and direct lysis of oligodendrocytes.[1][19]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Immune cells like Natural Killer (NK) cells and macrophages recognize the antibody-coated cells and induce their destruction.[1]
-
Clinical Assessment of EAE
Daily monitoring of mice starting around day 7 post-immunization is crucial. The disease typically manifests as an ascending flaccid paralysis. [15] Table 2: Standard EAE Clinical Scoring Scale
| Score | Clinical Signs | Description |
|---|---|---|
| 0 | Normal | No overt signs of illness. |
| 1 | Limp tail | The distal portion of the tail is flaccid. |
| 2 | Limp tail and hind limb weakness | Difficulty righting from a supine position; wobbly gait. |
| 3 | Partial hind limb paralysis | One hind limb is paralyzed or both are partially paralyzed. |
| 4 | Complete hind limb paralysis | Both hind limbs are fully paralyzed; mouse drags hindquarters. |
| 5 | Moribund or dead | Mouse is near death or has been euthanized due to severity. |
Half points (e.g., 2.5, 3.5) can be used for intermediate states. Mice reaching a score of 4 or higher require special care (e.g., providing food and water on the cage floor) and should be monitored according to institutional animal care and use committee (IACUC) guidelines.
Section 4: Analyzing the Autoimmune Response in the CNS
To understand the mechanistic basis of the disease and the effect of potential therapeutics, post-mortem analysis of the CNS is essential. Histopathology is the gold standard for assessing inflammation and demyelination. [20]
Protocol: Histopathological Analysis of CNS Tissue
-
Tissue Collection and Fixation:
-
At the desired experimental endpoint, euthanize the mouse via an approved method.
-
Perform a transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS to fix the tissues in situ.
-
Carefully dissect the brain and spinal cord.
-
Post-fix the tissues in 4% PFA overnight at 4°C.
-
Transfer the tissues to a 30% sucrose solution in PBS for cryoprotection until they sink.
-
-
Tissue Processing and Sectioning:
-
Embed the tissues in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat and mount them on charged glass slides.
-
-
Staining Techniques:
-
Hematoxylin & Eosin (H&E): This standard stain is used to visualize cellular infiltrates. [21]Nuclei stain blue/purple (hematoxylin), and cytoplasm stains pink/red (eosin). Perivascular cuffs of mononuclear cells will be readily apparent in the white matter of the spinal cord and brain.
-
Luxol Fast Blue (LFB): LFB specifically stains the myelin sheaths blue/green. [22]Areas of demyelination appear as pale, unstained patches within the normally dark-staining white matter tracts. [23]H&E and LFB staining can be performed on adjacent sections to correlate inflammation with demyelination.
-
Table 3: Histopathological Scoring Criteria
| Score | Inflammation (H&E) | Demyelination (LFB) |
|---|---|---|
| 0 | No inflammatory cells | No demyelination |
| 1 | Perivascular infiltrates only | Mild demyelination, often around cuffs |
| 2 | Mild, diffuse parenchymal infiltrate | Moderate, focal areas of demyelination |
| 3 | Moderate, diffuse parenchymal infiltrate | Large, confluent areas of demyelination |
| 4 | Severe, widespread parenchymal infiltrate | Massive, widespread demyelination |
Section 5: Therapeutic Avenues Targeting MOG Autoimmunity
The EAE model is invaluable for preclinical testing of therapies for MOGAD and MS. [19]Strategies often focus on modulating the specific immune components driving the disease.
-
Targeting B-Cells: Given the critical role of B-cells and antibodies, therapies aimed at depleting B-cells (e.g., anti-CD20 antibodies like Rituximab) or inhibiting key B-cell survival factors are under investigation. [3][24]* Complement Inhibition: Blocking the complement cascade can prevent antibody-mediated cytotoxicity and is a promising strategy. [24]* Cytokine Modulation: Therapies targeting pro-inflammatory cytokines like IL-6 and IL-17, which are crucial for Th17 cell function and B-cell differentiation, are in development. [5][24]* Inducing Antigen-Specific Tolerance: The ultimate goal is to re-establish tolerance to MOG without causing broad immunosuppression. Approaches include administering altered MOG peptides or coupling the MOG peptide to nanoparticles to induce a regulatory, rather than inflammatory, immune response. [4][25][26]
Section 6: Conclusion
The MOG (40-54) epitope and the broader MOG (35-55) peptide are indispensable tools for dissecting the mechanisms of CNS autoimmunity. The MOG (35-55)-induced EAE model in C57BL/6 mice provides a robust, clinically relevant system for studying the complex interplay of T-cells, B-cells, and antibodies in demyelinating disease. By applying the detailed experimental and analytical protocols outlined in this guide, researchers can effectively investigate disease pathogenesis and evaluate the efficacy of novel therapeutic strategies aimed at mitigating the devastating impact of MOG-driven autoimmunity.
References
-
Zamvil, S. S., & Slavin, A. J. (2015). Pathophysiology of myelin oligodendrocyte glycoprotein antibody disease. PMC. Available from: [Link].
-
Genain, C. P., et al. (1996). Anti-myelin oligodendrocyte glycoprotein B-cell responses in multiple sclerosis. PubMed. Available from: [Link].
-
Chen, J. P., et al. (2020). Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study. eScholarship. Available from: [Link].
-
Sun, J., et al. (2001). T and B cell responses to myelin-oligodendrocyte glycoprotein in multiple sclerosis. PubMed. Available from: [Link].
-
Giles, D. A., et al. (2020). Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions. Frontiers. Available from: [Link].
-
Zehntner, S. P., et al. (2024). MOG CNS Autoimmunity and MOGAD. Neurology Neuroimmunology & Neuroinflammation. Available from: [Link].
-
ResearchGate. Histopathology of lesion development in the targeted EAE model. Available from: [Link].
-
ResearchGate. Protocol of EAE induction female BALB/C57 mice aged 6 to 8 weeks.... Available from: [Link].
-
Pyka-Fosciak, G., et al. (2023). Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry. PubMed. Available from: [Link].
-
RETRACTED: Oral Administration of Myelin Oligodendrocyte Glycoprotein Attenuates Experimental Autoimmune Encephalomyelitis through Induction of Th2/Treg Cells and Suppression of Th1/Th17 Immune Responses. (2018). PMC. Available from: [Link].
-
Zrzavy, T., et al. (2023). Myelin Oligodendrocyte Glycoprotein-Antibody Associated Disease: An Updated Review of the Clinical Spectrum, Pathogenetic Mechanisms and Therapeutic Management. MDPI. Available from: [Link].
-
Pöllinger, B., et al. (2019). MOG-reactive B cells exacerbate the severity of CD4+ T cell-driven CNS autoimmunity. Journal of Neuroinflammation. Available from: [Link].
-
Linington, C., & Lassmann, H. (2001). T- and B-cell responses to myelin oligodendrocyte glycoprotein in experimental autoimmune encephalomyelitis and multiple sclerosis. PubMed. Available from: [Link].
-
Ceanga, M., et al. (2019). Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis. PMC. Available from: [Link].
-
Storch, M. K., et al. (1998). Immune responses against the myelin/oligodendrocyte glycoprotein in experimental autoimmune demyelination. PubMed. Available from: [Link].
-
Le-cas-Gervais, S., et al. (2022). A Spontaneous Model of Experimental Autoimmune Encephalomyelitis Provides Evidence of MOG-Specific B Cell Recruitment and Clonal Expansion. Frontiers. Available from: [Link].
-
Pitarokoili, K., et al. (2014). Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice. JoVE. Available from: [Link].
-
Pyka-Fosciak, G., et al. (2023). HISTOPATHOLOGICAL PARAMETERS OF THE SPINAL CORD IN DIFFERENT PHASES OF EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS. A MOUSE MODEL. Journal of Physiology and Pharmacology. Available from: [Link].
-
Oh, J., & Levy, M. (2023). Pathogenesis, Clinical Features, and Treatment of Patients with Myelin Oligodendrocyte Glycoprotein (MOG) Autoantibody-Associated Disorders Focusing on Optic Neuritis with Consideration of Autoantibody-Binding Sites: A Review. MDPI. Available from: [Link].
-
Na, C. H., & Krishnamoorthy, G. (2021). Targeted Expression of Myelin Autoantigen in the Periphery Induces Antigen-Specific T and B Cell Tolerance and Ameliorates Autoimmune Disease. PubMed. Available from: [Link].
-
El-Ghandour, S., et al. (2024). Translational insights from EAE models: decoding MOGAD pathogenesis and therapeutic innovation. PMC. Available from: [Link].
-
Na, C. H., & Krishnamoorthy, G. (2021). Targeted Expression of Myelin Autoantigen in the Periphery Induces Antigen-Specific T and B Cell Tolerance and Ameliorates Autoimmune Disease. Frontiers. Available from: [Link].
-
Hutto, S., & Gombolay, G. (2025). 2025 RNDS | Upcoming therapies for MOGAD and NMOSD: Long-term therapeutics. SRNA. Available from: [Link].
-
ResearchGate. Histopathological examination of the EAE-developed spinal cords. Available from: [Link].
-
ResearchGate. Cross-recognition of the myelin peptide MOG 40-54 by OT-1 T cells. Available from: [Link].
-
Sun, D., et al. (2001). Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T cells in experimental autoimmune encephalomyelitis. PubMed Central. Available from: [Link].
-
Storch, M. K. (2002). Aspects of the Immunobiology of Myelin Oligodendrocyte Glycoprotein (MOG)-induced Experimental Autoimmune Encephalomyelitis (EAE). LMU München. Available from: [Link].
-
AnaSpec. Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse (MOG (40-54)). Available from: [Link].
-
Sun, D., et al. (2003). Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8+ MOG-specific T cells on oligomeric MHC class I molecules. Oxford Academic. Available from: [Link].
-
Siffrin, V., et al. (2015). Cross-Recognition of a Myelin Peptide by CD8+ T Cells in the CNS Is Not Sufficient to Promote Neuronal Damage. Journal of Neuroscience. Available from: [Link].
-
Burton, J. M. (2023). Emerging therapies in MOGAD. YouTube. Available from: [Link].
-
Das, M., et al. (2018). Amyloid-like Behavior of Site-Specifically Citrullinated Myelin Oligodendrocyte Protein (MOG) Peptide Fragments inside EBV-Infected B-Cells Influences Their Cytotoxicity and Autoimmunogenicity. ACS Publications. Available from: [Link].
-
Breithaupt, C., & Ziemssen, T. (2012). The role of myelin oligodendrocyte glycoprotein in autoimmune demyelination: a target for multiple sclerosis therapy?. Taylor & Francis Online. Available from: [Link].
-
O'Connor, R. A., et al. (2011). Recognition of a High Affinity MHC Class I-Restricted Epitope of Myelin Oligodendrocyte Glycoprotein by CD8+ T Cells Derived from Autoantigen-Deficient Mice. PubMed Central. Available from: [Link].
-
Wieczorek, M., et al. (2017). MHC Class II Presentation in Autoimmunity. PMC. Available from: [Link].
-
SB-PEPTIDE. MOG (35-55) human – MEVGWYRPPFSRVVHLYRNGK. Available from: [Link].
-
PNAS. T cell deletional tolerance restricts AQP4 but not MOG CNS autoimmunity. Available from: [Link].
-
De Jager, P. L., et al. (2012). Increased Frequencies of MOG/MHC Class II binding CD4 cells in Patients with Multiple Sclerosis. PMC. Available from: [Link].
-
O'Connor, R. A., et al. (2011). Recognition of a high affinity MHC class I-restricted epitope of myelin oligodendrocyte glycoprotein by CD8+ T cells derived from autoantigen-deficient mice. Frontiers. Available from: [Link].
-
Winger, R. C., & Zamvil, S. S. (2021). CD4-Positive T-Cell Responses to MOG Peptides in MOG Antibody-Associated Disease. Available from: [Link].
-
JPT. MOG (35-55) Peptide Antigen | MEVGWYRSPFSRVVHLYRNGK. Available from: [Link].
-
SB-PEPTIDE. Mouse MOG (35-55) peptide - CAS 163913-87-9 - EAE induction. Available from: [Link].
Sources
- 1. Pathophysiology of myelin oligodendrocyte glycoprotein antibody disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T- and B-cell responses to myelin oligodendrocyte glycoprotein in experimental autoimmune encephalomyelitis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. jpt.com [jpt.com]
- 7. Mouse MOG (35-55) peptide - CAS 163913-87-9 - EAE induction [sb-peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. jneurosci.org [jneurosci.org]
- 11. neurology.org [neurology.org]
- 12. T and B cell responses to myelin-oligodendrocyte glycoprotein in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MHC Class II Presentation in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 16. Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Frontiers | A Spontaneous Model of Experimental Autoimmune Encephalomyelitis Provides Evidence of MOG-Specific B Cell Recruitment and Clonal Expansion [frontiersin.org]
- 19. Translational insights from EAE models : decoding MOGAD pathogenesis and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jpp.krakow.pl [jpp.krakow.pl]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. Targeted Expression of Myelin Autoantigen in the Periphery Induces Antigen-Specific T and B Cell Tolerance and Ameliorates Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Targeted Expression of Myelin Autoantigen in the Periphery Induces Antigen-Specific T and B Cell Tolerance and Ameliorates Autoimmune Disease [frontiersin.org]
Methodological & Application
Application Notes and Protocols for M-O-G (40-54)-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice using the Myelin Oligodendrocyte Glycoprotein (MOG) 40-54 peptide. This model is a critical tool for studying the pathogenesis of multiple sclerosis (MS) and for the preclinical evaluation of novel therapeutics.
Introduction: The Rationale for MOG (40-54) EAE in C57BL/6 Mice
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for multiple sclerosis, a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). The induction of EAE in C57BL/6 mice with the MOG (35-55) peptide is a well-established and robust model. However, the use of the truncated MOG (40-54) peptide offers a nuanced approach, particularly for dissecting the distinct roles of different T cell subsets in disease pathogenesis.
While the longer MOG (35-55) peptide contains the immunodominant epitope for CD4+ T cells, the MOG (40-54) fragment is of particular interest as it encompasses a core epitope for CD4+ T cell activation and is also a key epitope for CD8+ T cells in the context of the H-2Db MHC class I molecule expressed by C57BL/6 mice.[1][2] This makes the MOG (40-54) model especially valuable for investigating the contribution of cytotoxic CD8+ T lymphocytes to the inflammatory and demyelinating processes in the CNS, a cell type increasingly recognized for its pathological role in MS.
Studies have demonstrated that immunization with MOG (40-54) can induce EAE with a high incidence (80-90%), comparable to that seen with MOG (35-55).[1] The resulting clinical course is typically chronic, characterized by an ascending paralysis, providing a stable disease window for therapeutic intervention studies.
Principle of the Method
The induction of EAE with MOG (40-54) relies on breaking the natural immune tolerance to self-antigens. This is achieved through the subcutaneous immunization of C57BL/6 mice with an emulsion of the MOG (40-54) peptide and Complete Freund's Adjuvant (CFA).
-
MOG (40-54) Peptide: This synthetic peptide mimics a fragment of the endogenous MOG protein found in the myelin sheath of the CNS. Its introduction into the periphery triggers an autoimmune response.
-
Complete Freund's Adjuvant (CFA): CFA is a powerful adjuvant that creates a depot of antigen at the injection site and non-specifically stimulates a potent inflammatory response. It contains heat-killed Mycobacterium tuberculosis, which activates antigen-presenting cells (APCs) through Toll-like receptors, leading to the production of pro-inflammatory cytokines essential for the differentiation of encephalitogenic T cells.
-
Pertussis Toxin (PTX): Administered intraperitoneally, PTX acts as a co-adjuvant. It increases the permeability of the blood-brain barrier, facilitating the infiltration of activated, myelin-specific T cells into the CNS.[3] PTX also enhances the overall immune response.
This combination of antigen and adjuvants leads to the activation and expansion of MOG-specific T cells, which then migrate to the CNS, recognize their target antigen on myelin sheaths, and initiate an inflammatory cascade that results in demyelination and axonal damage, manifesting as the clinical signs of EAE.
Experimental Workflow and Timeline
The following diagram illustrates the key steps and a typical timeline for the MOG (40-54) EAE induction protocol.
Caption: Experimental workflow for MOG (40-54) EAE induction.
Detailed Protocols
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) | Storage |
| MOG (40-54) Peptide (YRSPFSRVVHLYRNG) | Genscript | RP10534 | -20°C |
| Complete Freund's Adjuvant (CFA) with M. tuberculosis (H37Ra) | Difco / BD | 263810 | 4°C |
| Pertussis Toxin (PTX) | List Biological Labs | 180 | 4°C |
| Sterile Phosphate-Buffered Saline (PBS) | Gibco / Thermo Fisher | 10010023 | Room Temperature |
| Sterile Water for Injection | Various | - | Room Temperature |
| Female C57BL/6 mice, 8-12 weeks old | The Jackson Laboratory | 000664 | Animal Facility |
Protocol 1: Preparation of MOG (40-54)/CFA Emulsion
Causality: The stability of the water-in-oil emulsion is critical for the slow release of the antigen and the establishment of a robust and sustained immune response. An unstable emulsion can lead to rapid antigen clearance and a weaker, more variable EAE induction.
-
Reconstitute MOG (40-54) Peptide: Dissolve the lyophilized MOG (40-54) peptide in sterile PBS to a final concentration of 2 mg/mL. Vortex briefly and ensure the peptide is fully dissolved.
-
Prepare for Emulsification: For every 10 mice, you will need approximately 1 mL of the final emulsion. It is recommended to prepare a slight excess to account for losses during the procedure. For 1 mL of emulsion, you will mix 0.5 mL of the 2 mg/mL MOG (40-54) solution with 0.5 mL of CFA.
-
Emulsification:
-
Draw 0.5 mL of the MOG (40-54) solution into a 1 mL Luer-lock glass syringe.
-
Draw 0.5 mL of CFA into a separate 1 mL Luer-lock glass syringe. Ensure the CFA is well-suspended before drawing it up.
-
Connect the two syringes using a Luer-lock emulsifying needle or a three-way stopcock.
-
Force the contents of the syringes back and forth rapidly for at least 10-15 minutes. The mixture will become increasingly viscous and opaque.
-
-
Check Emulsion Stability: To confirm a stable water-in-oil emulsion, dispense a small drop onto the surface of cold water. A stable emulsion will form a tight, cohesive bead that does not disperse. If the drop dissipates, continue mixing.
-
Load Injection Syringes: Once the emulsion is stable, transfer it to a single syringe and attach a 27-gauge needle for injection.
Protocol 2: Immunization and Pertussis Toxin Administration
Causality: Subcutaneous injections on the flanks are chosen for their proximity to draining lymph nodes, where the initial T cell priming occurs. The two-dose regimen of PTX is crucial for both augmenting the initial immune response and for facilitating the entry of encephalitogenic T cells into the CNS at the appropriate time.
-
Animal Handling: Acclimatize female C57BL/6 mice (8-12 weeks old) for at least one week before the experiment. Proper handling and minimization of stress are important for consistent EAE development.
-
Day 0: Immunization:
-
Anesthetize the mice according to your institution's approved animal care and use protocols.
-
Inject a total of 0.2 mL of the MOG (40-54)/CFA emulsion subcutaneously, distributed over two sites on the flanks (0.1 mL per site).
-
-
Day 0: First PTX Injection:
-
Reconstitute the lyophilized Pertussis Toxin in sterile water or PBS to the desired stock concentration (e.g., 200 µg/mL).
-
Dilute the PTX stock solution in sterile PBS to a final concentration for injection. A typical dose is 200-400 ng per mouse in a volume of 0.1-0.2 mL.[1][2]
-
Administer the first dose of PTX intraperitoneally (i.p.) on Day 0, shortly after the MOG/CFA immunization.
-
-
Day 2: Second PTX Injection:
-
Administer a second dose of PTX (identical to the first dose) i.p. approximately 48 hours after the first injection.
-
Clinical Assessment of EAE
Causality: A standardized and blinded clinical scoring system is essential for the objective and reproducible assessment of disease severity. Daily monitoring allows for the accurate determination of disease onset, peak severity, and the overall clinical course, which are key parameters for evaluating therapeutic efficacy.
Begin daily monitoring of mice for clinical signs of EAE starting on Day 7 post-immunization. It is highly recommended that scoring be performed by an individual who is blinded to the experimental groups.
| Score | Clinical Signs |
| 0 | No clinical signs |
| 0.5 | Distal limp tail |
| 1.0 | Complete limp tail |
| 1.5 | Limp tail and hind limb weakness (unsteady gait) |
| 2.0 | Partial hind limb paralysis (paresis) |
| 2.5 | Unilateral complete hind limb paralysis |
| 3.0 | Complete bilateral hind limb paralysis |
| 3.5 | Complete bilateral hind limb paralysis and partial forelimb paralysis |
| 4.0 | Moribund state (quadriplegia) |
| 5.0 | Death |
Expected Clinical Course: With the MOG (40-54) peptide, the onset of clinical signs typically occurs between 14 and 16 days post-immunization.[1] The disease progresses to a peak severity of scores between 2 and 4.[1] Following the acute phase, the mice usually enter a chronic phase of paralysis.
Animal Welfare Considerations
The induction of EAE causes significant neurological deficits that require diligent supportive care to ensure animal welfare.
-
Food and Water: Once mice show signs of hind limb weakness (score ≥ 1.5), provide hydrated food pellets or gel packs on the cage floor. Water bottles should have long sipper tubes that are easily accessible.
-
Bladder Expression: Mice with hind limb paralysis (score ≥ 3.0) may be unable to urinate on their own. Gently express the bladder once or twice daily to prevent urinary retention and potential infections.
-
Humane Endpoints: Establish clear humane endpoints in your animal protocol. Mice that reach a moribund state (score 4.0) or lose more than 20-25% of their initial body weight should be euthanized.
Pathological Mechanism Overview
The following diagram outlines the key cellular and molecular events in the pathogenesis of MOG (40-54)-induced EAE.
Caption: Pathogenesis of MOG (40-54)-induced EAE.
References
-
Sun, D., et al. (2001). Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8+ MOG-specific T cells on oligomeric MHC class I molecules. International Immunology, 13(10), 1293–1301. [Link]
-
Ford, M. L., & Evavold, B. D. (2005). Pathogenic MOG-reactive CD8+ T cells require MOG-reactive CD4+ T cells for sustained CNS inflammation during chronic EAE. Journal of immunology (Baltimore, Md. : 1950), 175(11), 7129–7136. [Link]
-
Lyons, J. A., et al. (2011). Recognition of a high affinity MHC class I-restricted epitope of myelin oligodendrocyte glycoprotein by CD8+ T cells derived from autoantigen-deficient mice. Frontiers in Immunology, 2, 60. [Link]
-
Miller, S. D., & Karpus, W. J. (2007). Experimental Autoimmune Encephalomyelitis in the Mouse. Current protocols in immunology, Chapter 15, Unit 15.1. [Link]
-
Hasselmann, J., et al. (2017). Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair. Journal of visualized experiments : JoVE, (129), 56553. [Link]
-
McCarthy, D. P., et al. (2011). Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. Journal of neuroinflammation, 8, 83. [Link]
-
Pei, W., et al. (2018). Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE mice by a tolerogenic nanoparticle co-carrying myelin peptide-loaded major histocompatibility complexes, CD47 and multiple regulatory molecules. International journal of nanomedicine, 13, 3627–3643. [Link]
-
Kumar, V., et al. (2016). Autoregulatory CD8 T cells depend on cognate antigen recognition and CD4/CD8 myelin determinants. Neurology(R) neuroimmunology & neuroinflammation, 3(6), e292. [Link]
-
Wan, X., et al. (2015). Increased frequencies of MOG antigen-specific CD4+ and CD8+ T cells in lymph nodes during the EAE process. Scientific reports, 5, 14594. [Link]
-
May, M. J., et al. (2014). Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE. Neurology(R) neuroimmunology & neuroinflammation, 1(3), e31. [Link]
-
Pei, W., et al. (2018). Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE. International Journal of Nanomedicine, Volume 13, 3627–3643. [Link]
-
Spach, J. L., et al. (2007). Myelin oligodendrocyte glycoprotein-specific antibodies from multiple sclerosis patients exacerbate disease in a humanized mouse. Journal of immunology (Baltimore, Md. : 1950), 179(11), 7401–7411. [Link]
-
Biocytogen. (n.d.). Multiple Sclerosis (EAE) Mouse Models. Retrieved from [Link]
-
Garay, L., et al. (2008). Steroid Protection in the Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis. Neuroimmunomodulation, 15(1), 29–40. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Recognition of a High Affinity MHC Class I-Restricted Epitope of Myelin Oligodendrocyte Glycoprotein by CD8+ T Cells Derived from Autoantigen-Deficient Mice [frontiersin.org]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
Application Notes and Protocol for Active Immunization with Myelin Oligodendrocyte Glycoprotein (MOG) (40-54) Peptide to Induce Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Modeling Multiple Sclerosis with MOG (40-54)-Induced EAE
Experimental Autoimmune Encephalomyelitis (EAE) stands as the most characterized and widely utilized animal model for investigating the pathophysiology of multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS).[1][2] Active immunization with neuroantigens is a cornerstone technique for inducing EAE, and the choice of antigen dictates the specific immunological pathways activated and the resulting disease course.
This guide focuses on the protocol for inducing EAE in C57BL/6 mice using the Myelin Oligodendrocyte Glycoprotein (MOG) (40-54) peptide. MOG, a component of the CNS myelin sheath, is a key autoantigenic target in MS.[3][4] Specifically, the MOG (40-54) fragment is a potent encephalitogenic peptide known to activate CD8+ T cells, which are implicated in the autoimmune attack against myelin.[5][6] Understanding and meticulously executing this protocol is critical for generating a reliable and reproducible chronic EAE model, which is invaluable for studying disease mechanisms and for the preclinical evaluation of novel therapeutics.[2][7]
I. Foundational Principles: The "Why" Behind the Protocol
A successful EAE induction is not merely about following steps but understanding the immunological cascade being initiated. This protocol is designed as a self-validating system where each component plays a critical role in breaking self-tolerance and initiating CNS-directed autoimmunity.
The Triad of EAE Induction:
-
The Antigen (MOG 40-54): This specific peptide sequence (Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly) serves as the autoantigenic trigger.[4] It is recognized by T cells, initiating their activation and clonal expansion. The choice of MOG (40-54) is significant as it has been shown to effectively bind to the H-2Db protein, a major histocompatibility complex (MHC) class I molecule in C57BL/6 mice, leading to the activation of pathogenic CD8+ T cells.[5][8]
-
The Adjuvant (Complete Freund's Adjuvant - CFA): Self-antigens alone are typically ignored by the immune system. CFA, a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis, is essential for generating a potent pro-inflammatory environment.[2][9] The mycobacterial components activate antigen-presenting cells (APCs), such as dendritic cells, through pattern recognition receptors. This activation leads to the upregulation of co-stimulatory molecules and the production of inflammatory cytokines, which are necessary for priming and differentiating naive MOG-specific T cells into pathogenic effector cells (e.g., Th1 and Th17 cells).[2][10]
-
The Co-Adjuvant (Pertussis Toxin - PTX): Pertussis Toxin is a crucial, albeit enigmatic, component for inducing EAE in many mouse strains, including C57BL/6.[11][12][13] Its primary role is to increase the permeability of the blood-brain barrier (BBB).[10][13] PTX achieves this by ADP-ribosylating G-protein coupled receptors, which disrupts chemokine signaling and facilitates the infiltration of activated, pathogenic T cells from the periphery into the CNS.[12] Without PTX, the primed autoimmune T cells would largely remain in the periphery, and clinical disease would not manifest.
The interplay of these three components orchestrates the journey of a naive T cell into a myelin-destroying effector cell within the CNS.
Figure 1: Workflow of MOG (40-54)-induced EAE pathogenesis.
II. Materials and Reagents
Careful selection and preparation of reagents are paramount for consistent results.
| Reagent | Description & Recommended Supplier | Storage |
| MOG (40-54) Peptide | Lyophilized powder, >95% purity. Sequence: YRSPFSRVVHLYRNG. Available from suppliers like GenScript, Biosynth, MedChemExpress.[4][8][14] | -20°C |
| Complete Freund's Adjuvant (CFA) | Contains heat-killed Mycobacterium tuberculosis (H37Ra). Typically at a concentration of 1-4 mg/mL. Available from suppliers like BD Difco. | 4°C |
| Pertussis Toxin (PTX) | Lyophilized powder or solution in glycerol buffer. Available from suppliers like Sigma-Aldrich, List Biological Laboratories. | 4°C or -20°C per manufacturer |
| Sterile Phosphate-Buffered Saline (PBS) | pH 7.4, endotoxin-free. | Room Temperature |
| Sterile Syringes & Needles | 1 mL Luer-lock syringes (for emulsion), 1 mL insulin syringes with 27-30G needles (for injection). | Room Temperature |
| Glass Syringes or Luer Lock Syringes | For creating the emulsion. | Room Temperature |
| Animal Model | Female C57BL/6 mice, 8-12 weeks old.[1][2] | Standard animal facility conditions |
III. Detailed Experimental Protocols
This section provides step-by-step methodologies for the key phases of the experiment.
Protocol 1: Preparation of MOG (40-54)/CFA Emulsion
Causality: The goal is to create a stable water-in-oil emulsion. This ensures the slow release of the MOG peptide from the injection site, providing a sustained antigenic stimulus to the immune system. An unstable emulsion will not provide this depot effect and will lead to failed or inconsistent EAE induction.
Step-by-Step Procedure:
-
Reconstitute MOG (40-54) Peptide: Aseptically reconstitute the lyophilized MOG peptide in sterile PBS to a final concentration of 2 mg/mL. Vortex gently to ensure it is fully dissolved.
-
Prepare CFA: Ensure the CFA containing M. tuberculosis is well-suspended by vortexing vigorously. The final concentration of M. tuberculosis in the emulsion should be 1-4 mg/mL.
-
Emulsification:
-
Using two sterile glass or Luer-lock syringes connected by a stopcock or Luer lock connector, draw up equal volumes of the MOG peptide solution (1 mg/mL) and the CFA solution. For example, 500 µL of MOG solution and 500 µL of CFA.
-
Forcefully pass the mixture back and forth between the two syringes for at least 10-20 minutes.[1] The mixture will gradually become thicker and turn opaque white.
-
Validation Check: To test for a stable emulsion, place a small drop onto the surface of cold water. A stable emulsion will form a single, cohesive drop that does not disperse.[1] If it disperses, continue mixing.
-
-
Loading for Injection: Once the emulsion is stable, consolidate it into one syringe and replace the connector with a 27G needle for injection. Keep the emulsion on ice to maintain its stability until injection.[15]
Protocol 2: Active Immunization of C57BL/6 Mice
Causality: Subcutaneous injections over the flank/back create a depot for the antigen/adjuvant emulsion, allowing for efficient drainage to the lymph nodes where the immune response is initiated. The two-dose PTX regimen is timed to permeabilize the BBB just as the primed pathogenic T cells are ready to migrate from the periphery.
Figure 2: Timeline for EAE induction and monitoring.
Step-by-Step Procedure:
-
Animal Preparation: Use female C57BL/6 mice, aged 8-12 weeks. Anesthesia is generally not required but can be used to minimize stress and ensure accurate injection.[2]
-
Immunization (Day 0):
-
Pertussis Toxin Administration (Day 0 and Day 2):
Protocol 3: Clinical Scoring of EAE
Causality: Daily, blinded clinical scoring is the primary method for quantifying disease progression and severity. It provides the essential data for evaluating the efficacy of therapeutic interventions. A standardized scoring system ensures objectivity and reproducibility.[16][17][18]
Step-by-Step Procedure:
-
Monitoring: Begin daily monitoring and scoring of mice on Day 7 post-immunization.[10] It is crucial that the scorer is blinded to the experimental groups to avoid bias.[19]
-
Scoring Scale: Use a standardized 0-5 scale to assess clinical signs. Mice should be observed for gait, tail tone, and limb strength.
| Score | Clinical Observation |
| 0 | No clinical signs of disease.[16][20] |
| 0.5 | Limp distal portion of the tail.[16] |
| 1.0 | Complete limp tail.[16][20] |
| 1.5 | Limp tail and hind limb weakness (wobbly gait).[16] |
| 2.0 | Limp tail and definite hind limb weakness (one leg dragging).[16] |
| 2.5 | Limp tail and paralysis of one hind limb.[16] |
| 3.0 | Complete paralysis of both hind limbs.[20] |
| 3.5 | Complete hind limb paralysis and partial front limb weakness. |
| 4.0 | Complete hind and partial front limb paralysis.[16][20] |
| 5.0 | Moribund state or death.[16][20] |
Note: Intermediate scores (e.g., 2.5) are often used to more accurately describe the clinical state.[19]
IV. Expected Outcomes and Data Interpretation
Following this protocol in C57BL/6 mice typically results in a chronic, non-relapsing form of EAE.
| Parameter | Typical Range | Notes |
| Disease Incidence | 80-100% | The percentage of immunized mice that develop clinical signs.[2] |
| Onset of Disease | 9-14 days post-immunization | The first signs are typically a limp tail (score 0.5-1.0).[2] |
| Peak of Disease | 15-22 days post-immunization | The point of maximum clinical severity for most animals. |
| Mean Peak Score | 2.5 - 3.5 | Varies based on substrain, animal facility conditions, and PTX dose.[1] |
| Disease Course | Chronic, sustained paralysis | Mice typically do not recover but maintain a high clinical score.[2] |
Data analysis will typically involve plotting the mean clinical score for each group over time and calculating statistics such as the mean day of onset, mean peak score, and cumulative disease score.
V. Troubleshooting and Best Practices
-
Low Disease Incidence:
-
Injection Site Ulcers: Skin ulcers can develop at the injection site in some mice. This is generally not correlated with disease outcome and usually heals without intervention.[10]
-
Ethical Considerations: EAE causes significant morbidity. Ensure compliance with all institutional animal care and use guidelines. Provide ready access to food and water on the cage floor for paralyzed animals. Euthanasia should be considered for mice reaching a score of 4.0 for more than 48 hours or those that become moribund.[16]
VI. Conclusion
The active immunization protocol using MOG (40-54) peptide is a robust and reliable method for inducing a chronic EAE model that recapitulates key aspects of multiple sclerosis, particularly the role of CD8+ T cells in CNS demyelination. By understanding the immunological principles behind each step and adhering to meticulous laboratory technique, researchers can generate consistent and valuable data for advancing our understanding and treatment of this complex autoimmune disease.
References
-
Pertussis toxin treatment promotes a B cell driven disease during TH17 EAE. The Journal of Immunology. [Link]
-
Pertussis Toxin Inhibits Encephalitogenic T-Cell Infiltration and Promotes a B-Cell-Driven Disease during Th17-EAE. MDPI. [Link]
-
Pertussis toxin modulates the immune response to neuroantigens injected in incomplete Freund's adjuvant: induction of Th1 cells and experimental autoimmune encephalomyelitis in the presence of high frequencies of Th2 cells. The Journal of Immunology. [Link]
-
Scoring for Multiple Sclerosis Studies. Inotiv. [Link]
-
Pertussis toxin attenuates experimental autoimmune encephalomyelitis by upregulating neuronal vascular endothelial growth factor. Semantic Scholar. [Link]
-
Video: A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis. JoVE. [Link]
-
Neurological scoring of EAE mice. ResearchGate. [Link]
-
Scoring System for MS Research in Mice May Better Assess Progression. Multiple Sclerosis News Today. [Link]
-
MOG 40-54 | 1 mg | EP09868_1. peptides&elephants. [Link]
-
MOG (40-54). GenScript. [Link]
-
Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system. Nature. [Link]
-
Recognition of a high affinity MHC class I-restricted epitope of myelin oligodendrocyte glycoprotein by CD8 + T cells derived from autoantigen-deficient mice. Frontiers in Immunology. [Link]
-
Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair. ResearchGate. [Link]
-
Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8 + MOG‐specific T cells on oligomeric MHC class I molecules. International Immunology. [Link]
-
Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. Journal of Neuroinflammation. [Link]
-
Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE. International Journal of Nanomedicine. [Link]
-
Steroid Protection in the Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis. CONICET. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 3. MOG 40-54 | 1 mg | EP09868_1 [peptides.de]
- 4. MOG (40-54) | PMG-3962-PI | Biosynth [biosynth.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. Frontiers | Recognition of a High Affinity MHC Class I-Restricted Epitope of Myelin Oligodendrocyte Glycoprotein by CD8+ T Cells Derived from Autoantigen-Deficient Mice [frontiersin.org]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. academic.oup.com [academic.oup.com]
- 12. Pertussis Toxin Inhibits Encephalitogenic T-Cell Infiltration and Promotes a B-Cell-Driven Disease during Th17-EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pertussis toxin modulates the immune response to neuroantigens injected in incomplete Freund's adjuvant: induction of Th1 cells and experimental autoimmune encephalomyelitis in the presence of high frequencies of Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Video: A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis [jove.com]
- 16. inotiv.com [inotiv.com]
- 17. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 18. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
Adjuvant Selection for MOG (40-54) Immunization in Rats: A Detailed Guide to Inducing Experimental Autoimmune Encephalomyelitis
This guide provides an in-depth exploration of adjuvant selection and protocol optimization for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in rats using the Myelin Oligodendrocyte Glycoprotein (40-54) peptide. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring the establishment of a robust and reproducible disease model.
The Critical Role of Adjuvants in MOG-Induced EAE
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS). The induction of EAE through active immunization with myelin-derived antigens, such as the MOG (40-54) peptide, is critically dependent on the co-administration of potent adjuvants. These adjuvants are not mere accessories; they are essential for breaking immunological tolerance to self-antigens and initiating the cascade of events that leads to CNS inflammation and demyelination.
The choice of adjuvant directly influences the incidence, severity, and clinical course of EAE. The most established and widely used adjuvant combination for inducing EAE in rodents is Complete Freund's Adjuvant (CFA) and Pertussis Toxin (PTX). Understanding the distinct and synergistic roles of these adjuvants is paramount for consistent and meaningful experimental outcomes.
A Comparative Analysis of Standard Adjuvants
Complete Freund's Adjuvant (CFA): The Inflammatory Initiator
CFA is a powerful immunostimulatory adjuvant composed of a water-in-oil emulsion and heat-killed Mycobacterium tuberculosis. Its primary functions in EAE induction are twofold:
-
Antigen Depot Effect: The water-in-oil emulsion creates a localized depot at the injection site, ensuring the slow and sustained release of the MOG (40-54) peptide. This prolonged exposure is crucial for the effective priming and activation of antigen-presenting cells (APCs) and autoreactive T cells.
-
Innate Immune Activation: The mycobacterial components of CFA are potent activators of the innate immune system. They engage pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on APCs. This interaction triggers the production of pro-inflammatory cytokines and chemokines, creating a highly inflammatory microenvironment that promotes the differentiation of encephalitogenic Th1 and Th17 cells.[1]
Pertussis Toxin (PTX): The Gateway to the CNS
Pertussis Toxin, a virulence factor from Bordetella pertussis, plays a multifaceted and essential role in the pathogenesis of EAE. Historically, its primary function was thought to be the transient increase in the permeability of the blood-brain barrier (BBB), facilitating the entry of activated T cells into the CNS.[2] While this remains a key function, contemporary research has unveiled a more complex mechanism of action.
PTX is an ADP-ribosylating toxin that uncouples Gαi proteins from their receptors, disrupting downstream signaling pathways. This disruption has several consequences relevant to EAE induction:
-
Enhanced T Cell Priming: PTX can act as a potent adjuvant by modulating the initial immune response. It has been shown to influence cytokine production and may suppress the function of regulatory T cells, thereby augmenting the expansion of autoreactive T cell populations.[2][3]
-
Facilitation of CNS Infiltration: By disrupting chemokine signaling, PTX is believed to facilitate the migration of activated T cells across the BBB. This allows the encephalitogenic T cells, primed in the periphery, to access their target antigens within the CNS and initiate the inflammatory cascade that leads to demyelination and neurological deficits.[2][4]
The following diagram illustrates the synergistic mechanism of CFA and PTX in the induction of MOG-EAE.
Adjuvant Comparison Table
| Adjuvant | Primary Mechanism of Action | Key Advantages | Key Considerations |
| Complete Freund's Adjuvant (CFA) | Antigen depot formation, sustained antigen release, potent innate immune activation via mycobacterial components. | Highly effective at inducing strong Th1/Th17 responses.[1] | Can cause severe local inflammation and granulomas at the injection site. The mycobacterial component can be a confounding factor in some immunological studies.[1] |
| Pertussis Toxin (PTX) | Increases blood-brain barrier permeability, enhances T cell priming, and modulates chemokine signaling.[2][3] | Crucial for high disease incidence and severity in many EAE models. | Potency can vary between lots, requiring careful dose titration. Can have systemic toxic effects at higher doses. |
| Incomplete Freund's Adjuvant (IFA) | Water-in-oil emulsion for antigen depot formation without the mycobacterial component. | Induces a less intense inflammatory response compared to CFA. Can be used in some susceptible rat strains (e.g., Dark Agouti) to induce EAE.[5] | Generally less effective than CFA for inducing EAE in most rodent strains. May favor a Th2-biased immune response. |
Detailed Protocols for MOG (40-54) Immunization in Rats
The following protocols are provided as a robust starting point for inducing EAE in Lewis or Sprague Dawley rats. It is imperative to note that optimal conditions may vary depending on the specific rat strain, animal facility conditions, and reagent sources. Therefore, pilot studies are highly recommended to determine the ideal parameters for your laboratory.
Reagents and Materials
-
MOG (40-54) Peptide (YRSPFSRVVHLYRNG): Purity >95% (HPLC). Lyophilized powder.
-
Complete Freund's Adjuvant (CFA): Containing Mycobacterium tuberculosis (H37Ra).
-
Supplier Example: Sigma-Aldrich (Cat. No. F5881)
-
-
Pertussis Toxin (PTX): Lyophilized powder.
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, endotoxin-free water for injection
-
2 x 5 mL Luer-lock glass syringes
-
1 x Luer-lock connector
-
27-gauge needles
-
1 mL syringes for PTX injection
Protocol 1: Preparation of MOG (40-54)/CFA Emulsion
This protocol is for the preparation of a stable water-in-oil emulsion, which is critical for successful EAE induction.
-
Reconstitute MOG (40-54) Peptide: Aseptically reconstitute the lyophilized MOG (40-54) peptide in sterile PBS to a final concentration of 2 mg/mL. Vortex gently to dissolve completely.
-
Prepare CFA: If the CFA is viscous, gently warm it to room temperature. Mix the vial thoroughly by inverting to ensure a uniform suspension of the mycobacteria.
-
Emulsification: a. Draw 1 mL of the MOG (40-54) solution (2 mg/mL) into a 5 mL glass Luer-lock syringe. b. Draw 1 mL of CFA into a second 5 mL glass Luer-lock syringe. c. Connect the two syringes using a Luer-lock connector. d. Force the contents of the syringes back and forth for at least 10-15 minutes. The mixture will become increasingly viscous and opaque. e. Emulsion Stability Test: To test for a stable emulsion, dispense a small drop onto the surface of cold water. A stable emulsion will remain as a tight, white droplet and will not disperse. If the emulsion is unstable, continue mixing.
-
Final Preparation: Once a stable emulsion is formed, transfer the entire volume into one syringe. Remove the Luer-lock connector and attach a 27-gauge needle for immunization.
Protocol 2: Immunization of Rats
This protocol details the administration of the MOG/CFA emulsion and Pertussis Toxin.
-
Animal Preparation: Acclimatize female Lewis or Sprague Dawley rats (8-12 weeks old) for at least one week prior to the experiment.
-
MOG/CFA Emulsion Injection (Day 0): a. Anesthetize the rat using isoflurane or another appropriate anesthetic. b. Inject a total of 200 µL of the MOG/CFA emulsion subcutaneously, distributed over two sites on the back, away from the midline (100 µL per site).
-
Pertussis Toxin Administration (Day 0 and Day 2): a. Reconstitute PTX: Aseptically reconstitute the lyophilized PTX in sterile, endotoxin-free water to a stock concentration of 10 µg/mL. Further dilute in sterile PBS to a final concentration of 1 µg/mL for injection. b. Injection: On Day 0 (shortly after the MOG/CFA injection) and again on Day 2, administer 300 ng of PTX (300 µL of a 1 µg/mL solution) via the intraperitoneal (i.p.) route.
-
Monitoring: a. Begin daily monitoring of the rats for clinical signs of EAE starting from day 7 post-immunization. b. Record body weight and clinical scores daily. A standard clinical scoring scale is provided below.
Clinical Scoring of EAE in Rats
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Hind limb paralysis |
| 4 | Hind and forelimb paralysis |
| 5 | Moribund state or death |
Researchers may use intermediate scores (e.g., 0.5, 1.5, 2.5, 3.5) for more nuanced assessments.
The following diagram outlines the experimental workflow for MOG-EAE induction in rats.
Troubleshooting and Experimental Considerations
-
Low EAE Incidence/Severity:
-
Unstable Emulsion: Ensure the MOG/CFA emulsion is stable. An unstable emulsion will lead to rapid clearance of the antigen and a weak immune response.
-
Incorrect Injection Technique: Subcutaneous injection should create a visible bleb under the skin. Intradermal or intramuscular injections may alter the immune response.
-
PTX Potency: The biological activity of PTX can vary between lots. If EAE induction is suboptimal, consider titrating the dose of PTX.
-
Animal Stress: Stress can suppress the immune system and reduce EAE susceptibility. Ensure proper animal handling and housing conditions.
-
-
Animal Welfare:
-
Provide easy access to food and water for animals with motor deficits.
-
Monitor for signs of pain and distress and consult with veterinary staff for appropriate supportive care.
-
Establish clear humane endpoints in your experimental protocol.
-
-
Alternatives to CFA/PTX:
-
In some highly susceptible rat strains, such as the Dark Agouti (DA) rat, EAE can be induced with MOG in Incomplete Freund's Adjuvant (IFA), which lacks the mycobacterial component and induces a less severe local inflammatory reaction.[5]
-
For studies where the potent, non-specific inflammation induced by CFA is a concern, exploring the use of IFA in a susceptible rat strain is a viable alternative. However, this often results in a milder and more variable disease course.
-
Conclusion
The successful induction of MOG (40-54)-induced EAE in rats is a technically demanding but highly rewarding endeavor for the study of autoimmune demyelination. A thorough understanding of the mechanisms of action of CFA and PTX, coupled with meticulous adherence to optimized protocols, is the cornerstone of a reproducible and scientifically sound EAE model. By carefully considering the factors outlined in this guide, researchers can confidently establish a robust platform for investigating the pathogenesis of multiple sclerosis and for the preclinical evaluation of novel therapeutic strategies.
References
-
Pertussis Toxin Inhibits Encephalitogenic T-Cell Infiltration and Promotes a B-Cell-Driven Disease during Th17-EAE. International Journal of Molecular Sciences. [Link]
-
Pertussis toxin treatment promotes a B cell driven disease during TH17 EAE. The Journal of Immunology. [Link]
-
Pertussis Toxin Inhibits Encephalitogenic T-Cell Infiltration and Promotes a B-Cell-Driven Disease during Th17-EAE. National Center for Biotechnology Information. [Link]
-
Active induction of EAE in mice model tutorial. The Cleveland Korean Club. [Link]
-
Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8 + MOG‐specific T cells on oligomeric MHC class I molecules. Oxford Academic. [Link]
-
Rat models of Multiple Sclerosis (MS) - Experimental Autoimmune Encephalomyelitis (EAE). Redoxis. [Link]
-
Induction of Experimental Autoimmune Encephalomyelitis With Recombinant Human Myelin Oligodendrocyte Glycoprotein in Incomplete Freund's Adjuvant in Three Non-human Primate Species. National Center for Biotechnology Information. [Link]
-
Targeting Experimental Autoimmune Encephalomyelitis Lesions to a Predetermined Axonal Tract System Allows for Refined Behavioral Testing in an Animal Model of Multiple Sclerosis. National Center for Biotechnology Information. [Link]
-
Complete Freund's adjuvant as a confounding factor in multiple sclerosis research. Frontiers Media. [Link]
-
Steroid Protection in the Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis. CONICET. [Link]
-
Complete Freund's adjuvant as a confounding factor in multiple sclerosis research. National Center for Biotechnology Information. [Link]
-
In Vivo Models and In Vitro Assays for the Assessment of Pertussis Toxin Activity. MDPI. [Link]
-
Rat models of Multiple Sclerosis (MS) - Experimental Autoimmune Encephalomyelitis (EAE). Redoxis. [Link]
-
Repetitive Pertussis Toxin Promotes Development of Regulatory T Cells and Prevents Central Nervous System Autoimmune Disease. National Center for Biotechnology Information. [Link]
-
Steroid Protection in the Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis. CONICET Digital. [Link]
-
Pertussis Toxin Inhibits Encephalitogenic T-Cell Infiltration and Promotes a B-Cell-Driven Disease during Th17-EAE. MDPI. [Link]
-
Mechanism of experimental autoimmune encephalomyelitis in Lewis rats: recent insights from macrophages. National Center for Biotechnology Information. [Link]
-
WVU IACUC Model Guidance Sheet: Experimental Autoimmune Encephalitis (EAE). West Virginia University. [Link]
-
MOG 40-54 | 1 mg | EP09868_1. peptides&elephants. [Link]
-
MOG (44-54), mouse, human, rat - 1 mg. AnaSpec. [Link]
-
Involvement of TLR2–TLR4, NLRP3, and IL-17 in pain induced by a novel Sprague-Dawley rat model of experimental autoimmune encephalomyelitis. National Center for Biotechnology Information. [Link]
-
Products. AnaSpec. [Link]
-
Product Data Sheet. AnaSpec. [Link]
-
Effects of different dosage of Myelin Oligodendrocyte Glycoprotein on visual function in the Dark Agouti rat model of Experiment. Authorea. [Link]
-
Involvement of TLR2-TLR4, NLRP3, and IL-17 in pain induced by a novel Sprague-Dawley rat model of experimental autoimmune encephalomyelitis. Frontiers. [Link]
-
MHC Haplotype-dependent Regulation of MOG-induced EAE in Rats. The Journal of Clinical Investigation. [Link]
Sources
- 1. listlabs.com [listlabs.com]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 3. List Biological Laboratories Inc Pertussis Toxin from B. pertussis, 50 | Fisher Scientific [fishersci.com]
- 4. Pertussis Toxin Inhibits Encephalitogenic T-Cell Infiltration and Promotes a B-Cell-Driven Disease during Th17-EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mog | Sigma-Aldrich [sigmaaldrich.com]
- 7. MOG (40-54) | PMG-3962-PI | Biosynth [biosynth.com]
- 8. listlabs.com [listlabs.com]
Application Notes and Protocols: Preparation of MOG (40-54) Peptide Emulsion with Complete Freund's Adjuvant (CFA)
Introduction: The Cornerstone of EAE Induction
Experimental Autoimmune Encephalomyelitis (EAE) stands as the most widely utilized animal model for multiple sclerosis (MS), a debilitating neuroinflammatory disease of the central nervous system (CNS).[1] The induction of active EAE is critically dependent on the immunization of susceptible animal strains with a CNS-derived antigen emulsified in Complete Freund's Adjuvant (CFA).[2] This application note provides a detailed, experience-driven guide for the preparation of an emulsion using Myelin Oligodendrocyte Glycoprotein (40-54) peptide and CFA, a common protocol for inducing EAE in C57BL/6 mice.[3][4][5]
MOG (40-54), a truncated peptide of the full-length MOG protein, is a key encephalitogenic epitope capable of activating CD8+ T cells and inducing paralytic disease.[4][6] When properly emulsified with CFA, this peptide initiates a potent immune response that leads to the clinical and histopathological hallmarks of MS, including CNS inflammation, demyelination, and paralysis.[1][2]
CFA itself is a powerful immunological adjuvant, a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis.[7][8] Its function is multifaceted: it prolongs the presence of the antigen at the injection site, facilitates efficient delivery to antigen-presenting cells, and stimulates a robust innate and subsequent adaptive immune response, particularly a Th1-biased response, which is crucial for EAE development.[8][9] The formation of a stable water-in-oil emulsion is paramount, as it ensures the slow release of the antigen and potent stimulation of the immune system.[10][11]
This guide will delve into the mechanistic rationale behind the protocol, provide step-by-step instructions for creating a stable and effective emulsion, and offer insights into quality control and troubleshooting, ensuring researchers can confidently and reproducibly induce EAE for their studies.
Materials and Reagents
Proper preparation and handling of all materials are critical for the successful and safe execution of this protocol.
| Reagent/Material | Supplier & Cat. No. (Example) | Storage | Key Considerations |
| MOG (40-54) Peptide | MedChemExpress (HY-P1421) | -20°C | Lyophilized powder. Reconstitute under sterile conditions.[6][12][13] |
| Complete Freund's Adjuvant (CFA) | MedChemExpress (HY-153808) | 4°C, protect from light | Contains heat-killed M. tuberculosis. Handle with appropriate safety precautions.[14] |
| Sterile Phosphate-Buffered Saline (PBS) | Standard Supplier | Room Temperature | Must be sterile and free of calcium and magnesium. |
| Sterile 1 mL Luer-Lok Syringes | Standard Supplier | Room Temperature | Use of Luer-Lok syringes is crucial to prevent separation under pressure. |
| Sterile Luer-Lok Connector | Standard Supplier | Room Temperature | For connecting the two syringes during emulsification. |
| Sterile Needles (e.g., 27G) | Standard Supplier | Room Temperature | For loading syringes and for subcutaneous injection. |
| Ice Bucket | - | - | To keep reagents and the emulsion cool during preparation. |
Experimental Workflow and Rationale
The preparation of a stable MOG/CFA emulsion is a physical process that requires precision and patience. The goal is to create a water-in-oil emulsion where tiny aqueous droplets of the MOG peptide solution are uniformly dispersed within the oil phase of the CFA.
Safety and Handling Precautions
Complete Freund's Adjuvant is a potent inflammatory agent and requires careful handling to avoid accidental self-injection or exposure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling CFA and the resulting emulsion. [7]* Preparation Area: It is recommended to prepare the emulsion in a certified fume hood or a biological safety cabinet to minimize aerosol formation. [7][14]* Accidental Exposure: Accidental self-injection with CFA can cause a severe and painful inflammatory reaction, potentially leading to abscess formation. [7][15]In case of accidental needle stick or skin contact, wash the area thoroughly with soap and water and seek immediate medical attention. [14]Inform the medical personnel about the nature of the substance, providing the Safety Data Sheet (SDS) if possible.
-
Waste Disposal: All materials contaminated with CFA, including syringes, needles, and gloves, must be disposed of as hazardous waste according to institutional guidelines. [7]Needles should be discarded in a designated sharps container. [7]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Emulsion fails the drop test (disperses in water) | - Inadequate mixing time or force.- Incorrect ratio of aqueous to oil phase.- Syringes not securely connected (Luer-Lok failure).- Presence of air in the syringes. | - Continue mixing for an additional 10-15 minutes.- Ensure a 1:1 volume ratio is used.- Check the Luer-Lok connection for tightness.- Carefully expel all air from syringes before starting. |
| Difficulty in pushing the plungers | - This is a normal indication of a stable, viscous emulsion forming. | - Apply steady, firm pressure. If it becomes impossible to move, the emulsion is likely ready. |
| Low incidence or severity of EAE | - Poor quality emulsion.- Incorrect peptide concentration or dose.- Suboptimal injection technique (e.g., intraperitoneal instead of subcutaneous). | - Re-verify emulsion quality with the drop test. Consider checking droplet size under a microscope if issues persist.<[16]br>- Confirm calculations for peptide reconstitution and final dose.- Ensure injections are truly subcutaneous to form a depot. The emulsion should be palpable under the skin post-injection. [16] |
Conclusion
The successful preparation of a stable and potent MOG (40-54)/CFA emulsion is a foundational and indispensable step for the reliable induction of the EAE model. By understanding the rationale behind the water-in-oil emulsion and adhering strictly to the detailed protocol, researchers can minimize variability and achieve consistent results. Attention to detail, particularly during the emulsification and quality control steps, coupled with stringent safety practices, will ensure the effective and safe use of this powerful immunological tool in advancing our understanding of multiple sclerosis.
References
- G-Biosciences. (n.d.). Safety Data Sheet No-Waste™ Freund's Complete Adjuvant (FCA).
- MedChemExpress. (2023, July 26). Complete Freund's adjuvant (CFA)-SDS.
- Kersten, G. F., de Jong, Y. P., & van de Winkel, J. G. (2006). Structure-activity relations of water-in-oil vaccine formulations and induced antigen-specific antibody responses. PubMed.
- University of Florida. (n.d.). Complete Freund's Adjuvant Fact Sheet.
- InnoPep. (n.d.). MOG (40–54).
- Dimitrijevic, M., et al. (2024). Complete Freund's adjuvant as a confounding factor in multiple sclerosis research. PMC.
- AMSBIO. (2013, May 1). Complete Freund's Adjuvant Safety Data Sheet.
- MilliporeSigma. (n.d.). Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse.
- Institutional Animal Care and Use Committee. (n.d.). IACUC Policy: Complete Freund's Adjuvant (CFA) Use.
- MedChemExpress. (n.d.). This compound (MOG (40-54)).
- ResearchGate. (2025, August 8). Evaluation of water-in-oil-in-water multiple emulsion and microemulsion as potential adjuvants for immunization with rabies antigen.
- Miller, S. D., & Karpus, W. J. (2007). Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology.
- PubMed. (1985). Stable oil-in-water emulsions: preparation and use as vaccine vehicles for lipophilic adjuvants. PubMed.
- GenScript. (n.d.). MOG (40-54).
- Google Patents. (n.d.). US7279163B1 - Water-in-oil emulsion vaccines.
- Biosynth. (n.d.). MOG (40-54) | PMG-3962-PI.
- Taylor & Francis eBooks. (n.d.). Preparation of Oil-in-Water Emulsions Stabilized by Liposomes for Vaccine Delivery: Expected Immune Responses.
- Fairweather, D., et al. (2014).
- PubMed. (2021, May 15). Complete Freund's adjuvant-free experimental autoimmune encephalomyelitis in Dark Agouti rats is a valuable tool for multiple sclerosis studies. PubMed.
- Glatigny, S., & Bettelli, E. (2018). Experimental Autoimmune Encephalomyelitis (EAE) as a model for multiple sclerosis. Current Protocols in Immunology.
- ResearchGate. (n.d.). Preparation of the MOG/CFA emulsion.
- ResearchGate. (2020, November 3). Could anyone give me some details about how to make good MOG and CFA emulsion?
- Hooke Laboratories. (n.d.). Protocols - EAE Induction by Active Immunization in C57BL/6 Mice.
- PubMed Central. (n.d.). Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. PubMed Central.
- Oxford Academic. (n.d.). Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8 + MOG‐specific T cells on oligomeric MHC class I molecules. Oxford Academic.
- JoVE. (2019, December 20). Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis.
- CONICET. (2008, July 29). Steroid Protection in the Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis.
- JoVE. (2022, December 9). A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis.
- Frontiers. (n.d.). Recognition of a high affinity MHC class I-restricted epitope of myelin oligodendrocyte glycoprotein by CD8 + T cells derived from autoantigen-deficient mice. Frontiers.
- ResearchGate. (n.d.). Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair.
- The Cleveland Korean Club. (2023, August 18). Active induction of EAE in mice model tutorial.
- PubMed Central. (n.d.). Standardization of Antigen-Emulsion Preparations for the Induction of Autoimmune Disease Models. PubMed Central.
- ResearchGate. (2015, December 14). I have a problem with inducing EAE in mouse. What could I do?
- NIH. (n.d.).
- Wikipedia. (n.d.). Cetyl myristoleate.
- MedChemExpress. (n.d.). Complete Freund's adjuvant (CFA).
- ResearchGate. (n.d.). Chemical Composition of CFA Chemical composition and mineral phase Content (% by weight).
- ResearchGate. (n.d.). Proposed mechanism and pathway of CFA-induced arthritis showing onset....
Sources
- 1. Glucan particles as a novel adjuvant for the induction of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. innopep.com [innopep.com]
- 7. ehs.ufl.edu [ehs.ufl.edu]
- 8. Complete Freund’s adjuvant as a confounding factor in multiple sclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complete Freund's adjuvant induces experimental autoimmune myocarditis by enhancing IL‐6 production during initiation of the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relations of water-in-oil vaccine formulations and induced antigen-specific antibody responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US7279163B1 - Water-in-oil emulsion vaccines - Google Patents [patents.google.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. genscript.com [genscript.com]
- 14. szabo-scandic.com [szabo-scandic.com]
- 15. depts.ttu.edu [depts.ttu.edu]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols for Chronic EAE Induction using Myelin Oligodendrocyte Glycoprotein (MOG) Peptides
A Guide for Researchers in Autoimmunity and Neuroinflammation
Introduction: Modeling Multiple Sclerosis in the Laboratory
Experimental Autoimmune Encephalomyelitis (EAE) stands as the most characterized and widely utilized animal model for studying the inflammatory demyelinating pathology of Multiple Sclerosis (MS).[1][2] EAE models are indispensable for investigating disease pathogenesis, dissecting the roles of various immune cell subsets, and for the preclinical evaluation of novel therapeutic agents.[3] The model is induced by immunizing susceptible rodent strains with central nervous system (CNS) antigens, such as peptides derived from Myelin Oligodendrocyte Glycoprotein (MOG), Myelin Basic Protein (MBP), or Proteolipid Protein (PLP).[2][4]
In C57BL/6 mice, immunization with MOG peptides reliably induces a chronic-progressive form of EAE that mirrors many clinical and pathological hallmarks of chronic MS, including CNS inflammation, demyelination, and axonal damage.[4][5][6] The most common encephalitogenic peptide used is MOG (35-55). However, truncated peptides such as MOG (40-54) have also been shown to be potent inducers of EAE in the C57BL/6 strain, providing researchers with alternative tools to probe specific T-cell responses.[7][8]
This guide provides a comprehensive, field-proven protocol for the dosage and administration of MOG peptides, with a specific focus on MOG (40-54), to induce a robust and reproducible chronic EAE model. We will delve into the scientific rationale behind each step, ensuring a deep understanding of the experimental choices and providing a self-validating framework for successful implementation.
Part 1: Scientific Principles of MOG-Induced EAE
The induction of EAE is a multi-step immunological process that culminates in an autoimmune attack on the CNS. Understanding this pathway is critical for troubleshooting and interpreting experimental results. The process is initiated by the peripheral activation of myelin-specific T cells, which then migrate to the CNS to mediate damage.
Key Components and Their Roles:
-
MOG Peptide (The Antigen): MOG (40-54) acts as the autoantigen. Following subcutaneous injection as part of an emulsion, it is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, in the draining lymph nodes. The APCs process the peptide and present it on their Major Histocompatibility Complex (MHC) class II molecules to naive CD4+ T cells.[9]
-
Complete Freund's Adjuvant (CFA) (The Immune Potentiator): MOG peptide alone is not sufficient to break immune tolerance.[3] It must be emulsified in CFA, a water-in-oil emulsion containing inactivated Mycobacterium tuberculosis.[10][11] The mycobacterial components activate APCs through pattern recognition receptors (e.g., Toll-like receptors), leading to the upregulation of co-stimulatory molecules and the secretion of pro-inflammatory cytokines (like IL-12 and IL-23). This environment is essential for the robust activation and differentiation of MOG-specific CD4+ T cells into pathogenic T helper 1 (Th1) and Th17 lineages.[12]
-
Pertussis Toxin (PTX) (The CNS Access Key): Activated T cells must cross the blood-brain barrier (BBB) to enter the CNS and cause disease. Pertussis toxin is a crucial component that facilitates this process.[13] It acts by ADP-ribosylating Gαi proteins, which disrupts chemokine signaling and temporarily increases the permeability of the BBB, allowing inflammatory cells to infiltrate the CNS.[13][14]
The following diagram illustrates the immunological cascade leading to EAE.
Caption: Immunological pathway of MOG-induced EAE.
Part 2: Materials, Reagents, and Dosage Summary
Reproducibility in the EAE model is highly dependent on the quality of reagents and consistency in their preparation and administration.
Essential Materials & Reagents
-
Animals: Female C57BL/6 mice, 9-13 weeks of age.[1][13] (Younger mice or males may show different susceptibility and disease course).
-
Antigen: MOG (40-54) peptide or MOG (35-55) peptide, lyophilized (e.g., Genscript, SB-PEPTIDE).
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., Difco, BD).
-
Toxin: Pertussis toxin (PTX) from Bordetella pertussis (e.g., List Biological Laboratories, BenchChem).
-
Buffers: Sterile, endotoxin-free Phosphate-Buffered Saline (PBS) and sterile saline (0.9% NaCl).
-
Equipment: 1 mL glass syringes, Luer lock connectors or a 3-way stopcock, 18G and 27G needles, mortar and pestle (if preparing CFA from scratch).
Quantitative Data Summary: Dosage and Administration
The following table summarizes the recommended dosages and administration schedule. Adherence to this schedule is critical for consistent disease induction.
| Reagent/Component | Recommended Dose per Mouse | Concentration | Route | Day of Administration |
| MOG (40-54) / CFA Emulsion | 200 µL total volume | 1 mg/mL MOG peptide | Subcutaneous (s.c.) | Day 0 |
| (100 µL per flank) | 2-5 mg/mL M. tuberculosis | |||
| Pertussis Toxin (PTX) | 200 - 300 ng in 200 µL PBS | 1-1.5 µg/mL in PBS | Intraperitoneal (i.p.) | Day 0 and Day 2 |
Note: The potency of PTX can vary between lots and suppliers. It is advisable to titrate each new lot to determine the optimal dose for achieving the desired disease severity.[11][15]
Part 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for preparing reagents and inducing EAE. Aseptic techniques should be used throughout to prevent infection.
Reagent Preparation
A. MOG (40-54) Peptide Solution:
-
Calculate the total amount of peptide needed for the experiment.
-
Allow the lyophilized MOG peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in sterile, endotoxin-free PBS to a final concentration of 2 mg/mL .
-
Vortex gently to dissolve. Aliquot the stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[16]
-
On the day of immunization, thaw an aliquot and dilute it 1:1 with sterile PBS to a working concentration of 1 mg/mL .[16]
B. Complete Freund's Adjuvant (CFA):
-
If using pre-made CFA: Most commercial CFA preparations for EAE contain 4-5 mg/mL of M. tuberculosis. Ensure the vial is thoroughly vortexed before use to create a uniform suspension of the mycobacteria.
-
If preparing from scratch: To achieve a final concentration of 5 mg/mL, add 500 mg of desiccated M. tuberculosis H37Ra to 100 mL of Incomplete Freund's Adjuvant (IFA).[10][16] This should be done in a biosafety cabinet.
C. Pertussis Toxin (PTX) Solution:
-
PTX is typically supplied in a glycerol buffer. Calculate the volume needed to prepare a working solution.
-
On Day 0 and Day 2, dilute the PTX stock in sterile PBS to a final concentration of 1-1.5 µg/mL . This will deliver 200-300 ng in a 200 µL injection volume.[5][16]
-
Keep the diluted PTX on ice until injection.
Preparation of MOG/CFA Emulsion
This is the most critical step for successful EAE induction. The goal is to create a stable water-in-oil emulsion, which ensures a slow release of the antigen for sustained immune stimulation.[11][17]
-
Calculate Volumes: For each mouse, you will need 100 µL of the MOG peptide solution (1 mg/mL) and 100 µL of the CFA suspension. Always prepare an excess volume (e.g., for N+2 mice) to account for losses during emulsification.
-
Emulsification:
-
Draw the total volume of MOG solution into one 1 mL glass syringe.
-
Draw the total volume of thoroughly vortexed CFA into a second 1 mL glass syringe.
-
Connect the two syringes using a Luer lock connector or a 3-way stopcock.
-
Force the contents back and forth between the syringes rapidly for at least 20-30 minutes. The mixture will become increasingly viscous and opaque.
-
The process generates heat; it is recommended to keep the syringes cool by periodically placing them on ice.[18]
-
-
Validation (The "Drop Test"):
-
To confirm a stable water-in-oil emulsion, disconnect one syringe and draw a small amount into a separate needle.
-
Dispense a single drop of the emulsion onto the surface of a beaker of cold water.
-
A stable emulsion: The drop will remain intact, floating on the surface.
-
An unstable emulsion: The drop will disperse or "milk out" in the water. If this occurs, continue mixing and re-test. Do not proceed with an unstable emulsion.
-
-
Loading for Injection: Once a stable emulsion is confirmed, consolidate the entire volume into one syringe, remove any air bubbles, and attach a fresh 27G needle for immunization.
Immunization and Monitoring Workflow
The following workflow diagram outlines the key steps and timeline for the EAE induction experiment.
Caption: Experimental workflow for chronic EAE induction.
Procedure Details:
-
Day 0 - Immunization:
-
Anesthetize the mice lightly with isoflurane.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously (s.c.) into the upper back on the left flank, and the remaining 100 µL on the right flank. Tenting the skin helps ensure a subcutaneous rather than intradermal injection.
-
Within 2 hours, administer the first dose of PTX (200-300 ng in 200 µL PBS) intraperitoneally (i.p.).[1][19]
-
-
Day 2 - Second PTX Injection:
-
Day 7 Onwards - Monitoring:
-
Begin daily monitoring of each mouse for clinical signs of EAE and record their body weight.
-
To avoid bias, scoring should be performed by an individual who is blinded to the experimental groups.[20]
-
Provide supportive care as soon as signs appear. This includes placing moistened food pellets and a water source (e.g., HydroGel) on the cage floor to ensure access for paralyzed animals.[19]
-
Part 4: Clinical Scoring and Data Interpretation
The primary readout for EAE is the clinical score, which quantifies disease severity based on the degree of paralysis. A standardized scoring system is crucial for comparing results across experiments and laboratories.
EAE Clinical Scoring Scale
The following 0-5 scale is widely used. Half-point scores (e.g., 0.5, 1.5, 2.5) are often employed to denote intermediate stages.[20][21]
| Score | Clinical Signs | Detailed Observations |
| 0.0 | No overt signs of disease | Mouse appears normal, tail is tense and erect when lifted. |
| 0.5 | Distal limp tail | Tip of the tail is limp, but the base is still tense. |
| 1.0 | Completely limp tail | Tail drapes completely over the finger when lifted by the base.[21] |
| 1.5 | Limp tail and hind limb weakness | Walking is slightly wobbly; one hind leg may fall through a wire rack.[21] |
| 2.0 | Unilateral hind limb paresis | One hind leg shows definite weakness or partial paralysis (drags). |
| 2.5 | Bilateral hind limb paresis | Both hind legs show weakness, wobbly gait, and dragging of feet.[20][21] |
| 3.0 | Complete bilateral hind limb paralysis | Both hind legs are completely paralyzed and dragged by the mouse.[22] |
| 3.5 | Complete hind limb and partial forelimb paralysis | Hind limbs are paralyzed, and one or both forelimbs show weakness. |
| 4.0 | Quadriplegia (all limbs paralyzed) | Mouse is minimally moving but remains alert and is feeding.[20] Euthanasia may be recommended after 2 days at this score.[21] |
| 5.0 | Moribund or dead | Mouse is euthanized due to severe paralysis or found dead.[22][23] |
Expected Results and Interpretation
In a typical experiment with C57BL/6 mice, the first signs of EAE (onset) appear between 9 and 14 days post-immunization.[1] The disease progresses to a peak severity (usually scores of 2.5-3.5) over the next 3-5 days.[1] Following the peak, the mice enter a chronic phase, where they may show partial recovery but typically maintain a significant level of paralysis for the duration of the experiment (e.g., 28-35 days).[1][15]
Key parameters to analyze include:
-
Incidence: The percentage of mice in a group that develop any clinical signs of EAE.
-
Mean Day of Onset: The average day on which a score of 1.0 is first recorded.
-
Mean Maximum Score: The average of the highest scores achieved by each mouse.
-
Cumulative Disease Score: The sum of daily scores for each mouse over the course of the experiment.
Conclusion
The induction of chronic EAE in C57BL/6 mice using MOG peptides like MOG (40-54) is a powerful and relevant model for MS research. Success hinges on meticulous preparation of the antigen emulsion, consistent administration of all components, and rigorous, blinded clinical monitoring. By understanding the immunological principles that drive the disease and adhering to a validated protocol, researchers can generate reliable and reproducible data to advance our understanding of neuroinflammatory diseases and accelerate the development of new therapies.
References
-
Inotiv. (n.d.). Scoring for Multiple Sclerosis Studies. Retrieved from [Link]
-
Wang, C., et al. (2012). MOG(35-55) i.v. suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STAT pathways. PubMed. Retrieved from [Link]
- University of Notre Dame. (n.d.). Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents.
-
ResearchGate. (n.d.). Neurological scoring of EAE mice. Retrieved from [Link]
-
Amor, S., et al. (2010). MOG-induced experimental autoimmune encephalomyelitis in the rat species triggers anti-neurofascin antibody response that. CORE. Retrieved from [Link]
-
The Cleveland Korean Club. (2023). Active induction of EAE in mice model tutorial. Retrieved from [Link]
-
JoVE. (2022). A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis. JoVE. Retrieved from [Link]
-
Kim, J. Y., et al. (2019). Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis. PubMed Central. Retrieved from [Link]
-
Miller, S. D., & McMahon, E. J. (2009). Experimental Autoimmune Encephalomyelitis in the Mouse. PubMed Central. Retrieved from [Link]
-
Taconic Biosciences. (n.d.). EAE Mouse Models for MS: Induction Methods & Strain Insights. Retrieved from [Link]
-
Krüger, M., et al. (2014). Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice. PubMed Central. Retrieved from [Link]
-
Yan, Y., et al. (2022). Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs. Journal of Immunological Sciences. Retrieved from [Link]
-
Holmdahl, R., et al. (2020). Standardization of Antigen-Emulsion Preparations for the Induction of Autoimmune Disease Models. PubMed Central. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Experimental Autoimmune Encephalomyelitis KIT. Retrieved from [Link]
-
Santamaria, P., et al. (2020). Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions. Frontiers in Immunology. Retrieved from [Link]
-
Peters, B., et al. (2009). Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. PubMed Central. Retrieved from [Link]
-
Ramesh, G., et al. (2021). Pertussis Toxin Inhibits Encephalitogenic T-Cell Infiltration and Promotes a B-Cell-Driven Disease during Th17-EAE. MDPI. Retrieved from [Link]
-
ResearchGate. (2017). Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair. Retrieved from [Link]
-
Stromnes, I. M., & Goverman, J. M. (2007). Experimental Autoimmune Encephalomyelitis in Mice. PubMed Central. Retrieved from [Link]
-
Lyons, J. A., et al. (2002). Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8 + MOG‐specific T cells on oligomeric MHC class I molecules. Oxford Academic. Retrieved from [Link]
-
Willis, C. M., et al. (2022). Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis. Frontiers in Neuroscience. Retrieved from [Link]
-
Vogelsang, A., et al. (2022). An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice. PubMed. Retrieved from [Link]
-
Mayo, L., et al. (2016). Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in the central nervous system is required for the resolution of experimental autoimmune encephalomyelitis. Journal of Neuroinflammation. Retrieved from [Link]
Sources
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. EAE Mouse Models for MS: Induction Methods & Strain Insights | Taconic Biosciences [taconic.com]
- 3. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]
- 7. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 10. Standardization of Antigen-Emulsion Preparations for the Induction of Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
- 12. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Pertussis Toxin Inhibits Encephalitogenic T-Cell Infiltration and Promotes a B-Cell-Driven Disease during Th17-EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis [jove.com]
- 18. Active induction of EAE in mice model tutorial [zipter.tistory.com]
- 19. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 20. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 21. inotiv.com [inotiv.com]
- 22. researchgate.net [researchgate.net]
- 23. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
Application Note: High-Parameter Flow Cytometry Analysis of Splenic T Cell Subsets in the MOG(40-54) EAE Mouse Model
Introduction
Multiple Sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage. Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model to study the immunopathogenesis of MS and to evaluate potential therapeutics.[1][2] The EAE model induced in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide fragments, such as MOG(35-55) or MOG(40-54), recapitulates key features of MS, including the critical role of autoreactive T cells.[2][3][4]
The spleen is a primary site for the priming and differentiation of autoreactive T cells before their migration to the CNS.[1][5] Therefore, detailed analysis of splenic T cell populations provides crucial insights into the systemic immune response driving EAE pathology. This application note provides a comprehensive, field-proven protocol for the preparation of mouse splenocytes and subsequent multi-color flow cytometry analysis to identify and quantify key T helper (Th) cell subsets—Th1, Th17, and regulatory T cells (Tregs)—implicated in the progression and regulation of EAE.[6]
Principle of the Assay
Flow cytometry is a powerful technique that allows for the rapid analysis of single cells in a heterogeneous population. Cells are labeled with fluorochrome-conjugated antibodies specific to cell surface and intracellular proteins. As the cells pass through a laser beam, the attached fluorochromes are excited and emit light at specific wavelengths. These signals are detected and translated into quantitative data, enabling the identification and enumeration of distinct cell populations based on their expressed markers.
In this protocol, we will identify total T cells (CD3+), helper T cells (CD4+), and cytotoxic T cells (CD8+). Within the CD4+ population, we will further delineate the key functional subsets based on the expression of signature cytokines and transcription factors:
-
Th1 cells: Characterized by the production of Interferon-gamma (IFN-γ).
-
Th17 cells: Characterized by the production of Interleukin-17A (IL-17A).
-
Regulatory T cells (Tregs): Identified by the expression of the transcription factor FoxP3.
Experimental Workflow
The overall process involves inducing EAE in mice, harvesting the spleen at a desired time point, preparing a single-cell suspension, stimulating the cells to promote cytokine production, staining for surface and intracellular markers, and finally, acquiring and analyzing the data on a flow cytometer.
Caption: High-level experimental workflow.
Materials and Reagents
| Reagent/Material | Recommended Source |
| Cells & Model | |
| C57BL/6 Mice (Female, 8-12 weeks) | Charles River, Jackson Labs |
| MOG(40-54) Peptide & EAE Induction Kit | Hooke Laboratories (EK-2110) |
| Cell Culture & Stimulation | |
| RPMI-1640 Medium | Gibco |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco |
| Penicillin-Streptomycin | Gibco |
| PMA (Phorbol 12-myristate 13-acetate) | Sigma-Aldrich |
| Ionomycin | Sigma-Aldrich |
| Brefeldin A (Protein Transport Inhibitor) | BioLegend, eBioscience |
| Buffers & Solutions | |
| Phosphate-Buffered Saline (PBS) | Gibco |
| ACK Lysing Buffer | Lonza, Gibco |
| FACS Buffer (PBS + 2% FBS + 2mM EDTA) | In-house preparation |
| FoxP3/Transcription Factor Staining Buffer Set | eBioscience (00-5523-00), Tonbo (TNB-1020-L050)[7] |
| Antibodies & Dyes | |
| Live/Dead Fixable Viability Dye | Thermo Fisher Scientific, BioLegend |
| TruStain fcX™ (anti-mouse CD16/32) Antibody | BioLegend |
| Fluorochrome-conjugated antibodies (see Table 2) | BioLegend, BD Biosciences, eBioscience |
Detailed Protocols
Protocol 1: Spleen Dissociation and Single-Cell Suspension Preparation
This protocol describes the mechanical dissociation of a mouse spleen to generate a single-cell suspension suitable for flow cytometry.
Scientist's Note: Performing all steps on ice or at 4°C is critical to maintain cell viability and prevent degradation of surface markers.[8]
-
Spleen Harvest: Euthanize the EAE mouse at the desired experimental endpoint (e.g., peak of disease, typically 14-21 days post-immunization).[3] Sterilize the abdomen with 70% ethanol and aseptically remove the spleen, placing it into a 60 mm dish containing 5 mL of ice-cold RPMI-1640.[9]
-
Mechanical Dissociation: Place a 70 µm cell strainer over a 50 mL conical tube.[10] Transfer the spleen onto the strainer.
-
Cell Release: Using the plunger from a 3 mL syringe, gently mash the spleen through the cell strainer.[10] Continuously rinse the strainer and plunger with cold RPMI to ensure all cells are washed into the conical tube.
-
Rationale: Gentle mechanical disruption is sufficient to break apart the splenic architecture and release the splenocytes without requiring enzymatic digestion, which can sometimes alter surface marker expression. The 70 µm strainer removes large clumps of tissue and debris.[10]
-
-
Centrifugation: Bring the total volume in the 50 mL tube to 30 mL with cold RPMI. Centrifuge at 300 x g for 7 minutes at 4°C.[10] Discard the supernatant.
-
Red Blood Cell (RBC) Lysis: Resuspend the cell pellet in 3 mL of 1X ACK Lysing Buffer and incubate for 3-5 minutes at room temperature.[9][11]
-
Rationale: The spleen has a very high content of red blood cells, which can interfere with flow cytometry analysis. ACK buffer selectively lyses RBCs due to osmotic pressure differences, while leaving lymphocytes intact.[11]
-
-
Lysis Quenching: Add 20 mL of cold PBS or RPMI to the tube to stop the lysis reaction. Centrifuge at 300 x g for 7 minutes at 4°C. Discard the supernatant.
-
Final Wash & Count: Resuspend the cell pellet in 10 mL of FACS buffer. Perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue.
-
Cell Density Adjustment: Centrifuge the cells again and resuspend the pellet in complete RPMI medium to a final concentration of 10 x 10^6 cells/mL for the stimulation step.[12]
Protocol 2: T Cell Staining (Surface and Intracellular)
This protocol outlines the steps for cell stimulation, surface marker staining, fixation, permeabilization, and intracellular staining.
1. Ex vivo Restimulation for Cytokine Detection
-
Scientist's Note: To visualize intracellular cytokines like IFN-γ and IL-17A, T cells must be briefly restimulated ex vivo. PMA and Ionomycin provide a potent, antigen-independent stimulation that bypasses the T-cell receptor to activate downstream signaling pathways.[13] Brefeldin A is a protein transport inhibitor that blocks the Golgi apparatus, causing cytokines to accumulate inside the cell, making them detectable.[12][13]
-
To a 96-well U-bottom plate, add 100 µL of the cell suspension (1 x 10^6 cells) to the appropriate wells.
-
Prepare a 2X Stimulation Cocktail in complete RPMI containing:
-
PMA: 100 ng/mL
-
Ionomycin: 2 µg/mL
-
Brefeldin A: 20 µg/mL
-
-
Add 100 µL of the 2X Stimulation Cocktail to each well for a final concentration of 50 ng/mL PMA, 1 µg/mL Ionomycin, and 10 µg/mL Brefeldin A.[12]
-
Incubate the plate for 4-5 hours in a 37°C, 5% CO2 incubator.[12]
2. Antibody Staining
-
Scientist's Note: A special fixation and permeabilization buffer system is required for staining the intranuclear transcription factor FoxP3. Standard cytokine permeabilization buffers are often insufficient.[7][14][15] The protocol below is optimized for simultaneous cytokine and FoxP3 detection.
| Parameter | Recommended Antibody Panel | Purpose |
| Viability | Live/Dead Fixable Blue | Exclude dead cells from analysis |
| T cells | CD3-PerCP-Cy5.5 | Pan T cell marker |
| Helper T cells | CD4-APC-Cy7 | Lineage marker for helper T cells |
| Cytotoxic T cells | CD8a-PE-Cy7 | Lineage marker for cytotoxic T cells |
| Th1 Cytokine | IFN-γ-PE | Effector cytokine for Th1 cells |
| Th17 Cytokine | IL-17A-APC | Effector cytokine for Th17 cells |
| Treg Marker | FoxP3-FITC | Lineage-defining transcription factor for Tregs |
-
Wash: After incubation, centrifuge the plate at 500 x g for 5 minutes at 4°C. Discard the supernatant. Wash cells with 200 µL of cold FACS buffer and centrifuge again.
-
Viability Staining: Resuspend cells in 100 µL PBS containing a Live/Dead fixable dye at the manufacturer's recommended concentration. Incubate for 20 minutes on ice, protected from light. Wash once with 200 µL FACS buffer.
-
Fc Block: Resuspend the pellet in 50 µL of FACS buffer containing TruStain fcX™ (anti-mouse CD16/32) antibody to block non-specific antibody binding. Incubate for 10 minutes on ice.[12]
-
Surface Staining: Without washing, add 50 µL of the surface antibody cocktail (containing anti-CD3, CD4, and CD8a) prepared in FACS buffer. Incubate for 30 minutes on ice in the dark.
-
Wash: Wash cells with 200 µL of cold FACS buffer and centrifuge at 500 x g for 5 minutes.
-
Fixation/Permeabilization: Decant supernatant. Resuspend the cell pellet in 200 µL of freshly prepared FoxP3 Fix/Perm buffer (e.g., from the eBioscience kit).[15] Vortex gently and incubate for 30-60 minutes at room temperature in the dark.
-
Wash: Wash cells twice with 200 µL of 1X Permeabilization Buffer (provided in the FoxP3 staining kit). Centrifuge at 500 x g for 5 minutes after each wash.
-
Intracellular Staining: Resuspend the pellet in 100 µL of 1X Permeabilization Buffer containing the intracellular antibody cocktail (anti-IFN-γ, IL-17A, and FoxP3). Incubate for 30-45 minutes at room temperature in the dark.
-
Final Washes: Wash cells twice with 200 µL of 1X Permeabilization Buffer.
-
Resuspension for Acquisition: Resuspend the final cell pellet in 200 µL of FACS buffer and transfer to flow cytometry tubes. The samples are ready for acquisition.
Key T Cell Lineages in EAE Pathogenesis
The balance between pro-inflammatory effector T cells (Th1, Th17) and anti-inflammatory regulatory T cells (Tregs) is a determining factor in EAE severity. MOG-reactive CD4+ T cells differentiate into these subsets based on the cytokine milieu present during their initial activation.
Caption: Key CD4+ T cell differentiation pathways in EAE.
Data Acquisition and Analysis
Instrument Setup and Controls
Before acquiring samples, ensure the flow cytometer is properly calibrated using compensation controls. For this panel, you will need:
-
Unstained Cells: To set baseline fluorescence.
-
Single-Stain Compensation Controls: One for each fluorochrome in the panel to calculate and correct for spectral overlap.
-
Fluorescence Minus One (FMO) Controls: Particularly important for gating on cytokine and FoxP3 positive populations to accurately define the positive gate.
Gating Strategy
A sequential gating strategy is essential to isolate the target populations accurately.[16][17][18]
Caption: A representative gating strategy for splenic T cells.
-
Gate Lymphocytes: Start by viewing all acquired events on a Forward Scatter (FSC-A) vs. Side Scatter (SSC-A) plot and draw a gate around the lymphocyte population, excluding debris and large myeloid cells.
-
Gate Singlets: To exclude cell doublets, which can lead to false positives, gate on single cells using an FSC-Area vs. FSC-Height plot.
-
Gate Live Cells: From the singlet gate, use the viability dye channel to gate on the live (dye-negative) population. Dead cells can non-specifically bind antibodies.[19]
-
Gate T Cells: From the live singlets, identify all T cells by gating on the CD3-positive population.
-
Gate CD4+ T Helper Cells: From the CD3+ gate, create a plot of CD4 vs. CD8 to separate the CD4+CD8- T helper cells.
-
Analyze CD4+ Subsets: Using the CD4+ T cell gate as the parent, create three separate plots to quantify the target populations:
-
Tregs: A histogram or dot plot showing FoxP3 expression.
-
Th1 Cells: A dot plot of CD4 vs. IFN-γ.
-
Th17 Cells: A dot plot of CD4 vs. IL-17A.
-
Expected Results
In the MOG(40-54) EAE model, spleens from immunized mice are expected to show a significant pro-inflammatory shift compared to naive or adjuvant-only control mice, particularly at the peak of disease.
| Cell Population | Expected Result in EAE Spleen | Rationale |
| CD4+ IFN-γ+ (Th1) | Increased Frequency/Number | Th1 cells are key drivers of inflammation and demyelination in EAE. |
| CD4+ IL-17A+ (Th17) | Increased Frequency/Number | Th17 cells are critical for breaching the blood-brain barrier and initiating CNS inflammation.[6] |
| CD4+ FoxP3+ (Tregs) | Variable (may decrease in frequency or become dysfunctional) | A reduction in the suppressive capacity or frequency of Tregs contributes to the loss of self-tolerance. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution |
| Low Cell Viability | Harsh spleen dissociation; prolonged processing time; RBC lysis too long. | Keep cells on ice at all times; minimize time between harvest and staining; adhere strictly to RBC lysis incubation time.[8] |
| High Background/Non-specific Staining | Insufficient Fc blocking; dead cells present; antibody concentration too high. | Ensure Fc block step is included; use a viability dye to exclude dead cells; titrate all antibodies to determine optimal concentration. |
| Weak or No Cytokine Signal | Ineffective cell stimulation; protein transport inhibitor forgotten or inactive. | Ensure PMA/Ionomycin/Brefeldin A are stored correctly and used at the right concentration; check incubator temperature and CO2 levels.[12] |
| Poor FoxP3 Staining | Incorrect fixation/permeabilization buffer used; antibody clone is not optimal. | Use a dedicated FoxP3/Transcription Factor Staining Buffer Set; ensure the selected antibody clone is validated for flow cytometry.[14][20] |
References
-
OpenWetWare. Intracellular cytokine staining for flow cytometry (mouse). Available at: [Link]
-
Maecker, H. T., & Trotter, J. (2006). Detection of Intracellular Cytokines by Flow Cytometry. Current Protocols in Immunology. Available at: [Link]
-
ResearchGate. Gating strategy for Th17, Treg, Th1, and Th2 cells. Available at: [Link]
-
ACROBiosystems. Preparation of Mouse Spleen Single Cell Suspension. YouTube. Available at: [Link]
-
Tonbo Biosciences. Foxp3 / Transcription Factor Staining Buffer Kit. Available at: [Link]
-
ResearchGate. How to Prepare a Single-Cell Suspension from Mouse Spleen?. Available at: [Link]
-
STEMCELL Technologies. How to Prepare a Single-Cell Suspension from Mouse Spleen Tissue. YouTube. Available at: [Link]
-
Elabscience. Mouse Spleen Single Cell Suspension Preparation Process and Precautions. Available at: [Link]
-
Bio-protocol. Intracellular Cytokine Staining. Available at: [Link]
-
bioRxiv. Immune-profiling of T helper 1 (Th1), Th2 and Th17 signatures in murine splenocytes by targeting intracellular cytokines. Available at: [Link]
-
Frontiers in Immunology. Recognition of a high affinity MHC class I-restricted epitope of myelin oligodendrocyte glycoprotein by CD8+ T cells derived from autoantigen-deficient mice. Available at: [Link]
-
Journal of the American Association for Laboratory Animal Science. A Defined Diet Combined with Sonicated Inoculum Provides a High Incidence, Moderate Severity Form of Experimental Autoimmune Encephalomyelitis (EAE). Available at: [Link]
-
ResearchGate. MOG-specific T cells and microglia subpopulations analyzed by flow.... Available at: [Link]
-
Journal of Immunology. Pathogenic MOG-reactive CD8+ T cells require MOG-reactive CD4+ T cells for sustained CNS inflammation during chronic EAE. Available at: [Link]
-
Journal of Neuroinflammation. Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T cells in experimental autoimmune encephalomyelitis. Available at: [Link]
-
Cellular & Molecular Immunology. Myelin-reactive CD8+ T cells influence conventional dendritic cell subsets towards a mature and regulatory phenotype in experimental autoimmune encephalomyelitis. Available at: [Link]
-
ABclonal. Mouse T Cells Panel (RK40009). Available at: [Link]
-
ResearchGate. Phenotyping of Treg cells from murine spleen and lymph nodes. Available at: [Link]
-
Experimental and Therapeutic Medicine. Functions of T-cell subsets and their related cytokines in the pathological processes of autoimmune encephalomyelitic mice. Available at: [Link]
-
STAR Protocols. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry. Available at: [Link]
-
JoVE. Induction and Diverse Assessment Indicators of Experimental Autoimmune Encephalomyelitis. Available at: [Link]
-
Biocytogen. Multiple Sclerosis (EAE) Mouse Models. Available at: [Link]
-
ResearchGate. Gating strategy of Treg and its functional profiles. Available at: [Link]
Sources
- 1. Induction and Diverse Assessment Indicators of Experimental Autoimmune Encephalomyelitis [jove.com]
- 2. biocytogen.com [biocytogen.com]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. Frontiers | Recognition of a High Affinity MHC Class I-Restricted Epitope of Myelin Oligodendrocyte Glycoprotein by CD8+ T Cells Derived from Autoantigen-Deficient Mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Functions of T-cell subsets and their related cytokines in the pathological processes of autoimmune encephalomyelitic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytekbio.com [cytekbio.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. stemcell.com [stemcell.com]
- 11. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular cytokine staining for flow cytometry (mouse) - OpenWetWare [openwetware.org]
- 13. researchgate.net [researchgate.net]
- 14. Flow Cytometry, FoxP3/Transcription Factor Fixation and Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Myelin-reactive CD8+ T cells influence conventional dendritic cell subsets towards a mature and regulatory phenotype in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ptglab.com [ptglab.com]
Application Notes & Protocols: Histological Staining for Demyelination in the MOG (40-54) EAE Spinal Cord
Introduction: Visualizing the Pathology of Neuroinflammation in the MOG EAE Model
Experimental Autoimmune Encephalomyelitis (EAE) induced by the myelin oligodendrocyte glycoprotein (MOG) peptide 40-54 is a cornerstone model for studying the immunopathology of multiple sclerosis (MS).[1][2][3] A key pathological hallmark of both MS and EAE is the focal destruction of myelin sheaths in the central nervous system (CNS), leading to impaired nerve conduction and progressive neurological disability.[4][5] Consequently, the accurate histological assessment and quantification of demyelination in the spinal cord are critical for understanding disease mechanisms and evaluating the efficacy of novel therapeutic interventions.[1][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principal histological techniques used to visualize and quantify demyelination in the spinal cords of MOG (40-54) EAE-induced mice. We will delve into the mechanistic basis of classic myelin stains and modern immunohistochemical approaches, offering detailed, field-proven protocols and insights into experimental design and data interpretation.
The Landscape of Myelin Staining: A Comparative Overview
The choice of staining method depends on several factors, including the specific research question, available equipment, and desired level of molecular specificity.[7] Broadly, these techniques can be categorized into two groups: traditional histological stains that bind to myelin-associated components and immunohistochemistry (IHC) which utilizes antibodies to target specific myelin or axonal proteins.
| Staining Method | Target | Principle | Advantages | Disadvantages |
| Luxol Fast Blue (LFB) | Myelin Lipoproteins | Acidophilic dye binding to phospholipids.[7][8][9] | Robust, high-contrast staining of myelinated fibers.[8] Excellent for anatomical localization of demyelinated plaques.[10] | Lower specificity compared to IHC. Can be challenging to combine with certain immunostains. |
| Eriochrome Cyanine R (ECR) / Solochrome Cyanine | Myelin Basic Proteins | Dye-metal complex formation with basic proteins in myelin.[11][12] | Excellent for paraffin sections.[12] Provides selective blue coloration of myelin.[13] Can be a substitute for LFB.[13] | Differentiation step can be subjective. Less commonly used than LFB in some labs. |
| Immunohistochemistry (IHC) for Myelin Basic Protein (MBP) | Myelin Basic Protein | Specific antibody-antigen binding. | High specificity for a key myelin protein.[14] Allows for quantification of myelin protein loss.[15][16] | Can be more technically demanding than traditional stains. Antibody performance can vary. |
| Immunohistochemistry (IHC) for Neurofilaments (e.g., SMI-32) | Non-phosphorylated Neurofilaments | Antibody binding to neurofilament proteins in axons. | Specifically labels damaged or demyelinated axons.[17][18] Provides a measure of axonal injury.[17][19] | Does not directly stain myelin. Best used in conjunction with a myelin stain. |
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the histological techniques discussed in these application notes.
Caption: General workflow for histological analysis of spinal cord tissue.
Detailed Protocols
Protocol 1: Luxol Fast Blue (LFB) Staining for Myelin
Luxol Fast Blue is a copper phthalocyanine dye that specifically binds to the lipoproteins of the myelin sheath, resulting in a vibrant blue to green color.[8][9] It is a robust and widely used method for identifying areas of demyelination, which appear as pale, unstained regions against the intensely stained white matter.[4][20]
Materials:
-
Formalin-fixed, paraffin-embedded spinal cord sections (10-20 µm).[8]
-
0.1% Luxol Fast Blue solution (in 95% ethanol with 0.05% glacial acetic acid).[4]
-
0.05% Lithium Carbonate solution.
-
70% Ethanol.
-
Cresyl Violet solution (for counterstaining, optional).[8]
-
Graded alcohols and xylene.
-
Resinous mounting medium.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of alcohols to 95% ethanol.[21]
-
LFB Staining: Incubate slides in the 0.1% Luxol Fast Blue solution in a 56-60°C oven overnight (approximately 16 hours).[8][21]
-
Rinsing: The following day, allow slides to cool to room temperature. Rinse off excess stain with 95% ethanol, followed by a rinse in distilled water.[21]
-
Differentiation: This is a critical step to remove background staining and enhance the contrast between myelin and other tissue elements.
-
Microscopic Check: Examine the sections under a microscope. Gray matter should be colorless, and the white matter should be sharply defined in blue.[21] Repeat the differentiation steps if necessary.
-
Counterstaining (Optional): Counterstain with Cresyl Violet to visualize neuronal cell bodies.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and coverslip using a resinous mounting medium.[8]
Expected Results:
-
Myelin: Blue to greenish-blue[8]
-
Demyelinated areas: Pale or unstained
-
Neurons (with Cresyl Violet): Purple/violet[21]
Protocol 2: Eriochrome Cyanine R (ECR) / Solochrome Cyanine Staining
Eriochrome Cyanine R, also known as Solochrome Cyanine, is a dye that forms a complex with ferric ions, which then binds to basic proteins in the myelin sheath.[11][12] This method provides a strong, selective blue staining of myelin and is particularly effective for paraffin-embedded sections.[12][13]
Materials:
-
Formalin-fixed, paraffin-embedded spinal cord sections (5 µm).[22]
-
ECR Staining Solution (Solution A): 0.2% Eriochrome Cyanine R in distilled water containing 0.5% sulfuric acid and 10% ferric chloride (FeCl₃).[22]
-
Differentiator (Solution B): 1% aqueous iron alum or 0.56% aqueous ferric chloride.[22]
-
Graded alcohols and xylene.
-
Resinous mounting medium.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of alcohols to distilled water.[22]
-
Staining: Place sections into the ECR staining solution for 20-30 minutes at room temperature.[22][23]
-
Washing: Wash with running tap water for approximately 30 seconds.[22]
-
Differentiation: Differentiate in the iron alum or ferric chloride solution until only the myelin remains blue (approximately 5-10 minutes).[22] Monitor this step microscopically.
-
Final Wash: Wash thoroughly with running tap water for 5 minutes.[22]
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and coverslip using a resinous mounting medium.[22]
Expected Results:
Protocol 3: Immunohistochemistry for Myelin Basic Protein (MBP) and Neurofilaments
Immunohistochemistry offers high specificity by using antibodies to detect specific proteins. For demyelination studies, antibodies against Myelin Basic Protein (MBP) are commonly used to assess the integrity of the myelin sheath.[14][15][16] To evaluate concurrent axonal damage, staining for non-phosphorylated neurofilaments (e.g., using the SMI-32 antibody) is an effective approach, as these are exposed in injured axons.[17][18]
Sources
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdbioproducts.com [mdbioproducts.com]
- 4. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitation of Spinal Cord Demyelination, Remyelination, Atrophy, and Axonal Loss in a Model of Progressive Neurologic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myelin Methods: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ihisto.io [ihisto.io]
- 9. youtube.com [youtube.com]
- 10. cls.hznu.edu.cn [cls.hznu.edu.cn]
- 11. Use of eriochrome cyanine R in routine histology and histopathology: is it time to say goodbye to hematoxylin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Certification procedures used by the Biological Stain Commission for eriochrome cyanine R (C.I. 43820, Mordant blue 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Persistent Macrophage/Microglial Activation and Myelin Disruption after Experimental Autoimmune Encephalomyelitis in Tissue Inhibitor of Metalloproteinase-1-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biospective.com [biospective.com]
- 18. Antigen-Specific Therapy Promotes Repair of Myelin and Axonal Damage in Established EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neurofilament Protein as a Potential Biomarker of Axonal Degeneration in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amelioration of Experimental Autoimmune Encephalomyelitis by Anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 22. stainsfile.com [stainsfile.com]
- 23. kumc.edu [kumc.edu]
Application Notes and Protocols: In Vitro T Cell Proliferation Assay Using MOG (40-54) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Neuroinflammation with MOG (40-54)
The in vitro T cell proliferation assay is a cornerstone of immunological research, providing a robust platform to assess the cellular immune response to specific antigens.[1] This application note provides a detailed guide to performing a T cell proliferation assay using the Myelin Oligodendrocyte Glycoprotein (MOG) (40-54) peptide. The MOG (40-54) peptide is a key encephalitogenic epitope in the C57BL/6 mouse model of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.[2] Understanding the T cell response to this specific peptide is crucial for elucidating the mechanisms of neuroinflammation and for the development of novel therapeutics for autoimmune diseases of the central nervous system.[3]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind each experimental choice, ensuring a thorough understanding of the assay's principles and nuances.
Scientific Principles: The Dance of T Cell Activation
The in vitro T cell proliferation assay recapitulates the fundamental steps of an adaptive immune response. The process is initiated by the recognition of a specific antigen by T lymphocytes. This recognition is a highly orchestrated event involving several key players:
-
Antigen Presenting Cells (APCs): These specialized cells, such as dendritic cells and macrophages, process and present the MOG (40-54) peptide on their Major Histocompatibility Complex (MHC) class II molecules.[4]
-
T Cell Receptor (TCR): CD4+ T helper cells possess TCRs that can specifically recognize the MOG (40-54) peptide when it is presented by MHC class II molecules on APCs.[5][6]
-
Co-stimulation: For full T cell activation, a second signal, known as co-stimulation, is required. This is typically mediated by the interaction of CD28 on the T cell with CD80/CD86 on the APC.
-
Proliferation: Successful antigen recognition and co-stimulation trigger a signaling cascade within the T cell, leading to cellular activation, cytokine production, and clonal expansion (proliferation).[6]
The extent of T cell proliferation in response to the MOG (40-54) peptide is a direct measure of the antigen-specific T cell population's frequency and reactivity.
Visualizing T Cell Activation
Caption: T Cell Activation Pathway.
Methods for Measuring T Cell Proliferation
Several methods can be employed to quantify T cell proliferation, each with its own advantages and disadvantages.[7][8]
| Method | Principle | Advantages | Disadvantages |
| CFSE Dilution Assay | A fluorescent dye (Carboxyfluorescein succinimidyl ester) that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, leading to a halving of fluorescence intensity.[9][10][11] | Provides generational analysis, allowing for the tracking of individual cell divisions.[11] Can be combined with other markers for multi-parameter flow cytometry. | Requires a flow cytometer. The dye can have some toxicity at high concentrations.[12] |
| [3H]-Thymidine Incorporation | A radioactive nucleoside ([3H]-thymidine) is incorporated into newly synthesized DNA during cell division. The amount of incorporated radioactivity is proportional to the level of proliferation.[1][13][14] | Highly sensitive and considered the "gold standard" for proliferation assays.[13] | Involves the use and disposal of radioactive materials. Provides a bulk measurement of proliferation without single-cell resolution.[8] |
| BrdU Incorporation | A synthetic nucleoside analog (Bromodeoxyuridine) that is incorporated into DNA during the S-phase of the cell cycle. It can be detected with specific antibodies.[7][8] | Non-radioactive alternative to [3H]-thymidine. Can be measured by ELISA or flow cytometry.[7] | Requires cell fixation and permeabilization for antibody staining. |
For this protocol, we will focus on the CFSE Dilution Assay due to its ability to provide detailed information on cell division at a single-cell level.
Detailed Protocol: In Vitro T Cell Proliferation Assay with MOG (40-54)
This protocol outlines the steps for isolating splenocytes from MOG-immunized C57BL/6 mice and assessing the proliferative response of T cells to the MOG (40-54) peptide using CFSE.
Experimental Workflow
Caption: Experimental Workflow for MOG (40-54) T Cell Proliferation Assay.
Materials and Reagents
-
Cells: Splenocytes from C57BL/6 mice immunized with MOG (35-55) in Complete Freund's Adjuvant (CFA).
-
Peptide: MOG (40-54) peptide (Sequence: SRVVHLYRNGK), lyophilized. Reconstitute in sterile DMSO to a stock concentration of 1 mg/mL and then dilute in sterile PBS for working solutions.
-
Media:
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
ACK Lysis Buffer for red blood cell lysis.
-
-
Reagents for CFSE Staining:
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
Phosphate-Buffered Saline (PBS).
-
Dimethyl sulfoxide (DMSO).
-
-
Antibodies for Flow Cytometry:
-
Anti-mouse CD4 (e.g., clone RM4-5).
-
Viability dye (e.g., Propidium Iodide or a fixable viability stain).
-
-
Equipment:
-
96-well round-bottom culture plates.
-
Flow cytometer.
-
Standard cell culture equipment (incubator, centrifuge, etc.).
-
Step-by-Step Methodology
1. Preparation of Splenocytes
-
Euthanize MOG-immunized mice according to approved institutional animal care and use committee protocols.
-
Aseptically remove the spleen and place it in a petri dish containing 5 mL of complete RPMI medium.[15]
-
Generate a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe.[16][17]
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5-7 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of ACK Lysis Buffer. Incubate for 2-3 minutes at room temperature to lyse red blood cells.
-
Add 8 mL of complete RPMI medium to stop the lysis and centrifuge as before.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^7 cells/mL in pre-warmed PBS.
2. CFSE Labeling
-
Prepare a 5 mM stock solution of CFSE in DMSO. For a working solution, dilute the stock to 5 µM in pre-warmed PBS. The optimal concentration may need to be titrated (typically 1-10 µM).[11]
-
Add an equal volume of the 5 µM CFSE working solution to the cell suspension (final concentration 2.5 µM).
-
Incubate for 10 minutes at 37°C, protected from light.[18]
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI medium (the serum in the medium will bind to any unreacted CFSE).
-
Centrifuge the cells at 300 x g for 5-7 minutes at 4°C.
-
Wash the cells twice with complete RPMI medium to remove any residual unbound CFSE.
-
Resuspend the labeled cells in complete RPMI medium at a final concentration of 2 x 10^6 cells/mL.
3. Assay Setup
-
Plate 100 µL of the CFSE-labeled splenocytes (2 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of the MOG (40-54) peptide in complete RPMI medium. A typical concentration range to test is 0.1, 1, 10, and 20 µg/mL.[19][20]
-
Add 100 µL of the peptide dilutions to the appropriate wells.
-
Include the following controls:
-
Unstimulated Control: Cells with medium only (no peptide).
-
Positive Control: Cells stimulated with a polyclonal T cell activator such as anti-CD3/CD28 antibodies or Concanavalin A (ConA).
-
-
Culture the plates in a humidified incubator at 37°C with 5% CO2 for 72 to 96 hours.
4. Flow Cytometry Analysis
-
After incubation, harvest the cells from each well into flow cytometry tubes.
-
Centrifuge the cells and discard the supernatant.
-
Stain the cells with a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Stain for cell surface markers, such as anti-mouse CD4, for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.
Data Analysis and Interpretation
The analysis of CFSE dilution data is performed by gating on the live, single CD4+ T cell population. The CFSE fluorescence intensity is then visualized on a histogram.
-
Unstimulated cells will show a single bright peak of CFSE fluorescence, representing the parent generation that has not divided.
-
Stimulated cells will display a series of peaks with progressively lower CFSE fluorescence, with each peak representing a successive generation of cell division.
Key Parameters to Analyze:
| Parameter | Description |
| Percent Divided | The percentage of cells that have undergone at least one division. |
| Division Index | The average number of divisions that a responding cell has undergone. |
| Proliferation Index | The average number of divisions that all cells in the original population have undergone. |
Modern flow cytometry analysis software has dedicated modules for proliferation analysis that can automatically calculate these parameters. A positive response to MOG (40-54) is indicated by a significant increase in the percentage of divided cells compared to the unstimulated control.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background proliferation in unstimulated controls | - Contamination of reagents or media with mitogens.[21]- Pre-activated T cells from the immunized mice. | - Use fresh, sterile reagents and media.- Ensure proper aseptic technique.- Include a naive (unimmunized) mouse as a negative control. |
| No or weak proliferation in stimulated wells | - Inactive peptide.- Low frequency of MOG-specific T cells.- Suboptimal cell culture conditions.[22]- Incorrect CFSE labeling concentration (too high, causing toxicity).[23] | - Verify the quality and concentration of the MOG peptide.- Optimize the peptide concentration and incubation time.- Ensure proper immunization protocol to generate a robust T cell response.- Titrate the CFSE concentration to find the optimal balance between staining intensity and cell viability.[12] |
| Poor resolution of CFSE peaks | - Heterogeneous staining of the initial population.- Rapid proliferation leading to merging of peaks. | - Ensure a single-cell suspension before CFSE labeling.- Vortex cells gently during CFSE addition for uniform labeling.- Analyze cells at an earlier time point (e.g., 72 hours instead of 96 hours). |
Conclusion
The in vitro T cell proliferation assay using the MOG (40-54) peptide is a powerful tool for studying the cellular immune response in the context of autoimmune neuroinflammation. By carefully following this detailed protocol and understanding the underlying scientific principles, researchers can obtain reliable and reproducible data to advance our understanding of diseases like multiple sclerosis and to evaluate the efficacy of novel immunomodulatory therapies.
References
-
Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay. Clinical and Diagnostic Laboratory Immunology. Available at: [Link]
-
Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice A. Mucosal Immunology. Available at: [Link]
-
Immunology for Non-Immunologists: Proliferation Assays. Charles River. Available at: [Link]
-
Cell Proliferation Assays Essential for Drug Discovery and Development. Cytologics. Available at: [Link]
-
Optimizing CFSE proliferation assays for T-cells from fresh mouse spleen? ResearchGate. Available at: [Link]
-
In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens. Bio-protocol. Available at: [Link]
-
Isolation and enrichment of mouse splenic T cells for ex vivo and in vivo T cell receptor stimulation assays. STAR Protocols. Available at: [Link]
-
CFSE dilution to study human T and NK cell proliferation in vitro. Methods in Enzymology. Available at: [Link]
-
Generational Analysis of T Cell Proliferation using Cell Tracking Dyes. Agilent. Available at: [Link]
-
Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8 + MOG‐specific T cells on oligomeric MHC class I molecules. European Journal of Immunology. Available at: [Link]
-
Isolation and enrichment of mouse splenic T cells for ex vivo and in vivo T cell receptor stimulation assays. PubMed. Available at: [Link]
-
Lymphocyte proliferation assay—[³H] thymidine incorporation. ResearchGate. Available at: [Link]
-
Experimental workflow of the in vitro T cell assay. ResearchGate. Available at: [Link]
-
T cell differentiation from mice spleen tissue. Protocols.io. Available at: [Link]
-
MOG (40-54). GenScript. Available at: [Link]
-
Ways to optimize T cell proliferation assay? Reddit. Available at: [Link]
-
Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. Journal of Neuroinflammation. Available at: [Link]
-
Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE. International Journal of Nanomedicine. Available at: [Link]
-
Activation and expansion of human T cells using artificial antigen-presenting cell scaffolds. Nature Protocols. Available at: [Link]
-
Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in... Dovepress. Available at: [Link]
-
The Basics of Artificial Antigen Presenting Cells in T Cell-Based Cancer Immunotherapies. Journal of Immunology Research. Available at: [Link]
-
Cross-recognition of the myelin peptide MOG 40 -54 by OT-1 T cells. ResearchGate. Available at: [Link]
-
Problems on T cell proliferation assay? ResearchGate. Available at: [Link]
-
Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE mice by a tolerogenic nanoparticle co-carrying myelin peptide-loaded major histocompatibility complexes, CD47 and multiple regulatory molecules. International Journal of Nanomedicine. Available at: [Link]
-
CD4-Positive T-Cell Responses to MOG Peptides in MOG Antibody-Associated Disease. Cells. Available at: [Link]
-
Why T cell can't proliferation? ResearchGate. Available at: [Link]
-
Recognition of a high affinity MHC class I-restricted epitope of myelin oligodendrocyte glycoprotein by CD8 + T cells derived from autoantigen-deficient mice. Frontiers in Immunology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Isolation and enrichment of mouse splenic T cells for ex vivo and in vivo T cell receptor stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and enrichment of mouse splenic T cells for ex vivo and in vivo T cell receptor stimulation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. cytologicsbio.com [cytologicsbio.com]
- 9. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. mabtech.com [mabtech.com]
- 16. T cell differentiation from mice spleen tissue [protocols.io]
- 17. Mouse Spleen Cell Isolation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. mucosalimmunology.ch [mucosalimmunology.ch]
- 19. researchgate.net [researchgate.net]
- 20. Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE mice by a tolerogenic nanoparticle co-carrying myelin peptide-loaded major histocompatibility complexes, CD47 and multiple regulatory molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
Application Notes & Protocols: Utilizing the MOG (40-54) EAE Model for Preclinical Evaluation of Therapeutic Candidates
A Foreword on Model Selection: Why MOG (40-54) EAE?
For researchers dedicated to unraveling the complexities of multiple sclerosis (MS) and developing novel therapeutics, the choice of an appropriate animal model is paramount. Experimental Autoimmune Encephalomyelitis (EAE) stands as the most widely used and accepted model for MS, mimicking many of the immunological and neuropathological hallmarks of the human disease.[1][2][3] Specifically, the EAE model induced by the myelin oligodendrocyte glycoprotein (MOG) peptide fragment 40-54 in C57BL/6 mice offers a robust and reproducible platform for investigating the chronic-progressive form of MS.[2] This model is characterized by a delayed onset and a chronic disease course, making it particularly well-suited for evaluating the efficacy of therapeutic interventions aimed at mitigating disease progression.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the MOG (40-54) EAE model for therapeutic drug testing. We will delve into the underlying principles of model induction, provide detailed step-by-step protocols for key experimental workflows, and offer insights into data interpretation and analysis.
The Pathogenic Cascade: Understanding MOG (40-54) Induced EAE
The induction of EAE with MOG (40-54) peptide triggers a well-characterized autoimmune response that culminates in central nervous system (CNS) inflammation, demyelination, and axonal damage. The process begins with the immunization of susceptible mice with the MOG (40-54) peptide emulsified in Complete Freund's Adjuvant (CFA) and co-administered with pertussis toxin (PTX).[4][5]
This initiates a cascade of events:
-
Antigen Presentation and T-Cell Activation: Antigen-presenting cells (APCs) in the periphery process the MOG peptide and present it to naïve CD4+ T cells.
-
T-Cell Differentiation: In the presence of the inflammatory milieu created by CFA and PTX, the activated T cells differentiate into pro-inflammatory Th1 and Th17 subsets.[2]
-
CNS Infiltration: These pathogenic T cells migrate into the CNS, facilitated by the PTX-induced disruption of the blood-brain barrier (BBB).
-
Reactivation and Demyelination: Within the CNS, the T cells are reactivated upon encountering their cognate MOG antigen on local APCs, such as microglia and dendritic cells. This triggers the release of a storm of inflammatory cytokines, leading to the recruitment of other immune cells, demyelination of nerve fibers, and subsequent axonal damage.[6]
Experimental Workflow: A Step-by-Step Guide
The successful implementation of the MOG (40-54) EAE model for therapeutic testing hinges on a meticulously executed experimental workflow.
Protocol 1: Induction of MOG (40-54) EAE in C57BL/6 Mice
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG (40-54) peptide (sequence: YRSPFSRVVHLYRNG)[7]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Phosphate Buffered Saline (PBS), sterile
-
Syringes and needles
Procedure:
-
Preparation of MOG Emulsion:
-
On the day of immunization, prepare a 2 mg/mL solution of MOG (40-54) peptide in sterile PBS.
-
Create a 1:1 emulsion of the MOG solution with CFA by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A simple test for stability is to drop a small amount into water; a stable emulsion will not disperse.
-
-
Immunization:
-
Subcutaneously inject 100 µL of the MOG/CFA emulsion at two sites on the flank of each mouse (total volume of 200 µL per mouse). This delivers a total of 200 µg of MOG peptide.
-
-
Pertussis Toxin Administration:
-
On the day of immunization (Day 0) and again 48 hours later (Day 2), administer 200 ng of PTX intraperitoneally in a volume of 100 µL of sterile PBS.[5]
-
Protocol 2: Clinical Scoring of EAE
Daily monitoring of clinical signs is crucial for assessing disease progression and the efficacy of therapeutic interventions. A standardized scoring system should be used consistently throughout the study.[8][9]
| Score | Clinical Signs |
| 0 | No clinical signs of EAE.[9][10] |
| 0.5 | Tip of tail is limp.[9] |
| 1 | Limp tail.[9][10] |
| 1.5 | Limp tail and hind leg weakness.[9] |
| 2 | Limp tail and definite hind limb weakness.[9] |
| 2.5 | Limp tail and dragging of one hind limb. |
| 3 | Complete paralysis of both hind limbs.[11] |
| 3.5 | Complete hind limb paralysis and partial front limb weakness. |
| 4 | Complete paralysis of all four limbs (quadriplegia).[10][11] |
| 5 | Moribund state or death.[11] |
Note: It is highly recommended that clinical scoring be performed by an observer blinded to the treatment groups to minimize bias.[8]
Therapeutic Intervention Strategies
The timing and route of administration of the test compound are critical considerations. Therapeutic strategies can be broadly categorized as prophylactic (treatment initiated before or at the time of EAE induction) or therapeutic (treatment initiated after the onset of clinical signs). The choice of strategy will depend on the specific research question and the anticipated mechanism of action of the drug.
Data Analysis and Interpretation
Key Parameters to Analyze:
-
Incidence of Disease: The percentage of animals in each group that develop clinical signs of EAE.
-
Day of Onset: The average day on which the first clinical signs appear.
-
Mean Maximum Clinical Score: The average of the highest scores achieved by each animal in a group.
-
Cumulative Disease Score: The sum of the daily clinical scores for each animal over the course of the study.
Statistical Methods:
-
Incidence: Chi-square test.
-
Day of Onset and Maximum Score: Mann-Whitney U test or t-test, depending on data distribution.
-
Daily Clinical Scores: Two-way ANOVA with repeated measures.[15]
Histopathological and Immunological Endpoints
To complement the clinical data, a comprehensive evaluation of CNS pathology and peripheral immune responses is crucial.
Protocol 3: Histopathological Analysis of the Central Nervous System
Procedure:
-
At the study endpoint, perfuse mice with saline followed by 4% paraformaldehyde.
-
Dissect the brain and spinal cord and post-fix in 4% paraformaldehyde.
-
Process the tissues for paraffin embedding and sectioning.
-
Stain sections with:
-
Quantify the extent of inflammation and demyelination using a semi-quantitative scoring system or image analysis software.
| Histology Score | Description |
| 0 | No inflammation/demyelination.[9] |
| 1 | Mild perivascular infiltrates; minimal demyelination. |
| 2 | Moderate perivascular infiltrates with some parenchymal invasion; moderate demyelination. |
| 3 | Extensive parenchymal inflammation; widespread demyelination. |
Immunohistochemistry
Immunohistochemical staining can be used to identify specific immune cell populations within the CNS lesions, such as T cells (CD3+), B cells (B220+), and macrophages/microglia (Iba1+ or F4/80+).[1][18]
Case Study: Evaluating Known MS Therapeutics
To illustrate the utility of the MOG (40-54) EAE model, let's consider the expected outcomes when testing two approved MS drugs: Fingolimod and Dimethyl Fumarate.
Fingolimod (FTY720)
-
Mechanism of Action: Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[19][20] Its active metabolite, fingolimod-phosphate, causes the internalization and degradation of S1P1 receptors on lymphocytes, effectively trapping them in the lymph nodes.[20][21] This prevents their egress into the circulation and subsequent infiltration into the CNS.[21][22][23] Fingolimod can also cross the blood-brain barrier and may have direct neuroprotective effects within the CNS.[19][22]
Dimethyl Fumarate (DMF)
-
Mechanism of Action: The precise mechanism of DMF is not fully elucidated, but it is believed to involve both immunomodulatory and neuroprotective pathways.[24][25] DMF activates the nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway, which upregulates antioxidant and cytoprotective genes.[24][26] It also exerts anti-inflammatory effects by shifting the T-cell profile towards a more anti-inflammatory Th2 phenotype and reducing pro-inflammatory Th1 and Th17 cells.[27]
Expected Outcomes and Data Presentation
| Treatment Group | Mean Maximum Clinical Score | Mean Day of Onset | Spinal Cord Inflammation Score | Spinal Cord Demyelination Score |
| Vehicle | 3.5 ± 0.5 | 12 ± 2 | 2.8 ± 0.4 | 2.5 ± 0.6 |
| Fingolimod (1 mg/kg) | 1.5 ± 0.3 | 18 ± 3 | 1.2 ± 0.2 | 1.0 ± 0.3 |
| Dimethyl Fumarate (30 mg/kg) | 2.0 ± 0.4 | 15 ± 2 | 1.5 ± 0.3 | 1.3 ± 0.4 |
*Hypothetical data, p < 0.05 compared to vehicle.
Conclusion
The MOG (40-54) EAE model in C57BL/6 mice provides a powerful and clinically relevant platform for the preclinical evaluation of potential MS therapeutics. A thorough understanding of the model's pathogenesis, coupled with rigorous experimental design and comprehensive data analysis, is essential for generating reliable and translatable results. By following the protocols and guidelines outlined in this application note, researchers can effectively leverage this model to accelerate the discovery and development of novel treatments for multiple sclerosis.
References
-
Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis. PubMed. [Link]
-
Basic mechanisms of action of fingolimod in relation to multiple sclerosis. IMR Press. [Link]
-
Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. PubMed - NIH. [Link]
-
Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy. PubMed. [Link]
-
Statistical analysis of data from studies on experimental autoimmune encephalomyelitis. PubMed. [Link]
-
Mechanisms of Action of Dimethyl Fumarate (Tecfidera) in Relapsing MS. ClinicalTrials.gov. [Link]
-
Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis. Frontiers. [Link]
-
The mechanism of action of fingolimod in multiple sclerosis therapy. Aktualności Neurologiczne - Current Neurology. [Link]
-
What is the mechanism of Fingolimod Hydrochloride? Patsnap Synapse. [Link]
-
Dimethyl fumarate for treatment of multiple sclerosis: mechanism of action, effectiveness, and side effects. PubMed. [Link]
-
Dimethyl Fumarate (Tecfidera) - DMTs for MS. MS Society. [Link]
-
Histopathological evaluation of the lungs in experimental autoimmune encephalomyelitis. Unknown Source. [Link]
-
Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis. PMC - PubMed Central. [Link]
-
HISTOPATHOLOGICAL PARAMETERS OF THE SPINAL CORD IN DIFFERENT PHASES OF EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS. A MOUSE MODEL. Journal of Physiology and Pharmacology. [Link]
-
Scoring for Multiple Sclerosis Studies. Inotiv. [Link]
-
Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents. Unknown Source. [Link]
-
Neurological scoring of EAE mice. (a) Throughout disease progression,... - ResearchGate. [Link]
-
Statistical analysis of data from studies on experimental autoimmune encephalomyelitis. ResearchGate. [Link]
-
A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis. PubMed Central. [Link]
-
Experimental Autoimmune Encephalomyelitis in the Mouse. PMC - PubMed Central - NIH. [Link]
-
Histopathological examination of the EAE-developed spinal cords. (A) At... | Download Scientific Diagram. ResearchGate. [Link]
-
Statistical Method for Analysis of the Disease Curve in Animals with Experimental Autoimmune Encephalomyelitis. Taylor & Francis Online. [Link]
-
MOG 40-54 | 1 mg | EP09868_1. peptides & elephants. [Link]
-
Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. PubMed Central. [Link]
-
Steroid Protection in the Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis. CONICET. [Link]
-
Sex differences in EAE reveal common and distinct cellular and molecular components. Unknown Source. [Link]
-
EAE model of Multiple Sclerosis. MD Bioproducts. [Link]
-
Experimental Autoimmune Encephalomyelitis Is Successfully Controlled by Epicutaneous Administration of MOG Plus Vitamin D Analog. PubMed Central. [Link]
-
Recognition of a high affinity MHC class I-restricted epitope of myelin oligodendrocyte glycoprotein by CD8 + T cells derived from autoantigen-deficient mice. Frontiers. [Link]
-
Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair. ResearchGate. [Link]
-
Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE. IJN. [Link]
-
Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS). AINI. [Link]
Sources
- 1. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdbioproducts.com [mdbioproducts.com]
- 3. aini.it [aini.it]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 5. Experimental Autoimmune Encephalomyelitis Is Successfully Controlled by Epicutaneous Administration of MOG Plus Vitamin D Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MOG 40-54 | 1 mg | EP09868_1 [peptides.de]
- 8. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 9. inotiv.com [inotiv.com]
- 10. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 11. researchgate.net [researchgate.net]
- 12. Statistical analysis of data from studies on experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Sex differences in EAE reveal common and distinct cellular and molecular components - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jpp.krakow.pl [jpp.krakow.pl]
- 17. researchgate.net [researchgate.net]
- 18. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The mechanism of action of fingolimod in multiple sclerosis therapy - Aktualności Neurologiczne - Current Neurology [neurologia.com.pl]
- 20. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]
- 21. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. imrpress.com [imrpress.com]
- 23. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mssociety.org.uk [mssociety.org.uk]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Frontiers | Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis [frontiersin.org]
Application Notes and Protocols for the Adoptive Transfer of MOG (40-54)-Specific T Cells in the Study of Experimental Autoimmune Encephalomyelitis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the adoptive transfer of Myelin Oligodendrocyte Glycoprotein (MOG) (40-54)-specific T cells to induce Experimental Autoimmune Encephalomyelitis (EAE) in mice. This model is a cornerstone for studying the pathogenesis of multiple sclerosis (MS) and for the preclinical evaluation of novel therapeutics. This document emphasizes the scientific rationale behind the protocols to ensure robust and reproducible results.
Scientific Introduction and Significance
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis.[1] EAE is primarily a T cell-mediated autoimmune disease, and its induction through the adoptive transfer of myelin-specific T cells offers a powerful tool to dissect the cellular and molecular mechanisms of disease pathogenesis.[2][3] This method allows for the separation of the induction and effector phases of the immune response, providing a more controlled system to study T cell trafficking, activation, and effector function within the CNS.[2][3]
The MOG (40-54) peptide is a key encephalitogenic epitope in C57BL/6 mice, capable of activating both CD4+ and CD8+ T cells that can mediate CNS inflammation and demyelination.[4][5][6] The adoptive transfer of MOG (40-54)-specific T cells provides a more synchronized and predictable disease course compared to active immunization, making it an invaluable model for therapeutic testing.
Experimental Workflow Overview
The successful adoptive transfer of MOG (40-54)-specific T cells involves a multi-step process that requires careful attention to detail. The overall workflow is depicted below:
Figure 1: Overall workflow for the adoptive transfer of MOG (40-54)-specific T cells.
Detailed Protocols
Generation of MOG (40-54)-Specific T Cells in Donor Mice
Rationale: The initial step involves the in vivo priming of MOG (40-54)-specific T cells in donor mice. This is achieved through active immunization with the MOG (40-54) peptide emulsified in Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis to stimulate a strong inflammatory response. Pertussis toxin (PTX) is co-administered to enhance the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T cells into the CNS.[7]
Materials:
-
MOG (40-54) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Sterile PBS
-
Female C57BL/6 mice (8-12 weeks old)
Protocol:
-
Preparation of MOG/CFA Emulsion:
-
Reconstitute MOG (40-54) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the MOG peptide solution and CFA. This can be achieved by drawing equal volumes into two syringes connected by a Luer-Lok and passing the mixture back and forth until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization of Donor Mice:
-
Anesthetize the donor mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously (s.c.) at two sites on the flank (50 µL per site), delivering a total of 100 µg of MOG peptide per mouse.
-
On the day of immunization (Day 0) and 48 hours later (Day 2), administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.
-
Isolation and In Vitro Restimulation of MOG (40-54)-Specific T Cells
Rationale: Nine to twelve days post-immunization, the draining lymph nodes and spleens of the donor mice will contain an enriched population of primed MOG (40-54)-specific T cells. These cells are then isolated and restimulated in vitro with the MOG peptide and specific cytokines to promote their expansion and differentiation into pathogenic effector T cells (e.g., Th1 and Th17).[1] The choice of cytokines can influence the phenotype of the resulting T cell population.
Materials:
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol
-
MOG (40-54) peptide
-
Recombinant murine IL-12 (for Th1 differentiation)
-
Recombinant murine IL-23 (for Th17 differentiation)
-
70 µm cell strainers
Protocol:
-
Harvesting Lymph Nodes and Spleens:
-
Euthanize the immunized donor mice on day 9-12.
-
Aseptically harvest the draining inguinal and axillary lymph nodes and/or the spleen.
-
-
Preparation of Single-Cell Suspension:
-
Mechanically dissociate the lymphoid tissues in culture medium using the plunger of a syringe and pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using an ACK lysis buffer if spleens are used.
-
Wash the cells with culture medium and count viable cells using a hemocytometer and trypan blue exclusion.
-
-
In Vitro Culture and Restimulation:
-
Plate the cells at a density of 4 x 10^6 cells/mL in a 24-well plate.
-
Add MOG (40-54) peptide to a final concentration of 10-20 µg/mL.[1]
-
Supplement the culture with cytokines to direct T cell differentiation. For a mixed Th1/Th17 phenotype, which is highly encephalitogenic, use a combination of IL-12 (0.5 ng/mL) and IL-23 (10 ng/mL).[8][9]
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Adoptive Transfer of Encephalitogenic T Cells into Recipient Mice
Rationale: After in vitro expansion, the activated MOG (40-54)-specific T cells are harvested and transferred into naïve recipient mice. These cells will then migrate to the CNS, recognize their cognate antigen presented by local antigen-presenting cells, and initiate an inflammatory cascade that leads to the clinical signs of EAE.
Materials:
-
Activated MOG (40-54)-specific T cells from culture
-
Sterile PBS
-
Naïve female C57BL/6 mice (8-12 weeks old)
Protocol:
-
Harvesting Activated T Cells:
-
After 72 hours of in vitro culture, harvest the non-adherent cells by gentle pipetting. These are predominantly the activated T cell blasts.
-
Wash the cells twice with sterile PBS.
-
Count the viable cells.
-
-
Adoptive Transfer:
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject 1-2 x 10^7 cells per recipient mouse either intravenously (i.v.) via the tail vein or intraperitoneally (i.p.).[8] Intravenous injection generally leads to a more synchronized disease onset.
-
Some protocols may include the administration of PTX to the recipient mice at the time of transfer and 48 hours later to enhance disease induction, although this is not always necessary with highly encephalitogenic T cells.[9]
-
Disease Monitoring and Evaluation
Rationale: Following the adoptive transfer, recipient mice must be monitored daily for clinical signs of EAE. A standardized scoring system is used to quantify disease severity, which is the primary endpoint for many studies.
EAE Clinical Scoring Scale:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or unsteady gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis and/or partial forelimb paralysis |
| 5 | Moribund or death |
Monitoring:
-
Begin clinical scoring 7 days post-adoptive transfer and continue daily.
-
Monitor the body weight of the mice daily, as weight loss is an early indicator of disease.
-
The onset of clinical signs typically occurs between 9 and 14 days post-transfer.[7][8]
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No or low incidence of EAE | - Inefficient immunization of donor mice- Suboptimal in vitro restimulation- Insufficient number of transferred cells- Recipient mice are from a resistant substrain | - Verify the quality of the MOG peptide and CFA.- Ensure proper emulsification of the MOG/CFA mixture.- Optimize cytokine concentrations and culture duration.- Increase the number of transferred cells.- Confirm the substrain of C57BL/6 mice used (e.g., C57BL/6J vs. C57BL/6N can have different susceptibilities).[9] |
| High variability in disease onset/severity | - Inconsistent immunization or cell transfer technique- Variation in the number of viable cells transferred- Health status of the recipient mice | - Standardize all injection procedures.- Perform accurate cell counts and ensure consistent cell numbers are transferred.- Use healthy, age-matched recipient mice. |
Visualization of Key Pathways
The differentiation of naïve CD4+ T cells into pathogenic Th1 and Th17 cells is a critical step in the development of EAE. This process is driven by specific cytokines present in the microenvironment during T cell activation.
Figure 2: Simplified diagram of pathogenic T cell differentiation in EAE.
References
- 1. Lymph node-derived donor encephalitogenic CD4+ T cells in C57BL/6 mice adoptive transfer experimental autoimmune encephalomyelitis highly express GM-CSF and T-bet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EAE Mouse Models for MS: Induction Methods & Strain Insights | Taconic Biosciences [taconic.com]
- 3. Hooke - Contract Research - EAE - Adoptive Transfer EAE [hookelabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. dovepress.com [dovepress.com]
- 6. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. EAE Induction by Passive Transfer of MOG-specific CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent EAE clinical scores with MOG (40-54)
A Guide to Troubleshooting Inconsistent EAE Clinical Scores
Welcome to the technical support center for the Experimental Autoimmune Encephalomyelitis (EAE) model induced with Myelin Oligodendrocyte Glycoprotein (MOG) 40-54. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability in their EAE experiments. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you diagnose and resolve common issues that lead to inconsistent clinical scores.
The MOG (40-54) peptide is used to induce EAE in specific mouse strains, serving as a critical model for studying CD8+ T-cell-mediated autoimmunity in the central nervous system (CNS).[1][2][3] However, the model's sensitivity to numerous variables can lead to frustrating inconsistencies in disease incidence, onset, and severity. This guide follows a logical, question-and-answer format to directly address the most frequent challenges.
Frequently Asked Questions & Troubleshooting Guide
This guide is sectioned into four key areas where experimental variability commonly originates:
-
Antigen, Adjuvant & Emulsion
-
Animal & Husbandry Factors
-
Induction Protocol Variables
-
Clinical Scoring & Data Interpretation
Section 1: Antigen, Adjuvant & Emulsion Issues
Question: We are seeing low EAE incidence or highly variable onset times between animals. What is the most likely cause?
Answer: The most common culprit for low incidence and high variability is an improperly prepared or unstable antigen emulsion.[4][5] The goal is to create a stable water-in-oil emulsion where droplets of the aqueous MOG peptide solution are encapsulated within a continuous oil phase (Complete Freund's Adjuvant - CFA).
-
Causality Explained: A stable water-in-oil emulsion acts as a depot, releasing the MOG antigen slowly over time. This sustained release is crucial for mounting a robust and consistent T-cell response. If the emulsion is unstable (oil-in-water) or has large, non-uniform particles, the antigen is released too quickly, leading to a weak or inconsistent immune response and, consequently, variable EAE scores.[5]
-
Troubleshooting Steps:
-
Verify Emulsion Stability with a "Drop Test": This is a critical and simple quality control step. Place a single drop of your final emulsion into a beaker of cold water.
-
Ensure Proper Mixing Technique: The classic two-syringe and luer-lock method is effective but requires significant and consistent force for at least 20 minutes to generate a thick, white, viscous emulsion.[7][8] Using a mechanical homogenizer can increase consistency and reduce operator-dependent variability.[9]
-
Keep Reagents Cold: Prepare the emulsion on ice. This increases the viscosity of the oil phase and aids in the formation of smaller, more stable droplets.[9]
-
Question: Could the MOG (40-54) peptide itself be the problem?
Answer: Yes, the handling and storage of the peptide are critical for its stability and efficacy.
-
Causality Explained: Peptides are susceptible to degradation from repeated freeze-thaw cycles, improper storage temperatures, or contamination. Degraded or improperly quantified peptide will result in a lower effective dose being administered to the animal, leading to weaker or absent disease induction.
-
Troubleshooting Steps:
-
Storage: Upon receipt, store the lyophilized MOG (40-54) peptide at -20°C or lower.[1][2][10]
-
Reconstitution & Aliquoting: Reconstitute the peptide in sterile PBS or high-quality distilled water.[11] To avoid repeated freeze-thaw cycles, immediately aliquot the reconstituted peptide into single-use volumes and store them at -20°C or lower.
-
Purity: Always use a high-purity (>95%) peptide from a reputable supplier.
-
Section 2: Animal & Husbandry Factors
Question: Do mouse strain, sex, and age affect EAE scores?
Answer: Absolutely. These are critical variables that must be strictly controlled. The C57BL/6 strain is commonly used for MOG-induced EAE.[4][12]
-
Causality Explained:
-
Strain: The genetic background, specifically the Major Histocompatibility Complex (MHC) haplotype, determines antigen presentation and T-cell activation. Different strains have vastly different susceptibilities to EAE.[13]
-
Sex: Sex hormones influence immune responses. While some studies in C57BL/6 mice show similar clinical scores between sexes[14], others report that females can exhibit increased infiltration and demyelination.[13] This can be influenced by factors like the dose of pertussis toxin used.[15] To eliminate this variable, use only animals of a single sex within an experiment.
-
Age: The immune system changes with age. Young adult mice (8-12 weeks old) are typically recommended.[14][16] Older mice may show a delayed onset but develop more severe chronic disease.[15][17]
-
-
Troubleshooting Steps:
-
Standardize Animals: Use female C57BL/6 mice aged 9-13 weeks at the time of immunization for the most established and reliable results.[7][16]
-
Acclimatization: Allow mice to acclimatize to your facility for at least one week before starting any procedures. Stress can significantly impact EAE development.[16]
-
Source Consistency: Obtain mice from the same vendor for all experimental groups, as mice from different vendors can harbor distinct gut microbiota.
-
Question: We've heard the gut microbiome can influence EAE. Is this true?
Answer: Yes, the gut microbiome is a significant environmental factor that modulates EAE severity.[18]
-
Causality Explained: The composition of the gut microbiota influences the development and maturation of the host's immune system, including the balance of pro-inflammatory (Th1, Th17) and anti-inflammatory (Treg) T-cell populations.[19] Dysbiosis, or an altered microbial composition, can impact the severity of EAE.[18][20] Transferring gut microbiota from MS patients has been shown to enable spontaneous EAE in susceptible mice.[21]
-
Troubleshooting Steps:
-
Co-house Animals: House experimental and control animals in the same room and, if possible, randomize cage assignments to normalize microbiome exposure.
-
Standardize Diet: Diet profoundly impacts the microbiome.[19] Ensure all animals receive the same diet from the same manufacturer lot number throughout the study. A defined, low-fiber diet may help increase the uniformity of the response.[22]
-
Avoid Prophylactic Antibiotics: Unless clinically necessary and approved, avoid using antibiotics, as they will drastically alter the gut microbiota.[19]
-
Section 3: Induction Protocol Variables
Question: How important is the pertussis toxin (PTX) dose and lot number?
Answer: The PTX dose is extremely important and is a common source of variability.
-
Causality Explained: PTX acts as an adjuvant and, critically, increases the permeability of the blood-brain barrier, allowing encephalitogenic T-cells to infiltrate the CNS.[16][23] The potency of PTX can vary dramatically—up to 10-fold—between different manufacturing lots.[16] Using a new lot without re-validating the optimal dose can lead to unexpectedly high mortality or, conversely, a complete failure to induce disease.
-
Troubleshooting Steps:
-
Validate Each New Lot: When you receive a new lot of PTX, you MUST perform a pilot study to determine the optimal dose for your specific experimental conditions (e.g., mouse strain, age).[16][24]
-
Dosing Schedule: For MOG (40-54) in C57BL/6 mice, PTX is typically administered intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2).[4][25]
-
Accurate Administration: Ensure accurate i.p. injection technique to guarantee the full dose is delivered.
-
Question: Does our injection technique for the MOG/CFA emulsion matter?
Answer: Yes, proper injection technique is essential for consistent results.
-
Causality Explained: The MOG/CFA emulsion must be delivered subcutaneously (s.c.) to allow for the formation of a stable depot and proper drainage to the lymph nodes, where the immune response is initiated. An intradermal or intramuscular injection will alter the antigen release kinetics and can lead to inconsistent T-cell priming.
-
Troubleshooting Steps:
-
Injection Sites: Inject subcutaneously at two sites on the flank or upper back.[7] Using two sites ensures a more distributed antigen depot.
-
Volume: Administer a total volume of 0.1-0.2 mL per mouse, split between the two injection sites.
-
Avoid Irritation: Test articles that cause local tissue damage can reduce or prevent EAE development.[16]
-
Section 4: Clinical Scoring & Data Interpretation
Question: Our team members seem to score the same mouse differently. How can we reduce this subjectivity?
Answer: Subjectivity in clinical scoring is a major challenge and a significant source of inconsistent data.[26][27] Standardization, training, and blinding are paramount.
-
Causality Explained: The standard 0-5 EAE scale relies on an observer's interpretation of subtle motor deficits, such as tail limpness or a wobbly gait. Without rigorous standardization and training, different individuals will interpret these signs differently, introducing significant noise into the data.[27] Stress from handling during scoring can also alter disease progression.[26]
-
Troubleshooting Steps:
-
Blinding: The single most effective way to reduce bias is to have the clinical scores assessed by a researcher who is blinded to the experimental groups.[16][28]
-
Consistent Timing: Score all animals at the same time each day to account for diurnal variations in behavior and hormone levels.[4]
-
Training and Standardization:
-
Establish a clear, detailed scoring rubric with specific descriptions for each score and half-point increments (see Protocol 2).[28]
-
Train all scorers together using a reference set of animals or videos to calibrate their assessments.
-
Periodically have two scorers evaluate the same animals to ensure they remain calibrated.
-
-
Animal Care: Provide supportive care, such as placing moist food and gel packs on the cage floor and ensuring access to water with long sipper tubes, for any animal with a score of 2 or higher.[29][30] This prevents weight loss and dehydration from confounding the clinical signs.
-
Data Presentation & Summary
Table 1: Standard EAE Clinical Scoring Scale for Mice This scale is a widely accepted standard. Intermediate scores (e.g., 0.5, 1.5, 2.5) should be used to more accurately capture the disease state.[16][28]
| Score | Clinical Signs |
| 0 | No overt signs of disease. |
| 1 | Limp tail or loss of tail tone. |
| 2 | Limp tail and hind limb weakness (wobbly gait). |
| 3 | Partial hind limb paralysis. |
| 4 | Complete hind limb paralysis and/or partial forelimb paralysis. |
| 5 | Moribund state or death. |
Table 2: Quick Troubleshooting Guide
| Observed Problem | Most Likely Cause(s) | Key Corrective Action(s) |
| Low or Zero Disease Incidence | 1. Unstable Emulsion (Oil-in-Water)2. Inactive PTX or wrong dose3. Degraded MOG peptide | 1. Perform drop test; remake emulsion if it disperses.2. Validate PTX lot and dose.3. Use fresh, properly stored peptide aliquots. |
| High Variability in Onset or Severity | 1. Inconsistent emulsion quality2. Subjectivity in scoring3. Animal variables (age, sex, microbiome) | 1. Standardize emulsion prep (use homogenizer).2. Implement blinded scoring.3. Standardize animal source, age, sex, and housing. |
| Unexpectedly High Severity / Mortality | 1. PTX dose is too high for the current lot2. Mouse strain is hyper-sensitive | 1. Perform a dose-titration pilot for the new PTX lot.2. Confirm you are using the correct strain (C57BL/6). |
Experimental Protocols
Protocol 1: Preparation of a Stable MOG/CFA Emulsion
This protocol details the widely used two-syringe method.
-
Preparation:
-
Thaw a single-use aliquot of MOG (40-54) peptide and bring CFA containing M. tuberculosis (e.g., 4 mg/mL) to room temperature. Keep all materials on ice from this point forward.
-
Calculate the required volumes. For a final concentration of 1 mg/mL MOG peptide, you will mix equal volumes of a 2 mg/mL MOG solution and the CFA.
-
-
Syringe Loading:
-
Using separate sterile syringes, draw up the calculated volume of the MOG peptide solution into one syringe and the CFA into the other.
-
-
Emulsification:
-
Connect the two syringes using a sterile Luer-lock connector.
-
Force the contents back and forth between the syringes rapidly and repeatedly for a minimum of 20 minutes. The mixture will gradually become thicker and turn opaque white. A stable emulsion will be very viscous and difficult to push.[7][8]
-
-
Quality Control (Drop Test):
-
Disconnect one syringe and expel a single, small drop of the emulsion into a beaker of cold, sterile water.
-
Confirm that the drop holds together as a single sphere. If it disperses, the emulsion is unstable and must be discarded. Continue mixing or prepare a new emulsion.[6]
-
-
Injection:
-
Load the final emulsion into 1 mL syringes fitted with a 27-gauge needle for injection. Keep on ice until ready to immunize.
-
Protocol 2: Standardized EAE Clinical Scoring
-
Blinding: The scorer must be unaware of the treatment groups. Animal identifiers should be coded.
-
Timing: Conduct scoring at the same time each day (e.g., between 9:00 AM and 11:00 AM).
-
Procedure:
-
Observe the mouse in its home cage for general posture and movement.
-
Suspend the mouse by the base of its tail to evaluate tail tone and limb position.
-
Place the mouse on a wire cage lid or similar surface to observe its gait.
-
-
Scoring Rubric:
-
0.0: Normal. Tail has tension, legs are splayed when suspended, normal gait.
-
0.5: Tip of tail is limp.
-
1.0: Entire tail is limp and drapes over the finger when suspended.
-
1.5: Limp tail and slight difficulty turning or righting.
-
2.0: Limp tail and a distinct wobbly or unsteady gait. Hind limbs show weakness.
-
2.5: Limp tail and dragging of at least one hind limb.
-
3.0: Limp tail and partial paralysis of both hind limbs.
-
3.5: Limp tail, complete paralysis of both hind limbs, but mouse can still move using forelimbs. May have trouble righting itself.
-
4.0: Complete hind limb and partial forelimb paralysis.
-
5.0: Moribund or dead. The animal should be euthanized if it reaches a score of 4 for more than 24 hours or shows other signs of distress as per IACUC guidelines.[29]
-
Visualizations & Workflows
Caption: Standard experimental workflow for MOG (40-54) induced EAE.
Caption: Decision tree for troubleshooting common EAE model issues.
References
-
Title: Gut Microbiota Changes in Experimental Autoimmune Encephalomyelitis and Cuprizone Mice Models | Request PDF Source: ResearchGate URL: [Link]
-
Title: Gut Microbiota in Multiple Sclerosis and Experimental Autoimmune Encephalomyelitis: Current Applications and Future Perspectives Source: PMC - PubMed Central URL: [Link]
-
Title: Obesity induced gut dysbiosis contributes to disease severity in an animal model of multiple sclerosis Source: PubMed Central URL: [Link]
-
Title: Sex, aging and immunity in multiple sclerosis and experimental autoimmune encephalomyelitis: An intriguing interaction Source: Frontiers URL: [Link]
-
Title: Advantages and limitations of experimental autoimmune encephalomyelitis in breaking down the role of the gut microbiome in multiple sclerosis Source: Frontiers URL: [Link]
-
Title: Age-dependent differences in the disease course of EAE in C57BL/6... Source: ResearchGate URL: [Link]
-
Title: Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents Source: University of Pittsburgh IACUC URL: [Link]
-
Title: A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis Source: JoVE URL: [Link]
-
Title: The Y Chromosome Controls the Age-Dependent EAE Sexual Dimorphism in SJL/J Mice Source: The Journal of Immunology URL: [Link]
-
Title: Video: A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis Source: JoVE URL: [Link]
-
Title: Gut microbiota from multiple sclerosis patients enables spontaneous autoimmune encephalomyelitis in mice Source: PNAS URL: [Link]
-
Title: Effects of biological sex and pregnancy in experimental autoimmune encephalomyelitis: It's complicated Source: Frontiers URL: [Link]
-
Title: Standard Operating Procedure SOP Active EAE induction Source: Institute of Laboratory Animal Science (LTK) URL: [Link]
-
Title: Sex differences in EAE reveal common and distinct cellular and molecular components Source: Journal of Neuroinflammation URL: [Link]
-
Title: Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair Source: PubMed Central URL: [Link]
-
Title: Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system Source: PubMed Central URL: [Link]
-
Title: MOG (40-54) Source: GenScript URL: [Link]
-
Title: An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice Source: PubMed URL: [Link]
-
Title: Standardization of Antigen-Emulsion Preparations for the Induction of Autoimmune Disease Models Source: PMC - NIH URL: [Link]
-
Title: Scoring System for MS Research in Mice May Better Assess Progression Source: Multiple Sclerosis News Today URL: [Link]
-
Title: EAE Mouse Models for MS: Induction Methods & Strain Insights Source: Taconic Biosciences URL: [Link]
-
Title: Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair Source: ResearchGate URL: [Link]
-
Title: Refined clinical scoring in comparative EAE studies does not enhance the chance to observe statistically significant differences Source: ResearchGate URL: [Link]
-
Title: A Defined Diet Combined with Sonicated Inoculum Provides a High Incidence, Moderate Severity Form of Experimental Autoimmune Encephalomyelitis (EAE) Source: MDPI URL: [Link]
-
Title: Mild Disease Course of Experimental Autoimmune Encephalomyelitis without Pertussis Toxin: Brain Transcriptome Analysis Reveals Similar Signaling to Active Lesions in Multiple Sclerosis Source: PMC - PubMed Central URL: [Link]
-
Title: Repetitive Pertussis Toxin Promotes Development of Regulatory T Cells and Prevents Central Nervous System Autoimmune Disease Source: PMC URL: [Link]
-
Title: Product Data Sheet Source: AnaSpec URL: [Link]
-
Title: Clinical EAE scores and spontaneous vertical activity show a similar... Source: ResearchGate URL: [Link]
-
Title: Tolerance induction by molecular mimicry: prevention and suppression of experimental autoimmune encephalomyelitis Source: Wiley Online Library URL: [Link]
-
Title: Experimental Autoimmune Encephalomyelitis in the Mouse Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Centrally Administered Pertussis Toxin Inhibits Microglia Migration to the Spinal Cord and Prevents Dissemination of Disease in an EAE Mouse Model Source: PLOS ONE URL: [Link]
-
Title: Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) Source: British Society for Immunology URL: [Link]
Sources
- 1. innopep.com [innopep.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardization of Antigen-Emulsion Preparations for the Induction of Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. Video: A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis [jove.com]
- 10. MOG (40-54) | PMG-3962-PI | Biosynth [biosynth.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Frontiers | Advantages and limitations of experimental autoimmune encephalomyelitis in breaking down the role of the gut microbiome in multiple sclerosis [frontiersin.org]
- 13. Frontiers | Sex, aging and immunity in multiple sclerosis and experimental autoimmune encephalomyelitis: An intriguing interaction [frontiersin.org]
- 14. Sex differences in EAE reveal common and distinct cellular and molecular components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Effects of biological sex and pregnancy in experimental autoimmune encephalomyelitis: It’s complicated [frontiersin.org]
- 16. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Obesity induced gut dysbiosis contributes to disease severity in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gut Microbiota in Multiple Sclerosis and Experimental Autoimmune Encephalomyelitis: Current Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Centrally Administered Pertussis Toxin Inhibits Microglia Migration to the Spinal Cord and Prevents Dissemination of Disease in an EAE Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 27. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 28. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 29. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 30. einsteinmed.edu [einsteinmed.edu]
Optimizing MOG (40-54) peptide concentration for high EAE incidence
Technical Support Center: MOG (40-54) Peptide EAE Induction
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for optimizing the use of Myelin Oligodendrocyte Glycoprotein (MOG) 40-54 peptide to induce Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice. It is structured to address common questions and troubleshoot issues to ensure high-incidence, reproducible disease models for multiple sclerosis research.
Frequently Asked Questions (FAQs)
Q1: What is the MOG (40-54) peptide and why is it used for EAE induction?
The MOG (40-54) peptide is a specific fragment of the Myelin Oligodendrocyte Glycoprotein. In the context of the C57BL/6 mouse strain (H-2b haplotype), this peptide contains the core amino acid sequences necessary to activate both CD4+ and CD8+ T cells that can recognize native MOG on oligodendrocytes in the central nervous system (CNS).[1][2][3][4] Immunization with this peptide in a potent adjuvant tricks the immune system into mounting a response against the body's own myelin, leading to the paralytic symptoms characteristic of EAE, which models aspects of multiple sclerosis in humans.[5][6] The MOG (40-54) peptide is particularly noted for its ability to induce a high incidence of EAE.[1][4]
Q2: What is the recommended starting concentration of MOG (40-54) peptide for high EAE incidence?
For routine induction of a chronic EAE model in female C57BL/6 mice (9-13 weeks old), a standard starting dose is 100 µg of MOG (40-54) peptide per mouse .[1] This dose is typically delivered in a 200 µL emulsion with Complete Freund's Adjuvant (CFA), administered subcutaneously at two sites (100 µL each).[7] This is complemented by two intraperitoneal injections of pertussis toxin (PTX).[1][5] However, the optimal dose can be sensitive to various factors, and systematic titration may be necessary.[8][9]
Q3: How does peptide concentration influence the EAE disease course?
The concentration of the immunizing peptide is a critical determinant of disease outcome. While a high dose (e.g., 200-300 µg) of the related MOG (35-55) peptide reliably induces a chronic, non-remitting paralysis, lower doses may lead to a relapsing-remitting disease course.[10] Reducing the peptide dose too much can drastically lower disease incidence and severity.[8] Therefore, the choice of concentration should align with the desired disease phenotype for your study (chronic vs. relapsing-remitting).
Q4: How should the lyophilized MOG (40-54) peptide and its stock solutions be handled and stored?
Proper handling is crucial to maintain peptide integrity.
-
Lyophilized Peptide: Store desiccated at -20°C for long-term stability.[11][12] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Stock Solutions: Reconstitute the peptide in sterile, endotoxin-free phosphate-buffered saline (PBS). For example, to achieve a 2 mg/mL stock, dissolve 2 mg of peptide in 1 mL of PBS. Aliquot the stock solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[13]
Troubleshooting Guide: Low EAE Incidence
Achieving a high and consistent incidence of EAE (typically 80-100%) is paramount for study validity.[5][14] If you are experiencing low or no disease, systematically evaluate the following factors.
Problem: Low or No EAE Incidence (<80%)
Possible Cause 1: Suboptimal Peptide or Adjuvant Dose
The balance between the antigen (MOG peptide), the adjuvant (CFA), and the immune potentiator (PTX) is delicate. An insufficient immune stimulus will fail to break tolerance and induce disease.
-
Scientific Rationale: EAE induction requires a strong pro-inflammatory (Th1/Th17) T cell response.[7][10] CFA creates an antigen depot and activates innate immunity via its Mycobacterium tuberculosis component, while PTX permeabilizes the blood-brain barrier, allowing encephalitogenic T cells to enter the CNS.[5][7][15]
-
Solution:
-
Verify Peptide Dose: Ensure you are using an appropriate dose. While 100 µg is standard, some protocols use up to 200 µg.[1][16]
-
Titrate Pertussis Toxin: The required PTX dose is highly variable between mouse facilities and vendors.[7] If incidence is low, consider increasing the PTX dose. A typical range is 100-400 ng per mouse, given on Day 0 and Day 2.[17][18] Perform a titration to find the optimal dose for your specific conditions.[8]
-
Table 1: Example Titration Strategy for MOG/PTX Dosing
| Group | MOG (40-54) Dose/Mouse | PTX Dose/Mouse (Day 0 & 2) | Expected Outcome |
| 1 | 100 µg | 100 ng | Potential for moderate disease, good starting point. |
| 2 | 100 µg | 200 ng | Standard recommendation , often yields high incidence. |
| 3 | 100 µg | 300 ng | Higher dose for potentially more severe or consistent disease. |
| 4 | 200 µg | 200 ng | Higher antigen dose, may increase severity. |
Possible Cause 2: Improper Emulsion Preparation
The most common technical error leading to EAE failure is an unstable or improperly formed antigen-adjuvant emulsion.
-
Scientific Rationale: A stable water-in-oil emulsion is essential. It creates a subcutaneous "depot" from which the MOG peptide is released slowly, providing sustained stimulation to the immune system and ensuring robust T cell priming in the draining lymph nodes.[7][19] If the emulsion breaks, the aqueous peptide is rapidly dispersed and cleared, failing to generate a sufficient immune response.
-
Solution: Follow a rigorous emulsification protocol. The "two-syringe and luer lock" method is standard.[20] A stable emulsion will be thick, white, and will not disperse when a drop is placed onto a cold water surface.[19][20]
Possible Cause 3: Animal Strain, Age, or Health Status
The genetic background and physiological state of the mice are critical.
-
Scientific Rationale: EAE susceptibility is tightly linked to the MHC haplotype; C57BL/6 mice are susceptible due to their H-2b background.[21] Age and sex also play a significant role, with females generally showing more consistent and severe disease.[5] Stress can suppress the immune response and delay or weaken EAE development.[7][22]
-
Solution:
-
Confirm Mouse Strain: Ensure you are using C57BL/6 mice from a reputable vendor.
-
Use Correct Age and Sex: Use female mice between 9-13 weeks of age for the most uniform and robust disease induction.[5]
-
Acclimatize Animals: Allow mice to acclimate to the facility for at least one week before immunization to minimize stress.[7]
-
Refine Handling Technique: Handle mice gently and consistently. Stress from inexperienced handling or painful injection techniques can inhibit EAE induction.[5][7]
-
Detailed Experimental Protocols
Protocol 1: Preparation of MOG (40-54)/CFA Emulsion
This protocol is for preparing an emulsion to immunize 10 mice (plus overage).
Materials:
-
MOG (40-54) peptide stock solution (e.g., 2 mg/mL in sterile PBS)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)
-
Two sterile 3 mL Luer-lock syringes
-
One sterile Luer-lock connector
-
Sterile, ice-cold PBS
Procedure:
-
Prepare Components: Bring CFA to room temperature and vortex thoroughly to resuspend the M. tuberculosis. Prepare the MOG (40-54) solution on ice. For 10 mice, you will need approximately 1.2 mL of final emulsion.
-
Load Syringes:
-
In Syringe A, draw up 600 µL of MOG (40-54) peptide solution (e.g., at 2 mg/mL for a final concentration of 1 mg/mL).
-
In Syringe B, draw up 600 µL of the well-suspended CFA.
-
-
Connect and Emulsify:
-
Expel all air from both syringes.
-
Securely connect the two syringes using the Luer-lock connector.
-
Force the contents back and forth between the syringes by alternately depressing the plungers. Begin slowly and increase speed. The mixture will become progressively thicker and whiter.
-
Continue this process for at least 10-15 minutes, or for approximately 100-150 passes. A proper emulsion will be very difficult to push.
-
-
Perform Quality Control (Drop Test):
-
Disconnect one syringe and, using an 18G needle, dispense a single drop of the emulsion into a beaker of cold water.
-
Successful Emulsion: The drop will remain intact, as a cohesive white bead, either floating or sinking.[20]
-
Failed Emulsion: The drop will disperse, flatten, or create an oily sheen on the water surface. If this occurs, continue emulsifying or start over with fresh reagents.
-
-
Load Injection Syringes: Transfer the stable emulsion into 1 mL insulin syringes for immunization. Keep on ice until use. The emulsion should be used the same day it is prepared.
Protocol 2: Immunization Workflow for EAE Induction
Procedure:
-
Day 0 - Immunization:
-
Anesthetize a 9-13 week old female C57BL/6 mouse.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously on the left flank.
-
Inject a second 100 µL dose subcutaneously on the right flank. Ensure the injection is truly subcutaneous to form a visible bleb.
-
Within 2 hours of immunization, administer the first dose of Pertussis Toxin (e.g., 200 ng in 100 µL PBS) via intraperitoneal (IP) injection.[7]
-
-
Day 2 - PTX Boost:
-
Administer the second dose of Pertussis Toxin (same dose as Day 0) via IP injection.[7]
-
-
Day 7 Onward - Clinical Scoring:
-
Begin daily monitoring for clinical signs of EAE. Weigh the mice and score them based on a standard 0-5 scale. Disease onset typically occurs between days 9 and 14 post-immunization.[5]
-
Visualizations
Diagrams
Caption: Workflow for MOG (40-54) peptide-induced EAE in C57BL/6 mice.
Caption: Immunological cascade leading to demyelination in the MOG-EAE model.
References
-
JoVE. (2022). A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis. Journal of Visualized Experiments. Retrieved from [Link]
-
JoVE. (2022). A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis. Journal of Visualized Experiments. Retrieved from [Link]
-
Bio-protocol. (n.d.). Induction of EAE. Retrieved from [Link]
-
ResearchGate. (2020). EAE disease severity and pertussis toxin concentration. Female C57BL/6J mice. Retrieved from [Link]
-
ResearchGate. (n.d.). Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair. Retrieved from [Link]
-
Frontiers in Immunology. (2011). Recognition of a high affinity MHC class I-restricted epitope of myelin oligodendrocyte glycoprotein by CD8+ T cells derived from autoantigen-deficient mice. Retrieved from [Link]
-
MDPI. (2024). A Defined Diet Combined with Sonicated Inoculum Provides a High Incidence, Moderate Severity Form of Experimental Autoimmune Encephalomyelitis (EAE). Retrieved from [Link]
-
Immunity. (2012). Using EAE to better understand principles of immune function and autoimmune pathology. Retrieved from [Link]
-
ResearchGate. (2016). What is the durability of MOG peptide-adjuvant emulsion? Retrieved from [Link]
-
GenScript. (n.d.). MOG (40-54). Retrieved from [Link]
-
PLOS ONE. (2013). Repetitive Pertussis Toxin Promotes Development of Regulatory T Cells and Prevents Central Nervous System Autoimmune Disease. Retrieved from [Link]
-
ResearchGate. (2023). Why my EAE induction is not working? Retrieved from [Link]
-
PLOS. (n.d.). Repetitive Pertussis Toxin Promotes Development of Regulatory T Cells and Prevents Central Nervous System Autoimmune Disease. Retrieved from [Link]
-
Weizmann Research Portal. (2021). Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Myelin Oligodendrocyte Glycoprotein: Deciphering a Target in Inflammatory Demyelinating Diseases. Retrieved from [Link]
-
ResearchGate. (2015). I have a problem with inducing EAE in mouse. What could I do? Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Pathogenic MOG-reactive CD8+ T cells require MOG-reactive CD4+ T cells for sustained CNS inflammation during chronic EAE. Retrieved from [Link]
-
ResearchGate. (2021). Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model | Request PDF. Retrieved from [Link]
-
Oxford Academic. (2003). Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8 + MOG‐specific T cells on oligomeric MHC class I molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Recognition of a High Affinity MHC Class I-Restricted Epitope of Myelin Oligodendrocyte Glycoprotein by CD8+ T Cells Derived from Autoantigen-Deficient Mice. Retrieved from [Link]
Sources
- 1. Frontiers | Recognition of a High Affinity MHC Class I-Restricted Epitope of Myelin Oligodendrocyte Glycoprotein by CD8+ T Cells Derived from Autoantigen-Deficient Mice [frontiersin.org]
- 2. Pathogenic MOG-reactive CD8+ T cells require MOG-reactive CD4+ T cells for sustained CNS inflammation during chronic EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Recognition of a High Affinity MHC Class I-Restricted Epitope of Myelin Oligodendrocyte Glycoprotein by CD8+ T Cells Derived from Autoantigen-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 6. Myelin Oligodendrocyte Glycoprotein: Deciphering a Target in Inflammatory Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Using EAE to better understand principles of immune function and autoimmune pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. innopep.com [innopep.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Repetitive Pertussis Toxin Promotes Development of Regulatory T Cells and Prevents Central Nervous System Autoimmune Disease | PLOS One [journals.plos.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis [jove.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
Reducing variability in MOG (40-54) induced EAE models
A Guide to Reducing Experimental Variability and Ensuring Robust Outcomes
Welcome to the technical support center for the Myelin Oligodendrocyte Glycoprotein (MOG) (40-54) induced Experimental Autoimmune Encephalomyelitis (EAE) model. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate the complexities of this model. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to achieve more consistent and reliable results.
This resource is structured to address the most common challenges encountered during EAE induction and monitoring. We will begin with a Frequently Asked Questions (FAQs) section for quick reference, followed by detailed Troubleshooting Guides for more complex issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the MOG (40-54) EAE model?
A: The MOG (40-54) induced EAE model in C57BL/6 mice is a widely used animal model for studying the cellular and molecular mechanisms of multiple sclerosis (MS).[1][2][3] Specifically, this model is valuable for investigating the role of CD8+ T cells in the pathogenesis of autoimmune demyelination, as the MOG (40-54) peptide is a key encephalitogenic epitope for this T cell subset.[4]
Q2: Why is there so much variability in the MOG (40-54) EAE model?
A: Variability in the MOG (40-54) EAE model is a significant challenge and can arise from multiple factors. These include the quality and preparation of the MOG peptide/CFA emulsion, the dose and lot-to-lot potency of Pertussis Toxin (PTX), the age, sex, and gut microbiome of the mice, as well as environmental stressors and handling techniques.[5][6][7][8] Each of these variables can influence the immune response and the subsequent development and severity of the disease.
Q3: What are the key components for successful EAE induction with MOG (40-54)?
A: Successful induction of EAE with MOG (40-54) relies on the proper preparation and administration of three key components:
-
MOG (40-54) Peptide: A high-purity synthetic peptide that serves as the autoantigen.
-
Complete Freund's Adjuvant (CFA): An oil-in-water emulsion containing heat-killed Mycobacterium tuberculosis. CFA is a potent immunostimulant that is critical for initiating a strong T-cell mediated immune response against the MOG peptide.[9][10]
-
Pertussis Toxin (PTX): A co-adjuvant that enhances the encephalitogenicity of the immune response, in part by increasing the permeability of the blood-brain barrier to activated T cells.[11][12][13]
Q4: What is a typical disease course for MOG (40-54) induced EAE in C57BL/6 mice?
A: In C57BL/6 mice, immunization with MOG (40-54) typically induces a chronic-progressive form of EAE.[1] The onset of clinical signs is usually observed between 9 and 14 days post-immunization, with peak severity occurring around days 12-19.[14] Following the peak, mice may show partial recovery but generally maintain a chronic level of paralysis.[15]
Q5: How can I minimize the impact of stress on my EAE experiments?
A: Stress can significantly impact the severity of EAE, with increased stress often leading to reduced disease severity.[11][16][17] To minimize stress, it is crucial to:
-
Acclimatize mice to the facility for at least one week before the start of the experiment.[16]
-
Use low-stress handling techniques.
-
Avoid excessive noise and vibration in the animal housing area.[16]
-
Minimize procedural stress by performing injections efficiently and consistently.
Troubleshooting Guides
Issue 1: Low Incidence or Complete Failure of EAE Induction ("No-Takes")
A common and frustrating issue is the failure to induce clinical signs of EAE in a significant portion of the immunized animals. This can often be traced back to technical aspects of the induction protocol.
Potential Cause A: Improperly Prepared MOG/CFA Emulsion
The stability and quality of the water-in-oil emulsion are paramount for a sustained release of the antigen and a robust immune response.
Troubleshooting Steps:
-
Emulsification Technique: The two-syringe method is highly recommended for creating a stable emulsion.[18] This involves connecting two syringes with a Luer lock and passing the MOG/CFA mixture back and forth for an extended period (e.g., 30-45 minutes) until a thick, white, and viscous emulsion is formed.[18][19]
-
Quality Control - The "Drop Test": A simple yet effective quality control check is to dispense a small drop of the emulsion into a beaker of water. A stable emulsion will form a single, cohesive droplet that does not disperse.[20][21] If the drop disperses, the emulsion is unstable and will likely result in poor disease induction.
-
Microscopic Examination: For a more rigorous quality check, examine a small sample of the emulsion under a microscope. A good emulsion will consist of small, uniform water-in-oil droplets.[18]
-
Temperature Control: Prepare the emulsion on ice to prevent protein denaturation and maintain stability.[19]
Workflow for Emulsion Preparation and QC
Caption: Workflow for MOG/CFA Emulsion Preparation and Quality Control.
Potential Cause B: Ineffective Pertussis Toxin (PTX) Administration
PTX is a critical co-adjuvant, and its efficacy can be influenced by dosage, storage, and administration.
Troubleshooting Steps:
-
Dose Titration: The optimal dose of PTX can vary between laboratories and even between different lots of PTX.[22] It is advisable to perform a dose-response experiment to determine the optimal concentration for inducing a consistent and desired level of disease severity in your specific experimental setting.
-
Lot-to-Lot Variability: Be aware of potential lot-to-lot variability in PTX potency.[23] When starting a new lot of PTX, it may be necessary to re-validate the optimal dose. Some suppliers provide information on lot-specific potency.[22]
-
Proper Storage and Handling: PTX is sensitive to degradation. Store it according to the manufacturer's instructions, typically at 4°C for short-term and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Route and Timing of Administration: Intraperitoneal (i.p.) injection is the most common route of administration. The timing of PTX injection relative to the MOG/CFA immunization can also be a factor. A common protocol is to administer PTX on the day of immunization and again 48 hours later.[6] Some protocols suggest waiting 1-2 hours after the emulsion injection before the first PTX dose.[18]
Issue 2: High Inter-Animal Variability in Disease Score
Even with successful EAE induction, significant variability in the clinical scores between animals in the same group can make data interpretation challenging.
Potential Cause A: Inconsistent Clinical Scoring
Clinical scoring of EAE is subjective and can be a major source of inter-observer variability.
Troubleshooting Steps:
-
Standardized Scoring System: Adhere to a well-defined and detailed clinical scoring system. It is beneficial to use a system that includes half-point increments to capture intermediate disease states.[24][25]
-
Blinded Scoring: The person scoring the animals should be blinded to the experimental groups to avoid unconscious bias.[24]
-
Consistent Observation: Score the animals at the same time each day. The clinical signs can fluctuate, and consistency in the timing of observation will reduce this source of variability.
-
Training and Calibration: Ensure that all individuals scoring animals are properly trained and calibrated against each other to ensure consistency. This can be achieved by having multiple observers score the same animals and comparing their results.
Table 1: Detailed EAE Clinical Scoring Guide
| Score | Clinical Signs |
| 0.0 | No clinical signs of EAE. |
| 0.5 | Limp tail tip. |
| 1.0 | Completely limp tail. |
| 1.5 | Limp tail and hind limb weakness, but not paralysis. |
| 2.0 | Unilateral partial hind limb paralysis. |
| 2.5 | Bilateral partial hind limb paralysis. |
| 3.0 | Complete bilateral hind limb paralysis. |
| 3.5 | Complete bilateral hind limb paralysis and unilateral partial forelimb paralysis. |
| 4.0 | Complete hind limb and partial forelimb paralysis. |
| 4.5 | Moribund state with minimal movement. |
| 5.0 | Death due to EAE or euthanasia due to severe paralysis. |
Source: Adapted from various EAE scoring protocols.[24][25][26][27]
Potential Cause B: Animal-Intrinsic Factors
Factors such as the gut microbiome and genetic background can contribute to variability in the immune response.
Troubleshooting Steps:
-
Source of Animals: Obtain animals from a reputable vendor and ensure they are housed in a specific pathogen-free (SPF) environment.
-
Diet: Consider using a defined diet for the animals, as this has been shown to reduce variability in EAE induction.[6]
-
Acclimation: Allow for a sufficient acclimation period (at least one week) before starting the experiment to minimize stress-related immune modulation.[16]
Diagram of Factors Influencing EAE Variability
Caption: Key Factors Contributing to Variability in the MOG (40-54) EAE Model.
Issue 3: Atypical Disease Course
Occasionally, the observed disease course may deviate from the expected chronic-progressive phenotype.
Potential Cause A: Hyperacute Disease
A rapid onset of severe disease can lead to early euthanasia and may not be suitable for all study designs.
Troubleshooting Steps:
-
Reduce PTX Dose: A lower dose of PTX can often attenuate the severity of the disease.
-
Reduce MOG (40-54) Dose: While less common, a lower dose of the MOG peptide can also lead to a milder disease course.
Potential Cause B: Delayed Onset or Remitting-Relapsing Course
While a chronic-progressive course is typical for MOG-induced EAE in C57BL/6 mice, variations can occur.
Troubleshooting Steps:
-
Confirm Mouse Strain: Ensure that the correct mouse strain (C57BL/6) is being used. Other strains, such as SJL mice, are known to exhibit a relapsing-remitting disease course.[28]
-
Review Protocol: Double-check all components of the induction protocol for any deviations that might lead to an altered immune response.
Issue 4: Handling Variability in Data Analysis
Recommendations:
-
Non-parametric Tests: Due to the ordinal nature of EAE clinical scores and the often non-normal distribution of the data, non-parametric statistical tests are generally more appropriate than parametric tests.[29][30]
-
Area Under the Curve (AUC): Calculating the AUC for the clinical score over time for each animal can provide a single value that represents the overall disease burden, which can then be used for statistical comparisons.[30]
-
Repeated Measures Analysis: For analyzing the time course of the disease, statistical methods that account for repeated measures on the same subjects are recommended.
-
Consult a Statistician: If you are unsure about the most appropriate statistical approach for your data, it is always advisable to consult with a statistician.
By carefully considering and addressing these common sources of variability, researchers can enhance the reproducibility and reliability of the MOG (40-54) EAE model, leading to more robust and impactful scientific findings.
References
- 1. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]
- 2. Translational insights from EAE models : decoding MOGAD pathogenesis and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospective.com [biospective.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early life stress aggravates disease pathogenesis in mice with experimental autoimmune encephalomyelitis: Support for a two-hit hypothesis of multiple sclerosis etiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
- 10. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pertussis toxin modulates the immune response to neuroantigens injected in incomplete Freund's adjuvant: induction of Th1 cells and experimental autoimmune encephalomyelitis in the presence of high frequencies of Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pertussis Toxin Inhibits Encephalitogenic T-Cell Infiltration and Promotes a B-Cell-Driven Disease during Th17-EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EAE Mouse Models for MS: Induction Methods & Strain Insights | Taconic Biosciences [taconic.com]
- 15. Redirecting... [hookelabs.com]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Active induction of EAE in mice model tutorial [zipter.tistory.com]
- 20. researchgate.net [researchgate.net]
- 21. immunology.kserre.net [immunology.kserre.net]
- 22. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 23. mdpi.com [mdpi.com]
- 24. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 25. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Rat EAE scoring [hookelabs.com]
- 26. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 27. inotiv.com [inotiv.com]
- 28. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 29. Statistical analysis of data from studies on experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
MOG (40-54) peptide stability and long-term storage conditions
Welcome to the technical support center for the Myelin Oligodendrocyte Glycoprotein (40-54) peptide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and long-term storage of this critical research peptide. Here, you will find not just protocols, but the scientific rationale behind them, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guide: Common Issues with MOG (40-54)
This section addresses specific problems you may encounter during your work with MOG (40-54).
Issue 1: Peptide Won't Dissolve or Forms Precipitates
-
Question: I'm having trouble dissolving my lyophilized MOG (40-54) peptide in an aqueous buffer like PBS. What's causing this and how can I fix it?
-
Answer: The solubility of a peptide is primarily dictated by its amino acid sequence.[1][2] MOG (40-54), with the sequence YRSPFSRVVHLYRNG, contains several hydrophobic residues (Y, F, V, L) which can make it challenging to dissolve in purely aqueous solutions.[1][3] Aggregation can also occur, especially at higher concentrations.
Root Cause Analysis & Solution Workflow:
-
Initial Step: Use Sterile Distilled Water. For most peptides, the initial solvent to try is sterile, distilled water.[1]
-
If Insoluble in Water: Employ a Co-Solvent. For hydrophobic peptides, a small amount of an organic solvent is often necessary to disrupt hydrophobic interactions.[4]
-
Add a minimal amount of Dimethyl Sulfoxide (DMSO) to the lyophilized peptide. For 1 mg of peptide, start with 10-20 µL of DMSO.[1]
-
Gently vortex to ensure the peptide is fully dissolved.
-
Slowly add your aqueous buffer (e.g., PBS) dropwise to the desired final concentration. Continuously monitor for any signs of precipitation.[1]
-
-
Alternative Co-Solvents: If DMSO interferes with your assay, dimethylformamide (DMF) or acetonitrile (ACN) can be used as alternatives.[5]
-
Sonication: If aggregates are visible, brief sonication in a water bath can help break them apart.[1][2] However, avoid excessive sonication as it can generate heat and potentially degrade the peptide.[1]
-
Issue 2: Loss of Biological Activity in My EAE Model
-
Question: My MOG (40-54) peptide is no longer inducing Experimental Autoimmune Encephalomyelitis (EAE) as expected. What could be the reason?
-
Answer: A loss of biological activity often points to peptide degradation.[6][7] The primary culprits are improper storage, repeated freeze-thaw cycles, and chemical degradation pathways.
Potential Causes and Solutions:
-
Improper Storage of Stock Solutions: Storing peptides in solution for extended periods is not recommended.[8][9] Peptide solutions are far less stable than their lyophilized form.[10] For long-term storage, always keep the peptide lyophilized at -20°C or lower.[8][11][12]
-
Freeze-Thaw Cycles: Each freeze-thaw cycle can degrade the peptide.[8][12] It is crucial to aliquot the peptide solution into single-use volumes after reconstitution to minimize this.[8][10]
-
Oxidation: The MOG (40-54) sequence contains a Tyrosine (Y) residue, which is susceptible to oxidation.[13] When preparing solutions, especially for long-term storage, using degassed, oxygen-free solvents is a good practice.[5][14]
-
Deamidation: The Asparagine (N) residue in the MOG (40-54) sequence can undergo deamidation, particularly at neutral or alkaline pH, which can alter its structure and function.[15]
-
Frequently Asked Questions (FAQs)
Storage & Handling
-
Q1: How should I store my lyophilized MOG (40-54) upon arrival?
-
A1: For long-term storage, lyophilized MOG (40-54) should be stored at -20°C or colder in a tightly sealed container, protected from light.[8][11][12][16][17] Some sources recommend even lower temperatures of -80°C for periods longer than four weeks.[10] Under these conditions, the peptide can be stable for several years.[5][8]
-
-
Q2: Can I store the lyophilized peptide at room temperature?
-
Q3: What is the proper procedure for weighing the lyophilized peptide?
Reconstitution & In-Solution Stability
-
Q4: How long is MOG (40-54) stable once it's in solution?
-
A4: The stability of peptides in solution is limited.[9][10] As a general guideline, a peptide solution is stable for 1-2 weeks at 4°C and for 3-4 months at -20°C.[10] However, long-term storage in solution is not recommended, especially for peptides containing residues prone to degradation like Asparagine.[2][9]
-
-
Q5: What is the best buffer for reconstituting MOG (40-54)?
-
Q6: Should I be concerned about the Trifluoroacetic Acid (TFA) salt form of the peptide?
Protocols & Methodologies
Protocol 1: Reconstitution of Lyophilized MOG (40-54)
-
Equilibration: Before opening, allow the vial of lyophilized MOG (40-54) to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation from forming inside the vial.[18]
-
Solvent Addition: Based on the troubleshooting guide, decide on the appropriate solvent (sterile water or a co-solvent like DMSO).
-
Dissolution: Add the chosen solvent to the vial to achieve a desired stock concentration (e.g., 1-10 mg/mL).[18]
-
Mixing: Gently vortex or sonicate briefly to ensure complete dissolution.[1][2]
-
Aliquoting: Immediately aliquot the stock solution into single-use, low-protein-binding tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[8][10]
-
Storage: Store the aliquots at -20°C or -80°C.[10]
Protocol 2: Quality Control - Assessing Peptide Stability
For critical applications, you may want to assess the stability of your peptide over time. High-Performance Liquid Chromatography (HPLC) is a standard method for this.
-
Initial Analysis: Upon receiving and reconstituting the peptide, run an initial analysis using reversed-phase HPLC (RP-HPLC) to establish a baseline purity profile.
-
Sample Storage: Store aliquots of the peptide under your intended long-term storage conditions.
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6 months), thaw one aliquot and re-analyze it using the same HPLC method.
-
Data Comparison: Compare the chromatograms from each time point to the baseline. Look for the appearance of new peaks (degradation products) or a decrease in the area of the main peptide peak.[19] A stable peptide will show a consistent purity profile over time.
Visualizations
Caption: Recommended workflow for handling and storing MOG (40-54) peptide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Synthesis Knowledge Base [peptide2.com]
- 4. jpt.com [jpt.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. genscript.com [genscript.com]
- 9. bachem.com [bachem.com]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. peptide.com [peptide.com]
- 12. Storage of Unmixed Lyophilized Peptides | Dripdok Help Center [intercom.help]
- 13. jpt.com [jpt.com]
- 14. peptide.com [peptide.com]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. innopep.com [innopep.com]
- 17. genscript.com [genscript.com]
- 18. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 19. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
Best practices for reconstituting lyophilized MOG (40-54) peptide
Welcome to the technical support guide for Myelin Oligodendrocyte Glycoprotein (40-54) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and best practices for the reconstitution, handling, and storage of this critical reagent. Our goal is to ensure the integrity of your experiments by addressing common challenges and providing clear, scientifically-grounded protocols.
Core Principles & Quick Start
Myelin Oligodendrocyte Glycoprotein (MOG) and its peptide fragments are central to research in autoimmune diseases, particularly in inducing experimental autoimmune encephalomyelitis (EAE) models. The MOG (40-54) fragment is a key encephalitogenic epitope recognized by CD8+ T cells.[1][2] The success of these complex in vivo and in vitro studies hinges on the correct preparation of the peptide. Improper handling can lead to aggregation, loss of bioactivity, and unreliable results.[3]
For experienced users, the table below summarizes the core handling parameters.
| Parameter | Lyophilized MOG (40-54) | Reconstituted MOG (40-54) Solution |
| Long-Term Storage | -20°C or -80°C in a desiccated environment.[3][4][5] | -20°C or -80°C in aliquots.[5][6][7] |
| Short-Term Storage | 2-8°C for a few weeks to months.[3] | 2-8°C for up to 2-4 weeks.[3][8][9] |
| Recommended Solvent | High-purity, sterile deionized water.[2][6] | N/A |
| Recommended Stock Conc. | 0.5 - 1.0 mg/mL.[6] | N/A |
| Handling | Avoid moisture and light exposure.[5][8] | Aliquot to minimize freeze-thaw cycles.[3][7] |
Frequently Asked Questions (FAQs)
This section provides in-depth answers to common questions regarding MOG (40-54) peptide.
Q1: What is the best solvent for reconstituting MOG (40-54) peptide?
Answer: The recommended solvent is high-purity, sterile deionized water.[2][6] The amino acid sequence of MOG (40-54) is Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly.[2][10] This peptide contains multiple basic residues (Arginine, Histidine), which generally confers solubility in neutral to slightly acidic aqueous solutions. Product data sheets specifically list deionized water as the appropriate solvent.[2]
Causality Check: Using a buffer like PBS is also a common practice; however, salts can sometimes reduce the solubility of certain peptides.[4] Starting with sterile water is the most straightforward approach. If your experimental downstream application requires a buffer, you may reconstitute in water first to create a concentrated stock and then dilute it into your working buffer.
Q2: What is the optimal concentration for creating a stock solution?
Answer: We recommend preparing a stock solution at a concentration of 0.5 mg/mL to 1 mg/mL.[6] Reconstituting at a higher concentration can increase the risk of peptide aggregation, a phenomenon where peptide molecules self-associate into larger, often insoluble and non-functional structures.[11][12]
Q3: How should I store the lyophilized peptide before reconstitution?
Answer: For long-term storage (months to years), keep the lyophilized peptide in its original vial at -20°C or -80°C in a desiccated, dark environment.[3][4][5] Peptides are sensitive biomolecules, and exposure to moisture, heat, or light can cause degradation.[3][5] Keeping the vial tightly sealed until use is critical to prevent moisture contamination.[3]
Q4: What is the proper storage procedure for the reconstituted peptide solution?
Answer: Once reconstituted, the peptide is significantly more fragile.[3] To maintain its integrity:
-
Aliquot: Divide the stock solution into smaller, single-use volumes in low-protein-binding polypropylene tubes.[7][13] This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[7][8]
-
Freeze: For long-term storage, store these aliquots at -20°C or, preferably, -80°C.[5][6][7]
-
Refrigerate (Short-Term): If you plan to use the peptide within a few days to a couple of weeks, you may store the solution at 2-8°C.[3][9] However, freezing is always the superior option for preserving bioactivity over time.
Q5: How many freeze-thaw cycles can a reconstituted MOG (40-54) aliquot tolerate?
Answer: Ideally, zero. Each freeze-thaw cycle exposes the peptide to ice crystal formation, which can damage its structure and lead to aggregation and loss of function.[3][7] This is the primary rationale for creating single-use aliquots. If you must re-freeze an aliquot, its stability may be compromised, and it should be used with caution in sensitive experiments.
Experimental Protocol: Reconstitution of MOG (40-54)
This protocol provides a detailed, step-by-step methodology for reconstituting lyophilized MOG (40-54) peptide to ensure optimal solubility and bioactivity.
Workflow Diagram
Caption: Standard workflow for reconstituting MOG (40-54) peptide.
Step-by-Step Methodology
-
Preparation: a. Before opening, allow the vial of lyophilized MOG (40-54) and your sterile, high-purity solvent (e.g., deionized water) to equilibrate to room temperature for 15-20 minutes.[13] This prevents condensation from forming inside the vial, which can compromise peptide stability. b. Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure the entire lyophilized powder is collected at the bottom.[4][14]
-
Reconstitution: a. Using a sterile pipette, slowly add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., for 1 mg of peptide to make a 1 mg/mL stock, add 1 mL of solvent). b. Recap the vial and gently swirl or vortex for a few seconds to mix.[6] Avoid vigorous or prolonged shaking, as this can induce aggregation.[11] c. Let the vial sit at room temperature for 15-30 minutes to allow the peptide to fully dissolve.[13]
-
Verification and Storage: a. After incubation, visually inspect the solution. A properly dissolved peptide solution should be clear and free of particulates.[14] b. Immediately proceed to create single-use aliquots in sterile, low-protein-binding polypropylene microcentrifuge tubes. c. Label the aliquots clearly with the peptide name, concentration, and date of reconstitution.[3] d. Store the aliquots at -20°C or -80°C until needed.
Troubleshooting Guide
Even with careful technique, issues can arise. This guide addresses the most common problems encountered with MOG (40-54) reconstitution.
Problem 1: The peptide won't dissolve completely, or the solution appears cloudy.
This indicates poor solubility or aggregation, which can be caused by the peptide's hydrophobic residues or improper handling.
Troubleshooting Decision Tree
Caption: Decision-making workflow for troubleshooting MOG (40-54) solubility issues.
Solutions:
-
Gentle Agitation: Ensure you have allowed sufficient time (15-30 min) for dissolution with gentle mixing.
-
Sonication: Brief sonication can be an effective method to break up small aggregates and increase solubility.[6][14] Use a bath sonicator or a probe sonicator on a low setting for short bursts (e.g., 10-15 seconds), allowing the sample to cool on ice in between to prevent heating.
-
Solvent Modification (Advanced): If the peptide remains insoluble in water, its hydrophobic or basic characteristics may be dominant. Before attempting this with your entire sample, test with a very small amount.
-
For Basic Peptides: Since MOG (40-54) has a net positive charge, adding a small amount of an acidic solution like 0.1% acetic acid can help protonate residues and improve solubility.[15]
-
For Hydrophobic Peptides: If hydrophobicity is the issue, you can try dissolving the peptide in a minimal amount of an organic solvent like DMSO and then slowly diluting it with your aqueous buffer to the final concentration.[14][15] Caution: Ensure DMSO is compatible with your downstream cellular assays, as it can be toxic to cells at higher concentrations.
-
Problem 2: Experimental results are inconsistent between batches or over time.
This often points to peptide degradation or inaccurate concentration assessment.
Solutions:
-
Review Storage Protocol: The most common culprit is improper storage. Confirm that aliquots are truly single-use and that repeated freeze-thaw cycles have been avoided.[7] Ensure the freezer temperature is stable.
-
Aseptic Technique: During reconstitution, use sterile tips, tubes, and solvents to prevent microbial contamination, which can degrade the peptide over time.[3][11]
-
Quantification: After reconstitution, consider verifying the peptide concentration using a method like a BCA assay or by measuring absorbance at 280 nm (note: this requires knowing the extinction coefficient and is best for purified solutions). Inaccurate initial pipetting can lead to concentration errors that propagate through experiments.
By adhering to these best practices and troubleshooting steps, researchers can ensure the consistent performance of MOG (40-54) peptide, leading to more reliable and reproducible data in the study of autoimmune neuroinflammation.
References
-
AnaSpec. (n.d.). Product Data Sheet. Retrieved from [Link]
-
Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]
-
UK-Peptides. (2023, June 13). Peptide Storage Guide | Safe Handling Tips. Retrieved from [Link]
-
LifeTein. (2023, September 29). How long does reconstituted peptide last in fridge. Retrieved from [Link]
-
Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Retrieved from [Link]
-
Lyons, J. A., et al. (2002). Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8 + MOG‐specific T cells on oligomeric MHC class I molecules. International Immunology, 14(9), 1045-1054. Retrieved from [Link]
-
Millipore Sigma. (n.d.). Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse lyophilized powder. Product Page. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Merck M4199-1MG Myelin Oligodendrocyte Glycoprotein (40-54). Retrieved from [Link]
- Google Patents. (n.d.). US9765128B2 - Erythropoietin-derived short peptide and its mimics as immuno/inflammatory modulators.
-
JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]
-
R&D Systems. (2018, November 17). How to Reconstitute Lyophilized Proteins [Video]. YouTube. Retrieved from [Link]
-
Reindl, M., et al. (2013). Myelin Oligodendrocyte Glycoprotein: Deciphering a Target in Inflammatory Demyelinating Diseases. Frontiers in Immunology, 4, 229. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
Peptide Sciences. (n.d.). Peptide Stability: How Long Do Peptides Last?. Retrieved from [Link]
-
Wang, Y., et al. (2018). Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE. International Journal of Nanomedicine, 13, 3647–3660. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 13). How Long Does Reconstituted Peptides Last in Fridge. Retrieved from [Link]
-
Bethune, M. T., et al. (2018). Rapid parallel reconstruction and specificity screening of hundreds of T cell receptors. Nature Protocols, 13(7), 1513–1533. Retrieved from [Link]
-
UK Peptides. (2025, February 28). MOTS-c Peptide Stability: How Long Does It Really Last After Reconstitution?. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-recognition of the myelin peptide MOG 40 -54 by OT-1 T cells. Retrieved from [Link]
-
ECI Digital Archives. (2019, July 15). Aggregation challenges in the formulation development of multi-dose peptide products. Retrieved from [Link]
-
Live Oak San Angelo. (n.d.). A Step by Step Guide to Peptide Reconstitution. Retrieved from [Link]
-
eScholarship. (n.d.). UC San Francisco Electronic Theses and Dissertations. Retrieved from [Link]
-
Sci-Hub. (n.d.). Biological and environmental interactions of emerging two-dimensional nanomaterials. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. This compound lyophilized powder 507233-87-6 [sigmaaldrich.com]
- 3. bluewellpeptides.com [bluewellpeptides.com]
- 4. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. jpt.com [jpt.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lifetein.com [lifetein.com]
- 8. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 9. How Long Does Reconstituted Peptides Last in Fridge - Oreate AI Blog [oreateai.com]
- 10. US9765128B2 - Erythropoietin-derived short peptide and its mimics as immuno/inflammatory modulators - Google Patents [patents.google.com]
- 11. jpt.com [jpt.com]
- 12. dc.engconfintl.org [dc.engconfintl.org]
- 13. youtube.com [youtube.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. genscript.com [genscript.com]
Technical Support Center: Managing Necrotizing Dermatitis at MOG (40-54) Injection Sites
Prepared by a Senior Application Scientist
Welcome to the technical support center for researchers utilizing the Myelin Oligodendrocyte Glycoprotein (MOG) (40-54) peptide in Experimental Autoimmune Encephalomyelitis (EAE) models. The induction of EAE is a powerful technique for studying autoimmune demyelination, but it is not without technical challenges.[1][2][3] A significant and distressing adverse event is the development of necrotizing dermatitis at the injection site.
This guide provides in-depth troubleshooting, scientifically-grounded explanations, and field-proven protocols to help you prevent, manage, and understand this complication, ensuring the welfare of your research animals and the integrity of your experimental data.
Section 1: Troubleshooting Guide
This section addresses acute issues you may encounter during your experiments.
Q1: I've observed significant swelling, redness (erythema), and a hard lump (induration) at the injection site within 24-72 hours. What is happening and what should I do?
A: This is an acute and potent inflammatory response, which is an expected outcome of injecting Complete Freund's Adjuvant (CFA).[4] CFA is designed to trigger a strong local immune reaction to ensure the development of EAE. However, an excessive reaction can be a precursor to necrosis.
Immediate Actions:
-
Daily Monitoring: Assess the site at least once daily. Record the size of the induration and the severity of erythema. It is crucial to also monitor the animal's general well-being, including activity level, posture, and ease of access to food and water.[5]
-
Supportive Care: If the animal shows signs of discomfort or mobility impairment, ensure it has easy access to hydration (e.g., hydrogel packs or long-sipper water spouts) and food on the cage floor.[5] Switch to paper bedding to prevent irritation.[4]
-
Consult Veterinary Staff: If the swelling is exceptionally large, restricts movement, or if the animal appears lethargic or in pain, contact your institution's veterinary staff immediately. Early intervention is key.
Q2: The injection site has progressed to an open ulcer or has a black, leathery scab (eschar). What is the immediate course of action?
A: This indicates the onset of dermal necrosis, a serious animal welfare concern that requires immediate attention.[4][5] The tissue in the affected area has died due to an overly aggressive inflammatory response, which can compromise local blood supply.
Immediate Protocol:
-
Isolate the Animal: If group-housed, separate the affected animal to prevent cage mates from grooming or irritating the site.
-
Do Not Attempt Unsupervised Treatment: Avoid applying any topical ointments or attempting to debride the wound without explicit veterinary guidance. This can exacerbate the condition or introduce infection.
-
Contact Veterinary Staff Immediately: This is a mandatory step. The veterinary team will assess the lesion and determine the appropriate course of action, which may include analgesics, antibiotics, or, if the lesion is severe, recommending euthanasia as a humane endpoint.[5]
-
Document Everything: Photograph the lesion and document all clinical observations. This information is vital for veterinary assessment and for refining your protocol to prevent future occurrences.
Q3: My MOG/CFA emulsion looked "broken" or separated during injections. Could this be the cause of the severe skin reaction?
A: Yes, this is a primary cause of injection site necrosis. An unstable emulsion fails to keep the aqueous MOG peptide solution evenly dispersed within the mineral oil of the CFA. This can lead to the injection of a concentrated bolus of the highly inflammatory CFA, causing an intense, localized reaction that overwhelms the tissue's ability to recover, leading directly to necrosis.[6][7]
Causality: The mycobacterial components and oils in CFA are potent activators of innate immune cells like macrophages and neutrophils.[8][9] A concentrated dose leads to a massive and uncontrolled release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), reactive oxygen species, and lytic enzymes that cause direct tissue damage and vascular thrombosis, culminating in ischemic necrosis.[8][10][11]
Section 2: Frequently Asked Questions (FAQs)
This section provides preventative guidance and explores the mechanisms behind injection site reactions.
FAQ 1: What is the underlying immunological mechanism of necrotizing dermatitis in this model?
A: Necrotizing dermatitis at the MOG/CFA injection site is a result of an iatrogenic, hyper-acute inflammatory response. The key players are:
-
Complete Freund's Adjuvant (CFA): The mineral oil forms a depot, holding the antigen at the site, while heat-killed Mycobacterium tuberculosis acts as a powerful immunostimulant. It activates pattern recognition receptors (PRRs) on local antigen-presenting cells (APCs) like dendritic cells and macrophages.[12]
-
Immune Cascade: This activation triggers a massive influx of neutrophils and macrophages. These cells release a storm of inflammatory mediators, including TNF-α, IL-1, and IL-6, as well as chemokines that attract even more immune cells.[8][11]
-
Tissue Damage: While necessary for EAE induction, an overabundance of these mediators can lead to vascular leakage, thrombosis of small blood vessels, and enzymatic destruction of the extracellular matrix.[7][10] This cuts off the blood supply (ischemia), leading to tissue death (necrosis).
Below is a diagram illustrating this pathological cascade.
Caption: Pathological cascade from MOG/CFA injection to necrotizing dermatitis.
FAQ 2: How can I proactively prevent or minimize the incidence of injection site lesions?
A: Prevention is the most effective strategy and relies on meticulous technique.
-
Perfect the Emulsion: This is the most critical step. A stable, water-in-oil emulsion ensures slow, even antigen release. See Protocol 1 for a detailed methodology.
-
Master the Injection Technique: Use the correct subcutaneous "tenting" method to ensure the inoculum is deposited in the loose interstitial space, not intradermally or into muscle.[13][14] See Protocol 2 .
-
Use Appropriate Materials: A new, sterile needle and syringe must be used for every animal to prevent infection and minimize tissue trauma from a dull needle.[13][14]
-
Divide the Dose: For the standard 200 µL total volume, inject 100 µL over two separate, well-spaced sites on the dorsal flank.[6] This disperses the inflammatory load. Never inject more than 100 µL of CFA emulsion per site.
-
Proper Animal Restraint: Ensure the animal is securely restrained to prevent movement during injection, which can cause needle-induced tissue trauma or incorrect placement.[15]
FAQ 3: What are the definitive best practices for subcutaneous injections in mice for EAE induction?
A: Adherence to established animal care protocols is paramount. The following table summarizes key parameters for a standard 20-25g mouse.
| Parameter | Recommendation | Rationale & Source |
| Needle Gauge | 25G - 27G | Balances ease of injecting a viscous emulsion with minimizing tissue trauma.[13][14] |
| Needle Length | 1/2 to 5/8 inch | Ensures deposition into the subcutaneous space without penetrating underlying muscle.[14] |
| Injection Volume | Max 100 µL per site | Disperses the inflammatory load to reduce the risk of necrosis.[6] |
| Injection Angle | ~30 degrees, parallel to the body | Ensures the needle enters and remains in the subcutaneous plane.[14][16] |
| Aspiration | Gently pull back plunger | Confirms the needle is not in a blood vessel (negative pressure should be felt).[13] |
| Injection Site | Dorsal flank, away from the midline | Provides ample loose skin and avoids sensitive areas like the spine.[17] Rotate sites if multiple injections are planned over time.[18] |
For a step-by-step guide, refer to Protocol 2 .
FAQ 4: How should I formally monitor and score injection site reactions for my records?
A: A simple, standardized scoring system is essential for consistent monitoring and for defining humane endpoints with your animal care committee.
| Score | Clinical Signs | Recommended Action |
| 0 | No visible reaction. | Continue routine monitoring. |
| 1 | Mild erythema (redness) and/or swelling (<5 mm diameter). | Continue close daily monitoring. |
| 2 | Moderate erythema and induration (hardness) (5-10 mm diameter). | Provide supportive care; consult vet if animal shows distress. |
| 3 | Severe induration (>10 mm) with a small central scab or ulceration (<5 mm). | Consult veterinary staff immediately. |
| 4 | Ulceration with necrosis (black eschar) >5 mm, or any sign of discharge/infection. | Immediate veterinary intervention required; humane endpoint may be met. [5] |
See Protocol 3 for a daily monitoring checklist.
Section 3: Key Protocols & Decision Workflows
Protocol 1: Preparation of a Stable MOG/CFA Emulsion
-
Reagents & Materials:
-
MOG (40-54) peptide dissolved in sterile PBS to the desired concentration (e.g., 2 mg/mL).
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis (e.g., 4 mg/mL).
-
Two sterile glass Luer-lock syringes (1 or 3 mL).
-
One sterile Luer-lock connector or an 18G emulsifying needle.
-
Sterile beaker of cold water.
-
-
Procedure:
-
Bring CFA and MOG/PBS solution to room temperature.
-
Draw 1 mL of CFA into one glass syringe.
-
Draw 1 mL of the MOG/PBS solution into the second glass syringe.
-
Connect the two syringes using the Luer-lock connector.
-
Forcefully and rapidly pass the contents back and forth between the syringes for at least 10-15 minutes. The mixture will become thick, opaque, and white.
-
Crucial Quality Control (The Drop Test): Dispense a single, small drop of the emulsion into the beaker of cold water.
-
Stable (Correct): The drop will remain intact, holding its shape without dispersing.
-
Unstable (Incorrect): The drop will immediately disperse or "milk out" in the water. If this happens, continue emulsifying for another 5-10 minutes and re-test.
-
-
Once stable, consolidate the emulsion into one syringe, remove any air bubbles, and replace the connector with a fresh 25G or 27G needle for injection.[6]
-
Protocol 2: Best-Practice Subcutaneous Injection Technique
-
Preparation: Ensure the animal is properly restrained. Load the syringe with the correct volume (100 µL).
-
Site Selection: Locate the dorsal flank, lateral to the spine.
-
Tenting the Skin: Gently grasp a fold of loose skin between your thumb and forefinger to create a "tent".[13]
-
Needle Insertion: With the needle bevel facing up, insert the needle smoothly and confidently into the base of the tented skin, parallel to the animal's body.[13][14]
-
Aspiration: Gently pull back on the plunger. You should feel negative pressure and see no blood enter the syringe hub. If blood appears, withdraw the needle and inject at a new site with a fresh needle.[13]
-
Injection: Depress the plunger slowly and steadily to deliver the emulsion.
-
Withdrawal: Remove the needle quickly and gently pinch the injection site for a moment to prevent leakage.
-
Post-Injection: Return the animal to its cage and monitor it for a few minutes.[15] Dispose of the needle and syringe in a sharps container.[14]
Decision Workflow for Managing Injection Site Reactions
The following diagram outlines the decision-making process upon observing an adverse reaction.
Caption: Decision workflow for observed injection site reactions.
References
-
Subcutaneous Injection in Mice . (n.d.). Animals in Science - Queen's University. Retrieved from [Link]
-
Experimental Autoimmune Encephalomyelitis in Mice . (n.d.). PubMed Central - NIH. Retrieved from [Link]
-
What is the management for a peptide injection site reaction? (2025, December 18). Dr.Oracle. Retrieved from [Link]
-
Mouse Injection Guide (Subcutaneous, Instramuscular & Intraperitonael) . (2024, February 4). Assay Genie. Retrieved from [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP . (n.d.). The University of British Columbia. Retrieved from [Link]
-
Subcutaneous Injection in the Mouse . (n.d.). Research Animal Training. Retrieved from [Link]
-
WVU IACUC Model Guidance Sheet: Experimental Autoimmune Encephalitis (EAE) . (2023, May). West Virginia University. Retrieved from [Link]
-
Care of EAE Mice . (n.d.). UCLA Research Safety & Animal Welfare Administration. Retrieved from [Link]
-
Avoid Injection-Site Lesions With Best Management Practices . (2022, December 19). DTN Progressive Farmer. Retrieved from [Link]
- Methods for suppressing or alleviating primary or secondary progressive multiple sclerosis (PPMS or SPMS) using sustained release glatiramer depot systems. (n.d.). Google Patents.
-
How to prevent injection site lesions . (2013, May 7). YouTube. Retrieved from [Link]
-
Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency . (n.d.). PubMed Central. Retrieved from [Link]
-
Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions . (2020, November 18). Frontiers in Immunology. Retrieved from [Link]
-
Experimental Autoimmune Encephalomyelitis (EAE)-Induced Elevated Expression of the E1 Isoform of Methyl CpG Binding Protein 2 (MeCP2E1): Implications in Multiple Sclerosis (MS) . (2017, June 12). PubMed Central. Retrieved from [Link]
-
Targeting MOG to skin macrophages prevents EAE in macaques through TGFβ-induced peripheral tolerance . (2019, March 9). ResearchGate. Retrieved from [Link]
-
Emerging Therapeutics for Immune Tolerance: Tolerogenic Vaccines, T cell Therapy, and IL-2 Therapy . (n.d.). ResearchGate. Retrieved from [Link]
-
Significant Suppression of Multiple Sclerosis in the Mouse EAE Model Using the PrC-210 Aminothiol . (n.d.). MDPI. Retrieved from [Link]
-
MOG Induced EAE Model . (n.d.). MD Bioproducts. Retrieved from [Link]
-
Peptide Injections and Localized Reactions: What's Normal and What's Not? (2025, July 3). AgelessRx. Retrieved from [Link]
-
Increased frequencies of MOG antigen-specific CD4 + and CD8 + T cells... . (n.d.). ResearchGate. Retrieved from [Link]
-
Necrotizing Soft Tissue Fasciitis after Intramuscular Injection . (n.d.). PubMed Central - NIH. Retrieved from [Link]
-
Necrotizing skin lesions with involvement of muscle tissue after subcutaneous injection of glatiramer acetate . (2009). PubMed. Retrieved from [Link]
-
Emerging Therapeutics for Immune Tolerance: Tolerogenic Vaccines, T cell Therapy, and IL-2 Therapy . (n.d.). Frontiers in Immunology. Retrieved from [Link]
-
Injection Site Necrosis and Ulceration Following Vaccination in an Adult Patient . (2018). Journal of Drugs in Dermatology. Retrieved from [Link]
-
Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) . (n.d.). PubMed Central. Retrieved from [Link]
-
Promising Nanotechnology Approaches in Treatment of Autoimmune Diseases of Central Nervous System . (n.d.). MDPI. Retrieved from [Link]
-
Injection Site Necrosis and Ulceration Following Vaccination in an Adult Patient . (n.d.). JDDonline. Retrieved from [Link]
-
Emerging Therapeutics for Immune Tolerance: Tolerogenic Vaccines, T cell Therapy, and IL-2 Therapy . (n.d.). PubMed Central. Retrieved from [Link]
-
Experimental Autoimmune Encephalomyelitis (EAE) as Animal Models of Multiple Sclerosis (MS) . (n.d.). PubMed Central. Retrieved from [Link]
-
Immune Regulation of Skin Wound Healing: Mechanisms and Novel Therapeutic Targets . (n.d.). PubMed Central. Retrieved from [Link]
-
The Autoimmune Skin Disease Bullous Pemphigoid: The Role of Mast Cells in Autoantibody-Induced Tissue Injury . (2018, February 28). Frontiers in Immunology. Retrieved from [Link]
-
Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs . (2022, March 31). Journal of Immunological Sciences. Retrieved from [Link]
-
Clinical course of myelin oligodendrocyte glycoprotein 35–55 induced experimental autoimmune encephalomyelitis is aggravated by glia maturation factor . (n.d.). PubMed Central. Retrieved from [Link]
- Erythropoietin-derived short peptide and its mimics as immuno/inflammatory modulators. (n.d.). Google Patents.
-
Xylazine-induced acute skin necrosis in two patients who inject fentanyl . (n.d.). PubMed Central - NIH. Retrieved from [Link]
-
Exploring the Role of Inflammatory Cytokines in the... . (n.d.). University of Toronto. Retrieved from [Link]
- Antagonists of il-17a, il-17f, and il-23 and methods of using the same. (n.d.). Google Patents.
-
Mechanisms underlying mast cell influence on EAE disease course . (n.d.). PubMed. Retrieved from [Link]
-
The Role of Exposomes in the Pathophysiology of Autoimmune Diseases I: Toxic Chemicals and Food . (n.d.). MDPI. Retrieved from [Link]
-
Necrotizing fasciitis after intramuscular injection . (n.d.). RBCP. Retrieved from [Link]
-
The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment . (n.d.). PubMed. Retrieved from [Link]
-
A review of radiation countermeasures focusing on injury-specific medicinals and regulatory approval status . (n.d.). Taylor & Francis. Retrieved from [Link]
Sources
- 1. mdbioproducts.com [mdbioproducts.com]
- 2. Experimental Autoimmune Encephalomyelitis (EAE) as Animal Models of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 6. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrotizing Soft Tissue Fasciitis after Intramuscular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune Regulation of Skin Wound Healing: Mechanisms and Novel Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Autoimmune Skin Disease Bullous Pemphigoid: The Role of Mast Cells in Autoantibody-Induced Tissue Injury [frontiersin.org]
- 10. Xylazine-induced acute skin necrosis in two patients who inject fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. assaygenie.com [assaygenie.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchanimaltraining.com [researchanimaltraining.com]
- 18. droracle.ai [droracle.ai]
Technical Support Center: Alternative Adjuvants for MOG (40-54) Immunization in EAE Models
A Senior Application Scientist's Guide to Moving Beyond Complete Freund's Adjuvant
Welcome to the technical support center for researchers utilizing Myelin Oligodendrocyte Glycoprotein (MOG) (40-54) peptide for the induction of Experimental Autoimmune Encephalomyelitis (EAE). This guide is designed for scientists and drug development professionals seeking to replace Complete Freund's Adjuvant (CFA) with effective alternatives, addressing both the ethical imperative to reduce animal distress and the scientific need to explore different immune response profiles.
The use of CFA, while historically effective, is associated with severe inflammatory reactions, granulomas, and significant animal discomfort[1]. The scientific community is increasingly moving towards refined methods that do not compromise the robustness of the EAE model. This resource provides in-depth technical guidance, troubleshooting FAQs, and detailed protocols for several leading alternative adjuvants.
Section 1: Core Concepts & General Troubleshooting
Before delving into specific adjuvants, it's crucial to understand the foundational elements of a successful MOG (40-54) immunization and the common pitfalls that can occur regardless of the adjuvant used.
Frequently Asked Questions (FAQs): MOG (40-54) Peptide and EAE Induction
Q1: My MOG (40-54) peptide won't dissolve properly. What should I do?
A1: MOG (40-54) is a lyophilized peptide and its solubility can be influenced by its amino acid sequence and any residual trifluoroacetic acid (TFA) from synthesis.[2][3] Start by reconstituting the peptide in sterile, deionized water.[2][3] If solubility issues persist, brief sonication can be helpful. Avoid harsh vortexing, which can lead to peptide aggregation. For particularly stubborn peptides, a small amount of a solubilizing agent like dimethyl sulfoxide (DMSO) followed by dilution in an aqueous buffer can be effective, but ensure the final DMSO concentration is minimal to avoid toxicity. Always prepare the peptide solution fresh before emulsification.
Q2: I'm not seeing any clinical signs of EAE in my mice. What are the most common reasons for induction failure?
A2: EAE induction failure is a multifaceted issue. Here are the primary areas to troubleshoot:
-
Peptide Quality and Handling: Ensure your MOG (40-54) peptide is high-purity (≥95%) and has been stored correctly at -20°C or lower.[4][5] Improper storage can lead to degradation.
-
Emulsion Instability: A stable water-in-oil emulsion is critical for creating an antigen depot and ensuring sustained immune stimulation. An unstable emulsion will lead to rapid antigen clearance and a weak immune response.
-
Mouse Strain and Age: C57BL/6 mice are a commonly used strain for MOG-induced EAE.[6] Ensure you are using mice of the appropriate age (typically 9-13 weeks old) as susceptibility to EAE can be age-dependent.
-
Pertussis Toxin (PTX) Potency and Dosing: PTX is often a crucial co-adjuvant that facilitates the entry of pathogenic T cells into the central nervous system (CNS).[6] The potency of PTX can vary significantly between lots, requiring careful dose titration.[3] Incorrect timing or dosage of PTX injections is a frequent cause of EAE failure.
-
Animal Husbandry and Stress: Stressed animals can have altered immune responses, leading to lower EAE incidence and severity. Acclimatize mice to the facility and handling procedures before immunization.[5]
Q3: The clinical scores in my EAE experiment are highly variable between animals in the same group. How can I improve consistency?
A3: Variability in EAE scoring is a common challenge.[7] To improve consistency:
-
Standardize Scoring: Ensure all personnel scoring the animals are trained on a standardized scoring system and perform scoring blinded to the experimental groups.
-
Consistent Immunization Technique: The site and depth of the subcutaneous injections can influence the immune response. Standardize the injection technique across all animals.
-
Homogenize the Emulsion: Ensure the MOG (40-54) peptide is evenly distributed throughout the adjuvant emulsion. Inadequate mixing can lead to variable antigen doses per animal.
-
Minimize Stress: As mentioned, stress can significantly impact disease course. Maintain consistent housing conditions and handling procedures.
Section 2: Incomplete Freund's Adjuvant (IFA) - A Refined Approach
IFA shares the same water-in-oil emulsion base as CFA but lacks the heat-killed Mycobacterium tuberculosis. This makes it a significantly less inflammatory and painful alternative.[1][8] While often considered a weaker adjuvant than CFA, with careful protocol optimization, IFA can successfully induce EAE, particularly when paired with an appropriate co-adjuvant like Pertussis Toxin.
Mechanism of Action with IFA
IFA's primary role is to create a depot effect, slowly releasing the MOG (40-54) peptide to antigen-presenting cells (APCs) over an extended period. This sustained antigen presentation is crucial for the activation and expansion of MOG-specific T cells. Without the mycobacterial components, the initial innate immune activation is less intense than with CFA, which can influence the subsequent adaptive immune response.
DOT Diagram: IFA-Mediated EAE Induction Workflow
Caption: Workflow for EAE induction using MOG (40-54) with IFA and PTX.
Troubleshooting Guide: MOG (40-54) with IFA
Q1: I'm using IFA with MOG (40-54) and PTX, but the EAE incidence is very low.
A1: Low EAE incidence with IFA is often linked to insufficient immune stimulation. Consider the following:
-
PTX Dose and Timing: This is the most critical parameter to optimize. The standard two-dose regimen (Day 0 and Day 2) is a good starting point, but the optimal dose can vary between PTX lots and mouse substrains.[3] Consider performing a dose-response experiment with PTX.
-
Emulsion Quality: Re-verify your emulsion technique. A "thumb test" (a drop of stable emulsion will not disperse in water) is essential. An unstable emulsion will not provide the necessary sustained antigen release.
-
Antigen Dose: While a standard dose of MOG (40-54) is often used, you may need to increase the concentration to compensate for the less potent adjuvant.
Q2: My IFA/MOG emulsion is separating after preparation. What's going wrong?
A2: Emulsion separation indicates improper emulsification. Here's how to troubleshoot:
-
Mixing Technique: Use two syringes connected by a Luer-lock and pass the mixture back and forth vigorously for at least 5-10 minutes. The final emulsion should be thick and white, with no visible separation.
-
Temperature: Ensure both the IFA and the MOG (40-54) solution are chilled on ice before and during the emulsification process.
-
Ratio: Strictly adhere to a 1:1 ratio of aqueous antigen solution to IFA.
Experimental Protocol: MOG (40-54) Immunization with IFA
-
Peptide Reconstitution: Reconstitute lyophilized MOG (40-54) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Emulsion Preparation:
-
In a sterile environment, draw up equal volumes of the MOG (40-54) solution and IFA into two separate syringes connected by a Luer-lock.
-
Forcefully pass the mixture between the syringes for at least 5-10 minutes until a thick, white, stable emulsion is formed.
-
Confirm stability by placing a drop of the emulsion into a beaker of water; it should not disperse.
-
-
Immunization:
-
Subcutaneously inject 100 µL of the emulsion into two sites on the flank of each C57BL/6 mouse (total volume of 200 µL per mouse).
-
-
Pertussis Toxin Administration:
-
On the day of immunization (Day 0) and again on Day 2, administer an intraperitoneal injection of Pertussis Toxin at the optimized dose (typically 100-300 ng per mouse in 100-200 µL of sterile PBS).
-
-
Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization, using a standardized scoring system.
-
Section 3: Particulate Adjuvants - Glucan Particles (GPs)
Glucan particles (GPs) are hollow, porous microspheres derived from the cell walls of Saccharomyces cerevisiae.[9] They serve as both an adjuvant and a delivery vehicle, offering a promising alternative to oil-based emulsions.
Mechanism of Action of Glucan Particles
GPs are recognized by Dectin-1 and Complement Receptor 3 (CR3) on APCs, such as dendritic cells and macrophages. This interaction triggers innate immune activation, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, which in turn promotes a robust Th1 and Th17 response. The hollow core of the GPs allows for the encapsulation of the MOG (40-54) peptide, facilitating its targeted delivery to APCs.
DOT Diagram: Glucan Particle-Mediated Antigen Presentation
Caption: Mechanism of MOG (40-54) presentation by APCs via Glucan Particles.
Troubleshooting Guide: MOG (40-54) with Glucan Particles
Q1: I am not achieving consistent loading of MOG (40-54) into my glucan particles.
A1: Loading efficiency can be variable. Key factors to check are:
-
Peptide Concentration: Ensure you are using the correct concentration of the MOG (40-54) solution during the loading process.
-
Loading Protocol: Follow the manufacturer's protocol for GP loading precisely. The method of loading (e.g., passive diffusion, solvent evaporation) can significantly impact efficiency.
-
Quantification Method: Use a reliable method to quantify the amount of peptide loaded, such as a BCA assay or HPLC, to accurately assess your loading efficiency.
Q2: EAE development is delayed or has a lower incidence compared to CFA.
A2: While GPs can induce robust EAE, the kinetics may differ from CFA.[4]
-
Booster Immunization: Some protocols using GPs recommend a booster immunization a few days after the primary immunization to enhance the immune response.
-
PTX Requirement: The necessity and optimal dose of PTX should be determined empirically when using GPs.
-
Particle Size and Purity: The size and purity of the GPs can influence their immunogenicity. Ensure you are using a consistent and high-quality source of GPs.
Experimental Protocol: MOG (40-54) Immunization with Glucan Particles
-
MOG (40-54) Loading: Load the MOG (40-54) peptide into the glucan particles according to the manufacturer's instructions. This typically involves incubating the GPs with a concentrated solution of the peptide.
-
Immunization:
-
Resuspend the MOG (40-54)-loaded GPs in sterile PBS.
-
Inject 100 µL of the GP suspension subcutaneously at two sites on the flanks of each mouse. The optimal dose of loaded peptide per mouse should be determined empirically but often ranges from 100-200 µg.
-
-
Booster (Optional): A booster immunization with the same dose of MOG-loaded GPs can be administered 4-7 days after the primary immunization.
-
Pertussis Toxin Administration: Administer PTX as described for the IFA protocol, with the dose optimized for use with GPs.
-
Monitoring: Monitor the mice daily for clinical signs of EAE starting from day 7.
Section 4: Tolerogenic Approach - GM-CSF Fusion Protein
An alternative to traditional adjuvants is the use of a tolerogenic vaccine, such as a fusion protein of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and the MOG peptide. This approach aims to induce antigen-specific tolerance rather than a pro-inflammatory response.
Mechanism of Action of GM-CSF-MOG Fusion Protein
When covalently linked to MOG (40-54), GM-CSF targets the peptide to myeloid APCs.[10] This targeted delivery, in the absence of a strong pro-inflammatory signal, can promote the differentiation of regulatory T cells (Tregs) that specifically suppress the autoimmune response against myelin. This approach leverages the dual role of GM-CSF, which can be either pro-inflammatory or tolerogenic depending on the context.
Troubleshooting Guide: GM-CSF-MOG Tolerogenic Vaccine
Q1: I am not observing suppression of EAE with the GM-CSF-MOG fusion protein.
A1: The efficacy of this tolerogenic approach is highly dependent on several factors:
-
Fusion Protein Integrity: Ensure the fusion protein is correctly folded and biologically active. Protein degradation or aggregation can abolish its function.
-
Dosing and Timing: The dose and timing of administration are critical for inducing tolerance. Administering the fusion protein prophylactically (before EAE induction) is a common approach.
-
Absence of Pro-inflammatory Adjuvants: This approach should be used in the absence of strong adjuvants like CFA. The goal is to induce tolerance, not a strong inflammatory response.
Q2: I am seeing an exacerbation of EAE after administering the GM-CSF-MOG fusion protein.
A2: This paradoxical effect can occur if the balance between tolerance and immunity is shifted.
-
Inflammatory Milieu: If the animal already has a strong ongoing inflammatory response, the administration of GM-CSF could potentially enhance it.
-
Dose: An inappropriate dose might favor an immunogenic rather than a tolerogenic response.
Section 5: Other Promising Alternative Adjuvants
While less commonly used with MOG (40-54) in published literature, several other adjuvants have shown promise in various EAE models and are worth considering.
| Adjuvant | Mechanism of Action | Key Considerations for MOG (40-54) EAE |
| Montanide ISA | Water-in-oil emulsions similar to IFA, but with different surfactants that can modulate the immune response. | Can induce a strong Th1/Th17 response. The specific type of Montanide ISA will influence the immune profile. |
| Quil-A (Saponin) | Forms immunostimulatory complexes (ISCOMs) that can induce both cellular and humoral immunity.[11][12] | Known to induce strong Th1 and cytotoxic T lymphocyte (CTL) responses.[12] May require co-administration of PTX.[13] |
| Poly-ICLC | A synthetic analog of double-stranded RNA that activates Toll-like receptor 3 (TLR3), leading to a strong type I interferon and Th1 response. | Potent inducer of innate immunity. Dose and timing are critical to avoid excessive inflammation. |
| CpG ODN | Synthetic oligonucleotides containing unmethylated CpG motifs that activate Toll-like receptor 9 (TLR9), promoting a Th1-biased immune response.[14] | The class of CpG ODN (A, B, or C) will influence the type of immune response. High doses may induce tolerance rather than immunity.[15][16] |
General Troubleshooting for Novel Adjuvants
When working with a new adjuvant for MOG (40-54) EAE, a systematic approach to optimization is crucial.
-
Start with a Literature Review: Look for studies that have used the adjuvant in other autoimmune models to get an idea of effective dose ranges and immunization schedules.
-
Dose-Response Studies: Perform pilot studies to determine the optimal dose of both the adjuvant and the MOG (40-54) peptide.
-
Evaluate the Need for PTX: The requirement for and optimal dose of PTX will likely need to be determined empirically for each new adjuvant.
-
Characterize the Immune Response: Use techniques like flow cytometry and cytokine analysis to understand the type of immune response being generated (e.g., Th1, Th2, Th17) to ensure it aligns with your experimental goals.
Conclusion
Moving away from CFA for MOG (40-54) immunization is a commendable step towards more refined and ethical animal research. The alternative adjuvants discussed in this guide offer a range of possibilities for inducing EAE with varying immune profiles. Success with these alternatives requires careful optimization of protocols, a thorough understanding of their mechanisms of action, and a systematic approach to troubleshooting. By embracing these newer methodologies, researchers can continue to advance our understanding of multiple sclerosis while upholding the highest standards of animal welfare.
References
-
Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology. [Link]
-
Complete Freund's adjuvant as a confounding factor in multiple sclerosis research. Frontiers in Immunology. [Link]
-
A model of experimental autoimmune encephalomyelitis (EAE) in C57BL/6 mice for the characterisation of intervention therapies. Journal of Neuroscience Methods. [Link]
-
Complete Freund's adjuvant as a confounding factor in multiple sclerosis research. Frontiers in Immunology. [Link]
-
Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system. Scientific Reports. [Link]
-
Product Data Sheet. AnaSpec. [Link]
-
Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE. International Journal of Nanomedicine. [Link]
-
Repetitive Pertussis Toxin Promotes Development of Regulatory T Cells and Prevents Central Nervous System Autoimmune Disease. PLoS One. [Link]
-
Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8 + MOG‐specific T cells on oligomeric MHC class I molecules. International Immunology. [Link]
-
An optimized and validated protocol for inducingchronic experimental autoimmune encephalomyelitis in C57BL/6J mice. ResearchGate. [Link]
-
CpG Adjuvant in Allergen-Specific Immunotherapy: Finding the Sweet Spot for the Induction of Immune Tolerance. Frontiers in Immunology. [Link]
-
Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice. Journal of Visualized Experiments. [Link]
-
Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. Journal of Neuroinflammation. [Link]
-
Mild Disease Course of Experimental Autoimmune Encephalomyelitis without Pertussis Toxin: Brain Transcriptome Analysis Reveals Similar Signaling to Active Lesions in Multiple Sclerosis. MDPI. [Link]
-
Why my EAE induction is not working? ResearchGate. [Link]
-
Glucan particles as a novel adjuvant for the induction of experimental autoimmune encephalomyelitis. Cellular Immunology. [Link]
-
Induction of Experimental Autoimmune Encephalomyelitis With Recombinant Human Myelin Oligodendrocyte Glycoprotein in Incomplete Freund's Adjuvant in Three Non-human Primate Species. Journal of Neuroimmune Pharmacology. [Link]
-
CpG Oligonucleotides as Cancer Vaccine Adjuvants. Vaccines. [Link]
-
Pertussis toxin attenuates experimental autoimmune encephalomyelitis by upregulating neuronal vascular endothelial growth factor. Neuroscience. [Link]
-
Active induction of experimental allergic encephalomyelitis. Methods in Molecular Biology. [Link]
-
Quil-A® | Saponin-based vaccine adjuvant for research. InvivoGen. [Link]
-
CpG Adjuvant in Allergen-Specific Immunotherapy: Finding the Sweet Spot for the Induction of Immune Tolerance. ResearchGate. [Link]
-
Experimental Autoimmune Encephalomyelitis as a Testing Paradigm for Adjuvants and Vaccines. Vaccines. [Link]
-
A GM-CSF-neuroantigen tolerogenic vaccine elicits inefficient antigen recognition events below the CD40L triggering threshold to. SciSpace. [Link]
-
Active EAE models with IFA or no adjuvant. ResearchGate. [Link]
-
A GMCSF-Neuroantigen Tolerogenic Vaccine Elicits Systemic Lymphocytosis of CD4+ CD25high FOXP3+ Regulatory T Cells in Myelin-Specific TCR Transgenic Mice Contingent Upon Low-Efficiency T Cell Antigen Receptor Recognition. Frontiers in Immunology. [Link]
-
Nasal Administration of M2e/CpG-ODN Encapsulated in N-Trimethyl Chitosan (TMC) Significantly Increases Specific Immune Responses in a Mouse Model. Archives of Razi Institute. [Link]
-
Experimental Autoimmune Encephalomyelitis KIT. SB PEPTIDE. [Link]
-
Adjuvant Quil A improves protection in mice and enhances opsonic capacity of antisera induced by pneumococcal polysaccharide conjugate vaccines. Vaccine. [Link]
-
Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]
-
Variability and Action Mechanism of a Family of Anticomplement Proteins in Ixodes ricinus. PLoS One. [Link]
-
Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions. Frontiers in Immunology. [Link]
Sources
- 1. Complete Freund’s adjuvant as a confounding factor in multiple sclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hookelabs.com [hookelabs.com]
- 4. Glucan particles as a novel adjuvant for the induction of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 6. Use of Complete Freund’s Adjuvant (CFA) and Other Adjuvants in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 7. Attenuating the experimental autoimmune encephalomyelitis model improves preclinical evaluation of candidate multiple sclerosis therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myelin Oligodendrocyte Glycoprotein: Deciphering a Target in Inflammatory Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cas.zju.edu.cn [cas.zju.edu.cn]
- 11. A model of experimental autoimmune encephalomyelitis (EAE) in C57BL/6 mice for the characterisation of intervention therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. Frontiers | Complete Freund’s adjuvant as a confounding factor in multiple sclerosis research [frontiersin.org]
- 14. CpG Oligonucleotides as Cancer Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | CpG Adjuvant in Allergen-Specific Immunotherapy: Finding the Sweet Spot for the Induction of Immune Tolerance [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mastering Chronic Progressive EAE with MOG (40-54)
Welcome to the technical support center for the MOG (40-54)-induced Experimental Autoimmune Encephalomyelitis (EAE) model. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the reproducibility and success of this chronic progressive EAE model in C57BL/6 mice. As a model that can engage both CD4+ and CD8+ T cells, MOG (40-54) offers unique opportunities for studying the complexities of neuroinflammation, but it also presents specific challenges. This resource provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in scientific literature to ensure your experiments are robust and reliable.
I. Foundational Knowledge: Understanding the MOG (40-54) Model
The MOG (40-54) peptide is a fragment of the Myelin Oligodendrocyte Glycoprotein, a key autoantigen in multiple sclerosis (MS) and its animal models. While the MOG (35-55) peptide is more commonly used and primarily drives a CD4+ T cell response, the MOG (40-54) epitope has the distinct feature of being recognized by both CD4+ and CD8+ T cells in the context of the H-2b haplotype of C57BL/6 mice.[1][2] This dual recognition can lead to a nuanced disease pathology, but also introduces potential sources of variability.
Inducing EAE with MOG (40-54) follows the standard paradigm of immunization with the peptide emulsified in Complete Freund's Adjuvant (CFA), supplemented with Mycobacterium tuberculosis, and co-administration of Pertussis Toxin (PTX).[1][3] The CFA provides a potent inflammatory milieu, while PTX facilitates the entry of encephalitogenic T cells into the central nervous system (CNS).[4] The resulting disease in C57BL/6 mice typically manifests as a chronic ascending paralysis, making it a valuable model for studying progressive MS.[4][5][6]
II. Troubleshooting Guide: From Low Incidence to High Variability
This section addresses common issues encountered during MOG (40-54) EAE experiments in a question-and-answer format.
Antigen & Emulsion Preparation
Question: Why am I seeing low disease incidence or a complete failure to induce EAE?
Answer: This is one of the most common and frustrating issues in EAE induction. The root cause often lies in the preparation of the immunizing antigen.
-
Cause 1: Improper Emulsification. A stable water-in-oil emulsion is critical for establishing a slow-release depot of the MOG peptide, which is necessary for a sustained immune response. An unstable emulsion will disperse quickly, leading to insufficient T cell priming.
-
Solution: A proper emulsion should be thick, viscous, and white. A key quality control check is the "drop test": place a single drop of the emulsion into a beaker of cold water. A stable emulsion will hold its shape as a cohesive droplet and will not disperse.[7] If it disperses, the emulsion is unstable and should be remade.
-
-
Cause 2: Peptide Quality and Handling. The MOG (40-54) peptide must be of high purity (≥95%) and handled correctly.
-
Solution: Store the lyophilized peptide at -20°C.[8] For reconstitution, use sterile, endotoxin-free PBS or water. Avoid repeated freeze-thaw cycles by aliquoting the peptide solution upon reconstitution. While peptide/CFA emulsions can be stored at 4°C for up to three weeks, preparing the emulsion fresh is always recommended for maximum reproducibility.[7]
-
-
Cause 3: Incorrect CFA Composition. The concentration of Mycobacterium tuberculosis in the CFA is a critical determinant of disease severity.
Immunization & Post-Procedure Care
Question: Disease onset is highly variable between animals in the same group. How can I improve synchronicity?
Answer: Variability in disease onset can obscure therapeutic effects and requires larger group sizes. Several factors can contribute to this issue.
-
Cause 1: Inconsistent Immunization Technique. The subcutaneous injections must deliver the emulsion into the correct tissue plane to form a proper depot.
-
Solution: Administer the MOG/CFA emulsion subcutaneously, typically split across two sites on the flanks. Ensure the injection is truly subcutaneous and not intradermal or intraperitoneal.[11] Consistent injection volumes and locations across all animals are paramount.
-
-
Cause 2: Pertussis Toxin Potency and Administration. PTX is a crucial but highly variable component. Different lots can have vastly different potencies, significantly impacting disease incidence and severity.[12][13]
-
Cause 3: Animal Health and Husbandry. The immune status of the mice is a major variable. Stress, microbiome differences, and subclinical infections can all impact EAE susceptibility.
-
Solution: Ensure mice are acclimated to the facility for at least one week before the experiment. Maintain consistent housing conditions, including cage density and light/dark cycles. Be aware that mice from different barriers or vendors can have different gut microbiota, which can influence EAE outcomes.[15]
-
Clinical Scoring & Disease Course
Question: The clinical scores in my MOG (40-54) model are lower than what is reported for MOG (35-55). Is this expected?
Answer: Yes, this can be expected. While MOG (40-54) is encephalitogenic, some studies show it may induce a slightly less severe disease course compared to MOG (35-55).
-
Scientific Rationale: MOG (35-55) is a potent CD4+ T cell epitope that drives a strong Th1 and Th17 response, which are the primary mediators of classic EAE pathology.[2] MOG (40-54) also activates CD4+ T cells, but it is also a recognized CD8+ T cell epitope.[1][16] The role of CD8+ T cells in EAE is complex; while some studies suggest a pathogenic role, others indicate they may have regulatory functions that could temper the disease severity.[17][18][19][20][21] Therefore, a slightly attenuated clinical score with MOG (40-54) may reflect this more complex interplay of T cell subsets.
-
Comparative Data: One study directly comparing the peptides in C57BL/6 mice reported a disease incidence of 80-90% for both MOG (35-55) and MOG (40-54), with a similar day of onset and maximum severity. However, another peptide, MOG (44-54), which also binds to MHC class I, showed a much lower incidence (30%) and milder disease.[16] This highlights the sensitivity of the model to the specific peptide sequence.
Question: My scoring seems subjective. How can I ensure consistency?
Answer: Consistent and blinded scoring is the cornerstone of reliable EAE data.
-
Solution: Implement a standardized scoring system and ensure all personnel are trained on it. It is highly recommended to have two independent, blinded observers score the animals daily. Any discrepancies can then be discussed and a consensus score reached. Daily weighing of the animals is also a valuable objective measure, as weight loss typically correlates with disease onset and severity.[4]
III. Visual Protocols & Data
Workflow for Chronic Progressive EAE Induction with MOG (40-54)
Caption: Experimental workflow for MOG (40-54) EAE induction.
Immunological Cascade in MOG-Induced EAE
Caption: Pathogenic cascade of MOG (40-54) induced EAE.
Data Summary: Comparing MOG Peptides for EAE Induction
| Feature | MOG (35-55) | MOG (40-54) | MOG (44-54) |
| Primary T Cell Target | CD4+ | CD4+ and CD8+ | CD8+ |
| Typical Incidence | 80-100%[4] | 80-90%[16] | 30%[16] |
| Typical Day of Onset | 9-14 days[4] | 14-16 days[16] | 18-20 days[16] |
| Typical Max. Severity | Score 2.5 - 4.0[4][16] | Score 2.0 - 4.0[16] | Score 1.0 - 2.0[16] |
| Disease Course | Chronic Progressive[4][6] | Chronic Progressive | Mild/Transient |
Data compiled from studies in C57BL/6 mice. Actual results may vary based on specific protocol and laboratory conditions.
IV. Detailed Protocols
Protocol: Preparation of MOG (40-54)/CFA Emulsion
-
Reconstitute MOG (40-54): Aseptically reconstitute lyophilized MOG (40-54) peptide (sequence: YRSPFSRVVHLYRNG) in sterile, endotoxin-free PBS to a final concentration of 2 mg/mL. Vortex briefly and ensure the peptide is fully dissolved.
-
Prepare CFA: If not pre-mixed, supplement Complete Freund's Adjuvant with Mycobacterium tuberculosis (H37Ra) to a final concentration of 4 mg/mL. Mix thoroughly by vortexing.
-
Emulsification (Two-Syringe Method):
-
Using sterile technique, draw equal volumes of the MOG (40-54) solution and the CFA into two separate Luer-lock syringes.
-
Connect the two syringes with a Luer-lock emulsifying needle or a three-way stopcock.
-
Forcefully pass the mixture back and forth between the syringes for at least 20-30 minutes. The mixture will become progressively more viscous and opaque.
-
The process is complete when a thick, white, stable emulsion is formed.
-
-
Quality Control: Perform the "drop test" by expelling a small drop of the emulsion into a beaker of cold water. The drop should remain intact.
-
Storage: Use the emulsion immediately for best results. If necessary, it can be stored at 4°C for up to 3 weeks, but should be re-emulsified by passing it between two syringes before use.[7]
Protocol: Standard EAE Clinical Scoring
Score animals daily at the same time of day. Handle mice gently to assess their true level of disability.
| Score | Clinical Signs |
| 0 | No overt signs of disease. |
| 0.5 | Tip of tail is limp. |
| 1.0 | Limp tail. |
| 1.5 | Limp tail and hind limb weakness (wobbly gait). |
| 2.0 | Limp tail and definite hind limb weakness (one foot dragging). |
| 2.5 | Limp tail and dragging of both hind legs. |
| 3.0 | Complete paralysis of both hind limbs. |
| 3.5 | Complete hind limb paralysis and partial front limb paralysis. |
| 4.0 | Complete paralysis of all four limbs. |
| 5.0 | Moribund state or death due to EAE. |
This scoring system may be adapted, but should be applied consistently throughout a study. Intermediate scores (e.g., 0.5, 1.5) are often used to provide more granular data.[16]
V. Frequently Asked Questions (FAQs)
Q1: Can I use a different mouse strain with MOG (40-54)? The encephalitogenic potential of MOG peptides is highly dependent on the MHC haplotype of the mouse strain. MOG (40-54) has been shown to be effective in H-2b strains like C57BL/6.[1][22] Its efficacy in other strains is not well-documented and would require empirical validation.
Q2: My mice are developing severe skin lesions at the injection site. What should I do? This is likely due to an overly aggressive inflammatory response to the CFA. You can try reducing the concentration of Mycobacterium tuberculosis in your CFA preparation or reducing the total injection volume while maintaining the same total dose of MOG peptide. Ensure injections are truly subcutaneous to minimize local inflammation.
Q3: Is a chronic progressive course guaranteed with MOG (40-54) in C57BL/6 mice? The C57BL/6 strain immunized with MOG peptides typically develops a non-relapsing, chronic progressive disease.[4][5][6] However, the exact disease course can be influenced by many factors, including the specific substrain of C57BL/6 mice, the specific protocol used, and environmental factors. While a chronic progressive course is the expected outcome, some variability is always possible.
Q4: What is the expected mortality rate in this model? With optimized protocols, the mortality rate should be low. However, if animals reach a score of 4.0 (complete paralysis of all four limbs), they may have difficulty accessing food and water and can decline rapidly. At this stage, providing nutritional support (e.g., moistened food pellets on the cage floor, hydrogel packs) is critical. Humane endpoints should be clearly defined in your animal use protocol, and animals reaching a moribund state (score 5.0) should be euthanized.
VI. References
-
Yogev, N., & Miller, A. (2009). Immune regulatory CNS-reactive CD8+ T cells in experimental autoimmune encephalomyelitis. Journal of Autoimmunity.
-
Huseby, E. S., Liggitt, D., Brabb, T., Schnabel, B., Ohlen, C., & Goverman, J. (2001). A Pathogenic Role for Myelin-Specific Cd8+ T Cells in a Model for Multiple Sclerosis. The Journal of Experimental Medicine.
-
Jiang, H., Zhang, S. I., & Pernis, B. (1992). Role of CD8+ T cells in murine experimental allergic encephalomyelitis. Science.
-
Sun, D., Whitaker, J. N., & Ransohoff, R. M. (2003). Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8+ MOG-specific T cells on oligomeric MHC class I molecules. International Immunology.
-
McCullough, C., King, C., & Crockett, R. M. (2010). Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. Journal of Neuroimmunology.
-
Larochelle, C., & Prat, A. (2015). Encephalitogenic and regulatory CD8 T cells in multiple sclerosis and its animal models. Frontiers in Immunology.
-
Haines, J. D., & T-cell/APC Dialogue, A. (n.d.). Role of CD8⁺ T-cells in MS/EAE. ResearchGate.
-
Zamvil, S. S., & Steinman, L. (2019). Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE. Neurology Neuroimmunology & Neuroinflammation.
-
Hasselmann, J., et al. (2017). Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair. Journal of Visualized Experiments.
-
Lyons, J. A., Ramsbottom, M. J., & Cross, A. H. (2019). Experimental Autoimmune Encephalomyelitis in Mice. Current Protocols in Immunology.
-
Vogelsang, A., et al. (2022). An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice. Journal of Neuroscience Methods.
-
Delarasse, C., et al. (2003). Myelin/oligodendrocyte glycoprotein–deficient (MOG-deficient) mice reveal lack of immune tolerance to MOG in wild-type mice. The Journal of Clinical Investigation.
-
Pei, W., et al. (2018). Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE mice by a tolerogenic nanoparticle. International Journal of Nanomedicine.
-
Slavin, A., et al. (1997). Induction of EAE in mice with recombinant human MOG, and treatment of EAE with a MOG peptide. Journal of Neuroimmunology.
-
Recks, M. S., et al. (2022). Attenuating the experimental autoimmune encephalomyelitis model improves preclinical evaluation of candidate multiple sclerosis therapeutics. Journal of Neuroinflammation.
-
Garay, L., et al. (2009). Protective effects of progesterone administration on axonal pathology in mice with experimental autoimmune encephalomyelitis. Brain Research.
-
Cryan, J. F., & O'Riordan, K. J. (2024). A Defined Diet Combined with Sonicated Inoculum Provides a High Incidence, Moderate Severity Form of Experimental Autoimmune Encephalomyelitis (EAE). ACS Chemical Neuroscience.
-
Biocytogen. (n.d.). Multiple Sclerosis (EAE) Mouse Models. Retrieved from [Link]
-
Brines, M., & Cerami, A. (2016). Erythropoietin-derived short peptide and its mimics as immuno/inflammatory modulators. Google Patents.
-
Vogelsang, A., et al. (2022). An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice. ResearchGate.
-
peptides&elephants. (n.d.). MOG 40-54. Retrieved from [Link]
-
He, B., et al. (2010). Repetitive Pertussis Toxin Promotes Development of Regulatory T Cells and Prevents Central Nervous System Autoimmune Disease. PLOS ONE.
-
Devaux, B., & Smilek, D. (n.d.). FIGURE 5. Treatment of thr-MOG-induced EAE in (PL/J SJL)F 1 mice. ResearchGate.
-
Legroux, L., et al. (2020). Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions. Frontiers in Immunology.
-
Weissert, R., et al. (1998). MHC Haplotype-dependent Regulation of MOG-induced EAE in Rats. The Journal of Clinical Investigation.
-
Kalpatsanidis, I., & Tselios, T. (2022). Recent Advances in Antigen-Specific Immunotherapies for the Treatment of Multiple Sclerosis. Pharmaceutics.
-
Taconic Biosciences. (n.d.). EAE Mouse Models for MS: Induction Methods & Strain Insights. Retrieved from [Link]
-
Various Authors. (2016). What is the durability of MOG peptide-adjuvant emulsion? ResearchGate.
-
Various Authors. (2023). Why my EAE induction is not working? ResearchGate.
-
Backstrom, T. (2020). Re: Could anyone give me some details about how to make good MOG and CFA emulsion? ResearchGate.
Sources
- 1. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Autoimmune Encephalomyelitis Is Successfully Controlled by Epicutaneous Administration of MOG Plus Vitamin D Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOG 40-54 | 1 mg | EP09868_1 [peptides.de]
- 9. Attenuating the experimental autoimmune encephalomyelitis model improves preclinical evaluation of candidate multiple sclerosis therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A comprehensive overview of tolerogenic vaccine adjuvants and their modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Immune regulatory CNS-reactive CD8+ T cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. Role of CD8+ T cells in murine experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Encephalitogenic and regulatory CD8 T cells in multiple sclerosis and its animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. neurology.org [neurology.org]
Technical Support Center: Troubleshooting Low T Cell Responses to In Vitro MOG (40-54) Stimulation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with in vitro T cell stimulation using the Myelin Oligodendrocyte Glycoprotein (MOG) 40-54 peptide. This guide is designed to provide in-depth troubleshooting for common issues, particularly low or absent T cell responses, that you may encounter during your experiments. Our approach is rooted in explaining the causality behind experimental choices to empower you to diagnose and resolve issues effectively.
FAQs: Quick Answers to Common Problems
Q1: What is the optimal concentration of MOG (40-54) peptide to use for T cell stimulation?
The optimal concentration of MOG (40-54) peptide can vary depending on the specific T cell population and the experimental readout. However, a good starting point is a concentration range of 10-50 µg/mL.[1][2][3] Some studies have shown dose-dependent responses, so it is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[2]
Q2: What is the best way to store and handle the MOG (40-54) peptide?
For long-term storage, lyophilized MOG (40-54) peptide should be stored at -20°C or colder.[4][5][6][7] Once reconstituted, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7] Peptide solutions are generally stable for a few weeks at -20°C.[7]
Q3: Which T cell subsets are expected to respond to MOG (40-54)?
The MOG (40-54) peptide contains epitopes that can be presented by both MHC class I and class II molecules, and therefore can stimulate both CD8+ and CD4+ T cells, respectively.[8][9][10][11] The dominant responding subset can depend on the genetic background of the mice from which the T cells are derived and the specific experimental conditions.
Q4: How long should I stimulate the T cells with the MOG (40-54) peptide?
The duration of stimulation depends on the desired readout. For early activation markers like CD69, a shorter stimulation of 6-24 hours may be sufficient.[12] For proliferation assays, a longer incubation of 3 to 7 days is typically required.[1][13] For cytokine production, a 2-3 day stimulation is a common timeframe.[1]
Troubleshooting Guide: Addressing a Low T Cell Response
A low or absent T cell response to MOG (40-54) stimulation can be frustrating. This guide will walk you through a logical troubleshooting process, from the initial components of your experiment to the final readout.
Section 1: Reagent and Component Validation
The foundation of any successful in vitro T cell stimulation experiment lies in the quality and proper handling of your reagents.
Issue: Suspected Problem with the MOG (40-54) Peptide
A common culprit for a failed T cell stimulation is a problem with the antigenic peptide itself.
Troubleshooting Steps:
-
Verify Peptide Storage and Handling: Confirm that the lyophilized peptide was stored at -20°C or colder and that reconstituted aliquots have not been subjected to multiple freeze-thaw cycles.[4][5][6][7]
-
Check Peptide Purity and Sequence: If possible, verify the purity and sequence of the peptide with the manufacturer's certificate of analysis. The correct sequence for MOG (40-54) is YRSPFSRVVHLYRNG.[4][14]
-
Perform a Dose-Response Experiment: To ensure you are using an optimal concentration, perform a dose-response experiment with a range of peptide concentrations (e.g., 1, 10, 25, 50 µg/mL).[2] This will help determine if the initial concentration was too low.
Issue: Suboptimal Antigen Presenting Cells (APCs)
T cells require professional APCs to efficiently recognize peptide antigens.
Troubleshooting Steps:
-
Assess APC Viability and Function: Ensure that your APCs (e.g., irradiated splenocytes) are viable and functional.[8] A simple viability stain like Trypan Blue can be used.
-
Optimize T Cell to APC Ratio: The ratio of T cells to APCs is critical. A common starting ratio is 1:1 or 1:2 (T cell:APC). Titrate this ratio to find the optimal condition for your experiment.
-
Consider Alternative APCs: If you are using a purified T cell population, you must add a source of APCs. Irradiated, T cell-depleted splenocytes are a standard choice.[8]
Section 2: Cell Culture and Stimulation Conditions
The in vitro environment plays a crucial role in T cell survival, activation, and proliferation.
Issue: Poor T Cell Viability in Culture
Low T cell viability will inevitably lead to a weak or absent response.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Overcrowding can lead to nutrient depletion and accumulation of toxic metabolites.[15] Conversely, too low a density can result in insufficient cell-cell contact. Follow recommended seeding densities for your culture plates.
-
Use High-Quality Culture Medium and Supplements: Ensure your culture medium (e.g., RPMI 1640) is fresh and properly supplemented with L-glutamine, antibiotics, and fetal bovine serum (FBS). The quality of FBS can significantly impact T cell viability and function; consider testing different lots.
-
Maintain Sterile Technique: Contamination with bacteria or fungi can quickly kill your T cells.[15] Always use sterile techniques and regularly check your cultures for signs of contamination.
-
Supplement with Cytokines for Long-Term Cultures: For experiments lasting longer than a few days, the addition of cytokines like Interleukin-2 (IL-2) is often necessary to support T cell survival and proliferation.[15][16][17]
Workflow for In Vitro T Cell Stimulation
Caption: A generalized workflow for in vitro T cell stimulation with MOG (40-54) peptide.
Section 3: Assay-Specific Troubleshooting
The method you use to measure the T cell response can also be a source of error.
Issue: Low Signal in Proliferation Assays (CFSE or [3H]-Thymidine)
Proliferation is a key indicator of a successful T cell response.
Troubleshooting Steps:
-
Optimize Stimulation Duration: T cell proliferation takes time. Ensure you are incubating your cultures long enough (typically 3-7 days) for multiple rounds of cell division to occur.[1][13]
-
Include a Positive Control: A potent, non-specific stimulus like anti-CD3/CD28 antibodies or a mitogen like Concanavalin A will help you validate that your T cells are capable of proliferating and that your assay is working correctly.
-
For CFSE Assays, Check Initial Staining: Ensure that your initial CFSE staining is bright and uniform. Poor staining will make it difficult to resolve distinct peaks of proliferation.
-
For [3H]-Thymidine Assays, Pulse at the Right Time: Add the [3H]-thymidine for the last 18-24 hours of the culture period to label cells that are actively synthesizing DNA.
Issue: Low Cytokine Production (e.g., IFN-γ, GM-CSF)
Cytokine secretion is another important functional readout of T cell activation.
Troubleshooting Steps:
-
Check Stimulation Time: The kinetics of cytokine production can vary. Consider harvesting supernatants at different time points (e.g., 24, 48, 72 hours) to capture the peak of production.
-
Use a Protein Transport Inhibitor for Intracellular Staining: If you are measuring intracellular cytokines by flow cytometry, you must add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of the culture to allow cytokines to accumulate within the cells.[18]
-
Include a Positive Control: Stimulate a separate well of cells with a strong stimulus like PMA and Ionomycin to confirm that your T cells can produce cytokines and that your detection method (e.g., ELISA, flow cytometry staining) is working.[18]
Key Experimental Parameters for T Cell Stimulation
| Parameter | Recommended Range | Rationale |
| MOG (40-54) Peptide Concentration | 10 - 50 µg/mL | Ensures sufficient antigen availability for T cell receptor engagement.[1][2][3] |
| T Cell Seeding Density (96-well plate) | 1-2 x 10^5 cells/well | Prevents overcrowding and nutrient depletion.[1] |
| T Cell:APC Ratio | 1:1 to 1:2 | Provides adequate antigen presentation for T cell activation.[8] |
| Incubation Time (Proliferation) | 3 - 7 days | Allows for multiple rounds of cell division.[1][13] |
| Incubation Time (Cytokine Production) | 24 - 72 hours | Captures the peak of cytokine secretion.[1] |
Section 4: Advanced Troubleshooting and Considerations
If you have addressed the common issues above and are still experiencing a low T cell response, consider these more advanced possibilities.
Issue: T Cell Anergy or Exhaustion
Repeated or chronic stimulation can lead to T cell anergy (unresponsiveness) or exhaustion.
Troubleshooting Steps:
-
Rest Your T Cells: If you are working with T cell lines that have been repeatedly stimulated, they may have become anergic. Resting the cells in the absence of antigen for a period may help restore their responsiveness.
-
Assess Expression of Exhaustion Markers: Use flow cytometry to check for the expression of exhaustion markers like PD-1, TIM-3, and LAG-3 on your T cells.
Logical Troubleshooting Flowchart
Caption: A step-by-step flowchart for troubleshooting low T cell responses.
By systematically working through these troubleshooting guides, you can identify and resolve the most common issues that lead to a low T cell response to in vitro MOG (40-54) stimulation. Remember that biological variability is inherent in these experiments, and optimization is key to achieving robust and reproducible results.
References
-
GenScript. (n.d.). MOG (40-54). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Direct modulation of myelin-autoreactive cD4+ and cD8+ T cells in eae mice by a tolerogenic. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-recognition of the myelin peptide MOG 40 -54 by OT-1 T cells. Retrieved from [Link]
-
Sun, D., Whitaker, J. N., & Van Kaer, L. (2003). Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8+ MOG-specific T cells on oligomeric MHC class I molecules. International Immunology, 15(2), 261-269. Retrieved from [Link]
-
Kaneko, K., et al. (2021). CD4-Positive T-Cell Responses to MOG Peptides in MOG Antibody-Associated Disease. Journal of Clinical Medicine, 10(16), 3538. Retrieved from [Link]
- Google Patents. (n.d.). US9765128B2 - Erythropoietin-derived short peptide and its mimics as immuno/inflammatory modulators.
-
Mueller, Y. M., et al. (2003). Long-term proliferation and survival of in vitro-activated T cells is dependent on Interleukin-2 receptor signalling but not on the high-affinity IL-2R. Scandinavian Journal of Immunology, 58(5), 522-532. Retrieved from [Link]
-
Kirk, C. J., et al. (2008). Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. Journal of Neuroinflammation, 5, 50. Retrieved from [Link]
-
ResearchGate. (n.d.). Increased frequencies of MOG antigen-specific CD4 + and CD8 + T cells in lymph nodes during the EAE process. Retrieved from [Link]
-
Frontiers. (n.d.). Recognition of a high affinity MHC class I-restricted epitope of myelin oligodendrocyte glycoprotein by CD8 + T cells derived from autoantigen-deficient mice. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of an in Vitro Peptide-Stimulated T Cell Assay to Evaluate Immune Effects by Cannabinoid Compounds. Retrieved from [Link]
-
Digital Commons@Becker. (n.d.). Bhlhe40 controls cytokine production by T cells and is essential for pathogenicity in autoimmune neuroinflammation. Retrieved from [Link]
-
Li, M., et al. (2018). Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE mice by a tolerogenic nanoparticle co-carrying myelin peptide-loaded major histocompatibility complexes, CD47 and multiple regulatory molecules. International Journal of Nanomedicine, 13, 3847-3863. Retrieved from [Link]
-
Kremer, D., et al. (2015). Cross-Recognition of a Myelin Peptide by CD8+ T Cells in the CNS Is Not Sufficient to Promote Neuronal Damage. Journal of Neuroscience, 35(12), 4899-4912. Retrieved from [Link]
-
International Journal of Nanomedicine. (2018). Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE. Retrieved from [Link]
-
Akadeum Life Sciences. (2021). Primary T Cell Culture and T Cell Expansion Protocol. Retrieved from [Link]
-
Investigative Ophthalmology & Visual Science. (2001). Myelin/Oligodendrocyte Glycoprotein–Specific T-Cells Induce Severe Optic Neuritis in the C57Bl/6 Mouse. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro proliferation of MOG peptide-specific T cells isolated from pooled spleens. Retrieved from [Link]
-
PubMed. (2021). Long-term in vitro expansion ensures increased yield of central memory T cells as perspective for manufacturing challenges. Retrieved from [Link]
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]
-
Oxford Academic. (2004). Tolerance induction by molecular mimicry: prevention and suppression of experimental autoimmune encephalomyelitis with the milk protein butyrophilin. Retrieved from [Link]
-
PubMed Central. (2010). Pathogenic MOG-reactive CD8+ T cells require MOG-reactive CD4+ T cells for sustained CNS inflammation during chronic EAE. Retrieved from [Link]
-
PNAS. (2023). T cell deletional tolerance restricts AQP4 but not MOG CNS autoimmunity. Retrieved from [Link]
-
ResearchGate. (n.d.). 121 questions with answers in T CELL PROLIFERATION | Science topic. Retrieved from [Link]
-
MDPI. (2021). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. Retrieved from [Link]
-
National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. innopep.com [innopep.com]
- 5. genscript.com [genscript.com]
- 6. MOG (40-54) | PMG-3962-PI | Biosynth [biosynth.com]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recognition of a High Affinity MHC Class I-Restricted Epitope of Myelin Oligodendrocyte Glycoprotein by CD8+ T Cells Derived from Autoantigen-Deficient Mice [frontiersin.org]
- 11. dovepress.com [dovepress.com]
- 12. CD4-Positive T-Cell Responses to MOG Peptides in MOG Antibody-Associated Disease [mdpi.com]
- 13. Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE mice by a tolerogenic nanoparticle co-carrying myelin peptide-loaded major histocompatibility complexes, CD47 and multiple regulatory molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US9765128B2 - Erythropoietin-derived short peptide and its mimics as immuno/inflammatory modulators - Google Patents [patents.google.com]
- 15. akadeum.com [akadeum.com]
- 16. Long-term proliferation and survival of in vitro-activated T cells is dependent on Interleukin-2 receptor signalling but not on the high-affinity IL-2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term in vitro expansion ensures increased yield of central memory T cells as perspective for manufacturing challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
Minimizing animal-to-animal variation in MOG (40-54) EAE studies
A Guide to Minimizing Animal-to-Animal Variation
Welcome, researchers, to our dedicated resource for troubleshooting and optimizing your Experimental Autoimmune Encephalomyelitis (EAE) studies using the Myelin Oligodendrocyte Glycoprotein (MOG) 40-54 peptide. As a Senior Application Scientist, I understand that variability is one of the most significant challenges in this model. High inter-animal variation can obscure true therapeutic effects, increase the number of animals required, and lead to inconclusive results.[1]
This guide is structured to provide direct answers to common issues and to explain the scientific principles behind our recommended protocols. Our goal is to empower you with the knowledge to conduct more consistent, reproducible, and reliable experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered at different stages of the EAE experiment.
Part 1: Pre-Immunization & Animal Selection
Q1: Which mouse strain, sex, and age should I use for MOG (40-54) EAE to ensure consistency?
A1: This is a critical first step, as the genetic background of the animal is a primary determinant of disease susceptibility and course.[2]
-
Strain: The C57BL/6 mouse is the most commonly used and recommended strain for MOG-induced EAE, as it reliably develops a chronic progressive form of the disease.[3][4][5] Using an inbred strain like C57BL/6 is crucial for minimizing genetic variation, which is a major advantage over outbred stocks where genetic differences can obscure treatment effects.[6]
-
Sex: While both sexes can be used, females often show more consistent and severe disease.[7] Some studies report that despite similar clinical scores, females may exhibit greater cellular infiltration and demyelination.[8] For consistency, it is best practice to use only one sex within a single experiment. If both sexes must be used, they should be balanced across all experimental groups and analyzed separately.
-
Age: The age of the animals at immunization significantly impacts disease severity. Younger mice (around 9-13 weeks old) are generally recommended.[9] Older mice can develop more severe EAE, which might be a confounding factor if not consistent across all groups.[7][10] It is critical to ensure all animals in a study are age-matched.
Q2: How important are housing and environmental conditions?
A2: Extremely important. Environmental factors, including stress and the gut microbiome, can significantly influence EAE susceptibility and severity.[11]
-
Acclimation: Animals must be acclimated to your facility for at least one week prior to immunization to reduce stress.[9] Stress from transport or new environments can suppress the immune response and lead to lower EAE incidence.[12]
-
Housing Density: House mice in small groups (4 to 6 per cage is typical) to minimize stress.[9] Overcrowding can be a significant stressor.
-
Microbiome: The composition of the gut microbiota has been shown to modulate EAE severity.[3] To minimize variation from this source, obtain all animals for a single study from the same vendor and barrier facility at the same time. Avoid changes in diet, as this can alter the microbiome.[1] Germ-free animals, for instance, do not develop EAE, highlighting the microbiome's critical role.[3]
Part 2: The Immunization Procedure
Q3: My MOG/CFA emulsion quality seems inconsistent. What is the correct way to prepare it?
A3: The quality of the emulsion is arguably the most critical technical step for successful and consistent EAE induction. An unstable emulsion will fail to create a proper depot for the antigen, leading to a weak or absent immune response.
The key is to create a stable water-in-oil emulsion. The MOG peptide is in an aqueous solution (water), and the Complete Freund's Adjuvant (CFA) is oil-based.
-
Protocol for Emulsion Preparation:
-
Ensure both the MOG peptide solution and the CFA are chilled on ice before you begin.[13]
-
Use two glass syringes connected by a stopcock or luer-lock connector.[13] Avoid plastic syringes, as the CFA can degrade them.
-
Draw the MOG solution into one syringe and an equal volume of CFA into the other.
-
Force the contents back and forth between the syringes rapidly and repeatedly. This process requires significant force. Continue for at least 10-20 minutes.
-
Self-Validation Check: Test the emulsion's stability by dropping a small amount into a beaker of cold water. A stable emulsion will form a single, cohesive drop that does not disperse.[12][13] If it spreads or dissipates, the emulsion is not ready and you must continue mixing.
-
-
Causality: A stable emulsion creates a subcutaneous depot from which the MOG antigen is released slowly, allowing for sustained presentation to the immune system. This is essential for priming the myelin-specific T cells that will later migrate to the central nervous system (CNS).[5]
Q4: What is the role of Pertussis Toxin (PTX), and how can I ensure its proper administration?
A4: Pertussis Toxin is a critical component that acts as an additional adjuvant and, more importantly, facilitates the entry of pathogenic T cells across the blood-brain barrier.[2][9] Inconsistent PTX activity or administration is a major source of variability.
-
Dosage and Potency: PTX potency can vary between lots.[7] It is crucial to use the dose recommended by the supplier for your specific mouse strain and to use the same lot for an entire study.[9] Some suppliers offer kits with pre-titrated PTX doses to help control severity.[14]
-
Administration: PTX is typically administered intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 1).[1][9] Be precise with the timing and injection volume.
Part 3: Post-Immunization & Clinical Scoring
Q5: How can my lab standardize clinical scoring to reduce inter-observer variability?
A5: Scoring is inherently subjective, making it a prime candidate for introducing variability. The key to consistency is a well-defined scoring system, rigorous training, and blinded observation.[15]
-
Standardized Scoring Scale: All observers must use the exact same scale. We recommend the following standard 0-5 scale, which allows for half-point increments for intermediate states.[15][16]
| Score | Clinical Observations |
| 0.0 | No signs of disease. Tail has normal tension.[15] |
| 0.5 | Tip of the tail is limp.[15] |
| 1.0 | Complete limp tail.[15] |
| 1.5 | Limp tail and hind leg inhibition (wobbly gait).[15] |
| 2.0 | Limp tail and definite weakness of hind legs. |
| 2.5 | Limp tail and paralysis of one hind leg. |
| 3.0 | Complete paralysis of both hind legs.[17] |
| 3.5 | Complete hind limb paralysis and weakness in one or both forelimbs. |
| 4.0 | Quadriplegia (paralysis of all four limbs).[17] |
| 5.0 | Moribund state or death.[17] |
-
Blinded Scoring: This is non-negotiable for trustworthy data. The person scoring the animals should be unaware of the treatment groups.[15] This prevents unconscious bias from influencing the scores.
-
Training & Calibration: Before a study begins, all scorers should practice on a cohort of EAE mice together to "calibrate" their scoring. Discuss observations and come to a consensus on borderline cases. Regular re-calibration is also advised.
-
Supportive Care: Consistent supportive care is essential for both animal welfare and data quality.[18] Animals with scores of 3.0 or higher may have difficulty reaching food and water. Provide hydrated food pellets or gel packs on the cage floor and use long-sipper water bottles.[7][19] Bladder expression may be required for paralyzed animals.[7] Inconsistent supportive care can lead to weight loss and other complications that confound the EAE score.
Troubleshooting Guide
Use this guide to diagnose and resolve common problems that lead to high variability or failed EAE induction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Disease Incidence | 1. Unstable MOG/CFA Emulsion: The most common cause. The antigen was not delivered effectively. | - Verify Emulsion Technique: Re-train staff on the two-syringe method. Crucially, perform the water drop test to confirm stability before injection.[12][13] |
| 2. Incorrect PTX Dose/Potency: The PTX lot may have low activity, or the dose was too low for your specific mice.[7] | - Titrate PTX: If you are new to the model, consider titrating the PTX dose to find the optimal concentration for your animals.[20] - Source from a Reliable Vendor: Purchase PTX from a vendor that provides lot-specific potency data (e.g., Hooke Laboratories).[12] | |
| 3. Animal Stress: Mice were stressed before or during immunization, suppressing the immune response.[9][12] | - Ensure Proper Acclimation: Allow at least 7 days for mice to acclimate to the facility.[9] - Refine Handling Technique: Handle mice gently and efficiently to minimize stress. | |
| High Variability in Disease Onset and Severity | 1. Inconsistent Immunization: Variation in injection volume or location (subcutaneous vs. intradermal). | - Standardize Injection Protocol: Ensure all technicians are trained to deliver a consistent subcutaneous injection in the same anatomical location (e.g., flank).[14] |
| 2. Animal Heterogeneity: Differences in age, weight, or microbiome between animals. | - Homogenize Animal Groups: Order all animals for a study from the same vendor, at the same time. Ensure they are tightly age- and weight-matched.[1] House them under identical conditions. | |
| 3. Observer Scoring Differences: Subjectivity in clinical scoring between different people. | - Implement Blinded Scoring: The scorer must not know the treatment groups.[15] - Conduct Group Training: Have all scorers practice and "calibrate" together on non-study animals before the experiment begins. | |
| Disease is Too Severe (leading to premature euthanasia) | 1. PTX Dose is Too High: The dose is causing excessive inflammation and blood-brain barrier permeability. | - Reduce PTX Dose: Lower the amount of PTX administered. A small change can have a large effect on severity.[20] |
| 2. MOG Peptide Dose is Too High: While less common, an excessive antigen dose can sometimes lead to hyper-acute disease. | - Reduce MOG Dose: Consider reducing the MOG peptide concentration in the emulsion. Titration experiments can identify the optimal dose for moderate, consistent disease.[1][20] |
Statistical Considerations
While this guide focuses on minimizing experimental variability, some variation is inevitable. It is crucial to use appropriate statistical methods to analyze EAE data. Clinical scores are ordinal, not continuous, and often do not follow a normal distribution. Therefore, non-parametric tests (e.g., Mann-Whitney U test for comparing two groups) are generally more appropriate than parametric tests like the t-test for analyzing daily scores or peak disease scores.[21][22] For analyzing the entire disease course, comparing the Area Under the Curve (AUC) is a common and robust method.[22]
By carefully controlling the variables outlined in this guide, you can significantly reduce noise, enhance the statistical power of your experiments, and generate more robust and translatable data in your research.
References
- Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS). (URL: )
-
Constantinescu, C. S., et al. (2011). Experimental In Vivo Models of Multiple Sclerosis: State of the Art. Journal of Neuroimmunology, 231(1-2), 1-12. (URL: [Link])
-
't Hart, B. A., et al. (2005). Statistical analysis of data from studies on experimental autoimmune encephalomyelitis. Journal of Neuroimmunology, 170(1-2), 71-84. (URL: [Link])
-
Kohl, K. D., & Rohlf, K. (2022). Advantages and limitations of experimental autoimmune encephalomyelitis in breaking down the role of the gut microbiome in multiple sclerosis. Frontiers in Immunology, 13, 1007421. (URL: [Link])
- Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents. (URL: )
- Statistical analysis of data from studies on experimental autoimmune encephalomyelitis. (URL: )
-
Scoring for Multiple Sclerosis Studies - Inotiv. (URL: [Link])
-
Lee, Y., et al. (2003). Statistical method for analysis of the disease curve in animals with experimental autoimmune encephalomyelitis. Journal of Biopharmaceutical Statistics, 13(1), 141-158. (URL: [Link])
- WVU IACUC Model Guidance Sheet: Experimental Autoimmune Encephalitis (EAE). (URL: )
- A Defined Diet Combined with Sonicated Inoculum Provides a High Incidence, Moderate Severity Form of Experimental Autoimmune Encephalomyelitis (EAE). (URL: )
- Sex differences in EAE reveal common and distinct cellular and molecular components. (URL: )
- Enhancing the Ability of Experimental Autoimmune Encephalomyelitis to Serve as a More Rigorous Model of Multiple Sclerosis through Refinement of the Experimental Design. (URL: )
-
Characteristics of EAE disease in young versus aged mice. (URL: [Link])
-
Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair. (URL: [Link])
-
Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8 + MOG‐specific T cells on oligomeric MHC class I molecules. (URL: [Link])
-
Care of EAE Mice | UCLA Research Safety & Animal Welfare Administration. (URL: [Link])
-
Translational insights from EAE models: decoding MOGAD pathogenesis and therapeutic innovation. (URL: [Link])
-
I have a problem with inducing EAE in mouse. What could I do? - ResearchGate. (URL: [Link])
-
Attenuating the experimental autoimmune encephalomyelitis model improves preclinical evaluation of candidate multiple sclerosis therapeutics. (URL: [Link])
-
Experimental Autoimmune Encephalomyelitis (EAE) Models - Charles River Laboratories. (URL: [Link])
- EAE Induction by Active Immunization in C57BL/6 Mice Recommended protocol for use with Hooke Kit™ MOG35-55/CFA Emulsion PTX. (URL: )
- Establishment and Evaluation of Experimental Autoimmune Encephalomyelitis (EAE) Model. (URL: )
-
Mouse models of Multiple Sclerosis (MS) - Experimental Autoimmune Encephalomyelitis (EAE) - Redoxis. (URL: [Link])
- P7 EAE protocol - Karine SERRE, PhD. (URL: )
-
Emerging Therapeutics for Immune Tolerance: Tolerogenic Vaccines, T cell Therapy, and IL-2 Therapy. (URL: [Link])
-
Translational insights from EAE models: decoding MOGAD pathogenesis and therapeutic innovation. (URL: [Link])
-
Reducing suffering in experimental autoimmune encephalomyelitis (EAE). (URL: [Link])
-
The choice of animal model and reduction. (URL: [Link])
-
Experimental Autoimmune Encephalomyelitis in the Mouse | Request PDF. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Advantages and limitations of experimental autoimmune encephalomyelitis in breaking down the role of the gut microbiome in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and Evaluation of Experimental Autoimmune Encephalomyelitis (EAE) Model - Oreate AI Blog [oreateai.com]
- 5. redoxis.se [redoxis.se]
- 6. The choice of animal model and reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. Sex differences in EAE reveal common and distinct cellular and molecular components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. immunology.kserre.net [immunology.kserre.net]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 16. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Rat EAE scoring [hookelabs.com]
- 17. inotiv.com [inotiv.com]
- 18. Reducing suffering in experimental autoimmune encephalomyelitis (EAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 20. Attenuating the experimental autoimmune encephalomyelitis model improves preclinical evaluation of candidate multiple sclerosis therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Statistical analysis of data from studies on experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of T Cell Responses to MOG (40-54) and Alternative MOG Peptides: A Guide for Neuroimmunology Researchers
Introduction: The Central Role of MOG Peptides in Modeling Autoimmune Demyelination
Myelin Oligodendrocyte Glycoprotein (MOG) is a critical autoantigen in the study of central nervous system (CNS) autoimmune diseases like multiple sclerosis (MS). Experimental Autoimmune Encephalomyelitis (EAE), the predominant animal model for MS, is frequently induced by sensitizing susceptible mouse strains, such as the C57BL/6 (H-2b), with MOG protein or its immunogenic peptides.[1][2] The T cell response to these peptides is paramount, as it orchestrates the inflammatory cascade leading to demyelination and neurological deficits.
For years, the MOG (35-55) peptide has been the workhorse for inducing EAE, primarily due to its potent encephalitogenic properties mediated by CD4+ T helper (Th) cells.[3] Within this immunodominant sequence lies the core epitope MOG (40-48), which is essential for T cell recognition.[4] This guide provides an in-depth comparison of the T cell response elicited by a key truncated peptide, MOG (40-54), against other relevant MOG peptides, including the canonical MOG (35-55), other fragments of this region, and newly identified epitopes in the transmembrane and cytoplasmic domains. Understanding these differential responses is crucial for refining disease models and developing targeted immunotherapies.
The Immunological Landscape: MOG (35-55) and its Derivatives
The T cell response to MOG is not monolithic; subtle changes in peptide length and sequence can dramatically alter the resulting immune reaction, including the balance between CD4+ and CD8+ T cell activation and the ultimate encephalitogenicity.
MOG (40-54): A Potent Encephalitogenic Core
The MOG (40-54) peptide, a 15-mer, retains the core CD4+ epitope and is highly effective at inducing EAE. Studies directly comparing it with the longer MOG (35-55) peptide in C57BL/6 mice show that it induces a comparable incidence of paralysis (80-90%) and disease severity.[1][5] This peptide is capable of stimulating strong proliferative responses from T cells both in vivo and in vitro.[1] Furthermore, MOG (40-54) has been shown to induce robust CD4+ T cell infiltration into the CNS.[5] Interestingly, this peptide can also be recognized by CD8+ T cells, highlighting a dual stimulatory capacity that may contribute to its potent pathogenicity.[1][6]
MOG (35-55): The Gold Standard with Broader Epitopes
The full MOG (35-55) peptide is the most widely used immunogen. It encompasses not only the primary CD4+ epitope (40-48) but also at least two distinct CD8+ T cell epitopes: MOG (37-46) and MOG (44-54).[7] This broader epitope profile means that immunization with MOG (35-55) activates a more diverse population of T cells compared to shorter fragments. The resulting EAE is largely mediated by CD4+ T cells, particularly Th1 and Th17 cells.[3][7] The model induced by this peptide is considered T-cell-centric, as B-cell depleting agents have been shown to have minimal therapeutic effect, unlike in models induced with the full MOG protein.[3][8]
MOG (44-54): A Weaker Inducer with Retained CD8+ Binding
When the MOG peptide is further truncated to the 11-mer MOG (44-54), its ability to induce EAE is dramatically reduced. In one study, only 30% of mice immunized with MOG (44-54) developed clinical EAE, compared to 80-90% for MOG (35-55) and MOG (40-54).[1] This peptide elicits a weaker T cell proliferative response, suggesting that residues 40-43 are critical for robust T cell activation.[1] Despite its reduced encephalitogenicity, MOG (44-54) retains the ability to bind to MHC class I molecules and be recognized by MOG-specific CD8+ T cells, though the avidity of this interaction is lower than for other epitopes like MOG (37-46).[1][7] This demonstrates a crucial concept: MHC binding and T cell recognition do not always correlate directly with pathogenic potential.
Beyond the Extracellular Domain: Novel Immunodominant Epitopes
Research has traditionally focused on the extracellular domain of MOG. However, recent studies have revealed potent, immunodominant T cell epitopes within the transmembrane and cytoplasmic regions of the protein, challenging the singular focus on the 35-55 sequence.
MOG (119-132): A Transmembrane Epitope Rivaling MOG (35-55)
A surprising discovery was the identification of MOG (119-132), a peptide within the transmembrane domain, as a highly encephalitogenic epitope in C57BL/6 mice.[9][10] Immunization with MOG (119-132) induces EAE with a potency comparable to MOG (35-55).[9][10] Critically, when mice are immunized with the full-length native MOG protein, the frequency of T cells responding to MOG (119-132) is significantly higher than the frequency of those responding to MOG (35-55).[9][10] This finding establishes MOG (119-132) as a physiologically immunodominant epitope and suggests that focusing solely on MOG (35-55) may provide an incomplete picture of MOG-directed autoimmunity. T cells specific for this epitope produce both Th1 and Th17 cytokines and can successfully transfer disease to naïve recipients.[9]
Comparative Data Summary
The following table summarizes the key comparative performance indicators for the discussed MOG peptides in the C57BL/6 EAE model.
| Peptide | Sequence Region | Primary T Cell Target | EAE Incidence | Maximum EAE Severity (Grade 1-5) | T Cell Proliferation | Key Cytokine Profile |
| MOG (35-55) | Extracellular | CD4+ (Th1/Th17), CD8+ | 9/10 (90%)[1] | 2-4[1] | Strong | IFN-γ, IL-17 |
| MOG (40-54) | Extracellular | CD4+, CD8+ | 8/10 (80%)[1] | 2-4[1] | Strong[1] | IFN-γ, IL-17 |
| MOG (44-54) | Extracellular | CD8+ | 3/10 (30%)[1] | 1-2[1] | Weaker[1] | Lower IFN-γ |
| MOG (119-132) | Transmembrane | CD4+ (Th1/Th17) | Potent (Comparable to 35-55)[9] | Not specified | Strong | IFN-γ, IL-17[11] |
Visualizing Experimental and Biological Frameworks
To better understand the relationships between these peptides and the workflows used to study them, the following diagrams are provided.
Caption: Logical relationship of key MOG peptides.
Caption: T cell recognition of a MOG peptide presented by an APC.
Methodologies: Protocols for Assessing T Cell Responses
Accurate comparison of MOG peptide immunogenicity relies on robust and standardized assays. Below are detailed protocols for fundamental techniques used to quantify T cell activation, proliferation, and cytokine secretion.
Experimental Workflow Overview
The general process for evaluating T cell responses ex vivo follows a consistent path from immunization to data analysis.
Caption: Standard workflow for analyzing MOG-specific T cell responses.
Protocol 1: T Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the proliferation of T cells in response to antigen re-stimulation, a hallmark of an effective recall response.
-
Cell Preparation: Isolate splenocytes and/or lymph node cells from MOG peptide-immunized mice 10 days post-immunization. Enrich for T cells by passing them through a nylon wool column.[1]
-
Antigen Presenting Cells (APCs): Prepare a single-cell suspension of splenocytes from a naïve, syngeneic mouse. Irradiate the cells (e.g., 3000 rads) to prevent their proliferation while maintaining their function as APCs.
-
Co-culture Setup: In a 96-well flat-bottom plate, seed 2 x 10⁵ irradiated APCs per well. Add the MOG peptide of interest at an optimal concentration (e.g., 20 µg/mL).[1]
-
T Cell Addition: Add 4 x 10⁵ enriched T cells to each well. Culture for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Radiolabeling: For the final 6-18 hours of culture, add 1.0 µCi of [³H]thymidine to each well.
-
Harvesting and Analysis: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Results are typically expressed as a Stimulation Index (SI), calculated as (mean counts per minute of stimulated wells) / (mean counts per minute of unstimulated wells).
Protocol 2: ELISPOT Assay for Cytokine-Secreting Cells
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cells secreting a specific cytokine (e.g., IFN-γ or IL-17) at a single-cell level.[12][13]
-
Plate Preparation: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C. Wash and block the plate to prevent non-specific binding.
-
Cell Plating: Prepare a single-cell suspension from the spleens or lymph nodes of immunized mice. Add cells to the plate at a desired density (e.g., 2.5 x 10⁵ cells/well).[14]
-
Stimulation: Add the MOG peptide (e.g., 1-10 µg/mL) to the appropriate wells.[14] Include a positive control (e.g., PMA/Ionomycin or a peptide pool like CEF) and a negative control (medium only).
-
Incubation: Incubate the plate for 18-48 hours at 37°C, 5% CO₂.[14] During this time, secreted cytokine is captured by the antibody on the membrane immediately surrounding the cell.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate, wash, and then add an enzyme conjugate (e.g., Streptavidin-HRP).
-
Spot Development: Add a substrate that precipitates upon enzymatic cleavage, forming a visible spot at the location of each cytokine-secreting cell.
-
Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader. Results are expressed as spot-forming units (SFU) per million cells.
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric analysis of cytokine production within specific cell subsets (e.g., CD4+ vs. CD8+ T cells).[15][16]
-
Cell Stimulation: In a 24-well plate, stimulate 1 x 10⁷ PBMCs or splenocytes with the desired MOG peptide (e.g., 1-10 µg/mL) for 5-6 hours.[14]
-
Secretion Blockade: After the first 1-2 hours of stimulation, add a protein transport inhibitor like Brefeldin A or Monensin.[14][16] This is a critical step that causes cytokines to accumulate within the Golgi apparatus, making them detectable intracellularly.
-
Surface Staining: Harvest the cells and stain with a viability dye to exclude dead cells from analysis. Then, stain for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) to identify T cell populations.
-
Fixation and Permeabilization: Wash the cells, then fix them with a formaldehyde-based fixation buffer. This cross-links proteins and stabilizes the cell. Following fixation, permeabilize the cell membrane using a saponin- or mild detergent-based buffer, which allows antibodies to access intracellular antigens.
-
Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-IL-17A, anti-TNF-α).
-
Data Acquisition and Analysis: Acquire the samples on a multi-parameter flow cytometer. Analyze the data by first gating on live, singlet cells, then on T cell subsets (e.g., CD3+CD4+), and finally quantifying the percentage of those cells that are positive for the cytokine(s) of interest.
Conclusion and Future Directions
The choice of MOG peptide for inducing EAE has profound implications for the resulting T cell response and disease pathology. While MOG (40-54) is a potent encephalitogen that robustly activates both CD4+ and CD8+ T cells, it represents only a fraction of the potential T cell epitopes within the full MOG protein. The discovery of the immunodominant and highly pathogenic transmembrane epitope MOG (119-132) underscores the need for a broader perspective in the field.[9][10]
For researchers and drug developers, this comparative knowledge is vital.
-
For mechanistic studies, comparing responses to MOG (35-55), MOG (40-54), and MOG (44-54) can help dissect the relative contributions of CD4+ and CD8+ T cells to disease.
-
For therapeutic screening, using a T-cell-driven model like MOG (35-55)-induced EAE is ideal for evaluating T-cell-modulating agents.[3] In contrast, models using the full MOG protein, which also engage the B cell compartment, may be more appropriate for agents targeting B cells or T-B cell collaboration.[3][8]
-
For translational research, investigating the human T cell response to a wider array of MOG peptides, including those outside the 35-55 region, may reveal new pathogenic epitopes relevant to MS and MOG Antibody-Associated Disease (MOGAD).[17][18]
Future research should continue to map the full repertoire of pathogenic T cell epitopes in both mouse and human MOG, leading to more refined disease models and novel therapeutic strategies that target the most relevant autoimmune responses.
References
-
Sun, D., et al. (2003). Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8+ MOG-specific T cells on oligomeric MHC class I molecules. International Immunology. [Link]
-
Crocker, S. J., et al. (2008). Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. Journal of Neuroinflammation. [Link]
-
Kaida, K., et al. (2022). CD4-Positive T-Cell Responses to MOG Peptides in MOG Antibody-Associated Disease. International Journal of Molecular Sciences. [Link]
-
Lyons, J. A., et al. (2011). Recognition of a high affinity MHC class I-restricted epitope of myelin oligodendrocyte glycoprotein by CD8+ T cells derived from autoantigen-deficient mice. Frontiers in Immunology. [Link]
-
Yan, Y., et al. (2022). Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs. Journal of Immunological Sciences. [Link]
-
Ford, M. L., & Evavold, B. D. (2007). Pathogenic MOG-reactive CD8+ T cells require MOG-reactive CD4+ T cells for sustained CNS inflammation during chronic EAE. Journal of Neuroinflammation. [Link]
-
Reindl, M., et al. (2020). Comparative Analysis of T-Cell Responses to Aquaporin-4 and Myelin Oligodendrocyte Glycoprotein in Inflammatory Demyelinating Central Nervous System Diseases. Frontiers in Immunology. [Link]
-
Kaida, K., et al. (2022). CD4-Positive T-Cell Responses to MOG Peptides in MOG Antibody-Associated Disease. MDPI. [Link]
-
Krishnamoorthy, G., et al. (2014). Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE. Neurology: Neuroimmunology & Neuroinflammation. [Link]
-
Flügel, A., et al. (2015). Cross-Recognition of a Myelin Peptide by CD8+ T Cells in the CNS Is Not Sufficient to Promote Neuronal Damage. Journal of Neuroscience. [Link]
-
Anilocus. (n.d.). Intracellular Cytokine Staining Protocol. Anilocus. [Link]
-
Overacre-Delgoffe, A. E., et al. (2021). A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses. STAR Protocols. [Link]
-
Wallström, E., et al. (1998). The human T cell response to myelin oligodendrocyte glycoprotein: a multiple sclerosis family-based study. Journal of Immunology. [Link]
-
Sweenie, C. H., et al. (2007). Novel pathogenic epitopes of myelin oligodendrocyte glycoprotein induce experimental autoimmune encephalomyelitis in C57BL/6 mice. Journal of Immunology. [Link]
-
Takeda, K., et al. (2018). Experimental Autoimmune Encephalomyelitis Is Successfully Controlled by Epicutaneous Administration of MOG Plus Vitamin D Analog. The Journal of Immunology. [Link]
-
Krishnamoorthy, G., et al. (2014). Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE. Neurology: Neuroimmunology & Neuroinflammation. [Link]
-
Perfetto, S. P., et al. (2010). Multiparameter Intracellular Cytokine Staining. Current Protocols in Immunology. [Link]
-
Janetzki, S., et al. (2008). Enumeration and Characterization of Human Memory T Cells by Enzyme-Linked Immunospot Assays. Clinical and Vaccine Immunology. [Link]
-
Zisimopoulou, P., et al. (2020). Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions. Frontiers in Immunology. [Link]
-
Whitham, R. H., et al. (2000). Characterization of MHC- and TCR-binding residues of the myelin oligodendrocyte glycoprotein 38-51 peptide. Journal of Immunology. [Link]
-
CTL. (n.d.). Unique-Strengths of ELISPOT for T Cell Diagnostics Protocol. CTL. [Link]
-
Li, S., et al. (2022). An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation. Frontiers in Immunology. [Link]
-
ResearchGate. (n.d.). Detection of MOG-speci®c T cell response using IFN- g ELISPOT assay. ResearchGate. [Link]
-
Zimmerman, M. G., et al. (2023). MOG-specific T cells skew high affinity during severe demyelinating disease after recombinant protein induction. The Journal of Immunology. [Link]
-
Krishnamoorthy, G., et al. (2014). MOG transmembrane and cytoplasmic domains contain highly stimulatory T-cell epitopes in MS. Neurology: Neuroimmunology & Neuroinflammation. [Link]
-
D'Oria, V., et al. (2023). Experimental Autoimmune Encephalomyelitis in C57BL/6J Mice. Journal of Visualized Experiments. [Link]
-
Bettelli, E., et al. (2003). Myelin oligodendrocyte glycoprotein–specific T and B cells cooperate to induce a Devic-like disease in mice. The Journal of Clinical Investigation. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Novel pathogenic epitopes of myelin oligodendrocyte glycoprotein induce experimental autoimmune encephalomyelitis in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 4. Frontiers | Recognition of a High Affinity MHC Class I-Restricted Epitope of Myelin Oligodendrocyte Glycoprotein by CD8+ T Cells Derived from Autoantigen-Deficient Mice [frontiersin.org]
- 5. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Pathogenic MOG-reactive CD8+ T cells require MOG-reactive CD4+ T cells for sustained CNS inflammation during chronic EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 9. neurology.org [neurology.org]
- 10. Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. ELISPOT protocol | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. stemcell.com [stemcell.com]
- 15. Intracellular Cytokine Staining Protocol [anilocus.com]
- 16. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. CD4-Positive T-Cell Responses to MOG Peptides in MOG Antibody-Associated Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating T Cell Cross-Reactivity: A Comparative Guide to MOG (40-54) and its Alternatives in EAE Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of autoimmune research, particularly in the context of Multiple Sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE), the Myelin Oligodendrocyte Glycoprotein (MOG) peptide fragment 40-54 stands as a critical tool for inducing and studying autoreactive T cell responses.[1] However, the nuances of T cell activation, cross-reactivity, and the subsequent pathological outcomes necessitate a deeper, comparative understanding of this peptide in relation to its variants and other immunogenic molecules. This guide provides an in-depth technical comparison of T cell responses primed with MOG (40-54), offering experimental data and protocols to aid researchers in designing robust and insightful studies.
The Central Role of MOG Peptides in EAE
MOG, a glycoprotein exclusively expressed in the central nervous system (CNS) on the outermost surface of the myelin sheath, is a primary target for autoimmune attacks in demyelinating diseases.[2][3] The immunodominant epitopes of MOG, particularly the 35-55 region, are potent inducers of EAE in susceptible mouse strains like C57BL/6.[4] Understanding how T cells recognize and respond to specific MOG fragments is fundamental to deciphering the mechanisms of autoimmunity and developing targeted immunotherapies.
Comparative Analysis of T Cell Responses
The specificity and functional outcome of a T cell response are not solely dictated by the primary priming peptide. Cross-reactivity, where a T cell receptor (TCR) recognizes different peptides presented by the Major Histocompatibility Complex (MHC), plays a crucial role. This phenomenon can be a double-edged sword, either exacerbating autoimmunity or, intriguingly, inducing tolerance.
MOG (40-54) vs. MOG (35-55): A Tale of Two Overlapping Peptides
While MOG (40-54) is a well-established encephalitogenic peptide, its longer counterpart, MOG (35-55), is also widely used and often considered a more potent inducer of EAE.[5] The additional amino acids in MOG (35-55) can influence its processing, presentation by antigen-presenting cells (APCs), and the stability of the peptide-MHC complex, thereby shaping the ensuing T cell response.
| Feature | MOG (40-54) | MOG (35-55) | Key Insights & Causality |
| Encephalitogenicity | Induces EAE, but with potentially lower incidence and severity compared to MOG (35-55) in some studies.[5] | Generally considered a more robust inducer of clinical EAE.[5] | The flanking residues in MOG (35-55) may enhance its binding to MHC class II molecules or provide additional contacts for the TCR, leading to a more potent activation of pathogenic T cells. |
| T Cell Proliferation | Induces strong T cell proliferative responses in vitro.[5] | Elicits potent, dose-dependent T cell proliferation.[6] | The core epitope for T cell recognition is contained within both peptides, leading to significant proliferative responses. |
| Cytokine Profile | Primes T cells to produce pro-inflammatory cytokines such as IFN-γ and IL-17. | Induces a strong Th1 and Th17 response, characterized by high levels of IFN-γ and IL-17.[7] | The nature of the peptide-MHC interaction and the co-stimulatory signals received by the T cell during priming determine the differentiation into specific effector subsets. |
| CD4+ vs. CD8+ Response | Primarily elicits a CD4+ T cell response, though CD8+ T cell involvement has been described.[8] | Induces both CD4+ and CD8+ T cell responses.[6] | The length and sequence of the peptide can influence its processing and presentation on both MHC class I and class II molecules. |
Cross-Reactivity with Truncated and Altered Peptides
The fine-tuning of the T cell response can be investigated using truncated or altered peptide ligands (APLs). These modifications can dramatically alter the interaction with the TCR, leading to a spectrum of functional outcomes from full agonism to antagonism or anergy.
For instance, the truncated peptide MOG (44-54) shows a weaker ability to induce EAE compared to MOG (40-54), despite retaining strong MHC binding activity.[5] This suggests that residues 40-43 are crucial for eliciting a strong T cell response, highlighting the exquisite specificity of the TCR.[5] APLs, where key amino acid residues are substituted, have been designed to modulate the immune response and can reduce the severity of EAE symptoms.[4][9]
Unexpected Cross-Reactivity: The Case of MOG (40-54) and Ovalbumin
A fascinating example of molecular mimicry is the cross-recognition of the self-antigen MOG (40-54) by T cells specific for a foreign antigen, ovalbumin (OVA). Specifically, OT-1 T cells, which are transgenic for a TCR that recognizes the OVA peptide 257-264, have been shown to proliferate and exhibit cytotoxic potential in response to MOG (40-54).[10][11] This cross-reactivity, however, does not necessarily translate to pathology, as these cross-reactive CD8+ T cells were not sufficient to induce significant CNS damage on their own.[10][12] This underscores the principle that T cell activation and cross-reactivity are complex events, and the ultimate pathogenic outcome depends on a multitude of factors including the affinity of the TCR-pMHC interaction, the inflammatory context, and the presence of co-stimulatory or regulatory signals.
Experimental Protocols for Assessing T Cell Cross-Reactivity
To objectively compare the responses of T cells primed with MOG (40-54) and its alternatives, a series of well-controlled in vitro and in vivo experiments are essential.
Workflow for Assessing T Cell Cross-Reactivity
Caption: Experimental workflow for assessing T cell cross-reactivity.
Detailed Methodologies
1. T Cell Proliferation Assay
This assay measures the proliferation of T cells in response to antigenic stimulation, a hallmark of T cell activation.
-
Principle: T cells primed in vivo are re-stimulated in vitro with various peptides. Proliferation is quantified by measuring the incorporation of a labeled nucleotide (e.g., [³H]-thymidine) or by dye dilution (e.g., CFSE).
-
Step-by-Step Protocol:
-
Isolate splenocytes or lymph node cells from mice immunized with MOG (40-54) 10-14 days prior.
-
Prepare a single-cell suspension and wash the cells.
-
Seed 2 x 10⁵ cells per well in a 96-well round-bottom plate.
-
Add the respective peptides (MOG 40-54, MOG 35-55, APLs, irrelevant control peptide) at various concentrations (e.g., 1, 10, 50 µg/mL).
-
Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well for the final 18 hours of culture.
-
Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.
-
For CFSE-based assays, label the cells with CFSE prior to culture and analyze dye dilution by flow cytometry after 72 hours.
-
2. Cytokine Profiling
This set of assays determines the functional phenotype of the responding T cells by measuring the cytokines they secrete.
-
Principle: Supernatants from T cell cultures are analyzed for the presence of specific cytokines using ELISA. Alternatively, ELISpot can be used to enumerate cytokine-secreting cells, and intracellular cytokine staining (ICS) combined with flow cytometry can identify the phenotype of the cells producing the cytokines.
-
Step-by-Step Protocol (ELISA):
-
Set up T cell cultures as described for the proliferation assay.
-
After 48-72 hours, collect the culture supernatants.
-
Perform ELISA for key cytokines such as IFN-γ, IL-17, IL-2, IL-10, and TNF-α according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody, block non-specific binding, add the culture supernatants, followed by a detection antibody, an enzyme-conjugated secondary antibody, and a substrate.
-
Measure the absorbance using a plate reader and calculate cytokine concentrations based on a standard curve.
-
3. MHC-Peptide Binding Assay
This assay assesses the ability of different peptides to bind to purified MHC molecules, providing a molecular basis for understanding T cell activation.[13][14]
-
Principle: A competition assay is performed where a labeled, high-affinity reference peptide competes with unlabeled test peptides for binding to purified MHC molecules. The ability of the test peptide to inhibit the binding of the reference peptide is a measure of its own binding affinity.
-
Step-by-Step Protocol:
-
Purify soluble MHC class II molecules (e.g., I-Aᵇ for C57BL/6 mice).
-
Select a high-affinity, fluorescently or radioactively labeled reference peptide known to bind the MHC molecule.
-
In a 96-well plate, incubate a constant concentration of the purified MHC molecules and the labeled reference peptide with serial dilutions of the unlabeled test peptides (MOG 40-54, MOG 35-55, etc.).
-
Allow the binding to reach equilibrium.
-
Separate the MHC-peptide complexes from the unbound peptide (e.g., using gel filtration or antibody capture).
-
Quantify the amount of labeled reference peptide bound to the MHC molecules.
-
Calculate the concentration of the test peptide required to inhibit 50% of the reference peptide binding (IC₅₀). A lower IC₅₀ value indicates a higher binding affinity.
-
Interpreting the Data: A Holistic View
The data generated from these comparative assays should be interpreted in a cohesive manner. A peptide that induces strong T cell proliferation and a pro-inflammatory cytokine profile, and also exhibits high affinity for the relevant MHC molecule, is likely to be highly encephalitogenic. Conversely, an APL that binds strongly to MHC but induces a Th2 or regulatory T cell response (e.g., producing IL-10) may have therapeutic potential.
The study of T cell cross-reactivity is not merely an academic exercise. It holds the key to understanding the initiation of autoimmune diseases, where a response to a foreign pathogen might trigger an attack on self-tissues through molecular mimicry. Furthermore, a detailed knowledge of how altered peptide ligands can modulate T cell responses is a cornerstone for the rational design of antigen-specific immunotherapies for diseases like MS.[15]
By employing the comparative approaches and robust experimental protocols outlined in this guide, researchers can gain a more nuanced understanding of the T cell response to MOG (40-54) and its analogs, ultimately paving the way for novel diagnostic and therapeutic strategies.
References
- 1. MOG 40-54 | 1 mg | EP09868_1 [peptides.de]
- 2. US9765128B2 - Erythropoietin-derived short peptide and its mimics as immuno/inflammatory modulators - Google Patents [patents.google.com]
- 3. Detection of MOG-IgG in Clinical Samples by Live Cell-Based Assays: Performance of Immunofluorescence Microscopy and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design and Synthesis of Altered Peptide Ligands based on Human Myelin Oligodendrocyte Glycoprotein 35–55 Epitope: Inhibition of Chronic Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE mice by a tolerogenic nanoparticle co-carrying myelin peptide-loaded major histocompatibility complexes, CD47 and multiple regulatory molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Aza-MBP Altered Peptide Ligand for the Treatment of Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-Recognition of a Myelin Peptide by CD8+ T Cells in the CNS Is Not Sufficient to Promote Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cross-recognition of a myelin peptide by CD8+ T cells in the CNS is not sufficient to promote neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MHC/Peptide Binding Assays - Creative BioMart [mhc.creativebiomart.net]
- 14. researchgate.net [researchgate.net]
- 15. EAE: a model for immune intervention with synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CD8+ T Cell Infiltration in the CNS of MOG (40-54) Mice: A Comparative Guide to Methodologies
For researchers and drug development professionals investigating neuroinflammatory diseases like multiple sclerosis (MS), the MOG (40-54)-induced Experimental Autoimmune Encephalomyelitis (EAE) mouse model is a critical tool. A key pathological feature of this model is the infiltration of immune cells, including cytotoxic CD8+ T cells, into the central nervous system (CNS). The accurate validation and quantification of this infiltration are paramount for assessing disease progression and the efficacy of therapeutic interventions. This guide provides an in-depth comparison of three widely used methodologies for this purpose: Immunohistochemistry (IHC), Flow Cytometry, and the Enzyme-Linked Immunospot (ELISpot) assay. We will delve into the technical nuances of each, present comparative data, and provide insights into the rationale behind experimental choices to ensure robust and reproducible results.
The MOG (40-54) EAE Model: A Focus on CD8+ T Cells
The EAE model is a cornerstone of MS research, mimicking the inflammatory demyelination characteristic of the human disease.[1] Immunization of C57BL/6 mice with myelin oligodendrocyte glycoprotein (MOG) peptides induces an autoimmune response mediated by myelin-specific T lymphocytes that infiltrate the CNS.[1][2] While the MOG (35-55) peptide is commonly used to elicit a CD4+ T cell-driven response, the shorter MOG (40-54) peptide, or epitopes within the MOG (35-55) sequence such as MOG (37-46) and MOG (44-54), are known to activate pathogenic CD8+ T cells.[3] These cytotoxic T lymphocytes are increasingly recognized for their role in CNS inflammation and axonal damage.[4] Therefore, the ability to precisely measure their presence and function within the brain and spinal cord is essential.
A Comparative Overview of Validation Techniques
The choice of methodology for validating CD8+ T cell infiltration depends on the specific research question, the type of data required (qualitative vs. quantitative, spatial localization vs. cell suspension), and available resources. Each technique offers unique advantages and inherent limitations.
| Technique | Principle | Advantages | Disadvantages | Primary Output |
| Immunohistochemistry (IHC) | In situ detection of antigens in tissue sections using specific antibodies.[5] | Provides spatial localization of cells within the CNS architecture.[6] Preserves tissue context. Good for visualizing cell morphology. | Semi-quantitative. Can be challenging to accurately count densely packed cells. Limited multiplexing capability. | Qualitative/semi-quantitative images showing the location and distribution of CD8+ T cells. |
| Flow Cytometry | Analysis of single cells in suspension as they pass through a laser beam.[7] | High-throughput and quantitative analysis of multiple parameters simultaneously (e.g., cell surface markers, intracellular cytokines).[6] Can identify distinct cell subpopulations. | Requires dissociation of tissue into a single-cell suspension, leading to loss of spatial information.[8] Enzymatic digestion can affect cell surface epitopes.[9][10] | Quantitative data on the number and percentage of CD8+ T cells and their phenotypes within the total CNS infiltrate. |
| ELISpot Assay | Quantifies the frequency of cytokine-secreting cells at the single-cell level.[11] | Highly sensitive for detecting functional responses (cytokine secretion).[11][12] Can be used to assess antigen-specific responses. | Does not provide information on cell surface phenotype. Requires in vitro stimulation, which may not fully reflect the in vivo state. | Quantitative data on the number of antigen-specific, cytokine-producing CD8+ T cells. |
Experimental Workflows and Methodologies
Immunohistochemistry (IHC) for CD8+ T Cell Visualization in the CNS
IHC allows for the direct visualization of CD8+ T cells within the context of CNS tissue, revealing their distribution in relation to anatomical structures and inflammatory lesions.
Caption: Immunohistochemistry workflow for CD8+ T cell detection in mouse CNS.
-
Perfusion and Fixation: Anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the brain in 4% PFA overnight at 4°C.
-
Sectioning: Cut 40-50 µm thick coronal or sagittal sections using a vibratome or cryostat. Store sections in a cryoprotectant solution at -20°C.
-
Antigen Retrieval: For some CD8 antibody clones, heat-induced epitope retrieval (HIER) may be necessary. Incubate free-floating sections in a citrate-based buffer (pH 6.0) at 95°C for 20 minutes. Allow to cool to room temperature.
-
Blocking: Wash sections 3x in PBS. Block non-specific antibody binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.[13]
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against mouse CD8 (e.g., clone 53-6.7) diluted in blocking buffer overnight at 4°C with gentle agitation.[14] The choice of a well-validated antibody clone is critical for specificity.[14][15][16]
-
Secondary Antibody Incubation: Wash sections 3x in PBS. Incubate with a biotinylated or horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rat IgG) for 1-2 hours at room temperature.
-
Signal Development: For HRP-conjugated antibodies, use a diaminobenzidine (DAB) substrate kit to visualize the signal. For biotinylated antibodies, use an avidin-biotin complex (ABC) kit followed by DAB.
-
Counterstaining and Mounting: Wash sections thoroughly. Mount onto glass slides, air dry, and counterstain with a nuclear stain like hematoxylin if desired. Dehydrate through a graded series of ethanol and xylene, and coverslip with a mounting medium.
-
Analysis: Image the sections using a brightfield microscope. Quantification can be performed by counting CD8+ cells in defined regions of interest (e.g., perivascular cuffs, parenchyma) across multiple sections.
Flow Cytometry for Quantitative Analysis of CNS-Infiltrating CD8+ T Cells
Flow cytometry provides a powerful means to quantify the number and proportion of CD8+ T cells within the total CNS-infiltrating leukocyte population and to further characterize their phenotype.
Caption: Flow cytometry workflow for CNS-infiltrating CD8+ T cell analysis.
-
CNS Tissue Isolation: Following euthanasia and transcardial perfusion with ice-cold PBS to remove blood contaminants, dissect the brain and spinal cord.
-
Tissue Digestion: Mince the tissue and digest in a solution containing collagenase D and DNase I at 37°C for 30-45 minutes with gentle agitation.[8][17] The choice of enzymatic digestion protocol is critical as harsh treatments can cleave cell surface epitopes like CD8.[9][10]
-
Leukocyte Enrichment: Create a single-cell suspension by passing the digested tissue through a 70 µm cell strainer. To remove myelin and cellular debris, resuspend the cell pellet in a 37% Percoll solution and centrifuge. The infiltrating leukocytes will form a pellet.
-
Cell Staining: Resuspend the leukocyte pellet in FACS buffer (PBS with 2% FBS). Block Fc receptors with an anti-CD16/CD32 antibody. Stain with a cocktail of fluorescently conjugated antibodies. A typical panel for identifying CD8+ T cells would include:
-
CD45 (to distinguish infiltrating leukocytes from resident microglia)
-
CD3 (pan T cell marker)
-
CD4 (to exclude helper T cells)
-
CD8a (to identify cytotoxic T cells)
-
A viability dye (to exclude dead cells)
-
-
Data Acquisition and Analysis: Acquire samples on a flow cytometer. Analyze the data using a sequential gating strategy to first identify live, single cells, then CD45high infiltrating leukocytes, followed by CD3+ T cells, and finally CD8+ T cells.
Caption: A representative flow cytometry gating strategy for identifying CD8+ T cells.
ELISpot Assay for Functional Assessment of MOG-Specific CD8+ T Cells
The ELISpot assay is a highly sensitive method to determine the frequency of MOG (40-54)-specific CD8+ T cells that are actively secreting effector cytokines, such as Interferon-gamma (IFN-γ).
Caption: ELISpot assay workflow for detecting MOG-specific IFN-γ secreting cells.
-
Plate Preparation: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C. Wash and block the plate.
-
Cell Preparation: Isolate leukocytes from the CNS of MOG (40-54) immunized mice as described for flow cytometry.
-
Cell Plating and Stimulation: Plate the isolated CNS cells in the antibody-coated wells at a known density. Stimulate the cells with the MOG (40-54) peptide. Include negative controls (no peptide) and positive controls (e.g., a mitogen like Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. During this time, activated CD8+ T cells will secrete IFN-γ, which is captured by the antibody on the membrane.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody against the cytokine.
-
Signal Amplification: Wash the plate and add an enzyme conjugate (e.g., streptavidin-HRP).
-
Spot Development: Add a substrate that precipitates upon enzymatic reaction, forming a visible spot at the location of each cytokine-secreting cell.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.
Synthesizing the Data: A Self-Validating System
The true power of these techniques is realized when they are used in a complementary fashion to create a self-validating system. For instance, an increase in CD8+ cell counts in the CNS as determined by flow cytometry should correlate with an increased number of CD8+ cells observed by IHC in specific brain regions. Furthermore, the presence of these cells should be associated with a functional, antigen-specific response detectable by ELISpot. This multi-faceted approach provides a more complete and robust picture of the CD8+ T cell response in the EAE model.
Conclusion: Choosing the Right Tool for the Job
Validating CD8+ T cell infiltration in the CNS of MOG (40-54) EAE mice is a critical step in neuroimmunology research. As we have demonstrated, IHC, flow cytometry, and ELISpot are powerful, yet distinct, methodologies. IHC provides invaluable spatial information, flow cytometry offers high-throughput quantitative data on cell populations, and ELISpot delivers sensitive functional insights into antigen-specific responses. By understanding the principles, advantages, and limitations of each technique, and by employing them in a complementary manner, researchers can generate high-quality, reproducible data that will ultimately advance our understanding of MS and aid in the development of novel therapeutics.
References
-
Experimental Autoimmune Encephalomyelitis in Mice - PMC - PubMed Central - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Transcriptomic Profiling Identifies CD8+ T Cells in the Brain of Aged and Alzheimer's Disease Transgenic Mice as Tissue-Resident Memory T Cells - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
-
Leukocyte Isolation from Brain, Spinal Cord, and Meninges for Flow Cytometric Analysis. (n.d.). Retrieved January 5, 2026, from [Link]
-
Comprehensive Analysis of the Immune and Stromal Compartments of the CNS in EAE Mice Reveal Pathways by Which Chloroquine Suppresses Neuroinflammation - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
-
Figure Supplement 2. Flow cytometry gating strategy for CD8 + T cell... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
One Brain—All Cells: A Comprehensive Protocol to Isolate All Principal CNS-Resident Cell Types from Brain and Spinal Cord of Adult Healthy and EAE Mice - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
-
Simultaneous Isolation of Principal Central Nervous System-Resident Cell Types from Adult Autoimmune Encephalomyelitis Mice - JoVE. (2023, October 6). Retrieved January 5, 2026, from [Link]
-
Figure S1. Flow cytometry gating strategy for mouse T cells. - bioRxiv. (2020, January 11). Retrieved January 5, 2026, from [Link]
-
An optimized method to process mouse CNS to simultaneously analyze neural cells and leukocytes by flow cytometry - BioKB. (n.d.). Retrieved January 5, 2026, from [Link]
-
The gating strategies for memory and naïve T cell panels (panel 6), T cell subsets, and CXCR3 and Ca5R expression (panel 7). - Public Library of Science. (2019, May 22). Retrieved January 5, 2026, from [Link]
-
An optimized method to process mouse CNS to simultaneously analyze neural cells and leukocytes by flow cytometry | Request PDF - ResearchGate. (2025, August 9). Retrieved January 5, 2026, from [Link]
-
T Cell ELISPOT: For the Identification of Specific Cytokine-Secreting T Cells. (n.d.). Retrieved January 5, 2026, from [Link]
-
Immunohistochemistry (IHC) Staining Mouse Brain Sections - Protocols.io. (2024, March 25). Retrieved January 5, 2026, from [Link]
-
Myelin-specific CD8+ T cells exacerbate brain inflammation in CNS autoimmunity - PMC. (n.d.). Retrieved January 5, 2026, from [Link]
-
Gating strategy used in CD4 and CD8 T-cell flow cytometry analysis. Top... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Flow Cytometric Analysis of Lymphocyte Infiltration in Central Nervous System during Experimental Autoimmune Encephalomyelitis - PubMed. (2020, November 17). Retrieved January 5, 2026, from [Link]
-
Enzymatic Dissociation Induces Transcriptional and Proteotype Bias in Brain Cell Populations - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
-
Dissecting the T Cell Response: Proliferation Assays vs. Cytokine Signatures by ELISPOT. (n.d.). Retrieved January 5, 2026, from [Link]
-
ELISPOT assay to measure antigen-specific murine CD8(+) T cell responses - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
ELISPOT assay to measure antigen-specific murine CD8(+) T cell responses | Request PDF - ResearchGate. (2025, August 6). Retrieved January 5, 2026, from [Link]
-
T Cell ELISPOT: For the Identification of Specific Cytokine-Secreting T Cells - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Immune regulatory CNS-reactive CD8+ T cells in experimental autoimmune encephalomyelitis - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
-
CD8 antibody | ONCOdianova CD8 anti-human (Clone TC8) for IHC. (n.d.). Retrieved January 5, 2026, from [Link]
-
Relevance of Antibody Validation for Flow Cytometry - Cleveland Clinic Lerner Research Institute. (2019, October 2). Retrieved January 5, 2026, from [Link]
-
Free-floating Immunostaining of Mouse Brains - PMC - PubMed Central - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
IHC for brain slice sections video protocol - YouTube. (2019, February 8). Retrieved January 5, 2026, from [Link]
-
Spontaneous human CD8 T cell and EAE-inducible human CD4/CD8 T cell lesions in the brain and spinal cord of HLA-DRB1*15-positive MS PBMC humanized mice - eLife. (2023, August 14). Retrieved January 5, 2026, from [Link]
-
Unique-Strengths of ELISPOT for T Cell Diagnostics Protocol. (n.d.). Retrieved January 5, 2026, from [Link]
-
Mapping the accumulation of co-infiltrating CNS dendritic cells and encephalitogenic T cells during EAE - PubMed Central. (2014, September 28). Retrieved January 5, 2026, from [Link]
-
Histological staining of immune cells in SCs of EAE mice. (A)... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Impact of tissue enzymatic digestion on analysis of immune cells in mouse reproductive mucosa with a focus on γδ T cells - PubMed. (2019, September 13). Retrieved January 5, 2026, from [Link]
-
Pathogenic MOG-reactive CD8+ T cells require MOG-reactive CD4+ T cells for sustained CNS inflammation during chronic EAE - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
-
Flow Cytometry Analyses of Meningioma Immune Cell Composition Using a Short, Optimized Digestion Protocol - PubMed Central. (2024, November 25). Retrieved January 5, 2026, from [Link]
-
CD8 + T cell depletion prevents neuropathology in a mouse model of globoid cell leukodystrophy - Rockefeller University Press. (2023, June 13). Retrieved January 5, 2026, from [Link]
-
What are the differences between Immunohistochemistry (IHC), Cytogenetic analysis, Molecular studies, and Flow Cytometry (FC) in diagnosing and managing leukemia? - Dr.Oracle. (2025, August 3). Retrieved January 5, 2026, from [Link]
-
A Comparison of IHC and Flow Cytometry in Detecting Hematologic Malignancies. (n.d.). Retrieved January 5, 2026, from [Link]
-
Comparison of Immunohistochemistry and Flow Cytometry in Immunophenotyping of Hematologic Neoplasms - ResearchGate. (2025, August 6). Retrieved January 5, 2026, from [Link]
-
Tissue resident memory CD8+ T cells are present but not critical for demyelination and neurodegeneration in a mouse model of multiple system atrophy - PubMed Central. (2024, June 3). Retrieved January 5, 2026, from [Link]
-
ELISPOTs Produced by CD8 and CD4 Cells Follow Log Normal Size Distribution Permitting Objective Counting - NIH. (2015, January 20). Retrieved January 5, 2026, from [Link]
-
CD8+ T Cells Primed in the Periphery Provide Time-Bound Immune-Surveillance to the Central Nervous System - PMC. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
- 1. Flow Cytometric Analysis of Lymphocyte Infiltration in Central Nervous System during Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogenic MOG-reactive CD8+ T cells require MOG-reactive CD4+ T cells for sustained CNS inflammation during chronic EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. droracle.ai [droracle.ai]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. What are the differences between flow cytometry and immunohistochemistry? | AAT Bioquest [aatbio.com]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Enzymatic Dissociation Induces Transcriptional and Proteotype Bias in Brain Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 11. ELISPOT assay to measure antigen-specific murine CD8(+) T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Free-floating Immunostaining of Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mouse CD8 antibody | 153 products in Validated Antibody Database; 189 cited in the literature; 423 total from 21 suppliers [labome.com]
- 15. oncodianova.com [oncodianova.com]
- 16. Anti-CD8 Antibodies | Invitrogen [thermofisher.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Cytokine Profiles in MOG (40-54) versus MOG (35-55) EAE Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the cytokine profiles in two commonly used Experimental Autoimmune Encephalomyelitis (EAE) models: those induced by the Myelin Oligodendrocyte Glycoprotein (MOG) peptides MOG (40-54) and MOG (35-55). Understanding the distinct immunological landscapes of these models is critical for the accurate evaluation of novel therapeutics for multiple sclerosis (MS).
Introduction: The Significance of MOG Peptides in EAE and Cytokine Profiling
Experimental Autoimmune Encephalomyelitis (EAE) serves as an indispensable animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS).[1] The induction of EAE using peptides from Myelin Oligodendrocyte Glycoprotein (MOG) is a widely adopted approach to recapitulate key aspects of MS pathology. The choice of the specific MOG peptide is a critical experimental parameter that dictates the nature of the ensuing immune response and, consequently, the disease phenotype.
The MOG (35-55) peptide is a well-established encephalitogenic peptide that robustly induces a CD4+ T cell-mediated autoimmune response in C57BL/6 mice.[2] This response is characterized by the differentiation of pathogenic T helper 1 (Th1) and Th17 cells, which infiltrate the CNS and drive inflammation and demyelination.[3] The shorter MOG (40-54) peptide, a sequence contained within MOG (35-55), has also been shown to be encephalitogenic and is recognized as a key epitope for CD8+ T cells.[2]
Cytokine profiling in these models provides a window into the specific immunological mechanisms driving disease. The balance between pro-inflammatory and anti-inflammatory cytokines within the CNS microenvironment directly influences the severity of neuroinflammation and tissue damage. Therefore, a comparative analysis of the cytokine milieus in MOG (40-54) and MOG (35-55)-induced EAE is essential for selecting the most appropriate model for a given research question and for the preclinical assessment of immunomodulatory therapies.
The Immunological Landscape: MOG (35-55) EAE Model
The MOG (35-55) model is characterized by a complex interplay of various immune cells and their secreted cytokines. The pathogenic cascade is primarily driven by the activation and differentiation of MOG-specific CD4+ T cells in the periphery, which then migrate to the CNS.
Key Cytokine Players in MOG (35-55) EAE:
-
Pro-inflammatory Cytokines:
-
IFN-γ: The hallmark cytokine of Th1 cells, IFN-γ plays a crucial, albeit complex, role in EAE. It activates macrophages and microglia, enhances MHC expression, and contributes to the inflammatory milieu. Both CD4+ and CD8+ T cells are sources of IFN-γ in this model.
-
IL-17A: The signature cytokine of Th17 cells, IL-17A is a potent pro-inflammatory mediator that is critical for the recruitment of neutrophils and other inflammatory cells to the CNS.[4] It also stimulates the production of other pro-inflammatory cytokines and chemokines by resident CNS cells.[4]
-
TNF-α: A pleiotropic pro-inflammatory cytokine produced by various immune cells, including T cells and macrophages, TNF-α contributes to blood-brain barrier breakdown, inflammation, and tissue damage.
-
IL-6 and IL-1β: These cytokines are crucial for the differentiation of Th17 cells and are upregulated in the CNS during EAE.[5]
-
-
Anti-inflammatory and Regulatory Cytokines:
-
IL-10: This key regulatory cytokine can be produced by various cell types, including regulatory T cells (Tregs) and some CD8+ T cells. IL-10 helps to dampen inflammation and can ameliorate EAE severity.
-
TGF-β: Transforming growth factor-beta is a pleiotropic cytokine with both pro- and anti-inflammatory roles. In the context of EAE, it is involved in the differentiation of both Th17 and Treg cells.
-
The interplay between these cytokines dictates the clinical course and severity of MOG (35-55) EAE. A strong Th1 and Th17 response, characterized by high levels of IFN-γ and IL-17A, is associated with more severe disease.
The Evolving Picture: MOG (40-54) EAE Model
The MOG (40-54) peptide is recognized as an immunodominant epitope for CD8+ T cells within the larger MOG (35-55) sequence.[2] However, immunization with MOG (40-54) alone can also induce EAE, a process that involves a significant infiltration of CD4+ T cells into the CNS.[6] This suggests that MOG (40-54) can also be presented by MHC class II molecules to activate CD4+ T cells.
While direct, comprehensive comparative studies on the full cytokine profile of MOG (40-54) versus MOG (35-55) EAE are limited, existing evidence suggests a potentially distinct immunological signature. The MOG (40-54) model offers a unique opportunity to investigate the specific contribution of CD8+ T cells to neuroinflammation and the resulting cytokine cascade. It is plausible that this model exhibits a more pronounced CD8+ T cell-mediated cytokine response, potentially with higher levels of IFN-γ and cytotoxic molecules.
Comparative Analysis of Cytokine Profiles
The following table summarizes the expected and reported cytokine profiles in the CNS of mice with EAE induced by MOG (35-55) and MOG (40-54). It is important to note that direct quantitative comparisons from a single study are scarce, and this table represents a synthesis of data from multiple sources.
| Cytokine | MOG (35-55) EAE Model | MOG (40-54) EAE Model | Key Cellular Sources |
| Pro-inflammatory | |||
| IFN-γ | High | Expected to be High | Th1 cells, CD8+ T cells |
| IL-17A | High | Present, level may vary | Th17 cells |
| TNF-α | High | Expected to be Present | Macrophages, Microglia, T cells |
| IL-6 | High | Expected to be Present | Macrophages, Astrocytes |
| IL-1β | High | Expected to be Present | Microglia, Macrophages |
| Anti-inflammatory | |||
| IL-10 | Present, can be upregulated during recovery | Expected to be Present | Tregs, CD8+ T cells |
| TGF-β | Present, complex role | Expected to be Present | Tregs, various other cells |
T Cell Subsets and Their Cytokine Contributions
The distinct cytokine profiles in these models are a direct reflection of the dominant T cell subsets involved.
Figure 1: Dominant T cell subsets and their primary cytokine products in MOG (35-55) and MOG (40-54) EAE models.
Experimental Protocol: Multiplex Cytokine Analysis of CNS Tissue
Accurate quantification of cytokines in the CNS is crucial for delineating the immunopathology of EAE. The following is a generalized protocol for multiplex cytokine analysis of mouse spinal cord tissue using a bead-based immunoassay (e.g., Luminex).
Materials:
-
Freshly dissected mouse spinal cord
-
Tissue Protein Extraction Reagent (T-PER) or similar lysis buffer
-
Protease Inhibitor Cocktail
-
Bead-based multiplex cytokine assay kit (e.g., Bio-Plex, Milliplex)
-
Microcentrifuge tubes
-
Bead mill homogenizer with zirconia/silica beads
-
Refrigerated centrifuge
-
Multiplex assay reader (e.g., Luminex instrument)
Protocol:
-
Tissue Harvest and Preparation:
-
Perfuse mice with ice-cold PBS to remove blood from the CNS.
-
Carefully dissect the spinal cord and place it in a pre-weighed microcentrifuge tube on dry ice.
-
Store samples at -80°C until processing.
-
-
Tissue Homogenization:
-
Add a volume of ice-cold lysis buffer (containing protease inhibitors) appropriate for the tissue weight (e.g., 10 µL per 1 mg of tissue).
-
Add 2-3 zirconia/silica beads to the tube.
-
Homogenize the tissue using a bead mill homogenizer (e.g., 2 cycles of 45 seconds at 6 m/s). Keep samples on ice between cycles.
-
-
Protein Extraction:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the lipid layer and pellet.
-
Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Multiplex Immunoassay:
-
Follow the manufacturer's instructions for the chosen multiplex cytokine assay kit.[7] This typically involves:
-
Diluting the protein extracts to a concentration within the assay's detection range.
-
Preparing the antibody-coupled magnetic beads.
-
Incubating the beads with the samples and standards.
-
Adding the detection antibodies.
-
Adding a streptavidin-phycoerythrin (SAPE) reporter.
-
Washing the beads between steps.
-
Resuspending the beads in sheath fluid.
-
-
-
Data Acquisition and Analysis:
-
Acquire the data on a multiplex assay reader.
-
Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curve.
-
Normalize cytokine concentrations to the total protein concentration of each sample (pg/mg of total protein).
-
Figure 2: Workflow for multiplex cytokine analysis of CNS tissue in EAE models.
Concluding Remarks
The choice between the MOG (40-54) and MOG (35-55) EAE models should be guided by the specific research question. The MOG (35-55) model provides a robust and well-characterized system for studying CD4+ T cell-mediated neuroinflammation, driven by a Th1/Th17-dominant cytokine storm. In contrast, the MOG (40-54) model offers a valuable tool to dissect the contribution of CD8+ T cells and their associated cytokine profile to EAE pathogenesis, a component of MS that is increasingly recognized as significant.
A thorough understanding of the distinct cytokine milieus in these models is paramount for the rational design and interpretation of preclinical studies aimed at developing novel therapies for multiple sclerosis. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in the immunopathology of these two important EAE models.
References
- Sonobe, Y., et al. (2007). Chronological changes of CD4+ and CD8+ T cell subsets in the experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis. Tohoku J Exp Med, 213(4), 329-341.
- Manglani, M., & McGavern, D. B. (2018). Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays. Methods Mol Biol, 1733, 225-234.
- Pei, W., et al. (2018). Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE. International Journal of Nanomedicine, 13, 3577–3593.
- Jadidi-Niaragh, F., & Mirshafiey, A. (2011). MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STATs pathways. Scandinavian Journal of Immunology, 74(3), 244-253.
- McCarthy, D. P., et al. (2013). Pathogenic MOG-reactive CD8+ T cells require MOG-reactive CD4+ T cells for sustained CNS inflammation during chronic EAE.
- Ford, M. L., & Evavold, B. D. (2005). Specificity, magnitude, and kinetics of MOG-specific CD8+ T cell responses in EAE. European Journal of Immunology, 35(1), 76-85.
- Lee, Y., et al. (2015). Myelin oligodendrocyte glycoprotein (MOG 35-55)-induced experimental autoimmune encephalomyelitis is ameliorated in interleukin-32 alpha transgenic mice. Oncotarget, 6(42), 44733–44746.
- Leuenberger, T., et al. (2013). The role of CD8+ T cells and their local interaction with CD4+ T cells in myelin oligodendrocyte glycoprotein35-55-induced experimental autoimmune encephalomyelitis. The Journal of Immunology, 191(10), 4910-4919.
- Selvakumar, G. P., et al. (2013). Clinical course of myelin oligodendrocyte glycoprotein 35–55 induced experimental autoimmune encephalomyelitis is aggravated by glia maturation factor.
- Rafei, M., et al. (2009). Splenocyte proliferation, cytokine profile, and Ab response. The Journal of Immunology, 182(10), 5980-5988.
- Purtell, K., et al. (2020). Myelin-specific CD8+ T cells exacerbate brain inflammation in CNS autoimmunity.
- Mayer, J. A., et al. (2008). Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. The Journal of Immunology, 181(5), 3128–3137.
- Krishnamoorthy, G., et al. (2009). Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE.
- Miller, S. D., & Karpus, W. J. (2007). The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment.
- Zahoor, M., et al. (2023). Profiling blood-based neural biomarkers and cytokines in experimental autoimmune encephalomyelitis model of multiple sclerosis using single-molecule array technology. bioRxiv.
- Pöllinger, B., et al. (2009). Functional and Pathogenic Differences of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis. PLoS ONE, 4(10), e7621.
- Meso Scale Discovery. (n.d.). Mouse Cytokine Assay - 384-well Tissue Culture Kit - Product Insert.
- Che, P., et al. (2008). A comparative study of experimental mouse models of central nervous system demyelination. Journal of Neuroimmunology, 201(1-2), 75-84.
- Lassmann, H., & Bradl, M. (2017). Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions. Frontiers in Immunology, 8, 1171.
- Pentón-Arias, E., et al. (2022). Anti-inflammatory mechanisms and pharmacological actions of phycocyanobilin in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis. Frontiers in Immunology, 13, 989325.
- Deleidi, M., et al. (2023). Luminex-Based Multiplex Cytokine Analysis. protocols.io.
- Laskin, D. L., et al. (2006). Detection of cytokine protein expression in mouse lung homogenates using suspension bead array.
- Miltenyi Biotec. (n.d.).
- Kennedy, M. K., et al. (1998). Cytokine expression by inflammatory cells obtained from the spinal cords of Lewis rats with experimental autoimmune encephalomyelitis induced by inoculation with myelin basic protein and adjuvants. Journal of Neuroimmunology, 88(1-2), 30-38.
- Siffrin, V., et al. (2010). Cross-Recognition of a Myelin Peptide by CD8+ T Cells in the CNS Is Not Sufficient to Promote Neuronal Damage. The Journal of Neuroscience, 30(9), 3357–3366.
Sources
- 1. Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioradiations.com [bioradiations.com]
- 5. Increase in Th17 and T-reg Lymphocytes and Decrease of IL22 Correlate with the Recovery Phase of Acute EAE IN Rat | PLOS One [journals.plos.org]
- 6. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Assessing B Cell Involvement in MOG (40-54) Induced EAE: A Methodological Comparison
An In-Depth Comparative Guide for Researchers
Experimental Autoimmune Encephalomyelitis (EAE) induced by the myelin oligodendrocyte glycoprotein (MOG) peptide fragment 40-54 serves as a critical animal model for multiple sclerosis (MS).[1] While historically considered a T cell-driven disease, the remarkable success of B cell-depleting therapies in MS patients has shifted focus towards understanding the multifaceted roles of B cells in neuroinflammation.[2][3] In the context of EAE, B cells exhibit a fascinating duality, capable of both promoting and regulating disease, a balance that is heavily influenced by the specific EAE model and the timing of immunological interventions.[4][5]
This guide provides a comparative analysis of key experimental approaches used to dissect the function of B cells in MOG (40-54) induced EAE. We move beyond simple protocols to explain the causal logic behind each method, offering field-proven insights to help researchers select the most appropriate system to address their specific scientific questions.
The Dichotomy of B Cell Function in EAE
B cells exert their influence on EAE through several distinct mechanisms, which can be broadly categorized as pathogenic or regulatory.
Pathogenic Roles:
-
Antigen Presentation: B cells can act as potent antigen-presenting cells (APCs), processing and presenting myelin antigens to autoreactive T cells. This function is particularly crucial for reactivating T cells that have infiltrated the central nervous system (CNS), thereby initiating or amplifying the inflammatory cascade.[2][6][7]
-
Pro-inflammatory Cytokine Production: Activated B cells are a source of pro-inflammatory cytokines, such as IL-6 and TNF-α, which can promote the differentiation of pathogenic Th17 cells and exacerbate neuroinflammation.[3][6][8]
-
Autoantibody Production: While the MOG (40-54) peptide model is less dependent on antibodies than models using whole MOG protein, B cells can still differentiate into plasma cells that produce anti-MOG antibodies. These antibodies can contribute to demyelination through complement-dependent cytotoxicity and antibody-dependent cell-mediated cytotoxicity.[4][6][9]
-
Ectopic Lymphoid Follicles: In the CNS of MS patients and some EAE models, B cells can organize into tertiary lymphoid structures, creating local sites of immune cell activation and affinity maturation that sustain chronic inflammation.[8]
Regulatory Roles:
-
IL-10 Production: A specialized subset of B cells, often termed regulatory B cells (Bregs) or B10 cells, suppresses autoimmune responses primarily through the secretion of the anti-inflammatory cytokine IL-10.[2][3][4] These cells are critical for inhibiting the proliferation and function of pathogenic T cells.
-
Induction of Regulatory T cells (Tregs): Bregs can also promote the differentiation and expansion of FoxP3+ Tregs, further contributing to an immunosuppressive environment.
The experimental challenge lies in dissecting these opposing functions. The choice of immunogen is critical; EAE induced with MOG peptide is often associated with a more prominent regulatory B cell function, whereas models using recombinant MOG protein tend to highlight their pathogenic APC role.[2][3][10]
Comparative Analysis of Experimental Methodologies
We will now compare three cornerstone experimental strategies for evaluating B cell function in EAE: in vivo depletion, the use of B cell-deficient mice, and adoptive transfer experiments.
Approach 1: In Vivo B Cell Depletion with Anti-CD20 Antibodies
This approach mimics the clinical application of therapies like Rituximab and Ocrelizumab by using monoclonal antibodies to eliminate CD20-expressing B cells.
Scientific Rationale: By removing B cells at specific time points, one can infer their role during different phases of the disease (e.g., induction vs. effector phase). The timing of depletion is the critical experimental variable.
Experimental Protocol: Anti-CD20 B Cell Depletion
-
Animal Model: C57BL/6 mice (female, 8-10 weeks old). For humanized antibodies like Obinutuzumab, human CD20 transgenic mice are required.[7][11]
-
Antibody Administration: Administer anti-mouse CD20 antibody (e.g., clone 18B12 or MB20-11) or an isotype control antibody via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose is 200-250 µg per mouse.[7][9]
-
Timing Regimens:
-
Prophylactic Depletion: Administer anti-CD20 mAb 7 days before EAE induction to assess the role of B cells in the priming phase.[9][12]
-
Therapeutic Depletion: Administer anti-CD20 mAb after the onset of clinical signs (e.g., day 14 or 21) to evaluate their role in disease progression and maintenance.[7][9][12]
-
-
EAE Induction: Induce EAE using MOG (40-54) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by two doses of pertussis toxin.[13]
-
Monitoring & Analysis:
-
Monitor mice daily for clinical signs of EAE using a standard 0-5 scoring system.[1][14]
-
Confirm B cell depletion in peripheral blood, spleen, and lymph nodes via flow cytometry (staining for CD19 and B220).[9]
-
At the experimental endpoint, analyze CNS-infiltrating lymphocytes, T cell cytokine profiles (IFN-γ, IL-17), and conduct histological analysis of the spinal cord for inflammation and demyelination.[9][15]
-
Data Interpretation & Comparative Outcomes
| Treatment Timing | Expected Outcome in MOG (40-54) EAE | Mechanistic Interpretation |
| Depletion Before Induction | Exacerbated Disease: Higher clinical scores, increased CNS infiltration of Th1/Th17 cells.[7][9][12] | Depletion removes the IL-10-producing regulatory B cell population, which is crucial for dampening the initial priming of encephalitogenic T cells.[12] |
| Depletion After Onset | Ameliorated Disease: Reduced clinical severity, decreased CNS inflammation.[7][12] | Depletion eliminates pathogenic B cells that function as APCs to reactivate T cells within the CNS and produce pro-inflammatory cytokines.[12] |
Strengths:
-
High clinical relevance, mimicking B cell-depleting therapies.
-
Allows for temporal dissection of B cell function.
Limitations:
-
Does not deplete CD20-negative plasma cells, so antibody production may persist.[8]
-
The act of depletion itself can cause cytokine release and transient inflammation.
Approach 2: B Cell-Deficient (μMT) Mouse Models
This genetic approach utilizes mice with a targeted disruption of the IgM heavy chain gene (μMT), rendering them incapable of producing mature B cells.
Scientific Rationale: Constitutive absence of B cells allows for the assessment of their role in both the development of the T cell repertoire and the initiation and execution of the autoimmune response, without the confounding effects of antibody-mediated depletion.
Experimental Protocol: EAE in μMT Mice
-
Animal Models: B cell-deficient (μMT) mice and wild-type (WT) littermate controls on a C57BL/6 background.
-
EAE Induction Models:
-
Active Immunization: Induce EAE in both μMT and WT mice with MOG (40-54) as described previously. This model assesses the role of B cells in the initial priming of T cells.[4]
-
Passive (Adoptive Transfer) EAE: Generate MOG-specific encephalitogenic T cells in WT donor mice. Transfer these activated T cells into recipient μMT and WT mice. This model bypasses the priming phase and directly assesses the role of host B cells in the CNS effector phase.[2][4]
-
-
Monitoring & Analysis:
-
Monitor clinical scores daily.
-
Analyze T cell priming in the draining lymph nodes (in the active model) via ELISPOT or intracellular cytokine staining for IFN-γ and IL-17.[2]
-
In the passive model, quantify T cell infiltration and cytokine gene expression (e.g., via qPCR) in the CNS of recipient mice.[2]
-
Data Interpretation & Comparative Outcomes
| EAE Model | Expected Outcome in μMT Mice | Mechanistic Interpretation |
| Active Immunization | Variable/Attenuated Disease: Some studies show susceptibility, while others show resistance, often with altered T cell priming.[2][4] | Reflects the cumulative and sometimes opposing effects of B cells on T cell priming (both pathogenic APC function and regulatory cytokine production). |
| Passive (Adoptive Transfer) | Significantly Reduced Incidence/Severity: Transferred T cells infiltrate the CNS but fail to be efficiently reactivated.[2] | Demonstrates a critical, non-redundant role for B cells within the CNS as APCs to restimulate effector T cells and trigger the inflammatory cascade.[2] |
Strengths:
-
Provides a "clean" system devoid of B cells from birth.
-
Excellent for dissecting effector phase functions using adoptive transfer.
Limitations:
-
Constitutive absence of B cells may lead to compensatory changes in other immune cell populations.
-
Does not allow for temporal analysis.
Approach 3: Adoptive Transfer of B Cell Subsets
This is the most direct method to test the in vivo function of a specific B cell population.
Scientific Rationale: By isolating and transferring defined B cell subsets into a host animal undergoing EAE, their specific contribution (pathogenic or regulatory) can be unequivocally determined.
Experimental Protocol: B Cell Adoptive Transfer
-
Animal Models:
-
B Cell Isolation: Isolate B cells from donor spleens using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Transfer & EAE Induction:
-
Regulatory Transfer: Inject 2 x 10^6 purified Bregs i.v. into recipient mice a day before or at the onset of actively induced EAE.[4][17]
-
Pathogenic Co-Transfer: Co-inject 1.5 x 10^7 activated MOG-specific B cells along with 5 x 10^6 naive MOG-specific T cells (from 2D2 TCR transgenic mice) into a Rag1-KO host. This model is adjuvant-free and driven by the cognate T-B interaction.[8][16]
-
-
Monitoring & Analysis:
-
Monitor clinical scores daily.
-
Analyze CNS and lymphoid tissues for donor cell persistence, T cell activation, and cytokine production.
-
Data Interpretation & Comparative Outcomes
| Transfer Type | Expected Outcome | Mechanistic Interpretation |
| Transfer of CD1d hi CD5+ Bregs | Attenuated Disease: Delayed onset and reduced severity of EAE.[4] | Demonstrates the potent immunosuppressive capacity of this B cell subset, likely mediated by IL-10. |
| Co-transfer of MOG-specific B and T cells | Induction of Severe EAE: Disease develops only when antigen-specific B cells are present.[8][16] | Proves that cognate interaction between autoreactive B and T cells is a powerful trigger for CNS autoimmunity. |
Strengths:
-
The most direct and definitive test of a specific B cell subset's function.
-
Allows for in vitro manipulation of B cells (e.g., cytokine knockout) before transfer to probe molecular mechanisms.[16]
Limitations:
-
Technically demanding, requiring cell sorting and potentially complex transgenic mouse models.
-
The phenotype and function of transferred cells may be influenced by the recipient's environment.
Summary and Recommendations
The choice of methodology to assess B cell involvement in MOG (40-54) EAE depends entirely on the research question.
| If your goal is to... | Recommended Approach | Rationale |
| Model clinical B cell therapies and study temporal roles. | In Vivo Depletion | Directly mimics the therapeutic strategy and allows for dissection of induction vs. progression phases. |
| Understand the role of B cells in the CNS effector phase. | Passive EAE in μMT Mice | Bypasses priming to isolate the function of host B cells in reactivating T cells within the target organ. |
| Prove the definitive function of a specific B cell subset. | Adoptive Transfer | Provides direct, causal evidence of a cell population's pathogenic or regulatory capacity in vivo. |
| Investigate cognate T-B cell interactions in disease initiation. | Pathogenic Co-Transfer | Creates a minimal, adjuvant-free system to demonstrate the necessity of antigen-specific B cells in activating T cells to cause disease. |
By carefully selecting from these complementary approaches and combining them with robust analytical techniques like multi-color flow cytometry and histology, researchers can effectively deconstruct the complex and critical contributions of B cells to neuroinflammatory disease. This foundational knowledge is paramount for the continued development of next-generation B cell-targeted therapies for multiple sclerosis.
References
-
Fillatreau, S., et al. (2008). Pathogenic and regulatory roles for B cells in experimental autoimmune encephalomyelitis. Journal of Immunology. [Link]
-
Mishra, M. K., & Yong, V. W. (2016). Pathogenic and regulatory roles for B cells in experimental autoimmune encephalomyelitis. Journal of Neuroinflammation. [Link]
-
Pierson, E., et al. (2014). B cells promote induction of experimental autoimmune encephalomyelitis by facilitating reactivation of T cells in the CNS. Journal of Autoimmunity. [Link]
-
Jelcic, I., et al. (2023). A B cell–driven EAE mouse model reveals the impact of B cell–derived cytokines on CNS autoimmunity. PNAS. [Link]
-
Sabharwal, L., et al. (2021). Regulation of neuroinflammation by B cells and plasma cells. Journal of Neuroinflammation. [Link]
-
Matsushita, T., et al. (2008). Regulatory B cells inhibit EAE initiation in mice while other B cells promote disease progression. Journal of Clinical Investigation. [Link]
-
Pennati, A., et al. (2020). Adoptive transfer of B regs or B cells in EAE mice and spinal cord myelination. Journal of Neuroscience. [Link]
-
Jelcic, I., et al. (2023). A B cell–driven EAE mouse model reveals the impact of B cell–derived cytokines on CNS autoimmunity. PubMed Central. [Link]
-
Li, R., et al. (2023). Translational insights from EAE models: decoding MOGAD pathogenesis and therapeutic innovation. Frontiers in Immunology. [Link]
-
Quinn, J. L., et al. (2018). B cell responses occur in the central nervous system of TH17-EAE. Journal of Neuroinflammation. [Link]
-
Weber, M. S., et al. (2010). B cell activation influences T cell polarization and outcome of anti-CD20 B cell depletion in CNS autoimmunity. Journal of Immunology. [Link]
-
Hertwig, L., et al. (2021). Obinutuzumab-Induced B Cell Depletion Reduces Spinal Cord Pathology in a CD20 Double Transgenic Mouse Model of Multiple Sclerosis. MDPI. [Link]
-
Constantinescu, C. S., et al. (2011). Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS). British Journal of Pharmacology. [Link]
-
Matsushita, T., et al. (2008). Regulatory B cells inhibit EAE initiation in mice while other B cells promote disease progression. PubMed Central. [Link]
-
GenScript. MOG (40-54). GenScript. [Link]
-
Linnerz, T., et al. (2024). B Cells Influence Encephalitogenic T Cell Frequency to Myelin Oligodendrocyte Glycoprotein (MOG)38–49 during Full-length MOG Protein–Induced Demyelinating Disease. The Journal of Immunology. [Link]
-
Sun, D., et al. (2003). Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8+ MOG-specific T cells on oligomeric MHC class I molecules. International Immunology. [Link]
-
Garay, L., et al. (2008). Steroid Protection in the Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis. Neuroimmunomodulation. [Link]
-
Cantoni, C., et al. (2015). Experimental Autoimmune Encephalomyelitis Is Successfully Controlled by Epicutaneous Administration of MOG Plus Vitamin D Analog. PubMed Central. [Link]
-
O'Connor, R. A., et al. (2012). Recognition of a high affinity MHC class I-restricted epitope of myelin oligodendrocyte glycoprotein by CD8+ T cells derived from autoantigen-deficient mice. Frontiers in Immunology. [Link]
-
Pfaller, C. K., et al. (2019). Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair. Journal of Visualized Experiments. [Link]
-
Shen, P., et al. (2014). Regulatory B Cells in Experimental Autoimmune Encephalomyelitis (EAE). Methods in Molecular Biology. [Link]
-
Crocker, S. J., et al. (2007). Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. Journal of Neuroimmunology. [Link]
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. B cells promote induction of experimental autoimmune encephalomyelitis by facilitating reactivation of T cells in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathogenic and regulatory roles for B cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory B Cells in Experimental Autoimmune Encephalomyelitis (EAE) | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | Translational insights from EAE models : decoding MOGAD pathogenesis and therapeutic innovation [frontiersin.org]
- 7. B cell activation influences T cell polarization and outcome of anti-CD20 B cell depletion in CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Regulatory B cells inhibit EAE initiation in mice while other B cells promote disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Obinutuzumab-Induced B Cell Depletion Reduces Spinal Cord Pathology in a CD20 Double Transgenic Mouse Model of Multiple Sclerosis [mdpi.com]
- 12. JCI - Regulatory B cells inhibit EAE initiation in mice while other B cells promote disease progression [jci.org]
- 13. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hooke - Contract Research - EAE - Analysis Options [hookelabs.com]
- 16. A B cell–driven EAE mouse model reveals the impact of B cell–derived cytokines on CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of EAE Models Induced by Different Myelin Antigens: A Guide for Researchers
For decades, Experimental Autoimmune Encephalomyelitis (EAE) has stood as the principal animal model for multiple sclerosis (MS), providing invaluable insights into the immunopathogenesis of this debilitating neurological disease.[1][2] The choice of myelin antigen used to induce EAE is a critical experimental decision, as it profoundly dictates the resulting clinical course, immunological mechanisms, and histopathological features of the model. This guide offers a comprehensive, head-to-head comparison of EAE models induced by three of the most common myelin antigens: Myelin Oligodendrocyte Glycoprotein (MOG), Proteolipid Protein (PLP), and Myelin Basic Protein (MBP). Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most appropriate EAE model for their specific research questions.
The Critical Role of Antigen Selection in EAE Modeling
The selection of a myelin antigen is not merely a matter of procedural detail; it is a fundamental determinant of the EAE phenotype.[3][4] The interaction between the chosen antigen, the genetic background of the animal strain, and the immunization protocol culminates in distinct disease manifestations that can mimic different aspects of MS pathology.[3][5][6] Understanding these nuances is paramount for the robust design of preclinical studies and the accurate interpretation of experimental outcomes.
Myelin Oligodendrocyte Glycoprotein (MOG)-Induced EAE
MOG is a glycoprotein exclusively expressed on the outermost surface of the myelin sheath in the central nervous system (CNS), making it a prime target for autoimmune attack.[7] EAE induced with MOG, particularly the MOG35-55 peptide in C57BL/6 mice, is one of the most widely used models due to its high reproducibility and chronic progressive disease course that mirrors some aspects of primary progressive MS.[1][5][8][9]
Immunological Profile
The MOG35-55 peptide model is predominantly a CD4+ T cell-mediated disease.[10][11] The immune response is typically characterized by a mixed Th1 and Th17 polarization, leading to the infiltration of inflammatory cells into the CNS, subsequent demyelination, and axonal damage.[12] A key feature of MOG-induced EAE, especially when using the full-length MOG protein (MOG1-125), is the significant involvement of B cells and the production of demyelinating autoantibodies.[7][10][11] This makes the MOG1-125 model particularly suitable for testing therapeutics that target B cells.[10][11]
Histopathology
Histopathological analysis of MOG-induced EAE reveals perivascular inflammatory infiltrates, extensive demyelination, and significant axonal injury in the spinal cord and brain.[13][14][15][16] The presence of axonal damage is a key feature that correlates with the progressive disability observed in this model.[8][14][17]
Proteolipid Protein (PLP)-Induced EAE
PLP is the most abundant protein in the CNS myelin, and immunization with PLP peptides can induce a relapsing-remitting EAE in susceptible mouse strains, most notably the SJL/J mouse.[5][18][19] This disease course closely resembles the most common form of human MS, relapsing-remitting MS (RRMS).[18][20]
Immunological Profile
PLP-induced EAE is also a T-cell-mediated disease, with CD4+ T cells playing a central role.[5][21] The use of the PLP139-151 peptide in SJL mice typically elicits a Th1-dominant immune response.[18] The relapsing-remitting nature of the disease is thought to be driven by waves of immune cell infiltration into the CNS and subsequent epitope spreading, where the initial immune response to the immunizing antigen broadens to recognize other myelin epitopes.[19]
Histopathology
The histopathology of PLP-induced EAE is characterized by inflammatory lesions primarily in the spinal cord, leading to demyelination.[22] While axonal damage does occur, it may be less severe compared to the chronic MOG model, particularly during the remission phases.
Myelin Basic Protein (MBP)-Induced EAE
MBP is another major component of the myelin sheath, constituting 30-40% of the total myelin protein in the CNS.[21][23] MBP was one of the first proteins used to induce EAE.[21][23] In susceptible strains like the PL/J mouse, MBP immunization can induce an acute, monophasic EAE.[21] Inducing MBP-EAE in the commonly used C57BL/6 strain has historically been more challenging, often requiring specific protocols with repeated immunizations.[24]
Immunological Profile
MBP-induced EAE is a classic T-cell-mediated disease.[23][25] The encephalitogenic T cells are typically CD4+ and exhibit a Th1 phenotype. The acute and often self-limiting nature of the disease in some models suggests a more contained inflammatory response compared to the chronic MOG or relapsing-remitting PLP models.
Histopathology
The primary histopathological features of MBP-induced EAE are inflammation and some degree of axonal damage, with demyelination being less prominent in certain protocols.[24] The inflammatory infiltrates are found in the CNS, leading to the clinical signs of paralysis.
Head-to-Head Comparison of EAE Models
| Feature | MOG-Induced EAE | PLP-Induced EAE | MBP-Induced EAE |
| Common Antigen | MOG35-55 peptide, MOG1-125 protein[1][10] | PLP139-151 peptide[5][18] | Whole MBP, MBP peptides (e.g., Ac1-11)[23][24] |
| Susceptible Mouse Strain | C57BL/6[1][3] | SJL/J[5][18] | PL/J, SJL/J[21] |
| Typical Disease Course | Chronic, progressive paralysis[5][8] | Relapsing-remitting[18][20] | Acute, monophasic (can be relapsing in some strains)[21][23] |
| Primary Immune Mediator | CD4+ T cells (Th1/Th17), B cells (with MOG protein)[7][10][11] | CD4+ T cells (primarily Th1)[5][18] | CD4+ T cells (Th1)[25] |
| Key Pathological Features | Inflammation, extensive demyelination, significant axonal damage[13][14][15] | Inflammation, demyelination, epitope spreading[19][22] | Inflammation, variable demyelination, axonal damage[24] |
| Best Suited For Studying | Chronic MS, B-cell targeted therapies, neurodegeneration[8][10][11] | Relapsing-remitting MS, epitope spreading, therapies for relapses[18][19][20] | Acute inflammatory events in MS, fundamental T-cell autoimmunity[23] |
Experimental Protocols
The successful induction of EAE is highly dependent on a meticulous and consistent protocol. Below are standardized, step-by-step methodologies for inducing EAE with each of the discussed myelin antigens.
MOG35-55-Induced EAE in C57BL/6 Mice
This protocol reliably induces a chronic progressive form of EAE.[3][26]
Materials:
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55 in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis. Emulsify by repeatedly drawing the mixture through a syringe or using a mechanical homogenizer until a thick, stable emulsion is formed.
-
Immunization (Day 0): Subcutaneously inject 100-200 µL of the emulsion (containing 100-200 µg of MOG35-55) at two sites on the flank of each mouse.[1][3]
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 100-200 ng of PTX intraperitoneally (i.p.) in 100-200 µL of PBS.[3][6] PTX is crucial for breaking the blood-brain barrier and allowing immune cell entry into the CNS.[10]
-
Clinical Scoring: Begin daily monitoring of mice for clinical signs of EAE starting around day 7 post-immunization. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
PLP139-151-Induced EAE in SJL/J Mice
This protocol is the gold standard for inducing a relapsing-remitting EAE model.[18][20]
Materials:
-
PLP139-151 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) (optional, increases severity of the initial attack but may reduce relapse rate)[18][20]
-
Sterile PBS
-
Female SJL/J mice, 8-12 weeks old
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of PLP139-151 in CFA as described for the MOG protocol. A typical dose is 50-100 µg of peptide per mouse.
-
Immunization (Day 0): Subcutaneously inject 100 µL of the emulsion at the base of the tail.
-
Pertussis Toxin Administration (Optional): If used, administer 100-200 ng of PTX i.p. on day 0.[18]
-
Clinical Scoring: Monitor mice daily for clinical signs starting around day 9-12 post-immunization. The relapsing-remitting course will be characterized by periods of neurological deficit followed by partial or complete recovery and subsequent relapses.[18]
Visualizing EAE Induction Workflows
Caption: Standard workflows for inducing MOG- and PLP-mediated EAE.
Mechanistic Differences in Immune Activation
The distinct clinical outcomes of these EAE models are rooted in their differential activation of the immune system.
Caption: Contrasting immune pathways in MOG- and PLP-induced EAE models.
Concluding Remarks for the Practicing Scientist
The choice between MOG, PLP, and MBP-induced EAE models is a strategic one that should be guided by the specific aims of your research.
-
For studies focused on chronic neurodegeneration, axonal loss, and the role of B cells and antibodies , the MOG-induced EAE model in C57BL/6 mice is the superior choice.[7][8][10][11]
-
To investigate the dynamics of relapse and remission, epitope spreading, and to test therapies aimed at preventing relapses , the PLP-induced EAE model in SJL mice is the most clinically relevant option.[18][19][20]
-
For fundamental studies on acute T-cell mediated CNS inflammation , the MBP-induced EAE model can be a valuable tool.[23]
By carefully considering the distinct characteristics of each model, researchers can enhance the translational relevance of their findings and accelerate the development of novel therapeutics for multiple sclerosis.
References
-
Kim, J. Y., & Son, Y. (2019). Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis. Bio-protocol, 9(24), e3467. Retrieved from [Link]
-
Bittner, S., Afzali, A. M., Wiendl, H., & Meuth, S. G. (2014). Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice. Journal of Visualized Experiments, (86), 51275. Retrieved from [Link]
-
Miller, S. D., & Karpus, W. J. (2007). Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology, Chapter 15, Unit 15.1. Retrieved from [Link]
-
Ben-Nun, A., & Kaushansky, N. (2014). Titration of myelin oligodendrocyte glycoprotein (MOG)- Induced experimental autoimmune encephalomyelitis (EAE) model. Journal of Immunological Methods, 403(1-2), 48-59. Retrieved from [Link]
-
Karussis, D., & Abramsky, O. (2002). Animal Models of Central Nervous System Immune-Mediated Diseases: Therapeutic Interventions with Bioactive Peptides and Mimetics. Current pharmaceutical design, 8(23), 2095-2108. Retrieved from [Link]
-
Skundric, D. S., & Lisak, R. P. (2003). Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry. Journal of the neurological sciences, 206(2), 157-165. Retrieved from [Link]
-
Arima, Y., Harada, M., Kamimura, D., Park, J. H., Morikawa, Y., & Murakami, M. (2017). EAE Induction by Passive Transfer of MOG-specific CD4+ T Cells. Bio-protocol, 7(13), e2380. Retrieved from [Link]
-
Lyons, J. A., Ramsbottom, M. J., & Cross, A. H. (2001). T- and B-cell responses to myelin oligodendrocyte glycoprotein in experimental autoimmune encephalomyelitis and multiple sclerosis. Journal of neuroscience research, 66(4), 505-512. Retrieved from [Link]
-
Pettinelli, C. B., & McFarlin, D. E. (1981). Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology, Chapter 15, Unit 15.1. Retrieved from [Link]
-
Linker, R. A., Kallen, K. J., & Gold, R. (2005). MBP-Induced Experimental Autoimmune Encephalomyelitis in C57BL/6 Mice. The Journal of Immunology, 174(4), 1937-1938. Retrieved from [Link]
-
Kornek, B., Storch, M. K., Weissert, R., Wallstroem, E., Stefferl, A., Olsson, T., ... & Lassmann, H. (2000). Multiple Sclerosis and Chronic Autoimmune Encephalomyelitis: A Comparative Quantitative Study of Axonal Injury in Active, Inactive, and Remyelinated Lesions. The American Journal of Pathology, 157(1), 267-276. Retrieved from [Link]
-
Melior Discovery. (n.d.). PLP-Induced EAE Mouse Model of Multiple Sclerosis. Retrieved from [Link]
-
MacKenzie-Graham, A., Rinek, G. A., Avedisian, A., & Voskuhl, R. R. (2022). Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis. Frontiers in Neurology, 13, 969962. Retrieved from [Link]
-
MD Bioproducts. (n.d.). PLP Induced EAE Model. Retrieved from [Link]
-
Taconic Biosciences. (n.d.). EAE Mouse Models for MS: Induction Methods & Strain Insights. Retrieved from [Link]
-
Wilson, D. B., & Wilson, D. H. (2003). Suppression of MOG- and PLP-Induced Experimental Autoimmune Encephalomyelitis Using a Novel Multivalent Bifunctional Peptide Inhibitor. The AAPS Journal, 5(2), 65-74. Retrieved from [Link]
-
Kuchroo, V. K., Collins, M., al-Sabbagh, A., Sobel, R. A., Whitters, M. J., & Weiner, H. L. (1994). Tolerance Induction and Autoimmune Encephalomyelitis Amelioration After Administration of Myelin Basic Protein–derived Peptide. The Journal of Experimental Medicine, 179(5), 1549-1554. Retrieved from [Link]
-
Molnarfi, N., Schulze-Topphoff, U., Weber, M. S., Patarroyo, J. C., Prod'homme, T., Varrin-Doyer, M., ... & Zamvil, S. S. (2013). B cells promote induction of experimental autoimmune encephalomyelitis by facilitating reactivation of T cells in the CNS. The Journal of experimental medicine, 210(7), 1285-1293. Retrieved from [Link]
-
van Langelaar, J., van der Vuurst de Vries, R. M., Janssen, M., Wierenga-Wolf, A. F., Spilt, I. M., Siepman, T. A., ... & Hintzen, R. Q. (2020). B and T Cells Driving Multiple Sclerosis: Identity, Mechanisms and Potential Triggers. Frontiers in Immunology, 11, 760. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Myelin Basic Protein (MBP)-Induced Experimental Autoimmune Encephalomyelitis (EAE) Model. Retrieved from [Link]
-
Kłosowska, K., Leśniak, A., & Skórkowska, A. (2018). Histopathological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model. Journal of Physiology and Pharmacology, 69(1). Retrieved from [Link]
-
Tsunoda, I., Kuang, L. Q., & Fujinami, R. S. (2017). Neuropathology score of MOG-induced EAE mice. SJL/J and A.SW mice were.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Histopathology of the forebrain in EAE and Cup/EAE mice. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Immunophenotyping and Characterization of PLP and MOG Induced Relapsing/Remitting and Chronic Mouse Models of Experimental Autoimmune Encephalomyelitis. Retrieved from [Link]
-
Wang, Y., Wang, H., Li, Y., Liu, Y., & Wu, X. (2022). Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs. Journal of Immunological Sciences, 6(2). Retrieved from [Link]
-
Constantinescu, C. S., Farooqi, N., O'Brien, K., & Gran, B. (2011). Experimental autoimmune encephalomyelitis (EAE) as animal models of multiple sclerosis (MS). The journal of the Japanese Society for Multiple Sclerosis, 2(1), 1-13. Retrieved from [Link]
-
Biospective. (n.d.). EAE Mouse Models of Multiple Sclerosis (MS). Retrieved from [Link]
-
Constantinescu, C. S., & Gran, B. (2010). Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis. Current protocols in immunology, Chapter 15, 15.1.1-15.1.25. Retrieved from [Link]
-
Biospective. (2024, August 18). Experimental Autoimmune Encephalomyelitis & Axonal Injury. Retrieved from [Link]
-
Creative Biolabs. (n.d.). MOG35-55 induced EAE Mice Model. Retrieved from [Link]
-
Pöllinger, B., Krishnamoorthy, G., Berer, K., Lassmann, H., Bösl, M. R., Dunn, R., ... & Wekerle, H. (2009). Epitope-Specific Tolerance Modes Differentially Specify Susceptibility to Proteolipid Protein-Induced Experimental Autoimmune Encephalomyelitis. The Journal of Immunology, 182(10), 6143-6151. Retrieved from [Link]
-
Sasaki, Y., Araki, T., & Milbrandt, J. (2006). Protecting Axonal Degeneration by Increasing Nicotinamide Adenine Dinucleotide Levels in Experimental Autoimmune Encephalomyelitis Models. The Journal of Neuroscience, 26(45), 11593-11601. Retrieved from [Link]
-
Budde, M. D., Xie, M., Cross, A. H., & Song, S. K. (2009). Axonal injury detected by in vivo DTI correlates with neurological disability in a mouse model of Multiple Sclerosis. NeuroImage, 47(3), 808-816. Retrieved from [Link]
-
Weber, M. S., Prod'homme, T., Patarroyo, J. C., Molnarfi, N., Karacsony, E., Dunn, S., ... & Zamvil, S. S. (2010). B cell activation influences T cell polarization and outcome of anti-CD20 B cell depletion in CNS autoimmunity. The Journal of experimental medicine, 207(6), 1271-1281. Retrieved from [Link]
-
Kretschmer, B., Gudi, V., Lodygin, D., Rohde, V., Stangel, M., & Piaszinski, K. (2023). A B cell–driven EAE mouse model reveals the impact of B cell–derived cytokines on CNS autoimmunity. The Journal of experimental medicine, 220(11), e20221379. Retrieved from [Link]
-
Baker, D., & Amor, S. (2014). Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS). Clinical & Experimental Immunology, 178(3), 391-399. Retrieved from [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EAE Mouse Models for MS: Induction Methods & Strain Insights | Taconic Biosciences [taconic.com]
- 5. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T- and B-cell responses to myelin oligodendrocyte glycoprotein in experimental autoimmune encephalomyelitis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 11. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 12. Axonal injury detected by in vivo DTI correlates with neurological disability in a mouse model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multiple Sclerosis and Chronic Autoimmune Encephalomyelitis: A Comparative Quantitative Study of Axonal Injury in Active, Inactive, and Remyelinated Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jpp.krakow.pl [jpp.krakow.pl]
- 16. biospective.com [biospective.com]
- 17. biospective.com [biospective.com]
- 18. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 19. Suppression of MOG- and PLP-Induced Experimental Autoimmune Encephalomyelitis Using a Novel Multivalent Bifunctional Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 21. Experimental Autoimmune Encephalomyelitis (EAE) as Animal Models of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Tolerance Induction and Autoimmune Encephalomyelitis Amelioration After Administration of Myelin Basic Protein–derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse
For researchers and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Myelin Oligodendrocyte Glycoprotein (40-54) (MOG (40-54)) is a pivotal tool in neuroscience research, particularly in the induction of experimental autoimmune encephalomyelitis (EAE) in rodent models.[1][2][3][4][5] While essential for studying demyelinating diseases, its biological activity necessitates stringent disposal protocols to mitigate any potential risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step plan for the proper disposal of MOG (40-54), its solutions, and contaminated materials.
Core Principles of MOG (40-54) Waste Management
Given the immunogenic nature of MOG (40-54) and the often-undocumented full toxicological profile of synthetic peptides, a cautious approach is mandatory.[6] All MOG (40-54) waste, whether in solid lyophilized form, in solution, or as contaminated labware, must be treated as potentially hazardous chemical waste.[6][7] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is not just recommended, but obligatory.[6][8] Never dispose of MOG (40-54) waste in the regular trash or down the drain.[6][7][8][9][10]
Risk Assessment: Understanding the "Why"
Before handling MOG (40-54), a thorough risk assessment is crucial. The primary hazards associated with this peptide include:
-
Biological Activity : MOG (40-54) is known to induce strong T and B cell responses and can cause a relapsing-remitting neurologic disease in rodents. Accidental exposure could have unknown immunological consequences.
-
Inhalation Risk : The lyophilized powder form can be easily aerosolized, leading to potential respiratory sensitization.[6][9]
-
Direct Contact : Direct skin and eye contact may cause irritation.[9][11]
-
Unknown Toxicity : While used in research, the full toxicological profile for chronic human exposure is not well-established.[6][9]
Therefore, all handling and disposal procedures should be conducted with appropriate containment measures.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of MOG (40-54) waste. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
1. Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling MOG (40-54) in any form.[8] This serves as the primary barrier against accidental exposure.[8]
-
Gloves : Wear chemical-resistant nitrile gloves.[6]
-
Eye Protection : Use safety glasses or goggles.[6]
-
Lab Coat : A fully buttoned lab coat is mandatory to protect skin and clothing.[6]
-
Respiratory Protection : When handling the lyophilized powder, which can become airborne, work within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[6]
2. Waste Segregation: A Critical Step for Compliance
Proper segregation of waste at the point of generation is essential to prevent cross-contamination and ensure compliant disposal.[8] All items that have come into contact with MOG (40-54) must be kept separate from general laboratory waste.[6]
| Waste Type | Description | Disposal Container |
| Solid Peptide Waste | Unused or expired lyophilized MOG (40-54). | A designated, leak-proof, and clearly labeled hazardous waste container.[6] |
| Contaminated Labware | Pipette tips, tubes, vials, and other disposable materials. | Labeled container for solid chemical waste.[10] |
| Contaminated Sharps | Needles or syringes used for injections. | Puncture-resistant sharps container labeled as "Hazardous Chemical Waste".[10] |
| Liquid Peptide Waste | Unused solutions or experimental media containing MOG (40-54). | A designated, sealed, and leak-proof container for liquid hazardous waste.[6][10] |
| Contaminated PPE | Used gloves, disposable lab coats, etc. | Designated hazardous waste bag or container.[6][7] |
3. Containerization and Labeling: Clarity and Safety
All hazardous waste containers must be appropriate for the type of waste they hold and must be clearly and accurately labeled.[6]
-
Labeling Requirements : The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse".[6]
-
The CAS Number: 507233-87-6.[12]
-
A clear indication of the hazards (e.g., "Caution: Research chemical with unknown toxicity," "Biologically Active Material").[6]
-
The accumulation start date.[6]
-
4. Chemical Inactivation (Optional Pre-Treatment)
For liquid waste containing MOG (40-54), chemical inactivation may be a suitable pre-treatment step before collection, if permitted by your institution's EHS guidelines.[6] Sodium hypochlorite (bleach) is a potent oxidizing agent capable of degrading peptides.[6]
Protocol for Chemical Inactivation:
-
Work in a Fume Hood : Perform all steps in a certified chemical fume hood while wearing appropriate PPE.[6]
-
Prepare Bleach Solution : Prepare a 10% bleach solution, which will result in a final concentration of approximately 0.5-1.0% sodium hypochlorite.[6]
-
Inactivate Peptide Waste : Slowly add the liquid peptide waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution.[6]
-
Ensure Sufficient Contact Time : Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation of the peptide.[6]
-
Dispose as Chemical Waste : Even after this inactivation step, the resulting solution should be collected in a labeled hazardous waste container for disposal through your EHS department.[6]
5. Storage and Final Disposal
-
Interim Storage : Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general lab traffic, and ideally in a secondary containment tray to mitigate potential spills.[6][10]
-
Final Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[6][8][10] They will provide guidance on the necessary documentation and procedures to ensure full compliance with local, state, and federal regulations.[8]
Emergency Procedures in Case of Accidental Exposure
In the event of an accidental release or exposure, immediate action is critical.
-
Spill : Clear the area and restrict access.[9] Use an absorbent material to contain the spill, and place it in a sealed container for disposal.[10] Decontaminate the area thoroughly.[9]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8][10]
-
Eye Contact : Flush the eyes immediately and continuously with copious amounts of water for at least 15 minutes at an eyewash station.[8][10] Seek medical attention.[9]
-
Inhalation : Move the affected individual to fresh air immediately and seek medical attention.[8][10]
Workflow for Safe Disposal of MOG (40-54)
Caption: Workflow for the safe disposal of M.O.G. (40-54) peptide waste.
By implementing this comprehensive disposal plan, you contribute to a safer laboratory environment, protect your colleagues, and ensure the integrity of your invaluable research.
References
- Safe Peptide Handling and Disposal for Laboratory Work - Pure Tides Therapy. (2025, December 5).
- Laboratory Safety Guidelines for Peptide Handling - Biovera. (2024, November 13).
- Proper Disposal of HCV Peptide (257-266): A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21).
- Navigating the Disposal of KRAS G13D Peptide, 25-mer: A Guide to Safe and Compliant Laboratory Practices - Benchchem. (n.d.).
- MOG 40-54 | 1 mg | EP09868_1 - peptides & elephants. (n.d.).
- Safety Data Sheet. (n.d.).
- This compound lyophilized powder 507233-87-6. (n.d.).
- Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PubMed Central. (n.d.).
- MOG (40-54) - GenScript. (n.d.).
- MOG (40–54) - InnoPep. (n.d.).
- This compound lyophilized powder 507233-87-6 - Sigma-Aldrich. (n.d.).
- Increased frequencies of MOG antigen-specific CD4 + and CD8 + T cells... - ResearchGate. (n.d.).
Sources
- 1. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. innopep.com [innopep.com]
- 4. This compound lyophilized powder 507233-87-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. peptide24.store [peptide24.store]
- 9. biovera.com.au [biovera.com.au]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. This compound lyophilized powder 507233-87-6 [sigmaaldrich.com]
Personal protective equipment for handling Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse
Comprehensive Safety and Handling Guide: Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse
This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling this compound (MOG (40-54)). MOG (40-54) is a critical tool in immunological research, widely used as a self-antigenic epitope to induce Experimental Autoimmune Encephalomyelitis (EAE) in murine models, which serves as a valuable model for studying multiple sclerosis.[1][2] While the Safety Data Sheet (SDS) may not classify this peptide as a hazardous substance under OSHA standards, its potent biological activity and the inherent risks associated with handling synthetic peptides necessitate stringent safety and handling protocols.[3] Adherence to these guidelines is paramount to ensure personnel safety, maintain experimental integrity, and achieve reproducible results.
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the foundation of safe laboratory practice.[4] Although MOG (40-54) is not formally classified as hazardous, the primary risks stem from its physical form as a lyophilized powder and its biological activity.[3] The potential hazards associated with research peptides are often uncharacterized, mandating a cautious approach.[5]
Key Risk Factors:
-
Respiratory Sensitization: Inhalation of fine lyophilized powder is a primary exposure route and can lead to respiratory sensitization or allergic reactions.[4][5]
-
Dermal and Eye Exposure: Direct contact with the peptide, in either powder or solution form, may cause skin or eye irritation.[4]
-
Unknown Biological Activity: As a research-use-only peptide, its full biological effects in humans are uncharacterized.[4]
-
Cross-Contamination: Improper handling can compromise experimental results and introduce safety hazards by contaminating other materials.[4]
The following table summarizes the primary risks and the corresponding mitigation strategies that form the basis of this guide.
| Identified Risk | Route of Exposure | Mitigation Strategy & Rationale |
| Inhalation of Powder | Respiratory | Primary: Handle lyophilized powder exclusively within a certified chemical fume hood or a biological safety cabinet. Secondary: Wear a respirator if a fume hood is unavailable. This prevents the aerosolization and inhalation of fine particles.[5][6] |
| Direct Contact | Dermal, Ocular | Primary: Utilize appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Secondary: A face shield is recommended during reconstitution where a splash hazard exists. This creates a physical barrier against exposure.[5] |
| Accidental Ingestion | Oral | Primary: Prohibit eating, drinking, or smoking in the laboratory. Secondary: Wash hands thoroughly after handling the substance and before leaving the lab. This prevents transference of the peptide from hands to mouth.[3] |
| Contamination | Indirect | Primary: Work in a designated, clean area. Secondary: Use sterile, dedicated equipment for each peptide to maintain both safety and the integrity of your research.[7] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is crucial for minimizing exposure and preventing contamination.[5] All personnel must be trained on the proper use, removal, and disposal of their PPE. The required level of PPE varies based on the form of the peptide being handled.
| PPE Category | Item | Specifications and Use Rationale |
| Eye & Face Protection | Safety Goggles | Required for all procedures to protect against splashes and chemical vapors.[5] |
| Face Shield | Recommended in addition to goggles during initial reconstitution of the powder due to the increased risk of splashing.[5][6] | |
| Hand Protection | Nitrile Gloves | Standard for handling peptides. Provides a robust chemical-resistant barrier. Consider double-gloving for added protection with concentrated solutions and change gloves immediately if contaminated.[5] |
| Body Protection | Laboratory Coat | A standard, fully-fastened lab coat is the minimum requirement to protect clothing and skin from potential splashes.[5] |
| Respiratory Protection | Chemical Fume Hood | Mandatory when weighing or otherwise manipulating the lyophilized powder to control aerosols and prevent inhalation.[4][5] |
| Respirator | To be used as a secondary measure if a certified chemical fume hood is not available for handling the powder, based on a thorough institutional risk assessment.[5] |
Step-by-Step Handling & Reconstitution Workflow
Proper handling and storage are critical for maintaining the stability and biological activity of MOG (40-54).[8] This workflow ensures both safety and product integrity from receipt to use.
Workflow Diagram: Safe Handling of MOG (40-54)
Caption: Workflow for safe receipt, handling, reconstitution, and storage of MOG (40-54).
Detailed Protocol
Materials:
-
Vial of lyophilized MOG (40-54)
-
Appropriate sterile solvent (e.g., sterile deionized water)
-
Sterile, calibrated pipettes or syringes[7]
-
Sterile microcentrifuge tubes for aliquots
-
PPE as specified in Section 2
Procedure:
-
Preparation and Sanitization: Before beginning, allow the sealed vial of MOG (40-54) to warm to room temperature inside a desiccator.[9] This critical step prevents condensation from forming on the hygroscopic peptide, which would reduce its stability.[6][9] Don all required PPE and sanitize your work area within a chemical fume hood.[5]
-
Pellet the Powder: Briefly centrifuge the vial to ensure the lyophilized powder is collected at the bottom.[9] This minimizes loss of material that may be adhering to the cap or walls.
-
Solvent Addition: Carefully uncap the vial and, using a sterile pipette, add the predetermined volume of the appropriate sterile solvent. Product documentation often specifies a suitable solvent, such as deionized water.
-
Dissolution: Mix the solution by gently swirling or lightly vortexing until all the peptide has dissolved.[10] Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide. Visually inspect the solution to ensure it is clear and free of particulates.[11]
-
Aliquoting and Storage: To preserve the peptide's integrity, divide the reconstituted solution into single-use aliquots in sterile tubes.[7] This practice is essential to avoid repeated freeze-thaw cycles, which are known to degrade peptides.[10][12]
-
Labeling and Storage: Clearly label all aliquots with the peptide name, concentration, and date of preparation.[7] For long-term storage, keep the aliquots at -20°C or colder.[12] Reconstituted peptides have limited shelf life and should be used promptly once thawed.[10]
Spill Management and Emergency Procedures
In the event of accidental exposure or release, immediate and appropriate action is required.
| Incident | Immediate Response Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.[4][13] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[4][13] |
| Inhalation | Move the affected individual to an area with fresh air. If breathing is difficult, seek immediate medical attention.[13] |
| Minor Spill (Powder) | Restrict access to the area. Gently cover the spill with an absorbent material to avoid raising dust. Collect the material using appropriate tools and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area.[4][13] |
| Minor Spill (Liquid) | Absorb the spill with an inert material (e.g., chemical absorbent pads). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the spill site thoroughly.[13] |
Decontamination and Waste Disposal Plan
Proper waste disposal is a critical component of laboratory safety and regulatory compliance. All materials that have come into contact with MOG (40-54) must be treated as hazardous chemical waste and segregated from general trash.[7][13] Never dispose of peptide waste down the drain.[4]
| Waste Stream | Description | Required Container & Labeling | Disposal Protocol |
| Solid Waste | Contaminated consumables: pipette tips, vials, gloves, weighing papers, absorbent pads.[5][13] | Labeled, sealed container for Solid Chemical Waste . | Collect all items in the designated container. |
| Liquid Waste | Unused or expired peptide solutions, contaminated buffers.[5] | Labeled, sealed, leak-proof container for Liquid Chemical Waste . | Collect all liquid waste in the designated container. Ensure secondary containment is used to prevent spills.[13] |
| Sharps Waste | Needles and syringes used for reconstitution or administration.[5] | Puncture-resistant sharps container clearly labeled as "Hazardous Chemical Waste" .[13] | Dispose of all contaminated sharps immediately into the designated container. |
Final Disposal: All waste streams must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][14] Follow all institutional procedures for waste collection, labeling, and pickup scheduling.
References
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
- Benchchem. Personal protective equipment for handling Peptide R.
- Sigma-Aldrich. (2024, December 19). SAFETY DATA SHEET - Myelin Oligodendrocyte Glycoprotein (40-54)
- CymitQuimica. Myelin Oligodendrocyte Glycoprotein (40-54)
- Benchchem. Personal protective equipment for handling Minigastrin.
- Benchchem.
- Benchchem. Proper Disposal of HCV Peptide (257-266)
- Pure Tides Therapy. (2025, December 5).
- MilliporeSigma. This compound lyophilized powder 507233-87-6.
- Continental Peptides. (2025, October 8). Laboratory Safety Guidelines When Handling Peptides and Research Chemicals.
- MilliporeSigma. Myelin Oligodendrocyte Glycoprotein (40-54)
- peptides & elephants. MOG 40-54 | 1 mg | EP09868_1.
- (2025, August 21). Research Peptide Handling: Safety Checklist.
- Purepeptix. Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide).
- JPT. How to Reconstitute Peptides.
- Semantic Scholar. Direct modulation of myelin-autoreactive cD4+ and cD8+ T cells in eae mice by a tolerogenic.
- Google Patents.
- PubMed Central. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency.
- International Journal of Nanomedicine. (2018, June 27). Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE.
- PubMed Central. (2025, April 21). Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment.
- Sigma-Aldrich. Storage and Handling Synthetic Peptides.
- Journal of Neuroimmunology.
- LifeTein®. How to store and handle Synthetic Peptides.
Sources
- 1. MOG 40-54 | 1 mg | EP09868_1 [peptides.de]
- 2. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biovera.com.au [biovera.com.au]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide24.store [peptide24.store]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. lifetein.com [lifetein.com]
- 10. realpeptides.co [realpeptides.co]
- 11. jpt.com [jpt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
